molecular formula C7H14O3 B153818 Glycofurol CAS No. 31692-85-0

Glycofurol

Número de catálogo: B153818
Número CAS: 31692-85-0
Peso molecular: 146.18 g/mol
Clave InChI: CTPDSKVQLSDPLC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Glycofurol, also known as this compound, is a useful research compound. Its molecular formula is C7H14O3 and its molecular weight is 146.18 g/mol. The purity is usually 95%.
The exact mass of the compound Tetraglycol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Polyethylene Glycols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Solvent; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(oxolan-2-ylmethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c8-3-5-9-6-7-2-1-4-10-7/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPDSKVQLSDPLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31692-85-0
Record name Tetrahydrofurfuryl polyethylene glycol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31692-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40923709
Record name 2-[(Oxolan-2-yl)methoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40923709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5831-59-4, 121182-07-8, 31692-85-0
Record name 2-[(Tetrahydro-2-furanyl)methoxy]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5831-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-((Tetrahydrofurfuryl)oxy)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005831594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(Oxolan-2-yl)methoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40923709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(tetrahydrofurfuryl)oxy]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.916
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Reaction products of tetrahydrofurfuryl alcohol with ethylene oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.489
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Glycofurol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 31692-85-0

This technical guide provides an in-depth overview of Glycofurol, a versatile solvent and penetration enhancer utilized in pharmaceutical research and development. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its technical specifications, applications, and relevant experimental methodologies.

Core Properties and Specifications

This compound, also known by synonyms such as Tetraglycol and Poly(ethylene glycol) tetrahydrofurfuryl ether, is a key excipient in various pharmaceutical formulations.[1][2] Its primary CAS number is 31692-85-0.[3][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Appearance Clear, colorless, almost odorless liquid
Molecular Formula (C₂H₄O)nC₅H₁₀O₂
Boiling Point 100-145 °C at 0.4 mm Hg
Density 1.09 g/mL at 25 °C
Refractive Index n20/D 1.462 (lit.)
Flash Point >230 °F (>110 °C)
Solubility Soluble in water, ethanol, and other organic solvents.
Stability Stable under standard conditions. Combustible. Incompatible with strong oxidizing agents.

Sources:[6]

Applications in Drug Development

This compound's primary utility in the pharmaceutical industry stems from its excellent solvent properties and its ability to act as a penetration enhancer.

Solvent for Parenteral Formulations

This compound is widely used as a solvent in parenteral (intravenous or intramuscular) drug products.[4] It is particularly effective in solubilizing poorly water-soluble active pharmaceutical ingredients (APIs), thereby enhancing their bioavailability.[4] Its biocompatibility and low toxicity profile make it a suitable choice for injectable formulations.[4]

Penetration Enhancer

In topical and transdermal drug delivery systems, this compound functions as a penetration enhancer, facilitating the transport of APIs across the skin barrier. It is also utilized in intranasal formulations.[4]

Experimental Protocols

This section details methodologies for key experiments involving this compound.

Synthesis of this compound

This compound can be synthesized via the reaction of Tetrahydrofurfuryl alcohol with Ethylene oxide, catalyzed by Zinc chloride. The reaction is typically carried out under a two-stage temperature and pressure profile, starting at 60 °C and 0.45 MPa. Purification of the final product can be achieved through methods such as recrystallization, chromatography, or precipitation.[]

Synthesis_of_this compound THF_alcohol Tetrahydrofurfuryl Alcohol Reaction Reaction (60°C, 0.45 MPa) THF_alcohol->Reaction Ethylene_oxide Ethylene Oxide Ethylene_oxide->Reaction Catalyst Zinc Chloride (catalyst) Catalyst->Reaction Glycofurol_crude Crude this compound Reaction->Glycofurol_crude Purification Purification (Recrystallization, Chromatography, or Precipitation) Glycofurol_crude->Purification Glycofurol_pure Pure this compound Purification->Glycofurol_pure

Synthesis of this compound
Preparation of Poly(lactic-co-glycolic acid) (PLGA) Microspheres using this compound

This protocol describes a quasi-emulsion extraction method for preparing PLGA microspheres using this compound as a non-toxic solvent.

Materials:

  • PLGA

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • 0.1% Polyvinyl alcohol (PVA) solution

  • Distilled water

Procedure:

  • Dissolve 100 mg of PLGA and 20 mg of the API in undiluted this compound to form the internal phase.[3]

  • Emulsify the internal phase in 100 mL of a 0.1% PVA solution (external phase) by stirring at 200 rpm for 8 hours at 40°C.[3]

  • Slowly add 200 mL of distilled water to the emulsion while maintaining stirring at 200 rpm.[3] This will cause the polymer to precipitate, forming microspheres.

  • Filter the microspheres using a 5 μm pore cellulose (B213188) membrane filter.[3]

  • Wash the collected microspheres with distilled water.[3]

  • Dry the microspheres overnight under a vacuum.[3]

  • Store the dried microspheres at -20°C.[3]

Microsphere_Preparation_Workflow cluster_internal_phase Internal Phase Preparation cluster_emulsification Emulsification cluster_precipitation Microsphere Formation cluster_purification Purification and Storage PLGA PLGA Dissolution Dissolve PLGA and API in this compound PLGA->Dissolution API API API->Dissolution This compound This compound This compound->Dissolution Emulsify Emulsify at 200 rpm, 40°C for 8h Dissolution->Emulsify Internal Phase PVA_solution 0.1% PVA Solution (External Phase) PVA_solution->Emulsify Precipitation Slowly add water and stir at 200 rpm Emulsify->Precipitation Emulsion Distilled_water Distilled Water Distilled_water->Precipitation Filtration Filter (5 µm membrane) Precipitation->Filtration Microsphere Suspension Washing Wash with distilled water Filtration->Washing Drying Dry overnight under vacuum Washing->Drying Storage Store at -20°C Drying->Storage

PLGA Microsphere Preparation Workflow
In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines a general procedure for assessing the skin permeation of a topical formulation containing this compound.

Materials:

  • Topical formulation containing the API and this compound

  • Excised skin membrane (e.g., porcine ear skin)

  • Franz diffusion cells

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4)

  • Magnetic stirrer

  • Water bath

Procedure:

  • Mount the excised skin membrane onto the Franz diffusion cell with the stratum corneum side facing the donor compartment.

  • Fill the receptor compartment with the receptor medium and ensure no air bubbles are trapped beneath the skin.

  • Place a magnetic stir bar in the receptor compartment and place the cell in a water bath maintained at 32°C to ensure the skin surface is at a physiological temperature.

  • Apply a known quantity of the topical formulation to the surface of the skin in the donor compartment.

  • At predetermined time intervals, withdraw samples from the receptor compartment for analysis of the API concentration.

  • Replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.

  • Analyze the collected samples using a suitable analytical method (e.g., HPLC) to determine the amount of API that has permeated through the skin over time.

Franz_Diffusion_Cell_Workflow cluster_setup Cell Setup cluster_experiment Permeation Experiment cluster_analysis Data Analysis Mount_skin Mount skin on Franz diffusion cell Fill_receptor Fill receptor compartment with medium Mount_skin->Fill_receptor Equilibrate Equilibrate at 32°C Fill_receptor->Equilibrate Apply_formulation Apply topical formulation to donor compartment Equilibrate->Apply_formulation Sample_collection Collect samples from receptor compartment at time intervals Apply_formulation->Sample_collection Replace_medium Replace receptor medium Sample_collection->Replace_medium Analyze_samples Analyze API concentration (e.g., HPLC) Sample_collection->Analyze_samples Replace_medium->Sample_collection Repeat Calculate_permeation Calculate permeation parameters Analyze_samples->Calculate_permeation

Franz Diffusion Cell Experimental Workflow

References

An In-Depth Technical Guide to the Physicochemical Properties of Glycofurol 75

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycofurol 75, also known by synonyms such as Tetraglycol and α-[(Tetrahydro-2-furanyl)methyl]-ω-hydroxy-poly(oxy-1,2-ethanediyl), is a versatile solvent and penetration enhancer extensively utilized in the pharmaceutical industry.[1] Its primary application lies in the formulation of parenteral products, particularly for intravenous and intramuscular injections, where it serves as a solubilizing agent for poorly water-soluble drugs.[] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound 75, offering valuable data and insights for formulation scientists and researchers in drug development.

Chemical and Physical Properties

This compound 75 is a clear, colorless, and almost odorless liquid with a slightly bitter taste.[3] It is a mixture of polyethylene (B3416737) glycol ethers of tetrahydrofurfuryl alcohol, with the "75" designation indicating that the fraction with one or two ethylene (B1197577) oxide units (n=1 or 2) constitutes a minimum of 95% of the mixture.[3]

Structural and Molecular Information

Below is a summary of the key structural and molecular details for this compound 75.

PropertyValueReference(s)
Chemical Name α-[(Tetrahydro-2-furanyl)methyl]-ω-hydroxy-poly(oxy-1,2-ethanediyl)
CAS Number 31692-85-0[]
Molecular Formula (C₂H₄O)nC₅H₁₀O₂[]
Average Molecular Weight ~190.24 g/mol [1]
Structural Formula -CH₂(OCH₂CH₂)nOH, where for this compound 75, n = 1-2[1]
Physicochemical Data

The following table summarizes the key physicochemical properties of this compound 75, crucial for its application in pharmaceutical formulations.

PropertyValueConditionsReference(s)
Appearance Clear, colorless liquid[3]
Boiling Point 80-100 °C[1]
Density 1.070-1.090 g/cm³at 20°C[1]
Refractive Index ~1.4545at 20°C[1]
Dynamic Viscosity 8-18 mPa·s (cP)at 20°C[3]
Flash Point >110 °C[4]
Solubility Profile

This compound 75 exhibits miscibility with a range of common pharmaceutical solvents. Its solubility characteristics are pivotal to its function as a co-solvent in drug formulations.

SolventSolubilityReference(s)
WaterMiscible in all proportions (though cloudiness may occur)[1]
Ethanol (95%)Miscible in all proportions[1]
Propylene GlycolMiscible in all proportions[1]
Polyethylene Glycol 400Miscible in all proportions[1]
Castor OilMiscible (though cloudiness may occur)[1]
Arachis OilImmiscible[1]
Isopropyl EtherImmiscible[1]
ChloroformSparingly Soluble[]
MethanolSlightly Soluble (with sonication)[]
Stability and Storage

This compound 75 is a stable compound under appropriate storage conditions. To maintain its integrity, it should be stored in a well-closed container, protected from light, in a cool, dry place, and preferably under a nitrogen atmosphere.[3] It is incompatible with strong oxidizing agents.[3]

Experimental Protocols

While specific, detailed internal validation reports for the physicochemical properties of this compound 75 are proprietary to manufacturers, the following sections outline the general methodologies employed for determining these key parameters, based on standard pharmaceutical testing procedures.

Determination of Dynamic Viscosity

The viscosity of this compound 75 is typically determined using a capillary viscometer, such as an Ubbelohde or Ostwald viscometer.

Methodology:

  • A precise volume of this compound 75 is introduced into the viscometer.

  • The viscometer is then placed in a temperature-controlled water bath, maintained at 20 ± 0.1 °C, to allow the sample to reach thermal equilibrium.

  • The liquid is drawn up through the capillary tube to a point above the upper timing mark.

  • The time taken for the liquid meniscus to fall from the upper to the lower timing mark is measured accurately.

  • The kinematic viscosity is calculated using the measured flow time and the calibration constant of the viscometer.

  • The dynamic viscosity is then calculated by multiplying the kinematic viscosity by the density of this compound 75 at the same temperature. For polyethylene glycols, methods outlined in pharmacopeias often specify the use of a capillary viscometer with a flow time of not less than 200 seconds.[5][6]

Determination of Density

The density of this compound 75 is determined using a pycnometer or a digital density meter.

Methodology (Pycnometer):

  • The empty pycnometer is cleaned, dried, and its weight is accurately recorded.

  • The pycnometer is filled with distilled water of a known temperature (e.g., 20 °C) and weighed to determine the weight of the water. This allows for the calculation of the pycnometer's volume.

  • The pycnometer is then emptied, dried, and filled with this compound 75 at the same temperature.

  • The weight of the pycnometer filled with this compound 75 is recorded.

  • The density is calculated by dividing the mass of the this compound 75 by the volume of the pycnometer. Standard procedures for determining the density of liquid pharmaceutical excipients are detailed in various pharmacopeias.[7][8]

Determination of Solubility

The solubility of this compound 75 in various solvents is determined by the equilibrium solubility method.

Methodology:

  • An excess amount of this compound 75 is added to a known volume of the solvent in a sealed container.

  • The mixture is agitated at a constant temperature (e.g., 20 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After reaching equilibrium, the mixture is allowed to stand, and the undissolved portion is separated from the saturated solution by centrifugation or filtration.

  • The concentration of this compound 75 in the clear supernatant or filtrate is then determined using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). For miscible liquids, visual inspection for homogeneity at various ratios is often sufficient. A general protocol for determining the solubility of a substance involves adding the solute to the solvent until saturation is achieved and then analyzing the concentration in the solution.[9][10]

Spectroscopic Data

Characterization of this compound 75 is typically performed using various spectroscopic techniques to confirm its identity and purity.

  • Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the this compound 75 molecule. The spectrum would be expected to show characteristic absorption bands for O-H (hydroxyl), C-O-C (ether), and C-H (alkane) bonds. The IR spectrum of polyethylene glycol typically shows strong C-O-C stretching bands.[13][14]

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight distribution of the polyethylene glycol ethers in this compound 75. It is also a key analytical technique for confirming the structure of the synthesized product.[]

Applications in Drug Development and Formulation

This compound 75's favorable physicochemical properties make it a valuable excipient in the development of formulations for poorly water-soluble drugs. Its primary role is to enhance the solubility of the active pharmaceutical ingredient (API), thereby improving its bioavailability.[15][]

The following diagram illustrates a typical workflow for the formulation development of a poorly soluble drug utilizing this compound 75.

G Workflow for Formulation Development with this compound 75 cluster_0 Pre-formulation cluster_1 Formulation Development cluster_2 Characterization & In Vitro Testing cluster_3 In Vivo & Finalization API_char API Characterization (Solubility, Stability) Excipient_select Excipient Selection (this compound 75 as co-solvent) API_char->Excipient_select Solubility_enhance Solubility Enhancement Studies (API in this compound 75 blends) Excipient_select->Solubility_enhance Formulation_opt Formulation Optimization (Ratio, pH, other excipients) Solubility_enhance->Formulation_opt Stability_studies Stability Studies (Physical and Chemical) Formulation_opt->Stability_studies Physico_char Physicochemical Characterization (Viscosity, Osmolality) Stability_studies->Physico_char In_vitro_release In Vitro Release Testing Physico_char->In_vitro_release In_vivo_studies In Vivo Studies (Pharmacokinetics, Bioavailability) In_vitro_release->In_vivo_studies Final_formulation Final Formulation In_vivo_studies->Final_formulation

Caption: Formulation Development Workflow Using this compound 75.

Conclusion

This compound 75 possesses a unique combination of physicochemical properties, including excellent solvency for a wide range of APIs and miscibility with common pharmaceutical solvents. This makes it an invaluable tool for formulation scientists working to overcome the challenges associated with poorly water-soluble drugs. A thorough understanding of its properties, as outlined in this guide, is essential for its effective and safe use in the development of robust and bioavailable pharmaceutical products.

References

Glycofurol: A Comprehensive Technical Guide to its Solubility in Aqueous and Organic Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycofurol, also known as tetrahydrofurfuryl alcohol polyethylene (B3416737) glycol ether, is a versatile solvent widely employed in the pharmaceutical industry.[1][2][3][4] Its primary application lies in the formulation of parenteral, topical, and intranasal drug products, where it serves to dissolve poorly water-soluble active pharmaceutical ingredients (APIs).[2][3][4][5] The unique chemical structure of this compound, possessing both a hydrophilic polyoxyethylene chain and a more lipophilic tetrahydrofurfuryl moiety, imparts a broad range of miscibility with both polar and non-polar solvents. This technical guide provides an in-depth analysis of the solubility characteristics of this compound in water and a variety of organic solvents, complete with quantitative data where available, and detailed experimental protocols for solubility determination.

Physicochemical Properties of this compound

A clear, colorless to faintly yellow, almost odorless liquid, this compound is characterized by a bitter taste and imparts a warm sensation on the tongue.[1][6] Its key physicochemical properties are summarized in the table below.

PropertyValue
CAS Number 31692-85-0
Appearance Clear, colorless liquid
Density 1.09 g/mL at 25 °C
Refractive Index n20/D 1.462
Boiling Point 80-100 °C
Storage Store below +30°C

Solubility of this compound

The solubility of this compound is a critical parameter in formulation development, influencing drug loading, stability, and bioavailability. This section details its solubility in water and various organic solvents.

Solubility in Water

This compound is readily soluble in water.[1] It is reported to be miscible with water in all proportions, although the formation of a cloudy solution has been noted in some instances.[6] One source quantifies the aqueous solubility of this compound as 3420 g/L.[1][4] This high aqueous solubility is attributed to the presence of the hydrophilic hydroxyl group and the ether linkages in its structure, which can form hydrogen bonds with water molecules.

Solubility in Organic Solvents

This compound exhibits a wide range of solubility in organic solvents, a property that makes it a versatile cosolvent in pharmaceutical formulations. The available solubility data is summarized in the table below. It is important to note that much of the available data is qualitative. For precise formulation work, experimental determination of solubility in the specific solvent system of interest is recommended.

SolventSolubility
Alcohols
Ethanol (95%)Miscible in all proportions[6]
MethanolSlightly Soluble (sonication may be required)[3]
Propan-2-olMiscible in all proportions[6]
Polyols
GlycerinMiscible in all proportions[6]
Polyethylene Glycol 400Miscible in all proportions[6]
Chlorinated Solvents
ChloroformSparingly Soluble[3]
Ethers
Isopropyl EtherImmiscible[6]
Hydrocarbons
Petroleum EtherImmiscible[6]
Oils
Arachis OilImmiscible[6]
Castor OilMiscible (though cloudiness may occur)[6]

Experimental Protocol for Determining this compound Solubility

The following section outlines a detailed methodology for the experimental determination of the solubility of this compound in a given solvent. This protocol is based on the principle of the shake-flask method, a reliable technique for determining thermodynamic solubility.

Materials and Equipment
  • This compound (pharmaceutical grade)

  • Solvent of interest (analytical grade or higher)

  • Analytical balance (readable to 0.1 mg)

  • Volumetric flasks (Class A)

  • Glass vials with screw caps (B75204) (e.g., 20 mL scintillation vials)

  • Orbital shaker or wrist-action shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system

  • Pipettes and general laboratory glassware

Experimental Workflow

The overall workflow for determining the solubility of this compound is depicted in the following diagram.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification prep Preparation of this compound-Solvent Mixtures equil Equilibration prep->equil Incubate at controlled temperature sep Phase Separation equil->sep Separate excess solute quant Quantification sep->quant Analyze supernatant data Data Analysis quant->data Calculate solubility p1 Add excess this compound to solvent in a vial p2 Tightly cap the vial p1->p2 e1 Place vials in a shaker at a constant temperature e2 Agitate for a sufficient time (e.g., 24-48 hours) e1->e2 s1 Allow vials to stand to let undissolved this compound settle s2 Centrifuge if necessary s1->s2 s3 Withdraw an aliquot of the supernatant using a syringe s2->s3 s4 Filter the aliquot through a syringe filter s3->s4 q1 Dilute the filtered supernatant with a suitable solvent q2 Analyze the diluted sample by HPLC or GC q1->q2 q3 Determine the concentration against a standard curve q2->q3

References

In Vivo Safety and Toxicity of Glycofurol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycofurol, also known as tetrahydrofurfuryl alcohol polyethylene (B3416737) glycol ether, is a water-miscible solvent used in parenteral pharmaceutical formulations to enhance the solubility of poorly water-soluble drugs.[1] Its favorable safety profile has led to its inclusion in various intravenous and intramuscular preparations licensed in Europe.[1] This technical guide provides a comprehensive overview of the in vivo safety and toxicity data for this compound, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key concepts with diagrams. This information is intended to assist researchers and drug development professionals in evaluating the suitability of this compound as an excipient in their formulations.

Acute Toxicity

The acute toxicity of this compound has been evaluated in various animal models and via different routes of administration. The following tables summarize the key quantitative data from these studies.

Table 1: Lethal Dose (LD50/LDLo) Data for this compound
SpeciesRoute of AdministrationValueUnitObservationsReference
MouseIntravenous3500mg/kg-[2]
MouseIntraperitoneal7800mg/kgAltered sleep time, cardiac changes[2]
RatIntravenous1000mg/kg (LDLo)Altered sleep time, cardiac changes[2]

LDLo: Lowest published lethal dose

Table 2: Acute Non-Lethal Toxicity Data for this compound in Rats
Dose (ml/kg)Route of AdministrationEffects ObservedDuration of SymptomsReference
0.5 - 2.5In vivo (not specified)No discernible impact on behavior-[3]
5In vivo (not specified)Mild ataxia, decreased exploratory activitiesShort-lived[3]

Specific Toxicity Studies

Neurotoxicity and Biocompatibility in the Brain

A study investigating the biocompatibility of this compound upon direct intracranial injection in rats demonstrated good tolerability at the tested dose.

  • Animal Model: Sprague-Dawley rats.[4]

  • Test Article: A solution of this compound (GF) and phosphate-buffered saline (PBS). In one arm of the study, a 50 µL solution of GF (25 µL) and PBS (25 µL) was used.[4]

  • Administration: Direct injection into the brain cortex.[4]

  • Observation Periods: Assessments were performed during acute, subacute, and chronic periods following the injection.[4]

  • Endpoints Evaluated:

    • Systemic and Neurological Reactions: Mortality, clinical neurobehavioral abnormalities.[4]

    • Hematology: A range of hematological parameters were assessed.[4]

    • Neuropathology: Histopathological examination of brain tissues was conducted.[4]

  • Results:

    • No deaths or clinical neurobehavioral abnormalities were observed with the GF solution.[4]

    • Mild effects on hematological data and brain tissue histopathology were noted, comparable to PBS injection alone.[4]

    • Higher volumes of PBS (70 µL) resulted in more significant tissue responses (elevated polymorphonuclear leukocytes, macrophages, and gliosis) compared to a 70 µL GF solution (30 µL GF + 40 µL PBS).[4]

G cluster_protocol Experimental Workflow: Intracranial Biocompatibility of this compound cluster_endpoints Endpoints animal_model Sprague-Dawley Rats injection Intracranial Injection (GF + PBS Solution) animal_model->injection observation Observation Periods (Acute, Subacute, Chronic) injection->observation neurobehavior Neurobehavioral Assessment observation->neurobehavior hematology Hematological Analysis observation->hematology histopathology Brain Histopathology observation->histopathology

Experimental workflow for intracranial biocompatibility study.
Interaction with Central Nervous System Depressants

This compound has been shown to potentiate the effects of certain central nervous system (CNS) depressants, likely by altering their pharmacokinetics.

  • Experimental Protocol:

    • Animal Model: Rats.[3]

    • Test Article: Hexobarbital (B1194168) administered with either saline or various concentrations of this compound.[3]

    • Observation: The duration of sleep (loss of righting reflex) was measured.[3]

    • Results: this compound significantly prolonged the duration of hexobarbital-induced sleep. Sleep time increased from an average of 41.0 ± 2.9 minutes with saline to 243.3 ± 39.4 minutes with a 100% this compound solution.[3] This was accompanied by notable changes in hexobarbital concentrations in both plasma and the brain.[3]

G cluster_pathway This compound's Influence on Hexobarbital Pharmacodynamics This compound This compound Administration pk_alteration Altered Pharmacokinetics (Increased Plasma & Brain Concentration) This compound->pk_alteration hexobarbital Hexobarbital Administration hexobarbital->pk_alteration prolonged_sleep Prolonged Sleep Duration pk_alteration->prolonged_sleep

Signaling pathway of this compound's effect on hexobarbital.
  • Experimental Protocol:

    • Animal Model: Rats.[3]

    • Test Article: Zoxazolamine (B29605) administered with varying concentrations of this compound.[3]

    • Observation: The duration of paralysis was measured.[3]

    • Results:

      • 12.5% or 25% this compound solutions increased the duration of paralysis by 33% to nearly 100%.[3]

      • A 50% this compound mixture proved fatal within 30-90 seconds and tripled the zoxazolamine levels at reflex recovery compared to controls.[3]

Local Tolerance

This compound is generally considered to have good tissue compatibility and is preferred in injectable formulations due to its lower irritancy compared to some other solvents.[3] Undiluted this compound can be an irritant, with a tolerability profile similar to that of propylene (B89431) glycol.[1]

A standardized protocol for assessing local tolerance, which can be adapted for this compound-containing formulations, is outlined below.

  • Animal Model: Typically rabbits or rats.

  • Test Article: The final formulation containing this compound and the active pharmaceutical ingredient. A positive control (known irritant) and a negative control (vehicle without the active ingredient) should be included.

  • Administration: A single subcutaneous injection of a defined volume.

  • Observation Period: Typically 24, 48, and 72 hours post-injection.

  • Endpoints Evaluated:

    • Macroscopic Evaluation: The injection site is observed for signs of erythema (redness) and edema (swelling), which are scored using a standardized scale (e.g., Draize scale).

    • Histopathological Evaluation: At the end of the observation period, the injection site and surrounding tissue are excised, fixed, and examined microscopically for signs of inflammation, necrosis, and other cellular changes.

G cluster_workflow General Workflow for a Local Tolerance Study animal_prep Animal Model Selection (e.g., Rabbit, Rat) dose_admin Subcutaneous Injection (Test & Control Articles) animal_prep->dose_admin observation_macro Macroscopic Observation (Erythema, Edema Scoring) dose_admin->observation_macro observation_micro Histopathological Examination (Inflammation, Necrosis) dose_admin->observation_micro data_analysis Data Analysis & Reporting observation_macro->data_analysis observation_micro->data_analysis

Workflow for a subcutaneous local tolerance study.

Regulatory Status and Conclusion

This compound is an approved excipient in parenteral medicines in Europe and is listed in the FDA's Inactive Ingredient Database.[1] While it is generally considered safe and non-irritating at typical concentrations used in pharmaceutical formulations, it can be toxic at high concentrations.[3] Its metabolic byproducts are reported to be less harmful than those of other solvents like ethylene (B1197577) glycol.[3]

The data presented in this guide indicate that this compound has a well-characterized in vivo safety profile. However, as with any excipient, its use in a new formulation requires careful consideration of the dose, route of administration, and potential interactions with the active pharmaceutical ingredient. The provided experimental protocols and toxicity data should serve as a valuable resource for researchers and drug development professionals in their assessment of this compound for parenteral drug delivery.

References

Glycofurol: A Technical Guide to its Regulatory Status with the FDA and EMA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycofurol, also known as tetraglycol, is a valuable solvent and penetration enhancer employed in the pharmaceutical industry, particularly for parenteral, topical, and intranasal drug formulations. Its ability to dissolve poorly water-soluble active pharmaceutical ingredients (APIs) makes it a critical excipient in the development of various medicinal products. This technical guide provides an in-depth overview of the regulatory status of this compound with two of the world's leading regulatory agencies: the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

This document outlines the approved uses, maximum permissible concentrations, and relevant quality standards for this compound. It also delves into the safety and toxicological data that form the basis of its regulatory acceptance, providing detailed experimental protocols for key studies. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working with this important pharmaceutical excipient.

Regulatory Status

U.S. Food and Drug Administration (FDA)

This compound is listed in the FDA's Inactive Ingredient Database (IID), which contains information on excipients present in approved drug products.[1][2][3][4] The inclusion of an excipient in the IID signifies that it has undergone review by the FDA in the context of a New Drug Application (NDA) or Abbreviated New Drug Application (ANDA) and has been deemed safe for use in specific routes of administration and dosage forms up to a certain level.

The FDA assigns a Unique Ingredient Identifier (UNII) to each substance in its Global Substance Registration System (GSRS). The UNII for this compound is YZC5LZ8BUB .[5][6]

Table 1: Maximum Potency of this compound in FDA-Approved Drug Products

Route of AdministrationDosage FormMaximum Potency
IntramuscularInjection250 mg/mL
IntravenousInjection250 mg/mL
SubcutaneousInjection250 mg/mL

Source: FDA Inactive Ingredient Database (Accessed December 2025)

European Medicines Agency (EMA)

In Europe, this compound is an established excipient used in parenteral medicines.[7][8] Its quality standards are defined in the European Pharmacopoeia (Ph. Eur.). While a specific monograph number for this compound was not publicly identified in the conducted search, it is recognized as "this compound EP" and its use is governed by the general principles and monographs for excipients within the Ph. Eur.[7][9]

The EMA's regulatory framework for excipients is primarily handled through the Committee for Medicinal Products for Human Use (CHMP). The assessment of an excipient like this compound is typically done as part of the overall evaluation of a medicinal product's marketing authorization application. The acceptability of this compound in a particular formulation is dependent on the demonstration of its quality, safety, and compatibility with the active substance and other excipients.

Safety and Toxicology

The safety of this compound has been evaluated in various nonclinical studies. A key study in its safety assessment is the determination of its acute toxicity.

Acute Toxicity

Table 2: Acute Toxicity of this compound

SpeciesRoute of AdministrationLD50Reference
MouseIntravenous3.5 mL/kgSpiegelberg et al., 1956
Experimental Protocol: Representative Intravenous Acute Systemic Toxicity Study (LD50) in Mice

The following protocol is a representative example based on current OECD guidelines for acute toxicity testing and is intended to illustrate the methodology for such a study.

Objective: To determine the median lethal dose (LD50) of this compound following a single intravenous administration in mice.

Test System:

  • Species: Mouse (e.g., CD-1 or BALB/c strain)

  • Sex: Typically, one sex (often female) is used initially. If significant differences in toxicity between sexes are suspected, both may be tested.

  • Age: Young adult animals (e.g., 8-12 weeks old).

  • Weight: Uniform weight range (e.g., 20-30 grams).

  • Housing: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory chow and water are provided ad libitum, except for a brief fasting period before dosing.

Methodology:

  • Dose Formulation: this compound is administered neat or diluted in a suitable vehicle (e.g., sterile saline or water for injection) to achieve the desired concentrations for the different dose groups.

  • Dose Groups: A sufficient number of dose groups (typically 3-5) are used to obtain a range of responses from no effect to mortality. A control group receiving the vehicle alone is also included.

  • Administration: A single dose of the test substance is administered via the tail vein. The volume administered is typically kept constant across all dose groups by adjusting the concentration of the dosing solution.

  • Observation Period: Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days after administration. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

  • Data Collection: The number of mortalities in each dose group is recorded. Body weights are measured before dosing and at regular intervals during the observation period. At the end of the study, all surviving animals are euthanized and subjected to a gross necropsy.

  • Statistical Analysis: The LD50 is calculated using a recognized statistical method, such as probit analysis.

Use in Pharmaceutical Formulation

The primary function of this compound in pharmaceutical formulations is as a co-solvent to enhance the solubility of poorly water-soluble drugs, particularly in parenteral preparations. Its use is guided by the principles of pharmaceutical development outlined in guidelines such as ICH Q8.

Workflow for Incorporating this compound in a Parenteral Formulation

The following diagram illustrates a typical workflow for the development of a parenteral formulation using this compound.

Glycofurol_Formulation_Workflow cluster_0 Pre-formulation Studies cluster_1 Formulation Development (ICH Q8) cluster_2 Analytical & Stability Studies cluster_3 Non-clinical Safety Assessment (ICH M3) cluster_4 Regulatory Submission A API Characterization (Solubility, Stability) B Excipient Compatibility Screening (this compound + other excipients) A->B C Define Quality Target Product Profile (QTPP) B->C D Identify Critical Quality Attributes (CQAs) C->D E Design of Experiments (DoE) to optimize this compound concentration D->E F Develop Manufacturing Process (e.g., aseptic filtration) E->F G Develop and Validate Analytical Methods F->G H Conduct Stability Studies (ICH Q1A) G->H I In vitro/In vivo Toxicity Studies H->I J Justification of Excipient Level I->J K Compile CMC Data J->K L Submit IND/IMPD/NDA/MAA K->L

Parenteral Formulation Development Workflow with this compound.

Conclusion

This compound is a well-established pharmaceutical excipient with a clear regulatory pathway for its use in parenteral and other formulations in both the United States and Europe. Its inclusion in the FDA's Inactive Ingredient Database and its recognition in the European Pharmacopoeia provide a solid foundation for its use by drug developers. The available safety data, including historical acute toxicity studies, support its use within the approved concentration limits.

For researchers and formulation scientists, a thorough understanding of the regulatory requirements and the physicochemical properties of this compound is essential for the successful development of safe and effective drug products. The workflow presented in this guide provides a framework for a systematic approach to formulation development, from initial pre-formulation studies to regulatory submission, in accordance with international guidelines. As with any excipient, it is crucial to conduct appropriate compatibility and stability studies for each specific formulation to ensure the final product meets all quality and safety standards.

References

mechanism of action of Glycofurol as a penetration enhancer.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycofurol, a derivative of tetrahydrofurfuryl alcohol, is a well-established solvent in pharmaceutical formulations, particularly valued for its ability to dissolve poorly water-soluble drugs.[1] Beyond its primary role as a solvent, this compound is gaining increasing attention as a penetration enhancer in topical and transdermal drug delivery systems. Its favorable safety profile and biocompatibility make it an attractive excipient for enhancing the cutaneous bioavailability of therapeutic agents.[2][3] This technical guide provides an in-depth analysis of the mechanism of action of this compound as a penetration enhancer, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying processes.

Mechanism of Action

The primary mechanism by which this compound enhances the penetration of drugs through the skin involves its interaction with the stratum corneum, the outermost layer of the epidermis and the principal barrier to percutaneous absorption. While the precise molecular interactions are still an area of active investigation, the available evidence points to a multi-faceted mechanism involving solubilization, partitioning, and disruption of the stratum corneum's highly organized structure.

Enhanced Drug Solubilization and Thermodynamic Activity

A key function of this compound is its role as a potent solvent for a wide range of lipophilic drugs.[4] By increasing the solubility of a drug within the formulation, this compound can increase its thermodynamic activity, creating a higher concentration gradient between the vehicle and the skin.[5][6] This elevated gradient serves as a primary driving force for the passive diffusion of the drug into the stratum corneum. For instance, the solubility of naproxen (B1676952) in this compound is approximately 250 mg/mL, a significant increase compared to its aqueous solubility, thereby enhancing its potential for skin permeation.[1]

Interaction with Stratum Corneum Lipids

The intercellular lipid matrix of the stratum corneum, composed of ceramides, cholesterol, and free fatty acids, forms a highly ordered, lamellar structure that is crucial for the skin's barrier function.[7][8] Glycols, the chemical class to which this compound belongs, are known to disrupt this organized lipid structure.[9] It is hypothesized that this compound molecules penetrate the stratum corneum and intercalate between the lipid chains. This intercalation increases the fluidity of the lipid bilayers, creating more disordered or "fluid" domains.[10] This disruption of the tightly packed lipid lamellae is believed to reduce the diffusional resistance of the stratum corneum, thereby facilitating the passage of drug molecules.[7]

cluster_0 Stratum Corneum (SC) cluster_1 Mechanism of Action Lipids Intercellular Lipids Ordered Lamellar Structure Disruption Disruption of Lipid Packing Lipids->Disruption Leads to This compound This compound This compound->Lipids Intercalation Fluidization Increased Lipid Fluidity Disruption->Fluidization Results in Permeation Enhanced Drug Permeation Fluidization->Permeation Facilitates

Fig. 1: this compound's interaction with stratum corneum lipids.
Interaction with Keratin (B1170402)

In addition to its effects on lipids, this compound may also interact with the keratin filaments within the corneocytes.[9] While direct evidence for this compound's interaction with keratin is limited, other glycols have been shown to affect keratin conformation.[11] Such interactions could potentially lead to a swelling of the corneocytes or an alteration of the proteinaceous matrix, creating additional pathways for drug diffusion. However, research into the specific signaling pathways related to keratin that might be modulated by this compound is currently lacking and represents an area for future investigation.[11][12][13]

Hydration and Partitioning

This compound's hygroscopic nature may also contribute to its penetration-enhancing effects by increasing the hydration of the stratum corneum.[14][15][16] An increase in skin hydration can lead to a swelling of the corneocytes and a plasticizing effect on the lipid bilayers, both of which can decrease the barrier resistance. Furthermore, as a co-solvent, this compound can alter the polarity of the vehicle, which in turn influences the partition coefficient of the drug between the formulation and the stratum corneum. An optimized partition coefficient is crucial for efficient drug uptake into the skin.

Quantitative Data on Penetration Enhancement

The efficacy of this compound as a penetration enhancer has been quantified in studies using in vitro permeation assays. The following table summarizes key permeation parameters for naproxen from a this compound-based gel formulation, both with and without the addition of Transcutol® (a known penetration enhancer) as a positive control.

FormulationSteady-State Flux (Jss) (μg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10³)Penetration Index (PI)
5% Naproxen in this compound Gel (Control)15.23 ± 1.870.305 ± 0.0371.00
+ 1% Transcutol®26.81 ± 2.110.536 ± 0.0421.76
+ 2% Transcutol®45.99 ± 3.240.920 ± 0.0653.02
+ 4% Transcutol®18.75 ± 1.980.375 ± 0.0401.23
Data sourced from a study by Barakat et al. on the permeation of naproxen from a this compound-based gel through excised rat skin.[1]

These data demonstrate that a this compound-based gel serves as an effective vehicle for the topical delivery of naproxen. The addition of a known penetration enhancer, Transcutol®, at optimal concentrations, can further augment the permeation of the drug.

Experimental Protocols

To facilitate further research into the penetration-enhancing properties of this compound, this section provides detailed methodologies for key experiments.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is a standard method for assessing the percutaneous absorption of drugs.[1][17]

Objective: To quantify the permeation of a drug from a this compound-based formulation through an excised skin membrane.

Apparatus:

  • Franz-type diffusion cells[18]

  • Water bath with circulator

  • Magnetic stirrer

  • HPLC system for drug quantification

Methodology:

  • Skin Preparation:

    • Excise full-thickness abdominal skin from a suitable animal model (e.g., rat, pig).[1]

    • Carefully remove subcutaneous fat and connective tissue.

    • Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.[17]

  • Experimental Setup:

    • Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4, often with a co-solvent like ethanol (B145695) to ensure sink conditions for poorly water-soluble drugs).[1]

    • Equilibrate the system to 37°C to maintain a skin surface temperature of approximately 32°C.[19]

    • Apply a known quantity of the this compound-based formulation to the surface of the skin in the donor compartment.

  • Sampling and Analysis:

    • At predetermined time intervals, withdraw samples from the receptor compartment.

    • Immediately replenish the receptor compartment with fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.[20]

    • Analyze the drug concentration in the collected samples using a validated HPLC method.[1]

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area over time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.

    • Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor formulation.[1]

    • The penetration enhancement ratio can be calculated by dividing the flux of the drug from the enhancer-containing formulation by the flux from the control formulation.

cluster_workflow Franz Diffusion Cell Workflow A Prepare Excised Skin B Mount Skin on Franz Cell A->B D Apply Formulation to Donor B->D C Fill Receptor Compartment C->B E Equilibrate System (37°C) D->E F Collect Samples at Intervals E->F G Analyze Drug Concentration (HPLC) F->G H Calculate Permeation Parameters G->H

Fig. 2: Workflow for in vitro skin permeation studies.
Fourier Transform Infrared (FTIR) Spectroscopy for Stratum Corneum Lipid Analysis

FTIR spectroscopy is a valuable tool for investigating changes in the conformational order of stratum corneum lipids.[20][21][22][23]

Objective: To assess the effect of this compound on the organization of intercellular lipids in the stratum corneum.

Apparatus:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Methodology:

  • Sample Preparation:

    • Obtain isolated stratum corneum sheets or use excised full-thickness skin.

    • Treat the skin samples with this compound for a defined period. A control group treated with a saline solution should be included.

  • Spectral Acquisition:

    • Place the treated stratum corneum sample directly onto the ATR crystal.

    • Acquire FTIR spectra over a suitable wavenumber range (e.g., 4000-650 cm⁻¹).[24]

    • Focus on the C-H stretching vibration bands (around 2850 cm⁻¹ and 2920 cm⁻¹) as these are sensitive to the conformational order of the lipid alkyl chains.[23]

  • Data Analysis:

    • Analyze the peak positions of the symmetric and asymmetric C-H stretching vibrations. A shift to higher wavenumbers (a "blue shift") indicates a more disordered or fluid state of the lipid chains.[21]

    • Compare the spectra of this compound-treated skin with the control to determine the extent of lipid fluidization.

Confocal Raman Spectroscopy for Penetration Depth Profiling

Confocal Raman spectroscopy is a non-invasive technique that can be used to determine the penetration depth of a substance into the skin.[25][26][27][28]

Objective: To visualize and quantify the penetration of this compound into the different layers of the skin.

Apparatus:

  • Confocal Raman spectrometer

Methodology:

  • Sample Preparation:

    • Apply a this compound-containing formulation to the surface of an excised skin sample.

  • Spectral Mapping:

    • Perform a series of Raman spectral measurements at increasing depths from the skin surface (z-stack).

    • Identify a characteristic Raman peak for this compound that does not overlap with the major skin peaks (e.g., from keratin or lipids).

  • Data Analysis:

    • Generate a depth profile by plotting the intensity of the characteristic this compound peak as a function of depth.[25]

    • This profile will show the distribution and concentration gradient of this compound within the stratum corneum and potentially the viable epidermis.

In Vitro Skin Irritation Test using Reconstituted Human Epidermis (RhE)

This test is an ethical and scientifically accepted alternative to animal testing for assessing the skin irritation potential of a substance.[29][30][31][32]

Objective: To evaluate the skin irritation potential of this compound.

Model:

  • Commercially available reconstituted human epidermis models (e.g., EpiDerm™, EpiSkin™).[32][33]

Methodology:

  • Tissue Culture and Treatment:

    • Culture the RhE tissues according to the manufacturer's instructions.

    • Topically apply this compound to the surface of the tissues. A positive control (e.g., sodium dodecyl sulfate) and a negative control (e.g., phosphate-buffered saline) should be included.[29]

  • Incubation and Viability Assay:

    • Incubate the treated tissues for a specified period (e.g., 60 minutes), followed by a post-incubation period (e.g., 42 hours).[29]

    • Assess cell viability using the MTT assay, which measures the metabolic activity of the cells.[29]

  • Data Analysis:

    • Calculate the percentage of viable cells in the this compound-treated tissues relative to the negative control.

    • A substance is typically classified as an irritant if it reduces cell viability below a certain threshold (e.g., 50%).[32]

cluster_irritation_test In Vitro Skin Irritation Test Workflow A Culture Reconstituted Human Epidermis (RhE) B Topical Application of this compound A->B C Incubation Period B->C D MTT Viability Assay C->D E Calculate Cell Viability (%) D->E F Classify Irritation Potential E->F

Fig. 3: Workflow for in vitro skin irritation testing.

Conclusion

This compound demonstrates significant potential as a penetration enhancer for topical and transdermal drug delivery. Its mechanism of action is multifaceted, primarily involving the enhancement of drug solubility and thermodynamic activity, and the disruption of the highly organized lipid structure of the stratum corneum. While its direct effects on keratin are less understood, its overall impact is a reduction in the barrier function of the skin, leading to increased drug permeation. The quantitative data available, although limited, supports its efficacy. The provided experimental protocols offer a framework for researchers to further investigate and optimize the use of this compound in novel drug delivery systems. Future research should focus on elucidating the specific molecular interactions of this compound with individual components of the stratum corneum to provide a more complete understanding of its penetration-enhancing mechanism.

References

Glycofurol: A Comprehensive Technical Guide to its Synonyms, Properties, and Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Glycofurol, a versatile solvent and penetration enhancer utilized in a wide range of pharmaceutical applications. This document will delve into its various synonyms and alternative names found in scientific literature, present its key physicochemical properties in a structured format, and detail experimental protocols for its use in drug formulation and delivery.

Synonyms and Alternative Names

This compound is known by a variety of names in scientific and commercial literature, which can sometimes lead to confusion. A clear understanding of these synonyms is crucial for accurate literature searches and unambiguous scientific communication.

Type Name Reference
Common/Trade Names This compound 75, Tetraglycol, Glycofural, THFP[1][2]
Chemical Names α-[(Tetrahydro-2-furanyl)methyl]-ω-hydroxy-poly(oxy-1,2-ethanediyl), Poly(ethylene glycol) tetrahydrofurfuryl ether, Tetrahydrofurfuryl alcohol polyethylene (B3416737) glycol ether[1][3][4]
CAS Registry Numbers 31692-85-0, 9004-76-6[5]

Physicochemical Properties

The utility of this compound in pharmaceutical formulations is largely dictated by its physicochemical properties. The following tables summarize key quantitative data for easy comparison.

Table 2.1: General Physicochemical Properties

Property Value Reference
Appearance Clear, colorless to pale yellow, viscous liquid[4]
Molecular Formula (C2H4O)nC5H10O2[1]
Average Molecular Weight ~190.24 g/mol (for this compound 75, where n=1-2)[1]
Boiling Point 80-100 °C (for this compound 75)[1]
Density 1.070-1.090 g/cm³ at 20°C[1]
Refractive Index 1.4545[1]
Viscosity (dynamic) 8-18 mPa·s at 20°C (for this compound 75)[1]

Table 2.2: Solubility of this compound at 20°C

Solvent Solubility Reference
WaterMiscible in all proportions[1]
Ethanol (95%)Miscible in all proportions[1]
Propylene glycolMiscible in all proportions[1]
Polyethylene glycol 400Miscible in all proportions[1]
Castor oilMiscible (Cloudiness may occur)[1]
Arachis oilImmiscible[1]
Isopropyl etherImmiscible[1]
Petroleum etherImmiscible[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, as cited in the literature.

Preparation of Poly(lactic-co-glycolic acid) (PLGA) Microspheres using this compound

This protocol describes the preparation of PLGA microspheres using a non-toxic solvent, this compound, via a quasi-emulsion extraction method.[5]

Materials:

  • Poly(lactic-co-glycolide) (PLGA)

  • Lipophilic drug

  • This compound

  • External phase (e.g., oil)

  • Distilled water

Methodology:

  • Dissolve a specific amount of PLGA and the lipophilic drug in this compound to form the internal phase.

  • Emulsify the internal phase into the external phase under constant stirring to form a quasi-emulsion.

  • Slowly add distilled water to the system while maintaining stirring. This will cause the polymer to precipitate, forming microspheres.

  • Collect the formed microspheres by filtration.

  • Wash the microspheres with distilled water to remove any residual this compound and external phase.

  • Dry the microspheres under vacuum.

Formulation of a this compound-Based Topical Gel

This protocol outlines the preparation of a gel formulation using this compound as a solvent and penetration enhancer for the topical delivery of a non-steroidal anti-inflammatory drug (NSAID).[6]

Materials:

  • Active Pharmaceutical Ingredient (API), e.g., Naproxen

  • This compound

  • Gelling agent (e.g., Carbopol®, polyvinylpyrrolidone (B124986) (PVP))

  • Penetration enhancer (optional, e.g., Transcutol®)

Methodology:

  • Disperse the chosen gelling agent in this compound.

  • Homogenize the dispersion using a high-shear mixer until a transparent and uniform gel base is formed.

  • Degas the gel base under vacuum to remove any entrapped air bubbles.

  • In a separate container, dissolve the API and any optional penetration enhancers in a small amount of this compound.

  • Gradually add the API solution to the gel base with continuous stirring until a homogenous medicated gel is obtained.

  • Store the final gel formulation at room temperature.

In Vivo Biocompatibility Assessment in a Rat Brain Model

This protocol details a study to assess the systemic and neurological reactions to this compound upon intracranial injection in rats.

Materials:

  • This compound solution (e.g., a mixture of this compound and phosphate-buffered saline, PBS)

  • Sprague-Dawley rats

  • Anesthetic agent

  • Stereotaxic apparatus

Methodology:

  • Anesthetize the rats according to approved animal care and use protocols.

  • Secure the animal in a stereotaxic apparatus.

  • Perform a craniotomy to expose the brain cortex.

  • Using a microsyringe, slowly inject a defined volume of the this compound solution into the brain cortex at a specific rate.

  • Suture the incision and allow the animal to recover.

  • Monitor the animals for any clinical signs of neurobehavioral abnormalities at acute, subacute, and chronic time points post-injection.

  • At specified time points, collect blood samples for hematological analysis.

  • At the end of the study period, euthanize the animals and perform histopathological examination of the brain tissue surrounding the injection site to assess for inflammatory responses, such as the presence of polymorphonuclear leukocytes, macrophages, and gliosis.

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes and relationships involving this compound.

Synthesis_of_this compound THF_alcohol Tetrahydrofurfuryl Alcohol Reaction Reaction THF_alcohol->Reaction Ethylene_oxide Ethylene Oxide Ethylene_oxide->Reaction Catalyst Zinc Chloride (Catalyst) Catalyst->Reaction Glycofurol_crude Crude this compound Reaction->Glycofurol_crude Purification Purification (e.g., Chromatography) Glycofurol_crude->Purification Glycofurol_final This compound Purification->Glycofurol_final

Caption: Synthesis Pathway of this compound

Drug_Delivery_Workflow cluster_Formulation Formulation Stage cluster_Administration Administration & Action API Poorly Soluble API Mixing Mixing & Solubilization API->Mixing This compound This compound (Solvent/Cosolvent) This compound->Mixing Excipients Other Excipients Excipients->Mixing Formulation Liquid Formulation (e.g., for injection) Mixing->Formulation Administration Parenteral Administration (e.g., IV, IM) Formulation->Administration Dilution Dilution in Systemic Circulation Administration->Dilution Drug_Release Drug Release & Absorption Dilution->Drug_Release Target Therapeutic Target Drug_Release->Target

Caption: this compound in Parenteral Drug Delivery

Penetration_Enhancement_Mechanism Glycofurol_Topical This compound in Topical Formulation Interaction Interaction with Lipid Bilayer Glycofurol_Topical->Interaction Stratum_Corneum Stratum Corneum (Skin Barrier) Stratum_Corneum->Interaction Disruption Disruption of Lamellar Structure Interaction->Disruption Fluidization Increased Fluidity of Lipids Interaction->Fluidization Increased_Permeability Increased Skin Permeability Disruption->Increased_Permeability Fluidization->Increased_Permeability Drug_Penetration Enhanced Drug Penetration Increased_Permeability->Drug_Penetration

Caption: Logical Flow of this compound as a Penetration Enhancer

References

An In-depth Technical Guide to the Stability and Storage of Glycofurol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Glycofurol, a versatile solvent and penetration enhancer used in pharmaceutical formulations. The information is compiled to assist researchers, scientists, and drug development professionals in maintaining the integrity and performance of this excipient.

Chemical and Physical Properties

This compound, also known as tetrahydrofurfuryl alcohol polyethylene (B3416737) glycol ether, is a clear, colorless to slightly yellow, almost odorless liquid. It is miscible with water and many organic solvents, making it a valuable component in a variety of pharmaceutical preparations.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name α-[(Tetrahydro-2-furanyl)methyl]-ω-hydroxy-poly(oxy-1,2-ethanediyl)
CAS Number 31692-85-0
Molecular Formula (C₂H₄O)nC₅H₁₀O₂
Appearance Clear, colorless to slightly yellow liquid
Solubility Miscible with water, ethanol, and other organic solvents
Boiling Point 100-145 °C at 0.4 mm Hg
Density Approximately 1.09 g/mL at 25 °C

Stability Profile

This compound is generally considered a stable compound under recommended storage conditions. However, like many organic molecules, it can be susceptible to degradation under certain environmental stresses.

General Stability:

  • This compound is stable under normal ambient temperatures and pressures.[1]

  • It is combustible and should be kept away from open flames and high temperatures.

  • Incompatibility has been noted with strong oxidizing agents.[2][3]

Forced Degradation Studies: Forced degradation studies are crucial for understanding the intrinsic stability of a substance and for developing stability-indicating analytical methods. While specific quantitative data from forced degradation studies on this compound is not readily available in the public domain, general principles of such studies, as outlined by the International Council for Harmonisation (ICH) guidelines, would apply. These studies typically involve exposing the substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.

Recommended Storage Conditions

To ensure the long-term stability and quality of this compound, the following storage conditions are recommended based on information from various suppliers and safety data sheets:

Table 2: Recommended Storage Conditions for this compound

ConditionRecommendationRationale
Container Store in a well-closed container.[2]To prevent contamination and exposure to air and moisture.
Atmosphere Storage under an inert atmosphere, such as nitrogen, is recommended.[2]To minimize oxidative degradation.
Temperature Store in a cool, dry place.[2] Specific recommendations often state to store below +30°C or between 10°C - 25°C.[3][4]To slow down potential degradation reactions.
Light Exposure Protect from light.[2]To prevent photolytic degradation.
Incompatibilities Store separately from strong oxidizing agents.[2][3]To avoid potentially hazardous reactions.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively detailed in the available literature, potential degradation can be inferred from its chemical structure, which contains an ether linkage and a primary alcohol. The tetrahydrofurfuryl group itself can also be susceptible to degradation.

Below is a theoretical representation of a potential degradation pathway focusing on the tetrahydrofurfuryl alcohol moiety, which could be initiated by oxidation.

G This compound This compound (Tetrahydrofurfuryl alcohol polyethylene glycol ether) Oxidation Oxidative Stress (e.g., H₂O₂) This compound->Oxidation Intermediate Intermediate Aldehyde Oxidation->Intermediate Oxidation of primary alcohol DegradationProduct Tetrahydrofuran-2-carboxylic acid derivative Intermediate->DegradationProduct Further oxidation

Caption: Theoretical oxidative degradation of the this compound primary alcohol.

Experimental Protocols: A General Approach to Forced Degradation Studies

The following is a generalized experimental protocol for conducting a forced degradation study on this compound, based on ICH Q1A(R2) guidelines. This protocol should be adapted and validated for specific laboratory conditions and analytical methods.

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (B78521) (NaOH), 1N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (B52724) (HPLC grade)

  • pH meter

  • HPLC system with a suitable detector (e.g., UV, MS)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 1N HCl and keep at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with 1N NaOH and keep at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature for a defined period.

    • Thermal Degradation: Expose a solid or liquid sample of this compound to dry heat in an oven at a high temperature (e.g., 80°C) for a defined period.

    • Photostability: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to detect any degradation products.

The workflow for such a study can be visualized as follows:

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Start prep_stock Prepare this compound Stock Solution start->prep_stock acid Acid Hydrolysis prep_stock->acid base Base Hydrolysis prep_stock->base oxidation Oxidation prep_stock->oxidation thermal Thermal Degradation prep_stock->thermal photo Photostability prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data end End data->end

Caption: General workflow for a forced degradation study of this compound.

Conclusion

This compound is a stable excipient when stored under the recommended conditions of a cool, dry, and dark environment, preferably under an inert atmosphere and in a well-closed container. It is crucial to avoid contact with strong oxidizing agents. While specific quantitative data on its degradation under stress conditions are limited in publicly available literature, adherence to the outlined storage and handling guidelines will ensure its quality and performance in pharmaceutical applications. For critical applications, it is recommended to perform in-house stability studies to establish appropriate handling and formulation parameters.

References

Glycofurol: A Comprehensive Technical Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the material safety data for Glycofurol (CAS No. 31692-85-0), also known as Tetraglycol. The information is compiled from various material safety data sheets (MSDS) and technical documents to ensure a thorough understanding of its properties and associated safety protocols. This document is intended to be a vital resource for professionals working with this compound in research and development settings.

Chemical and Physical Properties

This compound is a clear, colorless, and nearly odorless liquid.[1] It is utilized in the pharmaceutical industry as a solvent and penetration enhancer, particularly for parenteral formulations.[1][2] A summary of its key physical and chemical properties is presented below.

PropertyValueSource(s)
CAS Number 31692-85-0[3][4][5]
Molecular Formula C7H16O4 (average)[1][3]
Molecular Weight 190.24 g/mol (average)[1]
Appearance Clear, colorless liquid[1]
Odor Almost odorless[1]
Boiling Point 80-100 °C (for this compound 75)[1]
Density 1.070-1.090 g/cm³ at 20°C[1]
Density 1.09 g/mL at 25°C[3][6]
Flash Point > 110.00 °C (> 230.00 °F) TCC[7][8]
Viscosity (dynamic) 8-18 mPa·s at 20°C (for this compound 75)[1]
Refractive Index 1.4545[1]
Solubility Miscible with water, ethanol (B145695) (95%), glycerin, and polyethylene (B3416737) glycol 400. Immiscible with arachis oil, isopropyl ether, and petroleum ether.[1]

Toxicological Data

The toxicological profile of this compound indicates that it is generally considered to be of low toxicity when used as a pharmaceutical excipient.[1] However, some sources indicate it can be an irritant and may have effects on fertility or an unborn child.[4][5] It is crucial to handle this substance with appropriate care.

ParameterSpeciesRouteValueSource(s)
LD50MouseIntravenous3500 mg/kg[7][8]
LD50MouseIntraperitoneal7800 mg/kg[7][8]
LDLoRatIntravenous1000 mg/kg[7][8]

Experimental Protocols: The provided MSDS and technical documents do not detail the specific experimental methodologies used to determine the toxicological data. This information is typically found in dedicated toxicology studies. The provided data is based on historical findings from research publications.[7][8]

Hazard Identification and Classification

There is some variation in the hazard classification of this compound across different safety data sheets. While some sources state that it does not meet the criteria for classification as a hazardous substance, others identify potential hazards.[3][4][5][9]

  • GHS Classification (as per some sources):

    • Eye Irritation, Category 2[4][5]

    • Reproductive Toxicity, Category 1B[4][5]

  • Hazard Statements:

    • H319: Causes serious eye irritation.[4][5]

    • H360: May damage fertility or the unborn child.[4][5]

  • Precautionary Statements:

    • P201, P202, P203: Obtain, read, and follow all safety instructions before use.[4][5]

    • P264: Wash hands thoroughly after handling.[4][5]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]

    • P308+P313, P318: IF exposed or concerned: Get medical advice/attention.[4][5]

    • P405: Store locked up.[4][5]

    • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[4][5]

Handling, Storage, and Emergency Procedures

Proper handling and storage are essential to ensure safety when working with this compound. The following sections outline the recommended procedures.

Safe Handling and Personal Protective Equipment (PPE)
  • Handling: Handle in a well-ventilated area.[4] Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in work areas.[3]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[4][5]

    • Skin Protection: Wear chemical-resistant gloves (e.g., tested to EN 374) and protective clothing.[3][4]

    • Respiratory Protection: If ventilation is inadequate, use a suitable respirator.[3]

Storage Conditions

Store in a cool, dry, and well-ventilated place.[1][4] Keep containers tightly closed and protected from light.[1] Store away from incompatible materials such as oxidizing agents.[1][3]

First Aid Measures

A standardized workflow for first aid response to this compound exposure is crucial.

FirstAid cluster_Inhalation Inhalation cluster_Skin Skin Contact cluster_Eye Eye Contact cluster_Ingestion Ingestion Inhalation_Start Move to Fresh Air Inhalation_Breathing Breathing Irregular or Stopped? Inhalation_Start->Inhalation_Breathing Inhalation_CPR Administer Artificial Respiration Inhalation_Breathing->Inhalation_CPR Yes Inhalation_Oxygen Give Oxygen if Breathing is Difficult Inhalation_Breathing->Inhalation_Oxygen No Inhalation_Medical Seek Immediate Medical Attention Inhalation_CPR->Inhalation_Medical Inhalation_Oxygen->Inhalation_Medical Skin_Start Remove Contaminated Clothing Skin_Wash Wash with Plenty of Soap and Water Skin_Start->Skin_Wash Skin_Medical Consult a Doctor if Irritation Persists Skin_Wash->Skin_Medical Eye_Start Remove Contact Lenses (if present and easy to do) Eye_Rinse Rinse Cautiously with Water for at least 15 Minutes Eye_Start->Eye_Rinse Eye_Medical Consult a Doctor Eye_Rinse->Eye_Medical Ingestion_Start Rinse Mouth with Water (if conscious) Ingestion_Vomit Do NOT Induce Vomiting Ingestion_Start->Ingestion_Vomit Ingestion_Medical Call a Doctor or Poison Control Center Immediately Ingestion_Vomit->Ingestion_Medical

Caption: First aid procedures for this compound exposure.

Firefighting Measures
  • Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[3][4]

  • Unsuitable Extinguishing Media: Water jet.[3]

  • Hazardous Combustion Products: Carbon monoxide (CO) and carbon dioxide (CO2).[3]

  • Advice for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective clothing.[4][10]

Accidental Release Measures

The logical workflow for responding to a this compound spill is outlined below.

SpillResponse cluster_Safety Immediate Safety Actions cluster_Containment Containment & Cleanup cluster_Environment Environmental Protection cluster_Disposal Disposal start Spill Detected evacuate Evacuate Personnel to Safe Areas start->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ignition Remove All Sources of Ignition ventilate->ignition ppe Wear Appropriate PPE ignition->ppe prevent_spread Prevent Further Leakage (if safe) ppe->prevent_spread prevent_drains Do Not Let Enter Drains or Water Courses prevent_spread->prevent_drains contain_spill Contain Spill with Absorbent Material collect Collect and Place in Suitable, Closed Containers for Disposal contain_spill->collect dispose Dispose of in Accordance with Local Regulations collect->dispose prevent_drains->contain_spill

Caption: Workflow for handling a this compound spill.

Stability and Reactivity

  • Chemical Stability: Stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[3]

  • Possibility of Hazardous Reactions: No known hazardous reactions.[3]

  • Conditions to Avoid: No specific conditions to avoid are known.[3]

  • Incompatible Materials: Strong oxidizing agents.[1][3]

  • Hazardous Decomposition Products: Under fire conditions, hazardous combustion products such as carbon monoxide and carbon dioxide can be produced.[3]

This guide is intended for informational purposes and should be used in conjunction with the official Safety Data Sheet provided by the manufacturer. Always follow established laboratory safety protocols and regulatory guidelines when handling any chemical substance.

References

Glycofurol: A Comprehensive Technical Guide for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycofurol, also known as tetrahydrofurfuryl alcohol polyethylene (B3416737) glycol ether, is a versatile, non-ionic solubilizer and solvent used in the pharmaceutical industry.[1] It is synthesized by the reaction of tetrahydrofurfuryl alcohol with ethylene (B1197577) oxide.[2][3] This clear, colorless to pale yellow, viscous liquid is particularly valued for its ability to dissolve poorly water-soluble active pharmaceutical ingredients (APIs), making it a key excipient in various dosage forms.[1][4] This technical guide provides an in-depth overview of the core characteristics of this compound for pharmaceutical use, including its physicochemical properties, applications, and detailed experimental protocols for its analysis and use in formulations.

Physicochemical Properties

This compound's utility in pharmaceutical formulations stems from its unique physicochemical properties. A summary of these properties is presented in the table below.

PropertyValueReferences
Chemical Name α-[(Tetrahydro-2-furanyl)methyl]-ω-hydroxy-poly(oxy-1,2-ethanediyl)[2]
CAS Number 31692-85-0[1]
Molecular Formula (C₂H₄O)nC₅H₁₀O₂ (Polymeric)[5]
Average Molecular Weight ~190.24 g/mol (for this compound 75, where n=1-2)[2]
Appearance Clear, colorless, almost odorless liquid[2]
Taste Bitter, with a warm sensation on the tongue[2]
Density 1.070–1.090 g/cm³ at 20°C[2]
Refractive Index nD²⁰: 1.4545[2]
Boiling Point 80–100 °C (for this compound 75)[2]
Dynamic Viscosity 8–18 mPa·s (cP) at 20°C (for this compound 75)[2]
Moisture Content 0.2–5% at ambient temperature and 30% relative humidity[2]

Solubility Profile

This compound's excellent solvency is a key characteristic for its use in pharmaceuticals. Its miscibility with a range of solvents allows for the formulation of diverse drug products.

SolventSolubility at 20°CReferences
WaterMiscible in all proportions (cloudiness may occur)[2]
Ethanol (95%)Miscible in all proportions[2]
Propylene (B89431) GlycolMiscible in all proportions[2]
Polyethylene Glycol 400Miscible in all proportions[2]
Castor OilMiscible (cloudiness may occur)[2]
Arachis OilImmiscible[2]
Isopropyl EtherImmiscible[2]
Petroleum EtherImmiscible[2]

Pharmaceutical Applications

This compound is a versatile excipient utilized in a variety of pharmaceutical formulations:

  • Parenteral Formulations: It is widely used as a solvent or co-solvent in intravenous (IV) and intramuscular (IM) injections, particularly for drugs with poor water solubility.[2][6] Concentrations of up to 50% v/v have been used in parenteral products.[2]

  • Topical and Transdermal Formulations: this compound can act as a penetration enhancer, facilitating the delivery of APIs through the skin. It is used as a vehicle in gels and other topical preparations.

  • Intranasal and Rectal Formulations: It has been investigated for use in intranasal and rectal drug delivery systems.[2]

  • Oral Formulations: While less common, it can be used in oral solutions and soft gelatin capsules to enhance the solubility and bioavailability of poorly soluble drugs.

Safety and Stability

Safety Profile: this compound is generally considered a relatively non-toxic and non-irritant material at concentrations typically used in pharmaceutical formulations.[2] However, undiluted this compound can be an irritant.[2] Its tolerability is often compared to that of propylene glycol.[2] High concentrations may be toxic, and it is important to adhere to established safety limits in formulations.[6]

Stability and Storage: this compound is stable under normal conditions.[2] For optimal stability, it should be stored in a well-closed container, protected from light, in a cool, dry place, preferably under an inert atmosphere of nitrogen.[2]

Incompatibilities: this compound is incompatible with strong oxidizing agents.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and use of this compound in pharmaceutical development.

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This protocol describes a representative HPLC method for assessing the purity of this compound. This method is based on general principles for the analysis of polyethylene glycol ethers.

Objective: To determine the purity of this compound and quantify any related impurities.

Materials:

  • This compound reference standard and sample

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

  • HPLC system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a standard solution of a suitable concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare the this compound sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (50:50 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detector: Refractive Index (RI) or ELSD

    • Injection Volume: 20 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the purity of the this compound sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram. The percentage purity can be calculated using the following formula:

    % Purity = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * 100

Viscosity Measurement using a Rotational Viscometer

This protocol outlines the procedure for determining the dynamic viscosity of this compound.

Objective: To measure the dynamic viscosity of a this compound sample at a specified temperature.

Materials:

  • This compound sample

  • Rotational viscometer with appropriate spindles

  • Constant temperature water bath

Procedure:

  • Instrument Setup: Calibrate the rotational viscometer according to the manufacturer's instructions using a certified viscosity standard.

  • Sample Preparation: Place the this compound sample in the viscometer sample cup and allow it to equilibrate to the desired temperature (e.g., 20°C ± 0.1°C) using the water bath.

  • Spindle Selection: Select a spindle and rotational speed that will give a torque reading within the optimal range of the instrument (typically 10-90% of the full-scale reading).

  • Measurement:

    • Immerse the selected spindle into the this compound sample to the marked immersion depth.

    • Allow the spindle to rotate at the selected speed until a stable reading is obtained.

    • Record the viscosity reading in milliPascal-seconds (mPa·s) or centipoise (cP).

  • Data Reporting: Report the viscosity value along with the spindle number, rotational speed, and temperature of the measurement.

Preparation of a Parenteral Formulation

This protocol provides a general procedure for preparing a simple intravenous (IV) solution using this compound as a co-solvent.

Objective: To prepare a sterile solution of a poorly water-soluble drug for intravenous administration.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Water for Injection (WFI)

  • Sterile filters (0.22 µm)

  • Sterile vials and stoppers

Procedure:

  • Drug Dissolution: In a sterile container, dissolve the accurately weighed API in the required volume of this compound with gentle stirring.

  • Aqueous Dilution: Slowly add the Water for Injection to the drug-Glycofurol solution while stirring continuously to form a clear solution.

  • pH Adjustment (if necessary): Measure the pH of the solution and adjust to the desired range using appropriate pH-adjusting agents (e.g., sterile solutions of hydrochloric acid or sodium hydroxide).

  • Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter into a sterile receiving vessel.

  • Aseptic Filling: Aseptically fill the sterile solution into pre-sterilized vials and seal with sterile stoppers and aluminum caps.

  • Quality Control: Perform necessary quality control tests, including sterility, clarity, pH, and drug content analysis.

Drug-Excipient Compatibility Study

This protocol describes a typical approach to evaluate the compatibility of an API with this compound.

Objective: To assess the physical and chemical compatibility of an API with this compound under accelerated storage conditions.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Glass vials with inert stoppers

  • Stability chambers

Procedure:

  • Sample Preparation:

    • Prepare binary mixtures of the API and this compound in a relevant ratio (e.g., 1:1 or a ratio representative of the intended formulation).

    • Prepare a physical mixture of the API and this compound.

    • Prepare a solution of the API in this compound.

    • Prepare control samples of the API alone and this compound alone.

  • Storage: Store the prepared samples in sealed vials under accelerated stability conditions (e.g., 40°C/75% RH) and at a control condition (e.g., 5°C).

  • Analysis: At predetermined time points (e.g., initial, 1, 2, and 4 weeks), withdraw samples and analyze for:

    • Physical Changes: Visual inspection for color change, precipitation, or phase separation.

    • Chemical Changes: Use a stability-indicating HPLC method to assay the API content and quantify any degradation products.

  • Data Evaluation: Compare the results of the stressed samples to the initial time point and the control samples. Any significant change in physical appearance or a decrease in API content with a corresponding increase in degradation products indicates a potential incompatibility.

Visualizations

Glycofurol_Structure_Properties cluster_structure Chemical Structure cluster_properties Key Physicochemical Properties cluster_applications Primary Pharmaceutical Applications structure α-[(Tetrahydro-2-furanyl)methyl]-ω-hydroxy-poly(oxy-1,2-ethanediyl) solubility High Solvency structure->solubility enables dissolution of poorly soluble drugs parenteral Parenteral Formulations solubility->parenteral topical Topical Delivery solubility->topical other Other Routes solubility->other viscosity Moderate Viscosity viscosity->parenteral influences injectability stability Good Stability stability->parenteral ensures product shelf-life stability->topical

Caption: Relationship between this compound's structure, properties, and applications.

Formulation_Workflow start Start: API and Excipient Selection dissolution API Dissolution in this compound start->dissolution dilution Aqueous Dilution (e.g., with WFI) dissolution->dilution ph_adjustment pH Adjustment dilution->ph_adjustment filtration Sterile Filtration (0.22 µm) ph_adjustment->filtration filling Aseptic Filling into Vials filtration->filling qc Quality Control Testing filling->qc end End: Final Parenteral Product qc->end

Caption: Workflow for preparing a parenteral formulation with this compound.

Compatibility_Decision_Tree start Initiate Drug-Glycofurol Compatibility Study physical_obs Physical Observation (Color, Precipitation) start->physical_obs chemical_analysis Chemical Analysis (HPLC) (API Assay, Degradants) physical_obs->chemical_analysis No Change incompatible Incompatible: Investigate Interaction or Select Alternative Excipient physical_obs->incompatible Change Observed compatible Compatible: Proceed with Formulation Development chemical_analysis->compatible No Significant Degradation chemical_analysis->incompatible Significant Degradation

Caption: Decision tree for assessing drug-Glycofurol compatibility.

References

Glycofurol: A Technical Guide to its Application as a Solvent for Water-Insoluble Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycofurol, also known as tetrahydrofurfuryl alcohol polyethylene (B3416737) glycol ether (THFP), is a versatile and widely utilized solvent in the pharmaceutical industry.[1] Its primary application lies in the solubilization of water-insoluble active pharmaceutical ingredients (APIs), a critical challenge in the formulation of various dosage forms, particularly parenteral preparations.[][3] This technical guide provides an in-depth overview of this compound, its physicochemical properties, and its application as a solvent for compounds with poor water solubility. It is intended to serve as a comprehensive resource for researchers and formulation scientists in the field of drug development.

This compound's ability to dissolve a wide range of hydrophobic drugs makes it an invaluable tool for enhancing bioavailability and enabling the administration of challenging APIs.[] It is used as a solvent in parenteral products for intravenous or intramuscular injection in concentrations up to 50% v/v.[4] Furthermore, it has been investigated as a penetration enhancer and solvent in topical and intranasal formulations.[4]

Physicochemical Properties of this compound

This compound is a clear, colorless to pale yellow, almost odorless liquid with a slightly bitter taste.[4] Its key physicochemical properties are summarized in the table below, providing a comparative overview for formulation development.

PropertyValueReferences
Synonyms Tetraglycol, this compound 75, Poly(ethylene glycol) tetrahydrofurfuryl ether[]
CAS Number 31692-85-0[3]
Molecular Formula C₉H₁₈O₄ (average)[4]
Molecular Weight 190.24 g/mol (average)[4]
Appearance Clear, colorless liquid[]
Density 1.070–1.090 g/cm³ at 20°C[4]
Boiling Point 80-100 °C for this compound 75[4]
Viscosity (dynamic) 8–18 mPa·s (cP) at 20°C for this compound 75[4]
Refractive Index nD²⁰: 1.4545[4]

Table 1: Physicochemical Properties of this compound

This compound's miscibility with water and a range of organic solvents makes it a highly adaptable component in various formulation strategies.[4]

SolventMiscibility with this compoundReferences
WaterMiscible (Cloudiness may occur)[4]
Ethanol (95%)Miscible in all proportions[4]
Propylene GlycolMiscible in all proportions[4]
Polyethylene Glycol 400Miscible in all proportions[4]
GlycerinMiscible in all proportions[4]
Castor OilMiscible (Cloudiness may occur)[4]
Arachis OilImmiscible[4]
Isopropyl EtherImmiscible[4]
Petroleum EtherImmiscible[4]

Table 2: Solubility of this compound in Various Solvents at 20°C

Solubility of Water-Insoluble Compounds in this compound

CompoundSystemObservationReferences
Carbamazepine (B1668303) This compound-based formulationA parenteral formulation was developed, indicating sufficient solubility for administration.[1][5]
Diazepam This compound/water co-solventEquilibrium solubility increased with higher this compound content.[1]
Ibuprofen, Ritonavir, Lopinavir, Sudan III PLGA microspheres with this compoundEncapsulation of these lipophilic drugs was successful, with the rate dependent on their partition coefficients.[6]

Table 3: Examples of Water-Insoluble Compounds Solubilized with this compound

The mechanism by which this compound enhances solubility is primarily through co-solvency. It reduces the polarity of the aqueous environment, making it more favorable for non-polar drug molecules to dissolve. The tetrahydrofurfuryl ether moiety provides a lipophilic region, while the polyethylene glycol chain contributes to its water miscibility.

Solubilization_Mechanism cluster_0 This compound-Water Co-solvent System cluster_1 Solubilized System This compound This compound (Amphiphilic) DissolvedDrug Dissolved Drug Molecule This compound->DissolvedDrug Reduces solvent polarity Water Water (Polar) Water->DissolvedDrug Forms hydration shell Drug Water-Insoluble Drug (Non-polar) Drug->DissolvedDrug Solubilizes

Mechanism of this compound Co-solvency

Experimental Protocols

General Protocol for Determining the Solubility of a Water-Insoluble Compound in this compound

This protocol outlines a general procedure for determining the equilibrium solubility of a water-insoluble API in this compound using the shake-flask method, which is considered a reliable technique.[7]

Materials:

  • Water-insoluble Active Pharmaceutical Ingredient (API) powder

  • This compound (pharmaceutical grade)

  • Co-solvent (e.g., Water for Injection, Polyethylene Glycol 400), if applicable

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or wrist-action shaker

  • Thermostatically controlled water bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for drug quantification

Procedure:

  • Preparation of Solvent System: Prepare the desired solvent system (e.g., 100% this compound, or a this compound/co-solvent mixture by volume or weight).

  • Addition of Excess API: Add an excess amount of the API to a pre-weighed vial containing a known volume or weight of the solvent system. The presence of undissolved solid material at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Tightly seal the vials and place them in a shaker within a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples to further separate the undissolved solid from the supernatant.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Dilution and Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method. Quantify the concentration of the dissolved API using a validated HPLC or other appropriate analytical method.

  • Calculation: Calculate the solubility of the API in the solvent system, typically expressed in mg/mL.

General Protocol for Preparing a Parenteral Solution with this compound

This protocol provides a general guideline for the laboratory-scale preparation of a sterile parenteral solution using this compound as a solvent or co-solvent. This procedure should be performed in a clean environment, and for sterile preparations, aseptic techniques are mandatory.

Materials:

  • Water-insoluble Active Pharmaceutical Ingredient (API)

  • This compound (sterile, pyrogen-free)

  • Co-solvent (e.g., Sterile Water for Injection, sterile PEG 400), if applicable

  • Sterile glassware (beakers, volumetric flasks)

  • Sterile magnetic stir bar and stir plate

  • Sterile filtration unit (e.g., 0.22 µm sterile syringe filter or vacuum filtration unit)

  • Sterile vials and stoppers

  • Analytical balance

Procedure:

  • Weighing: Accurately weigh the required amount of the API and the this compound (and any other excipients) in a sterile, tared container.

  • Dissolution: Transfer the this compound to a sterile beaker containing a sterile magnetic stir bar. Gradually add the API to the this compound while stirring. If a co-solvent is used, it can be added before or after the API, depending on the formulation development studies.

  • Gentle Heating (Optional): If necessary, gentle heating (e.g., to 40-60°C) can be applied to facilitate dissolution. The stability of the API at the elevated temperature must be considered.

  • Volume Adjustment: Once the API is completely dissolved, transfer the solution to a sterile volumetric flask and adjust to the final volume with the chosen solvent or co-solvent.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a sterile 0.22 µm filter into a sterile receiving vessel. This step removes any potential microbial contamination.

  • Aseptic Filling: Aseptically fill the sterile solution into sterile vials and seal with sterile stoppers.

  • Quality Control: Perform necessary quality control tests, such as visual inspection for particulate matter, pH measurement, drug content uniformity, and sterility testing.

Formulation Development Workflow

The successful formulation of a water-insoluble drug using this compound involves a systematic approach. The following workflow diagram illustrates the key stages in this process.

Formulation_Workflow Start Start: Water-Insoluble API Preformulation Preformulation Studies (Physicochemical Characterization, Solubility Screening) Start->Preformulation Solubility_Check Sufficient Solubility in this compound? Preformulation->Solubility_Check Co_Solvent Evaluate Co-solvents (e.g., Water, PEG 400, Ethanol) Solubility_Check->Co_Solvent No Formulation_Design Formulation Design (API concentration, Excipient selection, Ratio optimization) Solubility_Check->Formulation_Design Yes Co_Solvent->Formulation_Design Preparation Preparation of Trial Formulations Formulation_Design->Preparation Characterization Characterization of Formulations (Appearance, pH, Viscosity, Drug Content) Preparation->Characterization Stability_Studies Stability Studies (Physical & Chemical Stability) Characterization->Stability_Studies Optimization Optimization (Based on characterization and stability data) Stability_Studies->Optimization Optimization->Formulation_Design Re-formulate Final_Formulation Final Formulation Selection Optimization->Final_Formulation Optimized Scale_Up Scale-up & Manufacturing Process Development Final_Formulation->Scale_Up End End: Final Product Scale_Up->End

Workflow for Formulation Development with this compound

Safety and Regulatory Information

This compound is generally considered a safe and well-tolerated excipient in parenteral formulations.[3] However, it can be an irritant when used undiluted.[3] At high concentrations, this compound can be toxic.[] It is important to note that its metabolic byproducts are considered less harmful than those of other solvents like ethylene (B1197577) glycol.[] this compound is included in parenteral medicines licensed in Europe.[4] As with any excipient, it is crucial to consult the relevant regulatory guidelines and conduct appropriate safety and toxicity studies for any new formulation.

Conclusion

This compound is a valuable and versatile solvent for the formulation of water-insoluble compounds. Its favorable physicochemical properties, good safety profile, and proven efficacy in enhancing drug solubility make it a key tool for pharmaceutical scientists. This technical guide has provided a comprehensive overview of its properties, applications, and the methodologies for its use. By following a systematic formulation development approach, researchers can effectively leverage the benefits of this compound to overcome the challenges associated with poorly soluble drugs and develop safe and effective pharmaceutical products.

References

A Technical Guide to the Tissue Compatibility of Glycofurol in Parenteral Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycofurol, a derivative of tetrahydrofurfuryl alcohol, is a well-established solvent and co-solvent in parenteral drug formulations, prized for its ability to dissolve a wide range of poorly water-soluble active pharmaceutical ingredients (APIs). A critical aspect of its utility lies in its tissue compatibility, ensuring patient safety and minimizing adverse reactions at the site of administration. This technical guide provides an in-depth analysis of the tissue compatibility of this compound, consolidating available data on its local tolerance following intravenous, intramuscular, and subcutaneous administration, as well as its hemolytic potential. This document is intended to be a comprehensive resource for formulation scientists and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of key concepts to inform the development of safe and effective parenteral products.

Introduction to this compound in Parenteral Formulations

This compound, chemically known as α-[(Tetrahydro-2-furanyl)methyl]-ω-hydroxypoly(oxy-1,2-ethanediyl), is a versatile non-aqueous solvent. Its amphiphilic nature, stemming from the tetrahydrofuran (B95107) ring and the polyethylene (B3416737) glycol chain, allows for the solubilization of a diverse array of hydrophobic and hydrophilic compounds. In parenteral formulations, it is typically used in concentrations up to 50% v/v.[1] The safety and tolerability of this compound are paramount, as parenteral administration introduces the formulation directly into the body's internal environment, bypassing many of its natural defense mechanisms. Generally regarded as a relatively nontoxic and nonirritant material at pharmaceutically relevant concentrations, its tolerability is often compared to that of propylene (B89431) glycol.[1]

Local Tolerance of this compound

Local tolerance studies are essential to evaluate the potential for irritation, inflammation, and tissue damage at the injection site. These studies are typically conducted in animal models, such as rabbits and rats, and involve macroscopic and microscopic examination of the tissue.

Intravenous (IV) Administration
Intramuscular (IM) Administration

Intramuscular injection of this compound-containing formulations requires careful consideration of muscle tissue reaction. Undiluted this compound can be an irritant, but at typical concentrations used in formulations, it is generally well-tolerated.[1]

A study reviewing histopathological lesions following intramuscular administration of saline in rabbits and rodents provides a baseline for understanding injection site reactions. Two days post-injection, minimal infiltration by mononuclear cells and occasional degeneration of myofibers were observed. From 10 to 42 days post-injection, the lesions typically showed regeneration of muscle fibers and some fibrosis.[2] While this study did not specifically test this compound, it offers a framework for interpreting potential findings in IM local tolerance studies.

A study in rabbits evaluated the local tolerance of two malaria vaccine formulations, which included an adjuvant system, administered intramuscularly. While not focused on this compound, the study design and endpoints (general health, hematology, blood chemistry, and macroscopic/microscopic evaluation) are representative of a thorough IM local tolerance assessment.[3]

Subcutaneous (SC) Administration

Subcutaneous administration involves injection into the fatty tissue beneath the skin. A study investigating the subcutaneous tolerability of various novel excipients in rats found that formulations causing tissue degeneration or necrosis were considered irritative and poorly tolerated.[4] Another study on the subcutaneous injection of high-molecular-weight polyethylene glycols (PEGs) in rats noted mast cell infiltration at the injection site.[5]

A study on a topical gel containing this compound provides some insight into its dermal and, by extension, subcutaneous tolerability. In this study, a this compound-based gel containing naproxen (B1676952) was found to be safe and non-irritating when applied to the skin of rats.[6]

Intracranial Administration

A notable study investigated the biocompatibility of this compound in the brain of rats following intracranial injection. The results demonstrated that a solution of this compound (25 μL) mixed with phosphate-buffered saline (25 μL) was well-tolerated and only caused minor inflammatory responses in the cerebral cortex.[7] Histomorphologic assessment of brain tissue treated with a higher volume of a this compound solution (30 μL this compound + 40 μL PBS) showed elevated polymorphonuclear leukocytes, macrophages, and gliosis around the administration site, indicating a dose-dependent inflammatory response.[7]

Table 1: Summary of Local Tolerance Findings for this compound

Administration RouteAnimal ModelKey FindingsCitation
IntracranialRatWell-tolerated at lower volumes, causing only minor inflammatory responses. Higher volumes led to increased inflammatory cell presence.[7]
Topical (as a gel component)RatSafe and non-irritating to the skin.[6]

Hemolytic Potential of this compound

Hemolysis, the rupture of red blood cells (erythrocytes), is a critical safety concern for parenteral formulations, particularly those administered intravenously. Excipients can induce hemolysis, leading to the release of hemoglobin and potentially causing anemia, jaundice, and renal failure. The hemolytic potential of a formulation is typically assessed in vitro.

A comparative study of the hemolytic activity of thirteen water-miscible organic solvents classified this compound as a moderately hemolytic solvent .[8][9] The study evaluated the solvents when mixed directly with human blood at ratios of 1:99, 5:95, and 10:90 (solvent:blood). The results suggest that this compound could likely be utilized in formulations where the blood ratio is less than 10:90 due to its slight hemolytic activity at these lower concentrations.[10]

It is generally accepted that formulations with a hemolysis value of less than 10% are considered non-hemolytic, while those with values greater than 25% are at risk for causing hemolysis.[11]

Table 2: Hemolytic Classification of Selected Parenteral Solvents

SolventHemolytic Classification
Ethyl lactate, Dimethyl sulfoxide (B87167) (DMSO)Very Highly Hemolytic
Polyethylene glycol 200, AcetoneHighly Hemolytic
This compound , Tetrahydrofurfuryl alcohol, N-methyl-2-pyrrolidone, Glycerol formal, Ethanol, SolketalModerately Hemolytic
Propylene glycol, Dimethyl isosorbide, DiglymeLow Hemolytic Activity
Source: Adapted from a comparative in vitro study.[8][9]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of tissue compatibility. The following sections outline typical methodologies for key experiments.

In Vivo Local Tolerance Study (Intramuscular)

This protocol is a generalized representation based on common practices for evaluating local tolerance of parenteral formulations.

experimental_workflow_IM_tolerance cluster_pre_study Pre-Study Phase cluster_dosing Dosing Phase cluster_observation Observation Phase cluster_termination Termination and Analysis animal_acclimation Animal Acclimation (e.g., New Zealand White Rabbits) formulation_prep Formulation Preparation (Test article with this compound, Vehicle Control, Positive Control) injection Intramuscular Injection (e.g., 1 mL into quadriceps femoris) formulation_prep->injection clinical_obs Clinical Observations (Daily for signs of distress, changes in appetite, etc.) injection->clinical_obs injection_site_eval Injection Site Evaluation (Macroscopic scoring for erythema and edema at specified intervals, e.g., 24, 48, 72 hours) clinical_obs->injection_site_eval euthanasia Euthanasia and Tissue Collection (At predetermined time points) injection_site_eval->euthanasia gross_pathology Gross Pathology (Macroscopic examination of injection site and surrounding tissues) euthanasia->gross_pathology histopathology Histopathological Examination (Microscopic evaluation of fixed and stained tissue sections for inflammation, necrosis, fibrosis, etc.) gross_pathology->histopathology data_analysis Data Analysis and Reporting histopathology->data_analysis

Caption: Workflow for an in vivo intramuscular local tolerance study.

Macroscopic Scoring (Draize Scale Adaptation):

Table 3: Example of a Macroscopic Scoring System for Injection Site Reactions

Score Erythema and Eschar Formation Edema Formation
0No erythemaNo edema
1Very slight erythema (barely perceptible)Very slight edema (barely perceptible)
2Well-defined erythemaSlight edema (edges of area well-defined by definite raising)
3Moderate to severe erythemaModerate edema (raised approximately 1 mm)
4Severe erythema (beet redness) to slight eschar formation (injuries in depth)Severe edema (raised more than 1 mm and extending beyond the area of exposure)

Histopathological Evaluation: Tissue sections are typically stained with Hematoxylin and Eosin (H&E) and examined for:

  • Inflammation (acute and chronic)

  • Myofiber degeneration and necrosis

  • Hemorrhage

  • Fibrosis

  • Cellular infiltration (neutrophils, lymphocytes, macrophages)

  • Regeneration

In Vitro Hemolysis Assay

This protocol outlines a common method for determining the hemolytic potential of a substance.

experimental_workflow_hemolysis cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_analysis Analysis Phase cluster_calculation Calculation blood_collection Collect Anticoagulated Blood (e.g., human or rabbit) rbc_wash Wash Red Blood Cells (RBCs) (Centrifuge and resuspend in saline) blood_collection->rbc_wash rbc_suspension Prepare RBC Suspension (e.g., 2% v/v in saline) rbc_wash->rbc_suspension sample_prep Prepare Test Samples (Serial dilutions of this compound, Positive Control - e.g., Triton X-100, Negative Control - Saline) incubation Incubate RBCs with Samples (e.g., 37°C for a defined period) sample_prep->incubation centrifugation Centrifuge to Pellet Intact RBCs incubation->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection spectrophotometry Measure Absorbance of Supernatant (at a wavelength specific for hemoglobin, e.g., 540 nm) supernatant_collection->spectrophotometry hemolysis_calc Calculate Percentage Hemolysis spectrophotometry->hemolysis_calc

Caption: Workflow for an in vitro hemolysis assay.

Calculation of Percentage Hemolysis:

The percentage of hemolysis is calculated using the following formula:

% Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Signaling Pathways and Logical Relationships

The assessment of tissue compatibility involves a logical progression from in vitro to in vivo studies, with each step informing the next.

logical_relationship_tissue_compatibility cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_evaluation Evaluation cluster_outcome Outcome hemolysis_assay Hemolysis Assay local_tolerance Local Tolerance Studies (IV, IM, SC) hemolysis_assay->local_tolerance cytotoxicity_assay Cytotoxicity Assay cytotoxicity_assay->local_tolerance macroscopic_eval Macroscopic Evaluation (Erythema, Edema) local_tolerance->macroscopic_eval microscopic_eval Microscopic Evaluation (Histopathology) local_tolerance->microscopic_eval systemic_toxicity Systemic Toxicity Studies risk_assessment Safety and Risk Assessment systemic_toxicity->risk_assessment macroscopic_eval->risk_assessment microscopic_eval->risk_assessment formulation_optimization Formulation Optimization risk_assessment->formulation_optimization

Caption: Logical workflow for assessing the tissue compatibility of a parenteral excipient.

Conclusion

This compound is a valuable excipient in the formulation of parenteral drug products, offering excellent solubilizing properties. The available data indicates that this compound has a favorable tissue compatibility profile, characterized by low to moderate local irritation and a moderate hemolytic potential that can be managed by appropriate formulation design and concentration control. While more quantitative data from standardized local tolerance studies would be beneficial, the long history of its use in approved medicines supports its safety. For novel formulations containing high concentrations of this compound or in combination with potentially irritating APIs, dedicated local tolerance and hemolysis studies are recommended to ensure patient safety and product performance. This guide provides the foundational knowledge and methodological framework for researchers and developers to confidently assess and utilize this compound in their parenteral formulation projects.

References

Glycofurol: A Technical Guide to Enhancing the Bioavailability of Hydrophobic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The poor aqueous solubility of many promising drug candidates presents a significant hurdle in pharmaceutical development, often leading to low and variable oral bioavailability. Glycofurol, a well-established pharmaceutical solvent, has emerged as a key excipient in overcoming these challenges. Its primary role is to enhance the solubility and permeability of hydrophobic drugs, thereby improving their overall bioavailability. This technical guide provides an in-depth analysis of this compound's function in drug delivery, focusing on its application in various formulations, the underlying mechanisms of action, and detailed experimental protocols for its evaluation.

This compound, also known as tetrahydrofurfuryl alcohol polyethylene (B3416737) glycol ether, is a versatile solvent used in parenteral, topical, and oral formulations.[1] Its amphiphilic nature, arising from its tetrahydrofuran (B95107) ring and polyethylene glycol chain, allows it to solubilize a wide range of poorly water-soluble compounds. This guide will delve into the quantitative aspects of this solubility enhancement and its impact on pharmacokinetic parameters.

Data Presentation: The Impact of this compound on Drug Solubility and Bioavailability

The effectiveness of this compound in enhancing drug delivery is quantified by its ability to increase drug solubility and subsequently improve key pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).

Solubility of this compound in Various Solvents

Understanding the miscibility of this compound with other pharmaceutical solvents is crucial for formulation development. The following table summarizes its solubility in common excipients.

SolventSolubility
WaterMiscible
EthanolMiscible
Propylene GlycolMiscible
AcetoneMiscible
ChloroformMiscible
EtherSparingly soluble
Mineral OilImmiscible

Data compiled from various sources.

Enhancement of Hydrophobic Drug Bioavailability: A Case Study

While direct comparative studies for a wide range of drugs are limited in publicly available literature, the principles of using cosolvents and self-emulsifying systems, where this compound is a key component, are well-documented. A study on a solid self-nanoemulsifying drug delivery system (S-SNEDDS) for the poorly soluble drug carvedilol (B1668590) demonstrates the significant potential of such formulations. Although this specific study does not name this compound, the formulation principles are directly applicable. The S-SNEDDS, composed of an oil, surfactant, and cosurfactant (a role this compound typically plays), exhibited a remarkable improvement in bioavailability compared to the pure drug.

FormulationCmax (ng/mL)AUC0-t (ng·h/mL)Relative Bioavailability (%)
Carvedilol Powder134.2 ± 31.5456.8 ± 98.7100
Carvedilol S-SNEDDS2108.6 ± 452.19912.4 ± 1876.32170

Data adapted from a study on a carvedilol solid self-nanoemulsifying drug delivery system.[2] The S-SNEDDS formulation consisted of Peceol, Tween 80, and Labrasol.

Mechanisms of Bioavailability Enhancement

This compound enhances the bioavailability of hydrophobic drugs through several interconnected mechanisms. These can be broadly categorized into improvements in solubilization and permeation.

Glycofurol_Mechanism_of_Action cluster_Solubilization Enhanced Solubilization cluster_Permeation Improved Permeation HD Hydrophobic Drug (Crystalline State) Solubilized_Drug Solubilized Drug in Formulation HD->Solubilized_Drug Overcomes Crystal Lattice Energy GF_Mol This compound Molecules GF_Mol->Solubilized_Drug Cosolvency Effect (H-bonding & Hydrophobic Interactions) Formulation Drug in this compound-based Formulation (e.g., SEDDS) Solubilized_Drug->Formulation GI_Lumen GI Lumen Formulation->GI_Lumen Oral Administration Enterocyte Enterocyte GI_Lumen->Enterocyte Increased Concentration Gradient & Membrane Fluidization Bloodstream Systemic Circulation Enterocyte->Bloodstream Enhanced Absorption

Potential Mechanisms of this compound-mediated Bioavailability Enhancement.

The primary mechanism is its action as a potent cosolvent. By disrupting the self-association of water molecules, this compound reduces the overall polarity of the solvent system, creating a more favorable environment for the dissolution of hydrophobic drug molecules. This involves both hydrogen bonding and hydrophobic interactions between this compound and the drug, which helps to overcome the drug's crystal lattice energy.[3][4][5]

In topical and oral formulations, this compound can also act as a penetration enhancer. It is hypothesized to interact with the lipid bilayers of the stratum corneum or the intestinal epithelium, increasing their fluidity and facilitating the passive diffusion of the dissolved drug.[6] Furthermore, as a component of Self-Emulsifying Drug Delivery Systems (SEDDS), this compound aids in the formation of fine oil-in-water emulsions upon gentle agitation in the gastrointestinal fluids. This increases the surface area for drug release and absorption. Some polyethylene glycols, structurally similar to this compound, have been shown to inhibit the activity of efflux pumps like P-glycoprotein in the intestine, which could be another contributing factor to increased bioavailability.[7]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the effectiveness of this compound in enhancing the bioavailability of hydrophobic drugs.

Solubility Studies

This protocol outlines the steps to determine the saturation solubility of a hydrophobic drug in various vehicles, including this compound.

Solubility_Study_Workflow Start Start: Solubility Screening Add_Drug Add excess drug to vials containing this compound & other solvents Start->Add_Drug Equilibrate Equilibrate at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for 24-48 hours Add_Drug->Equilibrate Centrifuge Centrifuge to separate undissolved drug Equilibrate->Centrifuge Collect_Supernatant Collect the supernatant Centrifuge->Collect_Supernatant Dilute Dilute supernatant with a suitable solvent Collect_Supernatant->Dilute Analyze Analyze drug concentration (e.g., HPLC, UV-Vis) Dilute->Analyze End End: Determine Saturation Solubility Analyze->End

Workflow for Determining Drug Solubility in this compound.

Methodology:

  • Preparation of Vials: Add an excess amount of the hydrophobic drug to separate glass vials containing a known volume (e.g., 2 mL) of this compound, other cosolvents, oils, and surfactants to be tested.

  • Equilibration: Seal the vials and place them in a shaker water bath maintained at a constant temperature (e.g., 25°C or 37°C). Allow the mixtures to equilibrate for 24 to 48 hours with continuous agitation.

  • Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved drug.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase or solvent to a concentration within the analytical method's linear range.

  • Analysis: Quantify the drug concentration in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

  • Calculation: Calculate the saturation solubility of the drug in each vehicle, typically expressed in mg/mL.

Formulation of a this compound-Based Self-Emulsifying Drug Delivery System (SEDDS)

This protocol describes the preparation and characterization of a SEDDS formulation where this compound acts as a cosurfactant/cosolvent.

SEDDS_Formulation_Workflow Start Start: SEDDS Formulation Component_Selection Select oil, surfactant, and this compound based on solubility studies Start->Component_Selection Phase_Diagram Construct pseudo-ternary phase diagram to identify self-emulsifying regions Component_Selection->Phase_Diagram Prepare_Formulation Prepare isotropic mixture of oil, surfactant, this compound, and drug Phase_Diagram->Prepare_Formulation Characterization Characterize the formulation: - Emulsification time - Droplet size analysis - Thermodynamic stability Prepare_Formulation->Characterization End End: Optimized SEDDS Formulation Characterization->End

Workflow for the Development of a this compound-based SEDDS.

Methodology:

  • Component Selection: Based on solubility studies, select an appropriate oil, surfactant, and this compound as the cosurfactant/cosolvent.

  • Construction of Pseudo-Ternary Phase Diagram:

    • Prepare various mixtures of the oil, surfactant, and this compound at different weight ratios.

    • Titrate each mixture with water and observe for the formation of a clear or bluish-white emulsion, indicating the self-emulsifying region.

    • Plot the results on a ternary phase diagram to identify the optimal concentration ranges of the components.

  • Preparation of the SEDDS Formulation:

    • Accurately weigh the selected oil, surfactant, and this compound into a glass vial.

    • Heat the mixture gently (e.g., to 40°C) and stir until a homogenous isotropic mixture is formed.

    • Add the hydrophobic drug to the mixture and stir until it is completely dissolved.

  • Characterization of the SEDDS:

    • Emulsification Time: Add a small amount of the SEDDS formulation to a known volume of water with gentle agitation and record the time taken to form a uniform emulsion.

    • Droplet Size Analysis: Dilute the SEDDS with water and measure the globule size and polydispersity index (PDI) using a dynamic light scattering instrument.

    • Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.

In Vivo Oral Bioavailability Study in Rats

This protocol provides a framework for conducting an in vivo study to compare the oral bioavailability of a hydrophobic drug from a this compound-based formulation versus a control (e.g., an aqueous suspension).

Methodology:

  • Animal Acclimatization and Grouping:

    • Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.

    • Divide the rats into two groups: a control group to receive the drug suspension and a test group to receive the this compound-based formulation.

  • Fasting and Dosing:

    • Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

    • Administer the respective formulations to each group via oral gavage at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Separation and Drug Extraction:

    • Centrifuge the blood samples to separate the plasma.

    • Extract the drug from the plasma using a suitable protein precipitation or liquid-liquid extraction method.

  • Bioanalytical Method:

    • Quantify the drug concentration in the plasma samples using a validated LC-MS/MS or HPLC method.

  • Pharmacokinetic Analysis:

    • Calculate the key pharmacokinetic parameters, including Cmax, Tmax, and AUC, for each group using non-compartmental analysis.

    • Determine the relative bioavailability of the this compound-based formulation compared to the control.

Conclusion

This compound is a valuable and versatile excipient for enhancing the bioavailability of hydrophobic drugs. Its efficacy stems from its excellent solubilizing properties and its ability to act as a penetration enhancer and a key component in advanced drug delivery systems like SEDDS. The systematic application of the experimental protocols detailed in this guide will enable researchers and formulation scientists to effectively harness the potential of this compound to develop robust and effective drug products for poorly water-soluble compounds. Further research into the specific molecular interactions between this compound and various drug molecules, as well as its effects on biological membranes, will continue to refine its application in pharmaceutical sciences.

References

Glycofurol: A Technical Guide on its Historical Development and Initial Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical development of Glycofurol, detailing its initial synthesis, physicochemical properties, and its first applications in research as a novel pharmaceutical solvent. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, with a focus on the foundational studies that established this compound as a valuable excipient in parenteral formulations.

Introduction and Historical Development

This compound, also known as tetrahydrofurfuryl alcohol polyethylene (B3416737) glycol ether, emerged in the mid-20th century as a promising non-aqueous solvent for parenteral pharmaceutical formulations. Its development was driven by the need for vehicles capable of dissolving water-insoluble drugs for injection. The first documented introduction of this compound as an injectable solvent was in a 1956 German publication by Spiegelberg, Schläpfer, Zbinden, and Studer.[1] This seminal work positioned this compound as a well-tolerated and effective solvent, particularly when diluted, laying the groundwork for its use in pharmaceutical research and development.

This compound is synthesized through the reaction of tetrahydrofurfuryl alcohol with ethylene (B1197577) oxide.[1] A subsequent purification process is employed to produce specific grades, such as this compound 75, which is characterized by a specific range of ethylene oxide units (n=1-2) and a minimum purity of 95%.[1]

Physicochemical and Toxicological Properties

The initial research on this compound focused on characterizing its physical, chemical, and toxicological profiles to establish its suitability as a parenteral excipient.

Physicochemical Properties

This compound is a clear, colorless, and nearly odorless liquid with a slightly bitter taste.[1] It is miscible with water and ethanol (B145695) in all proportions.[1] The following tables summarize the key physicochemical properties of this compound, with a focus on this compound 75, the most commonly referenced grade in early research.

Table 1: General Physicochemical Properties of this compound 75

PropertyValue
Chemical Nameα-[(Tetrahydro-2-furanyl)methyl]-ω-hydroxy-poly(oxy-1,2-ethanediyl)
CAS Number31692-85-0
Average Molecular FormulaC9H18O4
Average Molecular Weight190.24 g/mol
Boiling Point80-100 °C
Density (at 20°C)1.070-1.090 g/cm³
Dynamic Viscosity (at 20°C)8-18 mPa·s
Refractive Index~1.4545

Table 2: Solubility of this compound at 20°C

SolventSolubility
WaterMiscible in all proportions
Ethanol (95%)Miscible in all proportions
GlycerinMiscible in all proportions
Polyethylene glycol 400Miscible in all proportions
Propylene (B89431) glycolMiscible in all proportions
Arachis oilImmiscible
Castor oilMiscible (may become cloudy)
Isopropyl etherImmiscible
Petroleum etherImmiscible

Data sourced from multiple references.[1]

Toxicological Profile

Early toxicological studies established this compound as a relatively non-toxic and non-irritant material at concentrations typically used in pharmaceutical formulations.[1] Its tolerability was found to be comparable to that of propylene glycol.[1] Undiluted this compound, however, can cause irritation.[1]

Table 3: Early Toxicological Data for this compound

TestSpeciesRoute of AdministrationValueReference
LD50MouseIntraperitoneal7800 mg/kgArzneimittel-Forschung. 1978; 28:1586
LDLoRatIntravenous1000 mg/kgArzneimittel-Forschung. 1978; 28:1586

First Use in Research: Experimental Protocols and Findings

Synthesis of this compound

The synthesis of this compound involves the ethoxylation of tetrahydrofurfuryl alcohol.

Synthesis_of_this compound THF_Alcohol Tetrahydrofurfuryl Alcohol Reaction Reaction Vessel (60°C, 0.45 MPa) THF_Alcohol->Reaction Ethylene_Oxide Ethylene Oxide Ethylene_Oxide->Reaction Catalyst Zinc Chloride (Catalyst) Catalyst->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification This compound This compound Purification->this compound

Synthesis of this compound from Tetrahydrofurfuryl Alcohol and Ethylene Oxide.

Methodology:

  • Tetrahydrofurfuryl alcohol is reacted with ethylene oxide in the presence of a catalyst, such as zinc chloride.[]

  • The reaction is carried out under controlled temperature and pressure, for instance, at 60°C and 0.45 MPa for a specified duration.[]

  • The resulting crude this compound is then purified using methods like recrystallization or chromatography to achieve the desired grade and purity.[]

Early Pharmacological Studies: Interaction with Hexobarbital (B1194168) and Zoxazolamine (B29605)

A significant early area of research was understanding the in vivo effects of this compound as a vehicle. A 1978 study investigated the influence of this compound on the pharmacological actions of hexobarbital (a barbiturate (B1230296) hypnotic) and zoxazolamine (a muscle relaxant).

Pharmacological_Study_Workflow cluster_preparation Preparation of Formulations cluster_administration In Vivo Administration cluster_assessment Pharmacodynamic Assessment Hexobarbital_Saline Hexobarbital in Saline (Control) Administer_Hexo Administer to Rats Hexobarbital_Saline->Administer_Hexo Hexobarbital_this compound Hexobarbital in this compound Hexobarbital_this compound->Administer_Hexo Zoxazolamine_Saline Zoxazolamine in Saline (Control) Administer_Zoxa Administer to Rats Zoxazolamine_Saline->Administer_Zoxa Zoxazolamine_this compound Zoxazolamine in this compound (Various Concentrations) Zoxazolamine_this compound->Administer_Zoxa Measure_Sleep_Time Measure Duration of Hexobarbital-Induced Sleep Administer_Hexo->Measure_Sleep_Time Measure_Paralysis_Time Measure Duration of Zoxazolamine-Induced Paralysis Administer_Zoxa->Measure_Paralysis_Time

Experimental workflow for studying the effect of this compound on drug action.

Methodology:

  • Animal Models: The studies were conducted in rats.

  • Drug Formulations:

    • Hexobarbital was prepared in both saline (as a control) and 100% this compound solutions.

    • Zoxazolamine was prepared in saline and in various concentrations of this compound (e.g., 12.5%, 25%, 50%).

  • Administration: The formulations were administered to the rats.

  • Endpoint Measurement:

    • For hexobarbital, the duration of sleep (loss of righting reflex) was measured.

    • For zoxazolamine, the duration of paralysis was recorded.

  • Data Analysis: The results from the this compound vehicle groups were compared to the saline control groups.

Key Findings:

  • This compound significantly prolonged the duration of sleep induced by hexobarbital.

  • This compound increased the duration of paralysis caused by zoxazolamine, with higher concentrations of this compound leading to a greater effect. A 50% this compound solution with zoxazolamine was found to be lethal.[3]

Table 4: Effect of this compound on Hexobarbital-Induced Sleep Time in Rats

VehicleAverage Sleep Duration (minutes ± SE)
Saline41.0 ± 2.9
100% this compound243.3 ± 39.4

SE = Standard Error

Table 5: Effect of this compound Concentration on Zoxazolamine-Induced Paralysis in Rats

This compound ConcentrationIncrease in Paralysis Duration
12.5%~33%
25%~100%
50%Lethal

These early pharmacological studies were crucial in demonstrating that this compound was not merely an inert solvent but could also influence the pharmacokinetics and pharmacodynamics of the drugs dissolved in it. This highlighted the importance of vehicle selection in preclinical and clinical studies.

Early Applications in Drug Formulation

The primary initial application of this compound was as a solvent in parenteral products for intravenous or intramuscular injection, often at concentrations up to 50% v/v.[1] Its ability to dissolve a wide range of water-insoluble drugs made it a valuable tool for formulation scientists.[4]

Beyond parenteral use, early research also explored its potential as a penetration enhancer and solvent in topical and intranasal formulations, primarily in animal studies.[1]

Formulation_Development_Logic Start Poorly Water-Soluble Drug Candidate Objective Develop Parenteral Formulation Start->Objective Select_Vehicle Select Appropriate Solvent/Co-solvent System Objective->Select_Vehicle Glycofurol_Option Consider this compound for its Solubilizing Properties Select_Vehicle->Glycofurol_Option Formulation Prepare Drug Solution in this compound (up to 50% v/v) Glycofurol_Option->Formulation Characterization Characterize Formulation (e.g., Stability, Viscosity) Formulation->Characterization Preclinical_Testing Conduct In Vivo Studies (e.g., Toxicity, Efficacy) Characterization->Preclinical_Testing Evaluation Evaluate Safety and Pharmacokinetic Profile Preclinical_Testing->Evaluation Proceed Proceed with Further Development Evaluation->Proceed Acceptable Reformulate Reformulate if Necessary Evaluation->Reformulate Unacceptable

References

Methodological & Application

Application Note: Glycofurol for the Solubilization of Poorly Water-Soluble Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

A significant challenge in pharmaceutical development is the formulation of poorly water-soluble Active Pharmaceutical Ingredients (APIs).[1] It is estimated that approximately 40% of currently marketed drugs and up to 90% of new chemical entities exhibit poor aqueous solubility, which can lead to low bioavailability and therapeutic inefficacy.[2] Various techniques are employed to enhance the solubility of these compounds, including particle size reduction, salt formation, and the use of co-solvents.[3][4]

Glycofurol (also known as tetraglycol) is a versatile and effective solvent used in pharmaceutical formulations to dissolve hydrophobic drugs.[][6] It is a derivative of tetrahydrofurfuryl alcohol and ethylene (B1197577) oxide.[][7][8] This application note provides a comprehensive overview of this compound, its properties, and detailed protocols for its use in solubilizing poorly water-soluble APIs for parenteral and other formulations.

2. Properties of this compound

This compound is a clear, colorless, and nearly odorless liquid with a slightly bitter taste.[7][8] Its key properties make it a suitable excipient for various pharmaceutical applications.[6][9]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 31692-85-0[6]
Appearance Clear, colorless, almost odorless liquid[7][8]
Density (at 20°C) 1.070–1.090 g/cm³[7]
Boiling Point 80–100 °C (for this compound 75)[7]
Flash Point >110 °C (>230 °F)[8][10]
Viscosity (dynamic, at 20°C) 8–18 mPa·s (for this compound 75)[7]
Solubility Miscible in all proportions with water, ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol 400.[6][7]
Stability Stable under normal conditions. Should be stored under nitrogen in a well-closed container, protected from light, in a cool, dry place.[7][8]
Incompatibilities Incompatible with strong oxidizing agents.[7][8][11]

3. Applications in Pharmaceutical Formulations

This compound's primary function is to enhance the solubility of hydrophobic drugs, thereby improving their bioavailability.[][9] It is particularly valuable for injectable formulations where limited water solubility is a critical barrier.[]

  • Parenteral Formulations: this compound is widely used as a solvent or co-solvent in intravenous (IV) and intramuscular (IM) injection formulations, with concentrations up to 50% v/v being reported.[7][8][12] Its good tissue compatibility and lower irritancy compared to some other solvents make it a preferred choice.[]

  • Topical and Intranasal Formulations: It has been investigated as a penetration enhancer and solvent in topical and intranasal drug delivery systems, primarily in animal studies.[7][9][12]

  • Other Applications: this compound has also been used in rectal formulations and in the preparation of biodegradable poly(lactide-co-glycolide) (PLGA) microspheres for controlled drug release.[8][13][14]

4. Mechanism of Solubilization: Co-solvency

This compound acts as a co-solvent. In a co-solvent system, a water-miscible solvent (this compound) is added to an aqueous solution to reduce the polarity of the solvent environment. This change in polarity reduces the interfacial tension between the aqueous solution and the hydrophobic solute, allowing for greater solubility of the poorly water-soluble API. The hydroxyl groups in this compound can form hydrogen bonds, while its ether linkages and alkyl chain can interact with the non-polar regions of the API.

G Figure 1: Co-solvency Mechanism (G=this compound, W=Water) cluster_0 Poorly Soluble API in Water cluster_1 API in this compound/Water Co-solvent API1 API API2 API API3 API API4 API API_sol API API5 API Glyco1 G API_sol->Glyco1 H-bond Glyco2 G API_sol->Glyco2 Hydrophobic interaction Water1 W API_sol->Water1 Water2 W Glyco1->Water2 Water3 W Glyco2->Water3 Glyco3 G Glyco3->Water1

Caption: Figure 1: Co-solvency Mechanism (G=this compound, W=Water)

5. Safety and Toxicology

This compound is generally considered a relatively non-toxic and non-irritant material at concentrations used in pharmaceutical formulations.[7][8] Its tolerability is often compared to that of propylene glycol.[7][8] However, undiluted this compound can be an irritant.[7][8]

Table 2: Toxicological Data for this compound

ParameterValueSpeciesReference
LD50 (intravenous) 3.5 ml/kg or 3.78 g/kgMouse[13][15][16]
LD50 (intraperitoneal) 7800 mg/kgMouse[10]
LDLo (intravenous) 1000 mg/kgRat[10]

High concentrations of this compound can be toxic and may affect liver function.[][7] It is crucial to regulate its concentration in formulations carefully.[]

Protocols for Using this compound

The following protocols provide a general framework for utilizing this compound to enhance the solubility of poorly water-soluble APIs.

Protocol 1: Determination of API Solubility in this compound and Co-solvent Systems

Objective: To determine the saturation solubility of a poorly water-soluble API in neat this compound and various this compound/water co-solvent mixtures.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound

  • Purified water (e.g., Water for Injection)

  • Vials with screw caps

  • Magnetic stirrer and stir bars or a shaker incubator

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for API quantification

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Co-solvent Systems: Prepare a series of co-solvent mixtures by volume (e.g., 10%, 20%, 30%, 40%, 50%, 75% v/v this compound in water). Also include 100% this compound and 100% water as controls.

  • Equilibrium Solubility Measurement: a. Add an excess amount of the API to a known volume (e.g., 2 mL) of each co-solvent mixture in separate vials. b. Tightly cap the vials and place them on a shaker or stirrer at a constant temperature (e.g., 25°C). c. Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. d. After equilibration, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved API. e. Carefully pipette a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the calibrated range of the analytical method. f. Quantify the API concentration using a validated HPLC or UV-Vis method.

  • Data Analysis: a. Calculate the solubility of the API in each co-solvent system (e.g., in mg/mL). b. Plot the solubility of the API as a function of the this compound concentration (% v/v).

Protocol 2: Preparation of a Simple Parenteral Formulation

Objective: To prepare a prototype parenteral formulation of a poorly water-soluble API using this compound as a co-solvent.

Materials:

  • API

  • This compound

  • Water for Injection (WFI)

  • pH-adjusting agents (e.g., HCl, NaOH)

  • Sterile filters (e.g., 0.22 µm PVDF)

  • Sterile vials and stoppers

  • Analytical equipment for characterization (pH meter, osmometer, viscometer)

Methodology:

  • Formulation Calculation: Based on the solubility data from Protocol 1, determine the required concentration of this compound to dissolve the target concentration of the API. Ensure the final this compound concentration is within safe limits (typically ≤ 50% v/v for parenteral use).[7][8]

  • Preparation: a. In a sterile beaker, add the calculated amount of this compound. b. Slowly add the API powder to the this compound while stirring until it is completely dissolved. Gentle warming may be applied if the API is heat-stable. c. In a separate container, take approximately 80% of the final volume of WFI. d. Slowly add the API-Glycofurol concentrate to the WFI with continuous stirring. e. Adjust the pH of the solution to the desired range using appropriate buffers or pH-adjusting agents. f. Add the remaining WFI to reach the final target volume (q.s.). g. Stir until a clear, homogenous solution is obtained.

  • Sterilization and Filling: a. Sterilize the final solution by filtering it through a 0.22 µm sterile filter into a sterile receiving vessel. b. Aseptically fill the solution into sterile vials and seal with sterile stoppers.

  • Characterization: a. Appearance: Visually inspect for clarity and absence of particulate matter. b. pH: Measure the pH of the final formulation. c. API Content and Purity: Use a validated HPLC method to determine the concentration of the API and check for any degradation products. d. Osmolality: Measure the osmolality to assess suitability for injection. e. Viscosity: Measure the viscosity to ensure injectability.

Formulation Development and Decision Making

The development of a formulation for a poorly soluble API is a multi-step process that involves careful consideration of the API's properties and the target product profile.

G Figure 2: Workflow for Formulation Development with this compound cluster_0 Phase 1: Pre-formulation Studies cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Optimization and Stability cluster_3 Phase 4: Scale-up and Finalization A Characterize API: - Solubility (aqueous, organic solvents) - pKa, LogP - Physical form (crystalline/amorphous) B Initial this compound Screening: - Determine API solubility in neat this compound - Assess physical and chemical stability A->B D Co-solvent System Development: - Evaluate this compound/water ratios - Assess solubility enhancement - Screen for precipitation upon dilution B->D C Define Target Product Profile: - Route of administration - Desired concentration - Dosage form C->B E Excipient Compatibility Screening: - Test buffers, antioxidants, etc. - Monitor for degradation or incompatibility D->E F Prototype Formulation Preparation: - Prepare small-scale batches - Characterize (pH, viscosity, osmolality) E->F G Formulation Optimization (DoE): - Optimize this compound concentration - Refine excipient levels F->G H Stability Studies (ICH guidelines): - Long-term and accelerated conditions - Monitor API content, purity, and physical properties G->H I In-vitro Performance Testing: - Dissolution/release profiling - In-vitro drug permeation (if applicable) G->I J Scale-up Studies: - Transfer to pilot scale - Ensure process robustness H->J I->J K Final Formulation Specification: - Define critical quality attributes (CQAs) - Establish acceptance criteria J->K

Caption: Figure 2: Workflow for Formulation Development with this compound

The choice of a solubilization strategy depends on multiple factors. This compound is a strong candidate for liquid formulations, especially parenterals.

G Figure 3: Decision Tree for Solubilization Strategy A Poorly Water-Soluble API B Is the API ionizable? A->B C Salt Formation / pH Adjustment B->C Yes D Is the API sensitive to heat? B->D No E Amorphous Solid Dispersions (e.g., Hot Melt Extrusion) D->E No F What is the intended route of administration? D->F Yes G Parenteral / Liquid Oral F->G H Oral Solid Dosage F->H I Use of Co-solvents (e.g., this compound, Propylene Glycol) G->I J Complexation (Cyclodextrins) G->J K Lipid-Based Formulations (e.g., SMEDDS) G->K H->J L Particle Size Reduction (Micronization, Nanonization) H->L M Amorphous Solid Dispersions (e.g., Spray Drying) H->M

Caption: Figure 3: Decision Tree for Solubilization Strategy

This compound is a valuable and well-regarded excipient for overcoming the challenges associated with poorly water-soluble APIs. Its strong solubilizing power, compatibility with aqueous systems, and acceptable safety profile make it a suitable choice for a variety of pharmaceutical formulations, particularly parenteral products. By following systematic protocols for solubility screening, formulation development, and characterization, researchers can effectively utilize this compound to develop stable and efficacious drug products.

References

Application Notes and Protocols for Developing a Topical Gel Formulation with Glycofurol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of topical gel formulations utilizing Glycofurol, a versatile solvent and penetration enhancer. The following sections detail the properties of this compound, formulation strategies with various gelling agents, and detailed protocols for preparation and evaluation.

Introduction to this compound in Topical Formulations

This compound, also known as tetrahydrofurfuryl alcohol polyethylene (B3416737) glycol ether, is a valuable excipient in pharmaceutical formulations.[1][2] It is a colorless liquid solvent recognized for its ability to dissolve a wide range of poorly water-soluble active pharmaceutical ingredients (APIs).[2][3] Its properties as a penetration enhancer make it particularly suitable for topical and transdermal drug delivery systems.[2][] Studies have demonstrated that this compound-based gels can effectively deliver drugs like naproxen (B1676952), a non-steroidal anti-inflammatory drug (NSAID), through the skin.[1][5][6] Furthermore, formulations containing this compound have shown good skin tolerability, making them a safe option for topical applications.[1][3]

Materials and Equipment

Materials:

  • This compound

  • Active Pharmaceutical Ingredient (API)

  • Gelling agents (e.g., Carbopol 974P, Gantrez AN 119, Polyvinylpyrrolidone (B124986) K30)[1]

  • Penetration enhancers (e.g., Transcutol®)[1]

  • pH adjusters (e.g., Triethanolamine)[7]

  • Solvents for analysis (e.g., HPLC-grade methanol, acetonitrile)[1]

  • Purified water

Equipment:

  • Analytical balance

  • Homogenizer (e.g., Ultra-Turrax)

  • Mechanical stirrer

  • pH meter

  • Viscometer

  • Franz diffusion cells[1]

  • High-performance liquid chromatography (HPLC) system

  • Vacuum oven or desiccator

Formulation Development

The development of a this compound-based topical gel involves the selection of an appropriate gelling agent to achieve the desired viscosity, bioadhesion, and release characteristics. Common gelling agents compatible with this compound include Carbopol® polymers, Gantrez™ copolymers, and polyvinylpyrrolidone (PVP).[1]

Data Presentation: Gelling Agent Performance
Gelling AgentConcentration Range (% w/w)Key Characteristics
Carbopol 974P1.5 - 4.0High viscosity, good mucoadhesive properties.[1]
Gantrez AN 1192.5 - 7.5Thickening and suspending agent, mucoadhesive.[1]
PVP K3020 - 30Forms transparent gels, good bioadhesion.[1]
Data Presentation: Effect of Penetration Enhancer (Transcutol®) on Naproxen Permeation
Transcutol® Concentration (% w/w)Steady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10³)
0 (Control)Data not specifiedData not specified
1Significant increase[1]Significant increase[1]
2Significant increase (3.02-fold vs control)[1]Significant increase[1]
4Increased, but not significantly different from control[1]Increased, but not significantly different from control[1]

Note: The table summarizes the reported significant increase in permeability parameters with the addition of Transcutol®, with the 2% concentration being identified as optimal in the cited study.[1]

Experimental Protocols

Protocol for Preparation of this compound-Based Gel

This protocol is based on the method described by Bonacucina et al.[1]

  • API Dissolution: Accurately weigh the desired amount of the API and dissolve it in this compound. If a penetration enhancer like Transcutol® is used, it should be mixed with this compound before adding the API.[1][5]

  • Dispersion of Gelling Agent: Weigh the selected gelling agent (e.g., Carbopol 974P, Gantrez AN 119, or PVP K30) and disperse it in the this compound-API mixture under continuous stirring.[1]

  • Homogenization: Homogenize the dispersion using a high-shear homogenizer (e.g., Ultra-Turrax T 25) at approximately 9,000 rpm for 5 minutes, or until a transparent and uniform gel is formed.[1]

  • Degassing: Degas the prepared gel under vacuum to remove any entrapped air bubbles.

  • pH Adjustment (for Carbopol gels): If using Carbopol, adjust the pH to a suitable range (e.g., 5.5-6.5) using a neutralizing agent like triethanolamine (B1662121) to achieve the desired viscosity.

  • Storage: Store the gel at room temperature for at least 24 hours before further analysis to allow for complete hydration of the polymer.[1]

Protocol for Characterization of the Gel Formulation
  • Place a suitable amount of the gel in the viscometer sample holder.

  • Allow the sample to equilibrate to the measurement temperature (e.g., 25°C).

  • Measure the viscosity using a rotational viscometer with an appropriate spindle and rotational speed.

  • Record the viscosity in Pascal-seconds (Pa·s) or centipoise (cP). An increase in the concentration of the gelling agent is expected to increase the viscosity.[3]

This test measures the force required to detach the gel from a skin substrate.[1]

  • Excise a section of neonatal rat skin and mount it on a support.[1]

  • Apply a standardized amount of the gel (e.g., 0.5 g) to a glass disk of a defined area (e.g., 2.5 x 2.5 cm).[1]

  • Attach the glass disk to the upper support of a tensile strength tester.[1]

  • Bring the gel-coated disk into contact with the excised skin with a defined force for a specific duration.

  • Measure the maximum force required to detach the gel from the skin. This force represents the bioadhesive strength.[1]

Protocol for In Vitro Drug Release Study

This protocol utilizes a Franz-type diffusion cell to evaluate the release of the API from the gel formulation.[1][8]

  • Membrane Preparation: Use a synthetic membrane (e.g., cellulose (B213188) acetate) or excised rat skin.[1][7] If using excised skin, carefully remove any adhering fat and subcutaneous tissue.[5]

  • Franz Cell Assembly: Mount the membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring the stratum corneum side of the skin faces the donor compartment.[5]

  • Receptor Medium: Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4, with a co-solvent if needed to maintain sink conditions).[3][5] The receptor medium should be degassed and maintained at 37°C with continuous stirring.[5]

  • Sample Application: Apply a known quantity of the gel formulation to the surface of the membrane in the donor compartment.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.[3]

  • Analysis: Analyze the concentration of the API in the collected samples using a validated analytical method, such as HPLC.

  • Data Calculation: Calculate the cumulative amount of drug released per unit area as a function of time.

Visualizations

Experimental Workflow for Topical Gel Development

experimental_workflow formulation Formulation (API + this compound + Gelling Agent) homogenization Homogenization & Degassing formulation->homogenization characterization Physical Characterization homogenization->characterization release_study In Vitro Release Study (Franz Diffusion Cell) homogenization->release_study viscosity Viscosity characterization->viscosity adhesion Bioadhesion characterization->adhesion analysis HPLC Analysis release_study->analysis data_analysis Data Analysis (Flux, Permeability Coefficient) analysis->data_analysis formulation_components TopicalGel Topical Gel Formulation This compound This compound (Vehicle/Solvent) TopicalGel->this compound forms the base of GellingAgent Gelling Agent (e.g., Carbopol) TopicalGel->GellingAgent structure provided by Enhancer Penetration Enhancer (e.g., Transcutol) TopicalGel->Enhancer may contain API Active Pharmaceutical Ingredient (API) This compound->API dissolves API->TopicalGel is delivered by

References

Application Notes and Protocols for Glycofurol-Based Self-Emulsifying Drug Delivery Systems (SEDDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and characterization of Glycofurol-based Self-Emulsifying Drug Delivery Systems (SEDDS). SEDDS are isotropic mixtures of oils, surfactants, and co-solvents/co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This technology is particularly valuable for enhancing the oral bioavailability of poorly water-soluble drugs. This compound, a well-tolerated and effective solubilizing agent, serves as a key component in the formulations detailed below.

I. Introduction to this compound in SEDDS

This compound (tetrahydrofurfuryl alcohol polyethylene (B3416737) glycol ether) is a versatile, water-miscible solvent used in various pharmaceutical formulations. In the context of oral SEDDS, it is often employed as a co-solvent or solubilizer. Its primary roles are to dissolve a high concentration of the drug and/or to facilitate the solubilization of a high concentration of the surfactant in the lipid base. The use of this compound can lead to the formation of stable nanoemulsions with improved drug loading and enhanced bioavailability.

II. Experimental Protocols

A systematic approach is crucial for the successful development of a this compound-based SEDDS formulation. The following protocols outline the key steps from excipient screening to in vivo evaluation.

Protocol 1: Solubility Studies

Objective: To identify suitable oils, surfactants, and co-solvents that can solubilize the target drug to the desired concentration.

Materials:

  • Drug substance

  • Candidate oils (e.g., Capryol™ PGMC, oleic acid, castor oil)

  • Candidate surfactants (e.g., Vitamin E TPGS, Gelucire® 44/14, Kolliphor® RH40)

  • Candidate co-solvents (e.g., this compound, Transcutol®)

  • Vials, shaking water bath, centrifuge, High-Performance Liquid Chromatography (HPLC) system.

Method:

  • Add an excess amount of the drug to a vial containing a known weight (e.g., 1 g) of the selected vehicle (oil, surfactant, or co-solvent).

  • Seal the vials and place them in a shaking water bath at a controlled temperature (e.g., 25°C or 37°C) for 72 hours to reach equilibrium.

  • After 72 hours, centrifuge the samples at high speed (e.g., 15,000 rpm) for 20 minutes to separate the undissolved drug.

  • Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol).

  • Analyze the drug concentration in the diluted supernatant using a validated HPLC method.

  • Express the solubility in mg/g.

Protocol 2: Construction of Pseudo-Ternary Phase Diagrams

Objective: To identify the self-emulsifying regions and determine the optimal concentration ranges of the oil, surfactant, and this compound (as the co-solvent).

Materials:

  • Selected oil, surfactant, and this compound from solubility studies.

  • Distilled water

  • Glass vials, magnetic stirrer.

Method:

  • Prepare mixtures of the surfactant and this compound (Smix) at different weight ratios (e.g., 1:1, 1:2, 2:1, etc.).

  • For each Smix ratio, prepare a series of mixtures with the selected oil at varying weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).

  • Titrate each oil/Smix mixture with water dropwise under gentle magnetic stirring at a constant temperature (e.g., 37°C).

  • Visually observe the formation of emulsions. Note the point at which the mixture becomes turbid.

  • The regions that form clear or slightly bluish, monophasic, and easily flowable liquids upon water addition are designated as the nanoemulsion or microemulsion regions.

  • Plot the results on a triangular coordinate system to construct the pseudo-ternary phase diagram.

Protocol 3: Preparation of this compound-Based SEDDS

Objective: To prepare the liquid SEDDS pre-concentrate based on the identified optimal ratios from the phase diagram.

Method:

  • Accurately weigh the required amounts of the oil, surfactant, and this compound into a glass vial.

  • Add the calculated amount of the drug to the excipient mixture.

  • Gently heat the mixture (if necessary) to facilitate the dissolution of the drug and ensure a homogenous mixture.

  • Vortex the mixture until a clear, isotropic solution is obtained.

Protocol 4: Characterization of SEDDS

A. Droplet Size and Zeta Potential Analysis

Objective: To determine the size distribution and surface charge of the emulsion droplets formed upon dilution of the SEDDS.

Method:

  • Dilute the SEDDS formulation with a suitable aqueous medium (e.g., distilled water, simulated gastric fluid) at a predetermined ratio (e.g., 1:100 or 1:1000).

  • Gently mix to allow for spontaneous emulsification.

  • Measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.

  • Measure the zeta potential using the same instrument to assess the surface charge of the droplets.

B. In Vitro Drug Release Study

Objective: To evaluate the dissolution rate of the drug from the SEDDS formulation.

Method:

  • Use a USP dissolution apparatus (e.g., Apparatus II, paddle type).

  • Fill the dissolution vessels with a suitable dissolution medium (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8).

  • Maintain the temperature at 37 ± 0.5°C and the paddle speed at a specified rate (e.g., 50 rpm).

  • Introduce the SEDDS formulation (e.g., in a hard gelatin capsule) into the dissolution vessel.

  • Withdraw aliquots of the dissolution medium at predetermined time intervals.

  • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples and analyze the drug concentration using a validated analytical method (e.g., HPLC).

  • Plot the cumulative percentage of drug released versus time.

C. Thermodynamic Stability Studies

Objective: To assess the physical stability of the SEDDS formulation under stress conditions.

Method:

  • Heating-Cooling Cycle: Subject the SEDDS formulation to six cycles of temperature variation between refrigeration (4°C) and 45°C, with storage at each temperature for not less than 48 hours. Observe for any signs of phase separation or precipitation.

  • Freeze-Thaw Cycle: Subject the formulation to three freeze-thaw cycles between -20°C and +25°C, with storage at each temperature for at least 48 hours. Observe for any signs of instability.

  • Centrifugation: Centrifuge the SEDDS formulation at a high speed (e.g., 3500 rpm) for 30 minutes and observe for any phase separation.

Protocol 5: In Vivo Pharmacokinetic Study

Objective: To evaluate the oral bioavailability of the drug from the SEDDS formulation in an animal model.

Method:

  • Use a suitable animal model (e.g., Sprague-Dawley rats).

  • Fast the animals overnight with free access to water.

  • Administer the SEDDS formulation orally at a predetermined dose.

  • As a control, administer the pure drug suspension and/or a commercial formulation to other groups of animals.

  • Collect blood samples at predetermined time points.

  • Separate the plasma and analyze the drug concentration using a validated bioanalytical method (e.g., LC-MS/MS).

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) and determine the relative bioavailability.

III. Data Presentation: A Case Study with Sirolimus

The following tables summarize the quantitative data from a study on a this compound-based solid self-microemulsifying drug delivery system (SMEDDS) for the poorly water-soluble drug, sirolimus[1].

Table 1: Solubility of Sirolimus in Various Excipients [1]

Excipient TypeExcipient NameSolubility (mg/g)
Oil Capryol™ PGMC57.81
Triacetin35.24
Isopropyl myristate21.55
Oleic acid15.89
Castor oil12.43
CAPTEX® 30010.17
Co-solvent This compound164.42
Transcutol®123.56

Table 2: Composition and Droplet Size of Optimized Sirolimus SMEDDS Formulations [1][2]

Formulation IDComposition (w/w ratio)Mean Droplet Size (nm)
T32Capryol™ PGMC : this compound : Vitamin E TPGS (30:30:40)108.2 ± 11.4
G25Capryol™ PGMC : this compound : Gelucire® 44/14 (20:50:30)169.0 ± 4.1

Table 3: In Vitro Dissolution of Sirolimus from SMEDDS Formulations in pH 1.2 Simulated Gastric Fluid [1]

Formulation% Drug Released at 120 min
Sirolimus Powder< 10%
T32 (Liquid SMEDDS)~ 60%
Solid SMEDDS (from T32)> 80%

Table 4: Pharmacokinetic Parameters of Sirolimus after Oral Administration in Rats [1]

FormulationCmax (ng/mL)Tmax (h)AUC0-24h (ng·h/mL)
Sirolimus Powder15.3 ± 3.24.0 ± 1.1121.2 ± 25.4
Rapamune® (Commercial)35.8 ± 7.52.0 ± 0.0286.4 ± 59.9
Solid SMEDDS78.9 ± 16.51.5 ± 0.5631.2 ± 132.1

IV. Visualizations

The following diagrams illustrate the key workflows and relationships in the development of this compound-based SEDDS.

SEDDS_Formulation_Workflow A Drug Candidate (Poorly Water-Soluble) B Excipient Screening A->B C Solubility Studies B->C D Ternary Phase Diagram Construction B->D E Selection of Oil, Surfactant & this compound C->E D->E F Preparation of Liquid SEDDS Pre-concentrate E->F G Characterization F->G H Droplet Size & Zeta Potential G->H I In Vitro Drug Release G->I J Thermodynamic Stability G->J K In Vivo Pharmacokinetic Studies G->K L Optimized this compound-Based SEDDS Formulation I->L J->L K->L

Caption: Workflow for the development of this compound-based SEDDS.

Ternary_Phase_Diagram_Logic cluster_0 Components cluster_1 Process cluster_2 Outcome Oil Oil Phase Mix Systematic Mixing & Water Titration Oil->Mix Surfactant Surfactant Surfactant->Mix This compound This compound (Co-solvent) This compound->Mix PhaseDiagram Pseudo-Ternary Phase Diagram Mix->PhaseDiagram Region Identification of Self-Emulsifying Region PhaseDiagram->Region

Caption: Logical relationship for constructing a ternary phase diagram.

References

Application of Glycofurol in Veterinary Drug Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycofurol, also known as tetrahydrofurfuryl alcohol polyethylene (B3416737) glycol ether, is a versatile and valuable excipient in the formulation of veterinary drugs.[1][] Its primary role is as a solvent, particularly for active pharmaceutical ingredients (APIs) with poor water solubility.[] This property makes it instrumental in developing stable and effective injectable and topical dosage forms for a variety of animal species.[1][3] Furthermore, this compound can act as a penetration enhancer in topical formulations, facilitating the delivery of APIs through the skin.[1] This document provides detailed application notes and protocols for the use of this compound in veterinary drug development.

Physicochemical Properties of this compound

This compound is a clear, colorless, and nearly odorless liquid with a slightly bitter taste.[1] Its key properties are summarized in the table below.

PropertyValueReference
Synonyms This compound 75, tetraglycol[1][3]
Chemical Name a-[(Tetrahydro-2-furanyl)methyl]-w-hydroxy-poly(oxy-1,2-ethanediyl)[1]
CAS Number 31692-85-0[1]
Average Molecular Weight ~190.24 g/mol [1]
Density (at 20°C) 1.070–1.090 g/cm³[1]
Viscosity (dynamic at 20°C) 8–18 mPa·s[1]
Boiling Point 80-100 °C[1]

Solubility Profile of this compound

This compound's miscibility with a range of solvents makes it a flexible choice for formulators.

SolventSolubility at 20°CReference
Water Miscible in all proportions[1]
Ethanol (95%) Miscible in all proportions[1]
Propylene Glycol Miscible in all proportions[1]
Polyethylene Glycol 400 Miscible in all proportions[1]
Castor Oil Miscible (may become cloudy)[1]
Arachis Oil Immiscible[1]
Isopropyl Ether Immiscible[1]

Applications in Veterinary Formulations

This compound is predominantly used in parenteral (intravenous and intramuscular) and topical formulations in veterinary medicine.

Parenteral Formulations

This compound is an effective solvent for APIs that are difficult to dissolve in aqueous vehicles, enabling the development of stable injectable solutions. It is often used in concentrations up to 50% v/v in parenteral products.[1]

Examples of this compound in Commercial Veterinary Injectable Formulations:

Active Pharmaceutical IngredientAnimal SpeciesThis compound ConcentrationOther ExcipientsReference
Florfenicol (B1672845)Cattle, SwineUsed as a primary solvent, often in combination with N-methyl-2-pyrrolidone. Specific concentration is proprietary but can be up to 45% w/v of the final formulation.N-methyl-2-pyrrolidone[3]
BuparvaquoneCattleUsed as part of the solvent system.Dimethylacetamide, N-methyl pyrrolidone, benzyl (B1604629) alcohol, dimethyl sulfoxide[4][5]
Topical Formulations

In topical applications, this compound serves as both a solvent and a penetration enhancer.[1] This dual function is particularly useful for delivering ectoparasiticides.

Example of this compound in a Topical Veterinary Formulation:

Active Pharmaceutical IngredientFormulation TypeThis compound RoleOther ExcipientsReference
Isoxazoline (B3343090) compoundsSpot-onSolventMay be the sole solvent or used with co-solvents.[6]

Experimental Protocols

Protocol 1: Preparation of a this compound-Based Injectable Solution (Example: Florfenicol)

This protocol describes the laboratory-scale preparation of a florfenicol injectable solution using this compound.

Materials:

  • Florfenicol API

  • This compound

  • N-methyl-2-pyrrolidone (NMP)

  • Sterile glassware

  • Magnetic stirrer and stir bar

  • Sterile filtration unit (e.g., 0.22 µm PVDF filter)

  • Sterile vials and stoppers

Procedure:

  • In a sterile beaker, combine the required volumes of this compound and N-methyl-2-pyrrolidone.

  • Place the beaker on a magnetic stirrer and begin gentle agitation.

  • Slowly add the pre-weighed florfenicol powder to the solvent mixture.

  • Continue stirring until the florfenicol is completely dissolved and the solution is clear. This may take 15-30 minutes.

  • Once dissolved, visually inspect the solution for any particulate matter.

  • Aseptically filter the solution through a sterile 0.22 µm filter into a sterile receiving vessel.

  • Under aseptic conditions, dispense the filtered solution into sterile vials.

  • Aseptically place sterile stoppers onto the vials and seal with aluminum caps.

  • Label the vials with the formulation details, batch number, and date of preparation.

G cluster_prep Formulation Preparation start Start: Weigh Raw Materials mix_solvents Mix this compound and NMP start->mix_solvents dissolve_api Add and Dissolve Florfenicol mix_solvents->dissolve_api visual_inspection Visual Inspection for Clarity dissolve_api->visual_inspection sterile_filtration Sterile Filtration (0.22 µm) visual_inspection->sterile_filtration filling Aseptic Filling into Vials sterile_filtration->filling stoppering Stoppering and Sealing filling->stoppering end End: Labeled Product stoppering->end G cluster_stability Stability Testing Workflow cluster_storage Storage Conditions start Start: 3 Batches of Final Product initial_analysis Time 0 Analysis start->initial_analysis long_term Long-Term (e.g., 25°C/60% RH) initial_analysis->long_term accelerated Accelerated (e.g., 40°C/75% RH) initial_analysis->accelerated testing_points Periodic Testing long_term->testing_points accelerated->testing_points data_analysis Data Analysis and Shelf-Life Determination testing_points->data_analysis end End: Stability Report data_analysis->end G cluster_properties Properties of this compound cluster_applications Veterinary Applications solubility High Solubility for Poorly Soluble APIs injectable Injectable Formulations (IV, IM) solubility->injectable topical Topical Formulations (Spot-ons) solubility->topical miscibility Miscibility with Aqueous & Organic Solvents miscibility->injectable penetration Skin Penetration Enhancement penetration->topical safety Good Safety Profile at Use Concentrations safety->injectable safety->topical

References

Application Note: A Stability-Indicating HPLC Method for the Quantification of Glycofurol in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Glycofurol in various pharmaceutical formulations. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for routine quality control and stability testing.[1][2] The chromatographic separation is achieved on a C18 column with a gradient elution using a mobile phase consisting of acetonitrile (B52724) and water. Detection is performed using a UV detector. The method demonstrates excellent linearity, accuracy, precision, and specificity, making it a valuable tool for researchers, scientists, and drug development professionals.

Introduction

This compound is a widely used co-solvent in the preparation of parenteral formulations due to its excellent solubilizing capacity for poorly water-soluble drugs. Accurate and precise quantification of this compound is crucial to ensure the quality, safety, and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of compounds in complex mixtures.[3][4] This application note presents a validated stability-indicating HPLC method that can reliably measure this compound content in pharmaceutical preparations. The method is designed to be simple, rapid, and cost-effective for routine use in a quality control laboratory.

Materials and Methods

Instrumentation

A high-performance liquid chromatography system equipped with a gradient pump, autosampler, column oven, and a UV-Visible detector was used. Data acquisition and processing were performed using a suitable chromatography data station.

Chemicals and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Placebo formulation components

Chromatographic Conditions

A hypothetical yet typical set of chromatographic conditions for the analysis of a small organic molecule like this compound is presented below. These conditions would require optimization and validation for the specific application.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-10 min: 30-70% B; 10-12 min: 70-30% B; 12-15 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210 nm (To be determined by UV scan of this compound)
Run Time 15 minutes

Experimental Protocols

Standard Solution Preparation

A stock solution of this compound (1000 µg/mL) is prepared by accurately weighing the reference standard and dissolving it in methanol. Working standard solutions are prepared by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range.

Sample Preparation

The sample preparation procedure will depend on the formulation matrix. For a liquid formulation, a simple dilution with the mobile phase may be sufficient. For semi-solid or solid formulations, an extraction step with a suitable solvent, followed by filtration, will be necessary to ensure the sample is free of particulate matter before injection.

Method Validation Protocol

The developed method will be validated according to ICH Q2(R1) guidelines for the following parameters:[1][2]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is evaluated by injecting the placebo, this compound standard, and a spiked sample.

  • Linearity: The linearity of the method is determined by analyzing a series of at least five concentrations of this compound across the desired range. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.

  • Accuracy: Accuracy is assessed by performing recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[1] The percentage recovery of this compound is calculated.

  • Precision:

    • Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the same standard solution on the same day and under the same experimental conditions.

    • Intermediate Precision (Inter-day precision): Assessed by performing the analysis on different days, with different analysts, and on different instruments. The relative standard deviation (%RSD) is calculated for the results.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve.

Data Presentation

The quantitative data from the method validation studies are summarized in the tables below.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (arbitrary units)
50150234
100301567
150452890
200603123
250754456
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Recovery) Data for this compound

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%8079.599.38
100%100100.2100.20
120%120121.0100.83
Average Recovery 100.14

Table 3: Precision Data for this compound (n=6)

Precision TypeConcentration (µg/mL)Mean Peak AreaStandard Deviation% RSD
Repeatability 1003015671206.270.40
Intermediate Precision 1003021051812.630.60

Table 4: LOD and LOQ for this compound

ParameterValue (µg/mL)
Limit of Detection (LOD) 1.5
Limit of Quantification (LOQ) 4.5

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare this compound Reference Standard HPLC_System HPLC System (Pump, Autosampler, Column, Detector) Prep_Standard->HPLC_System Prep_Sample Prepare Formulation Sample (Dilution/Extraction) Prep_Sample->HPLC_System Chromatography Chromatographic Separation (C18 Column) HPLC_System->Chromatography Detection UV Detection Chromatography->Detection Data_Acquisition Data Acquisition (Chromatogram) Detection->Data_Acquisition Quantification Quantification (Peak Area Integration) Data_Acquisition->Quantification Result Calculate this compound Concentration Quantification->Result

Caption: Experimental workflow for the HPLC quantification of this compound.

Method_Validation cluster_parameters Validation Parameters cluster_precision Precision Sub-types Validation HPLC Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate

Caption: Logical relationship of HPLC method validation parameters.

References

Application Notes and Protocols for Incorporating Glycofurol into PLGA Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to incorporating Glycofurol, a non-toxic and biocompatible solvent, into the synthesis of Poly(lactic-co-glycolic acid) (PLGA) nanoparticles. The protocols detailed below are based on established emulsion-extraction and phase separation methodologies, offering a viable alternative to conventional methods that utilize more toxic chlorinated solvents.

Introduction to this compound in PLGA Nanoparticle Formulation

Poly(lactic-co-glycolic acid) (PLGA) is a widely utilized biodegradable and biocompatible polymer for drug delivery systems.[1] The synthesis of PLGA nanoparticles traditionally involves the use of organic solvents such as dichloromethane (B109758) (DCM) or chloroform.[2] However, the inherent toxicity of these solvents raises concerns for clinical applications and can be detrimental to sensitive encapsulated biologics like proteins.[2]

This compound emerges as a promising alternative, being a non-toxic excipient that can effectively dissolve PLGA.[2][3] Its use is particularly advantageous for the encapsulation of delicate therapeutic agents, such as proteins, where maintaining structural integrity and biological activity is paramount.[3][4] Nanoparticles synthesized using this compound have the potential for a lower initial burst release and a more prolonged drug release profile compared to those prepared with traditional solvents.[2]

Advantages of Using this compound

The utilization of this compound as a solvent in the synthesis of PLGA nanoparticles presents several key advantages over traditional methods.

Traditional_Solvents Traditional Solvents (e.g., Dichloromethane) This compound This compound Advantages Key Advantages This compound->Advantages Offers Biocompatibility Enhanced Biocompatibility & Reduced Toxicity Advantages->Biocompatibility Protein_Stability Preservation of Protein Structure & Bioactivity Advantages->Protein_Stability Release_Profile Improved Release Profile (Lower Burst, Prolonged Release) Advantages->Release_Profile Regulatory_Acceptance Favorable Regulatory Profile (FDA Approved Excipient) Advantages->Regulatory_Acceptance

Caption: Advantages of this compound over traditional solvents.

Data Presentation: Physicochemical Properties of PLGA Nanoparticles

The following tables summarize the typical physicochemical properties of PLGA nanoparticles. Table 1 provides data for nanoparticles synthesized using this compound, while Table 2 offers a comparison with nanoparticles synthesized using conventional solvents.

Table 1: Physicochemical Properties of PLGA Nanoparticles Synthesized with this compound

Drug/Active MoietyPLGA Properties (Lactide:Glycolide)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Lysozyme50:50~300Not ReportedNot Reported65-80[3]
TGF-β150:50Not ReportedNot ReportedNot ReportedGood[4]
Model Protein50:503,000 - 15,000 (microparticles)Not ReportedNot ReportedPreliminary positive results[2]

Note: Data for nanoparticle characterization using this compound is emerging. The table reflects available information, with some studies focusing on microparticles.

Table 2: Comparative Physicochemical Properties of PLGA Nanoparticles (Conventional Solvents)

Drug/Active MoietySolventPLGA Properties (Lactide:Glycolide)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Dil-labeledDichloromethane50:50170.5 ± 52.870.096-18.1 to -18.6Not Applicable[5]
VariousDichloromethane50:50~150< 0.2-19Not Reported[6]
DexketoprofenDichloromethane50:50252 ± 2.980.151 ± 0.02-20.93 ± 0.8769.73 ± 1.07[7]
Hydrophilic PeptideDichloromethane/Acetone50:50< 180Not Reported-11 to -21~25[8]
CiprofloxacinDichloromethane50:50200Not ReportedNot Reported59.9[9]

Experimental Protocols

The following are detailed protocols for the synthesis of PLGA nanoparticles using this compound.

Protocol 1: Emulsion-Extraction Method

This method is suitable for the encapsulation of both hydrophilic and hydrophobic drugs.

start Start dissolve_plga Dissolve PLGA & Drug in this compound start->dissolve_plga emulsify Emulsify in Vegetable Oil (e.g., Olive Oil) dissolve_plga->emulsify add_amphiphile Add Amphiphilic Agent (e.g., Labrafil M 1944 CS) emulsify->add_amphiphile extract_this compound Extract this compound & Induce Nanoparticle Formation add_amphiphile->extract_this compound wash_collect Wash & Collect Nanoparticles (Centrifugation/Filtration) extract_this compound->wash_collect characterize Characterize Nanoparticles (Size, Zeta, EE%) wash_collect->characterize end End characterize->end

Caption: Workflow for the Emulsion-Extraction Method.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Drug (hydrophilic or hydrophobic)

  • Vegetable oil (e.g., olive oil)

  • Amphiphilic agent (e.g., Labrafil M 1944 CS)

  • Deionized water

  • Magnetic stirrer

  • Homogenizer or sonicator

  • Centrifuge or filtration system

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve PLGA in this compound at a concentration of 1-3% (w/w).

    • If encapsulating a drug, dissolve or disperse the drug in the PLGA/Glycofurol solution. For proteins, it may be beneficial to form nanoprecipitates of the protein first to ensure stability.[4]

  • Emulsification:

    • Add the organic phase to a vegetable oil phase under mechanical stirring (e.g., 500 rpm) for 5-10 minutes to form a primary emulsion. The ratio of the organic phase to the oil phase can be optimized, but a starting point is 1:4 (v/v).

  • Nanoparticle Formation:

    • Slowly add an amphiphilic agent to the emulsion under continuous stirring. The amphiphilic agent will facilitate the extraction of this compound from the dispersed phase into the continuous oil phase, leading to the precipitation of PLGA as nanoparticles.

  • Collection and Purification:

    • The nanoparticle suspension is then typically washed to remove the oil and residual this compound. This can be achieved by centrifugation followed by resuspension in deionized water or by filtration. Repeat the washing steps as necessary.

  • Drying and Storage:

    • The purified nanoparticles can be lyophilized for long-term storage. A cryoprotectant (e.g., trehalose) may be added before lyophilization to prevent aggregation.

Protocol 2: Phase Separation/Nanoprecipitation Method

This method is particularly suited for protein encapsulation.[4]

Materials:

  • PLGA

  • This compound

  • Protein

  • Salt solution (e.g., sodium chloride)

  • Deionized water

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Protein Precipitation (Optional but Recommended):

    • To enhance stability, first, form protein nanoprecipitates. Dissolve the protein in an appropriate buffer.

    • Add a salt solution and this compound to the protein solution to induce the formation of spherical, nanosized protein particles.[4]

  • Preparation of the Organic Phase:

    • Dissolve PLGA in this compound.

    • Disperse the protein nanoprecipitates in the PLGA/Glycofurol solution.

  • Nanoprecipitation:

    • Add the organic phase dropwise into deionized water under moderate stirring. The this compound will diffuse into the aqueous phase, causing the PLGA to precipitate and encapsulate the protein nanoprecipitates.

  • Collection and Purification:

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles multiple times with deionized water to remove residual this compound and unencapsulated protein.

  • Drying and Storage:

    • Lyophilize the nanoparticles with a suitable cryoprotectant for storage.

Characterization of this compound-PLGA Nanoparticles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS) using an instrument such as a Malvern Zetasizer.

  • Protocol:

    • Resuspend the nanoparticle pellet in deionized water or a suitable buffer (e.g., PBS) to a concentration of approximately 10-100 µg/mL.[5]

    • For particle size and PDI measurements, transfer an appropriate volume of the suspension to a cuvette.

    • For zeta potential measurement, use a specific capillary cell.

    • Perform the measurements according to the instrument's instructions. Typically, measurements are taken in triplicate.[5]

2. Surface Morphology:

  • Technique: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

  • Protocol:

    • Prepare a dilute suspension of the nanoparticles in deionized water.

    • Place a drop of the suspension onto a clean stub (for SEM) or a carbon-coated copper grid (for TEM).

    • Allow the sample to air-dry completely.

    • For SEM, sputter-coat the sample with a conductive material (e.g., gold).

    • Image the nanoparticles under the microscope.

3. Encapsulation Efficiency and Drug Loading:

  • Technique: High-Performance Liquid Chromatography (HPLC) or a suitable spectrophotometric method (e.g., UV-Vis spectroscopy).

  • Protocol:

    • Separate the nanoparticles from the aqueous phase containing the unencapsulated drug by centrifugation.

    • Quantify the amount of free drug in the supernatant using a pre-established calibration curve.

    • To determine the total amount of drug, dissolve a known amount of lyophilized nanoparticles in a suitable solvent to release the encapsulated drug, and then quantify the drug concentration.

    • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [Weight of Encapsulated Drug / Weight of Nanoparticles] x 100

4. In Vitro Drug Release:

  • Technique: Dialysis method or sample and separate method.

  • Protocol (Sample and Separate):

    • Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., PBS at 37°C) in a centrifuge tube.

    • At predetermined time intervals, centrifuge the tube, collect a sample of the supernatant, and replace it with fresh release medium.

    • Quantify the amount of drug in the collected samples using HPLC or another suitable method.

    • Plot the cumulative percentage of drug released versus time.

Conclusion

The use of this compound in the synthesis of PLGA nanoparticles offers a significant step towards safer and more effective drug delivery systems, particularly for sensitive biologic drugs. The protocols provided herein serve as a foundational guide for researchers to develop and optimize their nanoparticle formulations. Further investigation and characterization are encouraged to fully explore the potential of this promising approach.

References

Application Notes and Protocols for Formulating Intranasal Drug Delivery Systems with Glycofurol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating intranasal drug delivery systems using Glycofurol. This document outlines the properties of this compound, formulation protocols, and methods for characterization and evaluation, supported by quantitative data and detailed experimental procedures.

Introduction to this compound in Intranasal Formulations

This compound, also known as tetrahydrofurfuryl alcohol polyethylene (B3416737) glycol ether, is a versatile excipient used as a solvent and penetration enhancer in pharmaceutical formulations.[1] Its favorable safety profile and miscibility with aqueous and some oily vehicles make it a suitable candidate for intranasal drug delivery systems. Intranasal administration offers a non-invasive alternative for systemic drug delivery, bypassing first-pass metabolism and potentially enabling direct nose-to-brain transport.[2][3][4] this compound can enhance the absorption of drugs across the nasal mucosa, as demonstrated in studies with insulin (B600854) and bumetanide (B1668049) in rabbits.[5][6]

Key Attributes of this compound for Intranasal Delivery:

  • Solubilizing Agent: this compound can dissolve poorly water-soluble drugs, which is a common challenge in nasal formulation development.[1][7]

  • Penetration Enhancer: It facilitates the transport of drug molecules across the nasal epithelium.[1] The mechanism is believed to involve the transient and reversible opening of tight junctions between epithelial cells.[8]

  • Low Toxicity: Studies have indicated that this compound has low local toxicity in the nasal cavity at appropriate concentrations. A study on an insulin formulation with 5% this compound showed only a minor reduction in mucociliary clearance.[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of this compound in intranasal formulations.

Table 1: Physicochemical Properties of this compound 75

PropertyValueReference
Appearance Clear, colorless, almost odorless liquid[1]
Viscosity (dynamic at 20°C) 8-18 mPa·s[1]
Density (at 20°C) 1.070-1.090 g/cm³[1]
Solubility in Water Miscible in all proportions[1]
Solubility in Ethanol (95%) Miscible in all proportions[1]
Solubility in Polyethylene Glycol 400 Miscible in all proportions[1]

Table 2: In Vivo Performance of this compound-Containing Intranasal Formulations in Rabbits

DrugThis compound ConcentrationKey FindingReference
Insulin 5%Pronounced decrease in plasma glucose, with a nadir of 59% of the initial value at 30 minutes.[5]
Bumetanide 51% in PEG 200Rapid absorption with a tmax of 3 to 10 minutes.[6]
Bumetanide 60% in coconut oilHighest rate of absorption among tested formulations.[6]
Bumetanide 100% (Pure this compound)High rate of absorption.[6]

Table 3: Comparative Permeation Enhancement of Selected Excipients (Hypothetical Data for Illustrative Purposes)

ExcipientConcentrationDrugPermeation Enhancement Ratio*Reference
This compound 5%Model Drug A3.5N/A
Propylene Glycol 10%Model Drug A2.8N/A
Chitosan 0.5%Model Drug A4.2N/A
Sodium Glycocholate 1%Model Drug A5.1N/A

*Permeation Enhancement Ratio is the ratio of the permeability coefficient of the drug with the enhancer to that without the enhancer.

Experimental Protocols

Protocol for Preparation of a this compound-Based Intranasal Spray Formulation

This protocol describes the preparation of a basic aqueous nasal spray formulation containing a model drug, with this compound as a solubilizer and penetration enhancer.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound 75

  • Phosphate (B84403) buffer components (e.g., sodium phosphate monobasic and dibasic)

  • Sodium chloride (for isotonicity)

  • Benzalkonium chloride (as a preservative, optional)

  • Purified water

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • Nasal spray bottle with a metered-dose pump

Procedure:

  • Buffer Preparation: Prepare a phosphate buffer solution (e.g., 0.1 M, pH 6.5) by dissolving the appropriate amounts of sodium phosphate monobasic and dibasic in purified water. Verify the pH using a calibrated pH meter.

  • Drug Solubilization: In a suitable beaker, add the required amount of this compound 75. While stirring, slowly add the accurately weighed API until it is completely dissolved.

  • Formulation Compounding: a. To the drug-Glycofurol solution, add the prepared phosphate buffer. b. If required, add a preservative like benzalkonium chloride. c. Add sodium chloride to adjust the tonicity of the solution to be isotonic (approximately 280-300 mOsm/kg). d. Add purified water to reach the final desired volume. e. Continue stirring until a clear, homogenous solution is obtained.

  • pH Adjustment: Measure the pH of the final formulation and adjust to the target range (typically 5.5-6.5 for nasal formulations) using dilute hydrochloric acid or sodium hydroxide, if necessary.[9]

  • Filling: Filter the solution through a suitable filter (e.g., 0.22 µm) to remove any particulate matter. Fill the solution into nasal spray bottles equipped with a metered-dose pump.

Protocol for In Vitro Drug Release Study using a Franz Diffusion Cell

This protocol evaluates the release of the API from the this compound-based formulation through a synthetic membrane, simulating diffusion in the nasal cavity.

Materials:

  • Franz diffusion cells

  • Synthetic membrane (e.g., cellulose (B213188) acetate)

  • Receptor medium: Simulated Nasal Fluid (SNF), pH 5.5 (8.77 g NaCl, 2.98 g KCl, 0.59 g CaCl2 in 1 L distilled water)[10]

  • Formulated nasal spray

  • Magnetic stirrer

  • Water bath or heating block to maintain 34 ± 1°C[4]

  • Syringes and needles for sampling

  • HPLC system for drug quantification

Procedure:

  • Membrane Preparation: Cut the synthetic membrane to the appropriate size and soak it in the receptor medium for at least 30 minutes before use.

  • Franz Cell Assembly: a. Fill the receptor compartment of the Franz diffusion cell with pre-warmed (34°C) receptor medium, ensuring no air bubbles are trapped beneath the membrane. b. Place a small magnetic stir bar in the receptor compartment. c. Mount the prepared membrane between the donor and receptor compartments. d. Place the assembled cells in the stirring and heating unit.

  • Sample Application: Accurately apply a known volume of the nasal spray formulation onto the membrane in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw a sample from the receptor compartment through the sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Analysis: Analyze the collected samples for drug concentration using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug released per unit area over time and plot the release profile.

Protocol for Ex Vivo Permeation Study using Rabbit Nasal Mucosa

This protocol assesses the permeation of the API across excised rabbit nasal mucosa to provide a more biologically relevant measure of absorption enhancement by this compound.

Materials:

  • Freshly excised rabbit nasal mucosa

  • Franz diffusion cells

  • Krebs-Ringer buffer

  • Formulated nasal spray

  • Surgical scissors and forceps

  • Other materials as listed in Protocol 3.2.

Procedure:

  • Tissue Preparation: a. Obtain fresh rabbit heads from a licensed supplier. b. Carefully dissect the nasal septum and turbinates. c. Separate the mucosal tissue from the underlying cartilage and bone. d. Keep the excised mucosa in ice-cold Krebs-Ringer buffer until use.

  • Franz Cell Setup: a. Mount the excised nasal mucosa between the donor and receptor compartments of the Franz diffusion cell, with the mucosal side facing the donor compartment. b. Follow steps 2b-d from Protocol 3.2.

  • Permeation Study: a. Follow steps 3-6 from Protocol 3.2. b. At the end of the experiment, carefully remove the tissue, rinse, and process for histopathological evaluation to assess any potential damage caused by the formulation.

Protocol for In Vivo Study in Rabbits for Bioavailability Assessment

This protocol outlines the procedure for intranasal administration of the this compound-based formulation to rabbits to determine the pharmacokinetic profile of the API.

Materials:

  • New Zealand white rabbits (male, 2.5-3.0 kg)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Intranasal administration device (e.g., micropipette or a specialized atomizer)

  • Blood collection supplies (syringes, tubes with anticoagulant)

  • Centrifuge

  • Analytical method for drug quantification in plasma (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: Acclimatize the rabbits to the laboratory conditions for at least one week before the experiment. Fast the animals overnight before dosing, with free access to water.

  • Anesthesia and Dosing: a. Anesthetize the rabbit with an appropriate anesthetic to prevent sneezing and ensure accurate dosing. b. Place the animal in a supine position. c. Administer a precise volume of the nasal formulation into one nostril using a micropipette or an atomizer.[11]

  • Blood Sampling: a. Collect blood samples (approximately 1 mL) from the marginal ear vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 360 minutes) post-administration. b. Collect blood in tubes containing an appropriate anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Determine the concentration of the API in the plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC to assess the bioavailability of the drug from the intranasal formulation.

Visualizations

Signaling Pathways and Experimental Workflows

Nasal_Drug_Absorption_Pathway cluster_nasal_cavity Nasal Cavity cluster_nasal_mucosa Nasal Mucosa Drug Formulation\n(with this compound) Drug Formulation (with this compound) Mucus Layer Mucus Layer Drug Formulation\n(with this compound)->Mucus Layer Deposition Epithelial Cells Tight Junction Epithelial Cell Mucus Layer->Epithelial Cells:f1 Diffusion Systemic Circulation Systemic Circulation Epithelial Cells:f1->Systemic Circulation Transcellular Absorption Epithelial Cells:f0->Systemic Circulation Paracellular Absorption This compound This compound This compound->Epithelial Cells:f0 Modulates Tight Junctions

Caption: General pathways for nasal drug absorption enhanced by this compound.

Experimental_Workflow Formulation Preparation Formulation Preparation In Vitro Release\n(Franz Cell) In Vitro Release (Franz Cell) Formulation Preparation->In Vitro Release\n(Franz Cell) Ex Vivo Permeation\n(Rabbit Mucosa) Ex Vivo Permeation (Rabbit Mucosa) Formulation Preparation->Ex Vivo Permeation\n(Rabbit Mucosa) Data Analysis Data Analysis In Vitro Release\n(Franz Cell)->Data Analysis In Vivo Bioavailability\n(Rabbit Model) In Vivo Bioavailability (Rabbit Model) Ex Vivo Permeation\n(Rabbit Mucosa)->In Vivo Bioavailability\n(Rabbit Model) Histopathology Histopathology Ex Vivo Permeation\n(Rabbit Mucosa)->Histopathology In Vivo Bioavailability\n(Rabbit Model)->Data Analysis Histopathology->Data Analysis

Caption: Workflow for the evaluation of this compound-based nasal formulations.

Tight_Junction_Modulation cluster_enhancer_interaction Penetration Enhancer Interaction cluster_cellular_response Cellular Response This compound This compound Epithelial Cell Membrane Epithelial Cell Membrane This compound->Epithelial Cell Membrane Interaction Signal Transduction\n(e.g., PKC Pathway) Signal Transduction (e.g., PKC Pathway) Epithelial Cell Membrane->Signal Transduction\n(e.g., PKC Pathway) Cytoskeletal\nReorganization Cytoskeletal Reorganization Signal Transduction\n(e.g., PKC Pathway)->Cytoskeletal\nReorganization Tight Junction Opening Tight Junction Opening Cytoskeletal\nReorganization->Tight Junction Opening

References

Application Notes and Protocols for the Use of Glycofurol as a Co-solvent in Parenteral Injections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Glycofurol, a valuable co-solvent for the formulation of parenteral injections, particularly for poorly water-soluble active pharmaceutical ingredients (APIs). This document details its properties, applications, and includes protocols for solubility enhancement, formulation development, stability testing, and safety assessment.

Introduction to this compound

This compound, also known as tetrahydrofurfuryl alcohol polyethylene (B3416737) glycol ether, is a clear, colorless, and almost odorless liquid with a slightly bitter taste.[] It is a non-ionic solvent that has gained acceptance in pharmaceutical formulations due to its excellent solubilizing properties for hydrophobic drugs.[][2] Its primary application is as a co-solvent in parenteral products for both intravenous and intramuscular administration.[][3] this compound is miscible with water, ethanol, and other polar solvents, making it a versatile excipient in developing stable and effective injectable drug products.[4]

Physicochemical Properties of this compound

A thorough understanding of this compound's properties is essential for successful formulation development. Key physicochemical characteristics are summarized in the table below.

PropertyValueReference
Chemical Name α-[(Tetrahydro-2-furanyl)methyl]-ω-hydroxy-poly(oxy-1,2-ethanediyl)[4]
CAS Number 31692-85-0[2]
Appearance Clear, colorless to pale yellow, viscous liquid[4]
Molecular Weight ~190.24 g/mol (average)[4]
Density (at 20°C) 1.070–1.090 g/cm³[4]
Viscosity (dynamic at 20°C) 8–18 mPa·s[4]
Boiling Point (for this compound 75) 80–100 °C[4]
Solubility Miscible with water, ethanol, glycerin, and polyethylene glycol 400. Immiscible with arachis oil and isopropyl ether.[4]

Applications in Parenteral Formulations

The primary function of this compound in parenteral formulations is to enhance the solubility of poorly water-soluble drugs, which are frequently classified under the Biopharmaceutical Classification System (BCS) Class II and IV.[][5][6] By increasing the drug's solubility, this compound facilitates the development of stable, clear solutions for injection, which can improve bioavailability.[2] It is typically used in concentrations up to 50% v/v in parenteral products.[4]

Solubility Enhancement

This compound's co-solvency effect significantly increases the aqueous solubility of hydrophobic APIs. The following table provides illustrative data on the solubility enhancement of select drugs in the presence of this compound.

DrugBCS ClassAqueous Solubility (mg/mL)Solubility in this compound:Water (50:50 v/v) (mg/mL)Fold Increase
DiazepamII~0.05> 5.0> 100
LorazepamII~0.08> 2.0> 25
CarbamazepineII~0.11> 10.0> 90
Melatonin-~0.110.5-11.1 (in 20% w/w this compound)> 100

Note: The data presented are compiled from various sources and are for illustrative purposes. Actual solubility will vary depending on the specific formulation and conditions.

Experimental Protocols

Protocol for Solubility Determination

This protocol outlines the steps to determine the saturation solubility of a hydrophobic drug in various this compound-water co-solvent systems.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound (pharmaceutical grade)

  • Purified water (USP/EP grade)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometric method for drug quantification

Procedure:

  • Preparation of Co-solvent Systems: Prepare a series of this compound-water mixtures (e.g., 10%, 20%, 30%, 40%, 50% v/v this compound in water).

  • Sample Preparation: Add an excess amount of the API powder to vials containing a fixed volume (e.g., 5 mL) of each co-solvent system.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved solid from the supernatant.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the validated analytical range of the HPLC or UV-Vis method.

  • Quantification: Analyze the diluted samples to determine the drug concentration.

  • Data Reporting: Express the solubility in mg/mL for each co-solvent system.

Caption: Workflow for Solubility Determination.

Protocol for Preparation of a Parenteral Formulation

This protocol provides a general procedure for preparing a sterile parenteral solution using this compound as a co-solvent. This should be performed in a cleanroom environment following aseptic techniques.

Materials:

  • API

  • This compound

  • Water for Injection (WFI)

  • Sterile vials and stoppers

  • Sterile syringe filters (0.22 µm)

  • Sterile graduated cylinders and beakers

  • Laminar flow hood or isolator

Procedure:

  • Component Weighing: Accurately weigh the required amounts of the API and this compound.

  • Dissolution: In a sterile beaker within the laminar flow hood, add the this compound to the API and stir until the drug is completely dissolved.

  • Dilution: Gradually add the required volume of WFI to the drug-Glycofurol solution while stirring continuously to form a homogenous solution.

  • Sterile Filtration: Filter the final solution through a sterile 0.22 µm syringe filter into a sterile receiving vessel.

  • Filling: Aseptically fill the sterile solution into pre-sterilized vials.

  • Stoppering and Capping: Loosely insert sterile stoppers for lyophilization (if applicable) or fully insert for a liquid formulation. Crimp the vials with sterile aluminum caps.

G cluster_0 Formulation Preparation Workflow A Weigh API and this compound B Dissolve API in this compound A->B C Add Water for Injection (WFI) B->C D Sterile Filtration (0.22 µm) C->D E Aseptic Filling into Vials D->E F Stoppering and Capping E->F

Caption: Parenteral Formulation Workflow.

Protocol for Stability Testing

This protocol is based on ICH guidelines for stability testing of new drug products.

Procedure:

  • Batch Preparation: Prepare at least three primary batches of the parenteral formulation as described in Protocol 4.2.

  • Storage Conditions: Store the vials at the following long-term and accelerated stability conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH (or 5°C ± 3°C if refrigeration is required)

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Time Points: Test the samples at specified intervals. For accelerated studies, this is typically 0, 1, 3, and 6 months. For long-term studies, it is typically 0, 3, 6, 9, 12, 18, and 24 months.

  • Analytical Tests: At each time point, perform the following tests:

    • Appearance: Visual inspection for color change, clarity, and particulate matter.

    • pH: Measure the pH of the solution.

    • Assay: Determine the concentration of the API using a validated stability-indicating HPLC method.

    • Related Substances/Degradation Products: Quantify any impurities or degradation products using the same HPLC method.

    • Sterility Testing: Performed at the beginning and end of the study.

    • Bacterial Endotoxins (LAL test): Performed at the beginning and end of the study.

Protocol for In Vitro Hemolysis Assessment

This protocol is a screening tool to evaluate the hemolytic potential of a this compound-containing parenteral formulation.

Materials:

  • Freshly collected human or animal blood (with anticoagulant, e.g., heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (positive control)

  • Test formulation and vehicle control

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Red Blood Cell (RBC) Preparation: Centrifuge the whole blood, remove the plasma and buffy coat, and wash the RBCs three times with PBS. Resuspend the RBCs in PBS to a final concentration of 2% (v/v).

  • Sample Preparation: Prepare serial dilutions of the test formulation and the vehicle control in PBS.

  • Incubation: Add the RBC suspension to the diluted test formulation, vehicle control, positive control (Triton X-100 for 100% hemolysis), and negative control (PBS for 0% hemolysis). Incubate at 37°C for a defined period (e.g., 1-4 hours).

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Absorbance Measurement: Transfer the supernatant to a new plate/cuvette and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).

  • Calculation of Hemolysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

A hemolysis value of less than 5-10% is generally considered acceptable for parenteral formulations.[7]

Safety and Regulatory Information

This compound is generally considered a non-toxic and non-irritant material at the concentrations used in pharmaceutical formulations.[4] However, it can be an irritant when undiluted.[4] High concentrations of this compound can be toxic, but its metabolic byproducts are less harmful than those of other solvents like ethylene (B1197577) glycol.[] this compound is approved for use in parenteral medicines in Europe and is approved by the FDA for specific applications.[][4] It is important to consult the relevant regulatory guidelines for the intended region of marketing.

Conclusion

This compound is a valuable and versatile co-solvent for the development of parenteral formulations for poorly water-soluble drugs. Its excellent solubilizing capacity, favorable safety profile at typical concentrations, and regulatory acceptance make it a strong candidate for consideration during the formulation development of injectable drug products. The protocols provided in these application notes offer a framework for researchers to evaluate and utilize this compound effectively in their parenteral formulation projects.

G cluster_0 This compound in Parenteral Formulation Development A Poorly Soluble API (BCS II/IV) B Formulation Challenge: Low Aqueous Solubility A->B C Solution: Co-solvent Approach B->C D This compound Selection C->D E Key Advantages: - High Solubilizing Power - Good Safety Profile - Regulatory Acceptance D->E F Development Activities: - Solubility Screening - Formulation Optimization - Stability Testing - Safety Assessment D->F G Outcome: Stable & Efficacious Parenteral Product F->G

Caption: Logical Flow of this compound Application.

References

Application Note and Protocols: Experimental Design for Skin Permeation Studies Using Glycofurol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Glycofurol, also known as tetrahydrofurfuryl alcohol polyethylene (B3416737) glycol ether, is a versatile solvent used in various pharmaceutical formulations.[1] Due to its excellent solubilizing properties for poorly water-soluble compounds and its biocompatibility, it is increasingly investigated as a vehicle and penetration enhancer in topical and transdermal drug delivery systems.[1][2][3] This document provides a detailed guide to designing and executing in vitro skin permeation studies to evaluate the efficacy of this compound-based formulations. The primary technique discussed is the Franz Diffusion Cell assay, a standard and reliable method for assessing the percutaneous absorption of chemicals.[4][5]

Mechanism of Skin Permeation Enhancement this compound is thought to enhance skin permeation through several mechanisms.[6] Primarily, it acts as a solvent, increasing the thermodynamic activity of the drug in the formulation, which creates a higher concentration gradient to drive the drug into the skin.[7] Additionally, like other glycols, it may interact with the lipids of the stratum corneum, the skin's primary barrier.[8][9][10] This interaction can disrupt the highly ordered structure of the lipid bilayers, increasing their fluidity and creating pathways for the drug to permeate more easily.[11][12]

G cluster_0 Stratum Corneum (SC) - 'Brick and Mortar' Model cluster_1 Mechanism of Enhancement Corneocytes Corneocytes (Bricks) Lipids Intercellular Lipids (Mortar) (Highly Ordered) Disruption Disrupts & Fluidizes Lipid Bilayers Lipids->Disruption This compound This compound in Topical Formulation Solubilization Increases Drug Solubilization & Activity This compound->Solubilization Acts as Solvent This compound->Disruption Interacts with SC Lipids Drug Active Drug Permeation Enhanced Drug Permeation Solubilization->Permeation Higher Conc. Gradient Disruption->Permeation Lower Barrier Resistance

Caption: Conceptual mechanism of this compound as a skin permeation enhancer.

Experimental Design and Protocols

A well-designed in vitro permeation test (IVPT) is critical for obtaining reliable and reproducible data.[13][14] The following sections detail the key considerations and provide a comprehensive protocol.

Key Considerations
  • Skin Membrane Selection: Human cadaver skin is the gold standard.[5] However, due to ethical and availability issues, animal models are frequently used. Porcine (pig) ear skin is a common and accepted alternative as its permeability characteristics are similar to human skin.[15][16] Synthetic membranes can also be used for quality control and initial screening but do not fully replicate the biological barrier.[4]

  • Receptor Fluid: The receptor fluid should maintain sink conditions, meaning the concentration of the drug in the receptor compartment should not exceed 10% of its saturation solubility. This ensures that the rate of permeation is not limited by the drug's solubility in the receiving medium.[17] For hydrophilic drugs, phosphate-buffered saline (PBS) is common, while hydroalcoholic solutions may be needed for lipophilic compounds.[18] The fluid must be degassed to prevent air bubbles from adhering to the membrane.[18]

  • Dose Application: A finite dose (e.g., 2-15 mg/cm²) is typically applied to mimic real-world application.[19] The application must be uniform and reproducible across all diffusion cells.[19]

  • Analytical Method: A validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC), is required to accurately quantify the drug concentration in the receptor fluid samples and skin extracts.[2][20][21]

Experimental Workflow

The overall workflow for a typical skin permeation study is outlined below.

G A 1. Skin Preparation (Harvesting, Dermatoming, Storage) B 2. Franz Cell Setup (Receptor Fluid Filling, Degassing, Equilibration) A->B C 3. Skin Mounting & Integrity Check B->C D 4. Formulation Application (Finite Dose) C->D E 5. Sampling (Pre-defined Time Intervals) D->E F 6. Experiment Termination (Dismounting, Skin Cleaning) E->F End of Study G 7. Sample Analysis (HPLC, LC-MS/MS) E->G H 8. Skin Extraction (Quantify Drug in SC, Epidermis, Dermis) F->H I 9. Data Analysis (Calculate Flux, Kp, etc.) G->I H->G J 10. Reporting I->J

Caption: General workflow for an in vitro skin permeation study.

Detailed Protocols

Protocol 1: Preparation of Porcine Ear Skin[15]
  • Source: Obtain fresh porcine ears from a local abattoir. Transport them on ice and process within a few hours.

  • Cleaning: Wash the ears thoroughly with tap water to remove any surface dirt.

  • Hair Removal: Carefully trim the hair from the dorsal side of the ear using electric clippers. Avoid damaging the skin surface.

  • Skin Excision: Separate the full-thickness skin from the underlying cartilage using a scalpel.

  • Dermatoming (Optional but Recommended): To reduce variability, prepare split-thickness skin grafts. Use a dermatome to slice the skin to a uniform thickness (typically 300-500 µm). This removes the lower dermis, which contributes little to the barrier function but can act as a drug reservoir.[22]

  • Cutting and Storage: Cut the prepared skin into sections large enough to fit the Franz diffusion cells. Wrap the sections in aluminum foil, place them in sealed plastic bags, and store them at -20°C or below for up to six months.

Protocol 2: In Vitro Permeation Testing using Franz Diffusion Cells[5][18]
  • Cell Preparation: Clean the Franz diffusion cells thoroughly. The typical setup consists of a donor chamber and a receptor chamber, separated by the skin membrane.[4]

  • Receptor Chamber Filling: Fill the receptor chambers with a known volume of pre-warmed (32°C), degassed receptor fluid. Ensure no air bubbles are trapped beneath the skin mounting area.

  • Skin Mounting: Thaw the frozen skin sections at room temperature. Mount a skin section onto each Franz cell with the stratum corneum side facing the donor chamber.[5] Clamp the chambers together securely.

  • Equilibration: Place the assembled cells in a temperature-controlled water bath or heating block set to maintain a skin surface temperature of 32 ± 1°C.[18][19] Allow the skin to equilibrate for at least 30 minutes.

  • Skin Integrity Test: Before applying the formulation, assess the integrity of each skin membrane. This can be done by measuring its electrical resistance or by determining the permeation of a marker molecule like tritiated water. Discard any membranes that do not meet the acceptance criteria.[22]

  • Formulation Application: Apply a precise, finite dose (e.g., 10 mg/cm²) of the this compound-based formulation evenly onto the surface of the stratum corneum in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor fluid for analysis. Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed receptor fluid to maintain a constant volume and sink conditions.[18]

  • Termination: At the end of the experiment (e.g., 24 hours), dissemble the cells.

  • Mass Balance: To determine the complete distribution of the drug, perform the following steps:[23]

    • Wash the skin surface with a suitable solvent to recover any unabsorbed formulation.

    • Separate the epidermis from the dermis (e.g., by heat separation).

    • Extract the drug from the different skin layers (epidermis, dermis) and the surface wash using an appropriate solvent and homogenization/sonication.

  • Analysis: Quantify the drug concentration in all collected samples (receptor fluid aliquots, surface wash, skin extracts) using a validated HPLC or LC-MS/MS method.[20]

Data Presentation and Analysis

Quantitative data from permeation studies should be clearly summarized. The primary parameters calculated are steady-state flux (Jss), permeability coefficient (Kp), and lag time (t_lag).

  • Cumulative Amount Permeated: Plot the cumulative amount of drug permeated per unit area (µg/cm²) against time (h).

  • Steady-State Flux (Jss): Determine the slope of the linear portion of the cumulative permeation curve. This represents the rate of drug permeation at steady state (µg/cm²/h).[2]

  • Lag Time (t_lag): Extrapolate the linear portion of the curve to the x-axis. The intercept is the lag time, which is the time required for the drug to saturate the skin and establish a steady-state diffusion gradient.[2]

  • Permeability Coefficient (Kp): Calculate Kp by dividing the steady-state flux (Jss) by the initial drug concentration in the donor formulation (C₀). Kp = Jss / C₀ (cm/h).[3]

Table 1: Example Permeation Parameters for a Drug in Different this compound-Based Formulations

Formulation IDThis compound Conc. (%)Steady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Lag Time (t_lag) (h)
F1 (Control)01.5 ± 0.30.75 ± 0.154.2 ± 0.5
F2104.8 ± 0.62.40 ± 0.303.1 ± 0.4
F3209.2 ± 1.14.60 ± 0.552.5 ± 0.3
F43015.6 ± 1.87.80 ± 0.901.9 ± 0.2

Data are presented as mean ± SD (n=6). This table is for illustrative purposes only.

Table 2: Example Mass Balance Data at 24 Hours

Formulation IDAmount in Receptor Fluid (µg/cm²)Amount in Epidermis (µg/cm²)Amount in Dermis (µg/cm²)Amount Un-penetrated (on skin) (µg/cm²)Total Recovery (%)
F3210.5 ± 25.145.2 ± 5.815.1 ± 2.3720.8 ± 65.499.2 ± 3.1
F4365.2 ± 40.858.9 ± 6.222.6 ± 3.1545.1 ± 55.999.1 ± 2.8

Data are presented as mean ± SD (n=6). Total applied dose was 1000 µg/cm². This table is for illustrative purposes only.

Relevant Biological Pathways

Penetration enhancers act by modifying the skin barrier, which is formed through a complex process of keratinocyte differentiation and lipid synthesis. Key lipids like fatty acids and ceramides (B1148491) not only form the physical barrier but also act as signaling molecules that regulate this process, for instance, through Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs).[24] Understanding this pathway provides context for how disrupting lipid organization can impact barrier function.

G cluster_0 Lipid Synthesis & Signaling in Keratinocytes cluster_1 Cellular & Barrier Formation Processes FA Fatty Acids PPAR Activate PPARs FA->PPAR LB Lamellar Body Formation & Secretion FA->LB Components of Lamellar Bodies Chol Cholesterol LXR Activate LXRs (via oxysterols) Chol->LXR Chol->LB Components of Lamellar Bodies Cer Ceramides Diff Keratinocyte Differentiation Cer->Diff Stimulates Cer->LB Components of Lamellar Bodies PPAR->Diff Stimulates LXR->Diff Stimulates Diff->LB Barrier Stratum Corneum Barrier Formation LB->Barrier

Caption: Lipid signaling pathways in skin barrier formation.

References

Application Notes and Protocols for Glycofurol in Subcutaneous Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycofurol, a derivative of tetrahydrofurfuryl alcohol polyethylene (B3416737) glycol ether, is a well-established solvent and penetration enhancer in parenteral pharmaceutical formulations.[1] Its favorable safety profile and ability to dissolve poorly water-soluble active pharmaceutical ingredients (APIs) make it a compelling excipient for the development of subcutaneous (SC) drug delivery systems.[2] Subcutaneous administration is a preferred route for many biotherapeutics and small molecules due to its potential for self-administration, improved patient compliance, and prolonged drug release.[3][4]

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of this compound-based subcutaneous drug delivery systems. The information is intended to guide researchers and formulation scientists in harnessing the potential of this compound to overcome solubility challenges and develop safe and effective subcutaneous therapies.

Key Applications and Advantages of this compound in Subcutaneous Formulations

This compound offers several key advantages in the context of subcutaneous drug delivery:

  • Enhanced Solubility: this compound is an excellent solvent for a wide range of hydrophobic drugs, enabling the formulation of highly concentrated solutions suitable for small-volume subcutaneous injections.[2][5]

  • Improved Bioavailability: By maintaining the drug in a solubilized state at the injection site, this compound can enhance its absorption and overall bioavailability.[2]

  • Good Biocompatibility: this compound is generally considered to be well-tolerated at the concentrations used in parenteral formulations, minimizing local tissue irritation at the injection site.[2][6]

  • Viscosity Modification: this compound has a moderate viscosity, which can be optimized in formulations to ensure good injectability.[1]

Preformulation Studies

Prior to formulating a this compound-based subcutaneous drug delivery system, a thorough preformulation investigation is crucial.

Drug Solubility Assessment in this compound

Objective: To determine the saturation solubility of the API in this compound and this compound-based co-solvent systems.

Protocol:

  • Prepare a series of vials containing neat this compound and various co-solvent mixtures (e.g., this compound:water, this compound:ethanol, this compound:propylene glycol).

  • Add an excess amount of the API to each vial.

  • Seal the vials and agitate them at a controlled temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved API.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.

  • Quantify the API concentration in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Data Presentation:

Solvent SystemTemperature (°C)API Solubility (mg/mL)
This compound (neat)25e.g., 150
This compound:Water (80:20 v/v)25e.g., 120
This compound:Ethanol (70:30 v/v)25e.g., 180
This compound (neat)37e.g., 175

Note: The above data is illustrative. Actual solubility will vary depending on the API.

Excipient Compatibility Studies

Objective: To assess the physical and chemical compatibility of the API with this compound and other potential excipients.

Protocol:

  • Prepare solutions of the API in this compound at the target concentration.

  • Store the solutions under various stress conditions, including elevated temperature (e.g., 40°C, 60°C), light exposure (photostability chamber), and ambient conditions.

  • At specified time points (e.g., 0, 1, 2, 4 weeks), visually inspect the solutions for any signs of precipitation, color change, or particulate matter.

  • Analyze the samples by HPLC to quantify the API concentration and detect any degradation products.

Formulation Development and Characterization

Preparation of this compound-Based Subcutaneous Formulations

Objective: To prepare a stable, injectable solution of the API in a this compound-based vehicle.

Protocol:

  • Weigh the required amount of API.

  • In a sterile vessel, add the calculated volume of this compound.

  • If using a co-solvent, add it to the this compound and mix thoroughly.

  • Gradually add the API to the solvent system while stirring until it is completely dissolved. Gentle warming may be applied if necessary, but care must be taken to avoid drug degradation.

  • Once the API is dissolved, the solution can be terminally sterilized by filtration through a 0.22 µm sterile filter.

Illustrative Formulation Examples:

ComponentFormulation A (High Concentration)Formulation B (Co-solvent)
API (e.g., Apixaban)50 mg/mL30 mg/mL
This compoundq.s. to 1 mL70% v/v
Water for Injection-q.s. to 1 mL
Total Volume 1 mL 1 mL
Physicochemical Characterization

Objective: To characterize the critical quality attributes of the formulated subcutaneous injection.

Protocols:

  • Appearance: Visually inspect the formulation against a black and white background for clarity, color, and the presence of any particulate matter.

  • pH: Measure the pH of the formulation using a calibrated pH meter. While this compound is non-aqueous, this is relevant for aqueous co-solvent systems.

  • Viscosity: Determine the viscosity of the formulation using a viscometer (e.g., a cone and plate or a microfluidic viscometer) at a controlled temperature (e.g., 20-25°C).

  • Injectability/Syringeability: Measure the force required to expel the formulation from a syringe with a specific needle gauge (e.g., 27G or 29G) at a constant rate using a texture analyzer or a dedicated injectability testing device.

Data Presentation:

ParameterFormulation AFormulation B
AppearanceClear, colorless solutionClear, colorless solution
Viscosity (cP at 25°C)e.g., 15e.g., 10
Injection Force (N) with 27G needlee.g., 8e.g., 5

In Vitro Drug Release Testing

Objective: To evaluate the release profile of the API from the this compound-based formulation.

Protocol:

Due to the non-aqueous nature of many this compound formulations, traditional dissolution methods may not be suitable. A dialysis-based method is often employed.

  • Select a dialysis membrane with a molecular weight cut-off that allows the passage of the API but retains the formulation components.

  • Fill a dialysis bag or device with a known volume of the drug formulation.

  • Place the dialysis bag in a larger volume of a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw samples from the release medium and replace with fresh medium to maintain sink conditions.

  • Analyze the API concentration in the collected samples using a validated analytical method (e.g., HPLC).

InVitro_Release_Workflow cluster_prep Preparation cluster_release Release Study cluster_analysis Analysis prep_formulation Prepare Drug Formulation load_sample Load Formulation into Dialysis Bag prep_formulation->load_sample prep_dialysis Prepare Dialysis Setup immerse Immerse in Release Medium (37°C) prep_dialysis->immerse load_sample->immerse sample Collect Samples at Time Points immerse->sample analyze Analyze API Concentration (HPLC) sample->analyze plot Plot Release Profile analyze->plot

In-Vitro Drug Release Experimental Workflow.

In Vivo Studies

Animal Model and Administration

Animal Model: Sprague-Dawley rats are a commonly used model for subcutaneous tolerability and pharmacokinetic studies.[7][8]

Administration:

  • Anesthetize the animals according to approved institutional protocols.

  • Shave the dorsal or abdominal area to expose the skin.

  • Administer a single subcutaneous injection of the this compound-based formulation at a specified dose volume (e.g., 1 mL/kg).[7]

  • A control group receiving the vehicle (this compound without the API) should be included.

Local Tolerance Assessment

Objective: To evaluate the local tissue reaction at the injection site.

Protocol:

  • Observe the injection site at regular intervals (e.g., 1, 4, 24, 48, and 72 hours post-injection) for signs of erythema (redness) and edema (swelling).[7]

  • Score the observations based on a standardized scale (e.g., Draize scale).

  • At the end of the observation period, euthanize the animals and perform a macroscopic examination of the injection site and surrounding tissues.

  • For a more detailed assessment, excise the injection site tissue, fix it in formalin, and prepare it for histopathological examination.[9] The tissue sections should be stained (e.g., with Hematoxylin and Eosin) and evaluated by a qualified pathologist for signs of inflammation, necrosis, and other tissue reactions.[9]

Data Presentation:

Time PointErythema Score (Mean ± SD)Edema Score (Mean ± SD)Histopathology Findings
24 hourse.g., 0.5 ± 0.2e.g., 0.3 ± 0.1Minimal inflammatory cell infiltration
72 hourse.g., 0.1 ± 0.1e.g., 0.0 ± 0.0Resolution of inflammation
Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of the API after subcutaneous administration in the this compound-based formulation.

Protocol:

  • Following subcutaneous administration to a cohort of animals, collect blood samples at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48 hours).

  • Process the blood samples to obtain plasma.

  • Extract the API from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

  • Quantify the API concentration in the plasma extracts using a validated bioanalytical method (e.g., LC-MS/MS).

  • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and bioavailability (by comparing with intravenous administration data).

InVivo_PK_Workflow cluster_animal Animal Study cluster_sample Sample Processing cluster_analysis Analysis & Reporting administer SC Administration to Rats blood_collection Serial Blood Sampling administer->blood_collection plasma_sep Plasma Separation blood_collection->plasma_sep api_extract API Extraction plasma_sep->api_extract analyze LC-MS/MS Analysis api_extract->analyze pk_calc Pharmacokinetic Parameter Calculation analyze->pk_calc report Generate Report pk_calc->report

In-Vivo Pharmacokinetic Study Workflow.

Data Presentation:

ParameterValue (Mean ± SD)
Cmax (ng/mL)e.g., 1500 ± 250
Tmax (hours)e.g., 4.0 ± 1.5
AUC (0-t) (ng*h/mL)e.g., 18000 ± 3000
Bioavailability (%)e.g., 85 ± 10

Note: The above data is illustrative and will vary depending on the API and formulation.

Stability Studies

Objective: To assess the long-term stability of the this compound-based subcutaneous formulation.

Protocol:

  • Store the final drug product in its intended container-closure system under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) stability conditions.

  • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), withdraw samples and analyze them for:

    • Appearance

    • API content and purity (degradation products)

    • Viscosity

    • Particulate matter

Conclusion

This compound is a versatile and valuable excipient for the formulation of subcutaneous drug delivery systems, particularly for poorly water-soluble compounds. By following the detailed protocols outlined in these application notes, researchers and drug development professionals can systematically formulate, characterize, and evaluate this compound-based subcutaneous injections to develop safe, stable, and effective therapeutic products. The provided workflows and data presentation tables offer a structured approach to generating the necessary data for regulatory submissions and advancing promising drug candidates to the clinic.

References

Application Notes and Protocols for the Sterilization of Glycofurol-Containing Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycofurol (also known as tetrahydrofurfuryl alcohol polyethylene (B3416737) glycol ether) is a versatile, non-ionic solubilizer and solvent frequently used in parenteral and other pharmaceutical formulations to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs). Ensuring the sterility of these formulations is a critical step in their development and manufacturing to guarantee patient safety. The choice of sterilization method must be carefully considered to maintain the stability, efficacy, and safety of the final product.

These application notes provide a comprehensive overview of suitable sterilization methods for this compound-containing formulations, including terminal sterilization techniques like steam sterilization (autoclaving) and gamma irradiation, as well as aseptic processing methods such as sterile filtration. Detailed protocols for performing these sterilization methods and for subsequent stability testing are provided to guide researchers and drug development professionals.

Sterilization Method Selection

The selection of an appropriate sterilization method depends on the physicochemical properties of the API, the excipients (including this compound), and the final formulation. A thorough evaluation of the compatibility of the formulation with the chosen sterilization process is essential to prevent degradation of the components and ensure the quality of the final product.

Key Considerations for Method Selection:
  • Thermosensitivity of the API and Excipients: Heat-labile compounds may not be suitable for steam sterilization.

  • Radiation Sensitivity: Some molecules may degrade upon exposure to gamma irradiation.

  • Viscosity of the Formulation: Highly viscous solutions can be challenging to sterilize by filtration.

  • Packaging Components: The chosen sterilization method must be compatible with the primary packaging (e.g., vials, syringes).

A decision workflow for selecting an appropriate sterilization method is presented below.

Sterilization Method Selection Workflow start Start: this compound-Containing Formulation thermosensitivity Assess Thermosensitivity of API and Formulation start->thermosensitivity radiation_sensitivity Assess Radiation Sensitivity thermosensitivity->radiation_sensitivity Heat Labile autoclave Steam Sterilization (Autoclaving) thermosensitivity->autoclave Heat Stable viscosity Assess Formulation Viscosity radiation_sensitivity->viscosity Radiation Sensitive gamma Gamma Irradiation radiation_sensitivity->gamma Radiation Stable filtration Sterile Filtration viscosity->filtration Low Viscosity aseptic Aseptic Processing viscosity->aseptic High Viscosity (Filtration not feasible) end End: Sterilized Formulation autoclave->end gamma->end filtration->end aseptic->end

Figure 1: Workflow for selecting a sterilization method.

Terminal Sterilization Methods

Terminal sterilization, where the final packaged product is sterilized, is the preferred method as it provides a higher sterility assurance level (SAL).

Steam Sterilization (Autoclaving)

Steam sterilization is a robust and widely used method for thermostable aqueous formulations. This compound itself is reported to be suitable for autoclaving.[1]

Protocol for Steam Sterilization:

  • Preparation:

    • Fill the this compound-containing formulation into suitable, validated containers (e.g., glass vials with appropriate stoppers and seals).

    • Ensure containers are properly cleaned and depyrogenated.

  • Loading:

    • Load the filled and sealed containers into a validated steam autoclave.

    • Arrange the load to allow for uniform steam penetration.

  • Sterilization Cycle:

    • Run a validated sterilization cycle. A typical cycle is 121°C for 15 minutes .[2] However, the cycle parameters (temperature and time) must be validated for each specific formulation and load configuration to achieve a SAL of 10⁻⁶.

  • Cooling and Unloading:

    • Allow the load to cool to a safe temperature before unloading.

  • Post-Sterilization Testing:

    • Perform sterility testing, endotoxin (B1171834) testing, and stability studies on the sterilized batch.

Gamma Irradiation

Gamma irradiation is a form of ionizing radiation that effectively sterilizes materials at ambient temperatures, making it suitable for some heat-sensitive formulations. It has been successfully used for sterilizing formulations containing this compound.[3]

Protocol for Gamma Irradiation:

  • Material Qualification:

    • Confirm the compatibility of the API, this compound, other excipients, and packaging materials with gamma irradiation.

  • Dosimetry:

    • Determine the appropriate radiation dose required to achieve a SAL of 10⁻⁶. A typical dose is ≥25 kGy .[4] Dose-mapping studies should be performed to ensure uniform dose distribution throughout the product load.

  • Irradiation Process:

    • Package the final product in its approved configuration.

    • Expose the packaged product to a validated gamma radiation source (e.g., Cobalt-60) at a certified facility.

  • Post-Irradiation Testing:

    • Conduct sterility testing and comprehensive stability studies to assess any potential degradation or changes in the formulation's physicochemical properties.

Aseptic Processing

For formulations that are not stable to terminal sterilization methods, aseptic processing is the alternative. This involves sterilizing the formulation components and the container/closure system separately and then combining them in a sterile environment.

Sterile Filtration

Sterile filtration is a common method for sterilizing solutions by physically removing microorganisms. It is particularly useful for heat-labile and radiation-sensitive formulations.

Protocol for Sterile Filtration:

  • Filter Selection and Validation:

    • Select a sterilizing-grade membrane filter (typically 0.22 µm pore size) that is compatible with the this compound-containing formulation.

    • Perform filter validation studies, including bacterial challenge tests, to confirm the filter's ability to produce a sterile effluent without adversely affecting the product.[5][6][7][8][9]

  • System Sterilization:

    • Sterilize the filtration assembly (including the filter, tubing, and receiving vessel) using a validated method, such as autoclaving.

  • Filtration Process:

    • Conduct the filtration in an ISO 5 (Class 100) environment.

    • Pass the bulk formulation through the sterilized filter into a sterile receiving container.

    • For highly viscous solutions, it may be necessary to apply pressure or use a larger filter surface area to achieve a reasonable flow rate.[10][11]

  • Integrity Testing:

    • Perform a filter integrity test (e.g., bubble point or pressure hold test) both before and after filtration to ensure the filter was not compromised during the process.

  • Aseptic Filling:

    • Aseptically fill the sterile filtrate into pre-sterilized containers and seal with sterile closures in the ISO 5 environment.

  • Post-Processing Testing:

    • Perform sterility and endotoxin testing on the final filled units.

Stability Testing and Analytical Protocols

Following any sterilization process, it is crucial to conduct comprehensive stability studies to ensure the quality, safety, and efficacy of the this compound-containing formulation.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.[3][12][13]

Protocol for Forced Degradation:

  • Stress Conditions: Expose the this compound formulation to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 80°C for 48 hours.

    • Photostability: Expose to light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples using a suitable analytical method (e.g., HPLC) to identify and quantify any degradation products.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the API and detecting any degradation products.[14][15][16][17]

Example HPLC Method Parameters (to be optimized for a specific formulation):

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with a mixture of aqueous buffer and organic solvent (e.g., acetonitrile (B52724) or methanol)
Flow Rate 1.0 mL/min
Detection UV-Vis detector at the λmax of the API
Injection Volume 10-20 µL
Column Temperature 25-30°C

Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Post-Sterilization Stability Protocol
  • Sample Storage: Store the sterilized formulation at long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) stability conditions.

  • Testing Intervals: Test samples at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analytical Tests: At each time point, perform the following tests:

    • Appearance (visual inspection for color, clarity, and particulates)

    • pH

    • Viscosity

    • Assay of the API (using the validated stability-indicating HPLC method)

    • Quantification of degradation products

    • Sterility

    • Bacterial endotoxins

Quantitative Data Summary

The following table summarizes the expected impact of different sterilization methods on a hypothetical this compound-containing formulation. Actual data will be product-specific and must be generated through experimental studies.

Sterilization MethodAPI Degradation (%)This compound Degradation (%)Particulate MatterViscosity Change (%)
No Sterilization (Control) < 0.1< 0.1Conforms0
Steam Sterilization Product DependentTo be determinedConformsTo be determined
Gamma Irradiation Product DependentTo be determinedConformsTo be determined
Sterile Filtration < 0.1< 0.1Conforms< 2

Microbiological Testing Protocols

Bioburden Determination

Bioburden testing is performed on the pre-sterilized bulk formulation to determine the population of viable microorganisms.[10][11][18][19]

Protocol for Bioburden Testing of Viscous Formulations:

  • Sample Preparation:

    • For highly viscous samples, dilution with a sterile, non-bacteriostatic diluent (e.g., sterile water for injection, saline TS) may be necessary to facilitate filtration.[1]

    • Gentle warming (up to 40-45°C) can also reduce viscosity, but care must be taken not to harm the microorganisms.[1]

  • Membrane Filtration:

    • Filter a defined volume of the (diluted) sample through a 0.45 µm membrane filter.

    • Rinse the filter with a sterile diluent to remove any inhibitory substances.

  • Incubation:

    • Place the membrane filter onto the surface of a suitable agar (B569324) medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

    • Incubate at the appropriate temperature and duration (e.g., 30-35°C for bacteria, 20-25°C for fungi).

  • Colony Counting:

    • Count the number of colony-forming units (CFUs) and calculate the bioburden per mL of the original sample.

Bacterial Endotoxin Testing (LAL Test)

Parenteral formulations must be tested for bacterial endotoxins to prevent pyrogenic responses in patients.[20][21][22][23]

Protocol for LAL Testing:

  • Sample Preparation:

    • Dilute the this compound-containing formulation with Limulus Amebocyte Lysate (LAL) reagent water to a level that does not interfere with the test. The maximum valid dilution (MVD) should be calculated based on the product's endotoxin limit.

  • Test Method:

    • Perform the LAL test using a validated method, such as the gel-clot, turbidimetric, or chromogenic technique.

  • Validation:

    • The test must be validated for the specific formulation to ensure there is no inhibition or enhancement of the reaction.

  • Acceptance Criteria:

    • The endotoxin level must be below the established limit for the specific parenteral route of administration.

Logical Relationships in Stability Assessment

The following diagram illustrates the relationship between sterilization, forced degradation, and the development of a stability-indicating method.

Stability Assessment Logic formulation This compound Formulation sterilization Sterilization Process (Autoclave, Gamma, etc.) formulation->sterilization forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) formulation->forced_degradation stability_studies Formal Stability Studies of Sterilized Product sterilization->stability_studies degradation_products Identification of Potential Degradation Products forced_degradation->degradation_products hplc_development Development of Stability-Indicating HPLC Method degradation_products->hplc_development method_validation Method Validation (ICH Q2) hplc_development->method_validation method_validation->stability_studies shelf_life Establishment of Shelf-Life stability_studies->shelf_life

Figure 2: Logical flow for stability assessment.

Conclusion

The sterilization of this compound-containing formulations requires a systematic approach that considers the stability of all components. Terminal sterilization by steam autoclaving or gamma irradiation is generally preferred, but aseptic processing via sterile filtration is a viable alternative for sensitive formulations. Rigorous post-sterilization testing, including the use of a validated stability-indicating analytical method, is essential to ensure the quality, safety, and efficacy of the final sterile product throughout its shelf life. The protocols and guidelines presented here provide a framework for developing a robust and compliant sterilization and stability testing program.

References

Application Notes and Protocols for Glycofurol as a Vehicle in Preclinical In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Glycofurol

This compound, also known as tetrahydrofurfuryl alcohol polyethylene (B3416737) glycol ether, is a versatile and widely used solvent in pharmaceutical formulations.[1] It is a clear, colorless, and almost odorless liquid that serves as an effective vehicle for administering poorly water-soluble compounds in preclinical in vivo studies. Its ability to dissolve a wide range of molecules makes it a valuable tool for researchers in pharmacology, toxicology, and drug discovery. This compound is miscible in all proportions with water, ethanol, and glycerin. This document provides detailed application notes and protocols for the use of this compound as a vehicle in preclinical research.

Properties and Applications

This compound is primarily utilized as a solubilizing agent and penetration enhancer in parenteral (intravenous, intramuscular), oral, and topical formulations.[1] For in vivo studies, its key application is to serve as a vehicle for the delivery of test compounds, particularly those with low aqueous solubility. A significant concern with co-solvent-based approaches is the potential for the drug to precipitate out of solution upon dilution with aqueous bodily fluids.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on available preclinical studies. It is important to note that specific toxicological endpoints such as the No-Observed-Adverse-Effect Level (NOAEL) and the Maximum Tolerated Dose (MTD) for this compound are not widely published. The provided data should be used as a guideline, and study-specific tolerability assessments are highly recommended.

Table 1: Acute Toxicity Data for this compound

SpeciesRoute of AdministrationValue TypeValueReference
MouseIntravenousLD503.5 mL/kg[1]

LD50: Lethal dose for 50% of the test population.

Table 2: Observed Effects of this compound in Rats

Route of AdministrationDoseObservationStudy Details
Intracranial Injection25 µL this compound + 25 µL PBSWell-tolerated with minor inflammatory response. No deaths or neurobehavioral abnormalities.Acute, subacute, and chronic assessment in the brain cortex of rats.[2]
Intracranial Injection30 µL this compound + 40 µL PBSElevated polymorphonuclear leukocytes, macrophages, and gliosis around the administration site.Comparison with PBS injection in the brain cortex of rats.[2]

Table 3: Recommended Administration Volumes in Rodents

SpeciesRoute of AdministrationMaximum Recommended Volume
MouseOral (gavage)10 mL/kg
RatOral (gavage)10 mL/kg
MouseIntravenous (bolus)5 mL/kg
RatIntravenous (bolus)5 mL/kg

Note: These are general guidelines. The volume may need to be adjusted based on the specific formulation and experimental design. For intravenous administration, slow injection is recommended.

Experimental Protocols

The following are generalized protocols for the preparation and administration of this compound-based vehicles. These should be considered as starting points and may require optimization based on the physicochemical properties of the test compound and the specific requirements of the study.

Protocol 1: Preparation of a this compound-Based Vehicle for Intravenous (IV) Administration in Rats

Objective: To prepare a clear, injectable solution of a poorly water-soluble test compound using this compound as a co-solvent.

Materials:

  • This compound

  • Test compound

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filters (0.22 µm)

Procedure:

  • Determine the required concentration of the test compound based on the desired dose and administration volume.

  • Solubility Testing (Small Scale):

    • In a small sterile vial, weigh a precise amount of the test compound.

    • Add a small volume of this compound to determine if the compound dissolves. Gentle warming or sonication may be used to aid dissolution.

    • Gradually add sterile PBS to the this compound/compound mixture while vortexing to determine the point at which precipitation occurs. This will help in identifying the optimal ratio of this compound to PBS. A common starting point is a 50:50 (v/v) mixture.[2]

  • Vehicle Preparation (Bulk):

    • Based on the solubility test, determine the final composition of the vehicle (e.g., 50% this compound in PBS).

    • In a sterile container, add the required volume of this compound.

    • Slowly add the required volume of sterile PBS to the this compound while continuously mixing.

  • Test Compound Formulation:

    • Weigh the required amount of the test compound and place it in a sterile vial.

    • Add the prepared this compound/PBS vehicle to the test compound.

    • Vortex thoroughly until the compound is completely dissolved. If necessary, use a sonicator for a short period.

    • Visually inspect the solution for any undissolved particles.

  • Sterilization:

    • Sterilize the final formulation by filtering it through a 0.22 µm sterile filter into a sterile vial.

  • Administration:

    • Administer the formulation to the rats via the lateral tail vein.

    • The administration should be performed slowly to minimize potential irritation.

    • Always include a vehicle-only control group in your study to differentiate the effects of the vehicle from those of the test compound.

Protocol 2: Preparation of a this compound-Based Vehicle for Oral Gavage in Mice

Objective: To prepare a solution or a stable suspension of a poorly water-soluble test compound for oral administration.

Materials:

  • This compound

  • Test compound

  • Sterile water or saline

  • Suspending agent (e.g., 0.5% w/v methylcellulose), if required

  • Sterile tubes

  • Vortex mixer

  • Homogenizer (for suspensions)

Procedure:

  • Determine the required concentration of the test compound.

  • Solubility/Dispersibility Assessment:

    • Attempt to dissolve the test compound in 100% this compound.

    • If a clear solution is not formed, assess the dispersibility of the compound in this compound.

    • If the compound is intended to be administered as a solution, determine the minimum amount of this compound needed and if it can be diluted with water or saline without precipitation.

  • Solution Preparation:

    • If the test compound is soluble in a this compound/aqueous mixture, prepare the vehicle by mixing the required volumes of this compound and water/saline.

    • Add the test compound to the vehicle and vortex until fully dissolved.

  • Suspension Preparation:

    • If the test compound is not soluble, prepare a suspension.

    • Prepare a 0.5% methylcellulose (B11928114) solution in water or saline.

    • Disperse the test compound in a small amount of this compound to create a paste.

    • Gradually add the methylcellulose solution to the paste while continuously mixing or homogenizing to form a uniform suspension.

  • Administration:

    • Administer the formulation to the mice using a proper-sized gavage needle.

    • Ensure the suspension is well-mixed immediately before each administration.

    • Include a vehicle-only control group in the study.

Visualizations

Experimental Workflow for a Preclinical In Vivo Study

The following diagram illustrates a typical workflow for a preclinical in vivo study involving the administration of a test compound.

G cluster_prep Preparation Phase cluster_admin Administration & Monitoring Phase cluster_analysis Analysis Phase cluster_reporting Reporting Phase formulation Test Compound Formulation (e.g., in this compound Vehicle) dosing Dosing (IV, Oral Gavage, etc.) formulation->dosing animal_prep Animal Acclimatization & Baseline Measurements animal_prep->dosing monitoring Clinical Observation & Sample Collection (Blood, Tissues) dosing->monitoring bioanalysis Bioanalysis (LC-MS/MS, etc.) monitoring->bioanalysis tox_assessment Toxicology Assessment (Histopathology, etc.) monitoring->tox_assessment data_analysis Pharmacokinetic/ Pharmacodynamic Analysis bioanalysis->data_analysis reporting Data Interpretation & Reporting data_analysis->reporting tox_assessment->reporting PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 Inhibition

References

Application of Glycofurol in Ophthalmic Drug Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycofurol, also known as tetrahydrofurfuryl alcohol polyethylene (B3416737) glycol ether, is a versatile, water-miscible solvent recognized for its low toxicity and biocompatibility.[1] These properties make it a promising excipient for ophthalmic drug delivery, particularly for active pharmaceutical ingredients (APIs) with poor aqueous solubility.[2] This document provides detailed application notes and protocols for the use of this compound in the formulation of ophthalmic drugs, focusing on its role as a solubilizing agent and a potential corneal permeation enhancer. Due to a notable lack of specific quantitative data in publicly available literature for this compound in ophthalmic applications, the data presented in the tables are illustrative to guide researchers on how to present their experimental findings.

Key Applications of this compound in Ophthalmic Formulations

  • Solubilization of Poorly Water-Soluble APIs: A primary challenge in ophthalmic formulation is the delivery of hydrophobic drugs in an aqueous medium suitable for topical application to the eye.[3] this compound can serve as a potent non-aqueous solvent, capable of dissolving a wide range of lipophilic compounds, which can then be formulated into clear, aqueous solutions upon dilution.

  • Potential for Corneal Permeation Enhancement: The complex, multi-layered structure of the cornea presents a significant barrier to drug absorption.[] Excipients that can transiently and reversibly alter the permeability of the corneal epithelium are of great interest.[] While specific data for this compound is limited, its solvent properties and interaction with biological membranes suggest a potential to enhance the penetration of co-formulated drugs.

  • Vehicle for Stable Ophthalmic Solutions: The chemical stability of the final formulation is paramount to ensure the safety and efficacy of an ophthalmic product.[] this compound is a stable solvent that can contribute to the overall stability of the drug product.[5]

Experimental Protocols

Protocol for Preparation of a this compound-Based Ophthalmic Solution

This protocol outlines the steps for formulating a sterile ophthalmic solution using this compound to solubilize a poorly water-soluble API.

Materials and Equipment:

  • Poorly water-soluble Active Pharmaceutical Ingredient (API)

  • This compound

  • Sterile, isotonic phosphate-buffered saline (PBS), pH 7.4

  • Sterile membrane filters (0.22 µm)

  • Sterile vials and droppers

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Autoclave

  • Laminar flow hood

Procedure:

  • Drug Solubilization: In a sterile beaker within a laminar flow hood, accurately weigh the desired amount of the API. Add a minimal, pre-determined volume of this compound to completely dissolve the API with the aid of a magnetic stirrer.

  • Aqueous Dilution: While stirring, slowly add sterile, isotonic PBS (pH 7.4) to the this compound-API concentrate to reach the final target volume and concentration.

  • Sterile Filtration: Filter the final solution through a 0.22 µm sterile membrane filter into a sterile receiving vessel.

  • Packaging: Aseptically fill the sterile solution into pre-sterilized ophthalmic vials and cap with sterile dropper closures.

  • Quality Control: Perform sterility testing, pH measurement, and drug content uniformity analysis on the final product.

G cluster_prep Formulation Preparation Workflow A Weigh API and this compound B Dissolve API in this compound (API Concentrate) A->B Solubilization Step C Slowly add sterile isotonic PBS (pH 7.4) B->C Aqueous Dilution D Sterile Filtration (0.22 µm filter) C->D E Aseptic Filling into Sterile Vials D->E F Quality Control (Sterility, pH, Assay) E->F G cluster_release In Vitro Drug Release Testing Workflow A Assemble Franz Cell with Synthetic Membrane B Fill Receptor with PBS (pH 7.4) and Equilibrate at 34°C A->B C Apply Formulation to Donor Chamber B->C D Sample from Receptor at Pre-defined Time Points C->D Diffusion Process E Analyze Samples via HPLC D->E F Calculate Cumulative Drug Release E->F G cluster_permeation Ex Vivo Corneal Permeation Study Workflow A Excise Porcine Cornea B Mount Cornea in Franz Diffusion Cell A->B C Apply Formulation to Epithelial Side B->C D Sample from Receptor Chamber Over Time C->D Permeation across Cornea E Quantify Drug Concentration by HPLC D->E F Calculate Permeation Parameters (Flux, Papp) E->F

References

Application Notes and Protocols for Creating Stable Microemulsions with Glycofurol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycofurol, also known as tetrahydrofurfuryl alcohol polyethylene (B3416737) glycol ether, is a versatile, non-toxic solvent increasingly utilized in pharmaceutical formulations. Its favorable safety profile and miscibility with both aqueous and lipophilic substances make it an attractive component for developing advanced drug delivery systems, including microemulsions. Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactant, often in combination with a cosurfactant. These systems are noted for their ability to enhance the solubility and bioavailability of poorly water-soluble drugs.

These application notes provide a comprehensive guide to the techniques and protocols for creating stable microemulsions incorporating this compound. The following sections detail the selection of components, construction of phase diagrams to identify stable microemulsion regions, and characterization methods to ensure the quality and stability of the final formulation.

Core Principles of this compound-Based Microemulsion Formulation

The formation of a stable microemulsion depends on the careful selection and optimization of its components: an oil phase, an aqueous phase, a surfactant, and a cosurfactant/cosolvent. This compound can act as a cosolvent or part of the aqueous phase, aiding in the solubilization of the drug and influencing the interfacial properties of the surfactant film.

Key Formulation Steps:

  • Component Selection: Choose an appropriate oil, surfactant, and cosurfactant based on the solubility of the active pharmaceutical ingredient (API) and the desired properties of the microemulsion.

  • Phase Diagram Construction: Systematically titrate mixtures of oil and surfactant/cosurfactant with the aqueous phase (which may contain this compound) to identify the boundaries of the microemulsion region.

  • Formulation Optimization: Select a formulation from within the stable microemulsion region of the phase diagram that meets the desired criteria for drug loading, droplet size, and stability.

  • Characterization: Thoroughly characterize the optimized microemulsion for its physicochemical properties.

Experimental Protocols

Protocol for Constructing a Pseudo-Ternary Phase Diagram

The construction of a pseudo-ternary phase diagram is essential for identifying the concentration ranges of oil, surfactant/cosurfactant (Sₘᵢₓ), and the aqueous phase that result in a stable microemulsion.

Materials:

  • Selected Oil Phase (e.g., Isopropyl myristate, Oleic acid)

  • Selected Surfactant (e.g., Tween 80, Cremophor EL)

  • Selected Cosurfactant (e.g., Transcutol®, Polyethylene glycol 400)

  • Aqueous Phase (e.g., Purified water, potentially containing this compound)

  • Vortex mixer

  • Glass vials

Methodology:

  • Prepare different weight ratios of the surfactant and cosurfactant (Sₘᵢₓ), for example, 1:1, 2:1, and 3:1.

  • For each Sₘᵢₓ ratio, prepare a series of mixtures of the oil phase and the Sₘᵢₓ in varying weight ratios (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1).

  • Place each oil/Sₘᵢₓ mixture in a separate glass vial.

  • Slowly titrate each mixture with the aqueous phase drop by drop, vortexing continuously.

  • After each addition of the aqueous phase, allow the system to equilibrate and visually inspect for clarity and homogeneity. The transition from a clear, single-phase system to a turbid or biphasic system marks the boundary of the microemulsion region.

  • Record the concentrations of oil, Sₘᵢₓ, and aqueous phase at these boundary points.

  • Plot the data on a ternary phase diagram to delineate the microemulsion region for each Sₘᵢₓ ratio.[1][2][3]

Protocol for Preparation of a this compound-Based Microemulsion

Once the microemulsion region is identified, a specific formulation can be prepared.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Selected Oil Phase

  • Selected Surfactant and Cosurfactant

  • Aqueous Phase (e.g., Purified Water)

  • Magnetic stirrer

Methodology:

  • Accurately weigh the required amounts of the oil phase, surfactant, and cosurfactant and mix them to form a homogenous Sₘᵢₓ.

  • If the API is oil-soluble, dissolve it in the oil phase. If it is more soluble in this compound, dissolve it in this compound.

  • Combine the oil phase (with or without API) and the Sₘᵢₓ.

  • If this compound is used as a cosolvent, add it to the oil/Sₘᵢₓ mixture.

  • Slowly add the aqueous phase to the oil/Sₘᵢₓ mixture under continuous stirring with a magnetic stirrer until a clear and transparent microemulsion is formed.[4] If this compound (containing the API) is part of the aqueous phase, this solution is added.

Protocol for Characterization of the Microemulsion

2.3.1. Visual Inspection and Thermodynamic Stability:

  • Procedure: Visually inspect the prepared microemulsion for clarity, homogeneity, and any signs of phase separation or precipitation. To assess thermodynamic stability, subject the microemulsion to centrifugation at 5000 rpm for 30 minutes and multiple freeze-thaw cycles (e.g., between -20°C and 25°C).

  • Expected Outcome: A stable microemulsion will remain clear and homogenous without any phase separation.

2.3.2. Droplet Size and Polydispersity Index (PDI) Analysis:

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure: Dilute the microemulsion with the aqueous phase to an appropriate concentration. Measure the droplet size and PDI at a fixed angle and temperature (e.g., 90° at 25°C).

  • Expected Outcome: Microemulsions typically exhibit droplet sizes in the range of 10-100 nm with a low PDI, indicating a narrow size distribution.

2.3.3. Zeta Potential Measurement:

  • Instrument: DLS instrument with zeta potential measurement capability.

  • Procedure: Measure the zeta potential of the diluted microemulsion.

  • Expected Outcome: The magnitude of the zeta potential indicates the stability of the colloidal system. A higher absolute value generally corresponds to greater stability.

2.3.4. Refractive Index and pH Measurement:

  • Instruments: Refractometer and pH meter.

  • Procedure: Measure the refractive index and pH of the undiluted microemulsion.

  • Expected Outcome: The refractive index should be consistent across stable formulations. The pH should be within an acceptable range for the intended application.

2.3.5. Electrical Conductivity Measurement:

  • Instrument: Conductometer.

  • Procedure: Measure the electrical conductivity of the microemulsion. This can help determine the microstructure (o/w, w/o, or bicontinuous).

  • Expected Outcome: A gradual increase in conductivity with the addition of the aqueous phase suggests the formation of an o/w microemulsion.

Data Presentation

The following tables provide an example of how to structure quantitative data for comparison of different this compound-based microemulsion formulations.

Table 1: Composition of Hypothetical this compound-Based Microemulsion Formulations

Formulation CodeThis compound (% w/w)Oil Phase (Isopropyl Myristate) (% w/w)Sₘᵢₓ (Tween 80:Transcutol® 2:1) (% w/w)Aqueous Phase (Water) (% w/w)
GMF-15103055
GMF-210103050
GMF-35153545
GMF-410153540

Table 2: Physicochemical Characterization of Hypothetical this compound-Based Microemulsion Formulations

Formulation CodeDroplet Size (nm)PDIZeta Potential (mV)Refractive IndexpHElectrical Conductivity (µS/cm)
GMF-145.2 ± 2.10.15 ± 0.02-15.8 ± 1.31.412 ± 0.0026.5 ± 0.2125 ± 5
GMF-252.8 ± 3.50.18 ± 0.03-14.2 ± 1.11.425 ± 0.0036.4 ± 0.2110 ± 6
GMF-365.7 ± 4.20.22 ± 0.04-12.5 ± 0.91.438 ± 0.0026.6 ± 0.185 ± 4
GMF-478.3 ± 5.10.25 ± 0.05-11.9 ± 1.01.449 ± 0.0046.5 ± 0.172 ± 3

(Note: The data presented in Tables 1 and 2 are hypothetical and for illustrative purposes only.)

Visualization of Workflows

The following diagrams illustrate the key workflows in the development of this compound-based microemulsions.

experimental_workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_evaluation Performance Evaluation start Start: Define API and Target Product Profile solubility_studies API Solubility Studies start->solubility_studies component_selection Component Selection (Oil, Surfactant, Cosurfactant) phase_diagram Construct Pseudo-Ternary Phase Diagrams component_selection->phase_diagram solubility_studies->component_selection select_formulation Select Optimal Microemulsion Formulation phase_diagram->select_formulation visual Visual Inspection select_formulation->visual stability Thermodynamic Stability (Centrifugation, Freeze-Thaw) visual->stability dls Droplet Size, PDI, Zeta Potential (DLS) stability->dls physchem Refractive Index, pH, Conductivity dls->physchem drug_release In Vitro Drug Release physchem->drug_release permeation Ex Vivo Permeation Studies drug_release->permeation end End: Stable and Characterized Microemulsion permeation->end

Caption: Workflow for the development and evaluation of a this compound-based microemulsion.

phase_diagram_logic cluster_prep Preparation of Mixtures cluster_titration Titration and Observation cluster_analysis Data Analysis and Plotting title Logic for Pseudo-Ternary Phase Diagram Construction smix Prepare Surfactant/Cosurfactant (Sₘᵢₓ) Ratios (e.g., 1:1, 2:1, 3:1) oil_smix Prepare Oil/Sₘᵢₓ Ratios (e.g., 1:9 to 9:1) smix->oil_smix titrate Titrate with Aqueous Phase (containing this compound) oil_smix->titrate observe Visually Observe for Clarity/Turbidity titrate->observe record Record Component Percentages at Phase Boundaries observe->record plot Plot Data on Ternary Diagram record->plot identify Identify Microemulsion Region plot->identify

References

Glycofurol: A Versatile Solvent for Long-Acting Injectable Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycofurol, a derivative of tetrahydrofurfuryl alcohol, is a well-established solvent in the pharmaceutical industry, particularly valued for its application in parenteral drug delivery systems.[1][2][3] Its favorable safety profile, miscibility with aqueous and non-aqueous vehicles, and ability to solubilize a wide range of poorly water-soluble active pharmaceutical ingredients (APIs) make it a compelling excipient for the development of innovative drug formulations.[2][4][5] This document provides detailed application notes and protocols for the utilization of this compound in the development of long-acting injectable (LAI) formulations, with a focus on in situ forming depots and biodegradable microspheres.

This compound's low toxicity and irritancy compared to other organic solvents are significant advantages in parenteral formulations, minimizing local tissue reactions at the injection site.[2][6] It is recognized by regulatory bodies such as the FDA for use as a cosolvent in injectable products.[2] The primary mechanism by which this compound facilitates long-acting drug delivery is through its role as a solvent in systems that undergo a phase transition upon injection, forming a drug-releasing depot.

Key Properties of this compound for LAI Formulations

A thorough understanding of the physicochemical properties of this compound is essential for successful LAI formulation development.

PropertyValue/DescriptionSignificance in LAI Formulation
Synonyms Tetraglycol, α-(tetrahydrofuranyl)-ω-hydroxypoly(oxyethylene)
CAS Number 31692-85-0
Appearance Clear, colorless, almost odorless liquidFacilitates visual inspection of the final formulation for particulate matter.
Solubility Miscible with water, ethanol, and polyethylene (B3416737) glycol 400. Immiscible with arachis oil and isopropyl ether.Allows for versatile formulation strategies, including co-solvent systems.
Viscosity (dynamic) 8-18 mPa·s at 20°C for this compound 75Influences the injectability of the formulation; higher viscosity may require larger needle gauges or slower injection rates.[7]
Purity Pharmaceutical grade (this compound 75) is recommended, with a minimum of 95% of the fraction where n=1 or 2 in its chemical structure.Ensures minimal impurities that could affect stability or cause adverse reactions.
Biocompatibility Generally regarded as non-toxic and non-irritant at typical concentrations.Reduces the risk of injection site reactions and systemic toxicity.[2][6]

Applications in Long-Acting Injectable Formulations

This compound is a key component in two primary types of LAI systems: in situ forming depots and biodegradable microspheres.

In Situ Forming Depots

In situ forming depots are liquid formulations that, when injected into the body, transform into a solid or semi-solid gel. This transformation is typically triggered by a solvent exchange mechanism where the water-miscible solvent (this compound) diffuses out of the formulation and is replaced by aqueous physiological fluids, causing a biodegradable polymer to precipitate and encapsulate the drug.

Mechanism of Action:

G cluster_0 Pre-injection cluster_1 Post-injection Injectable Formulation Injectable Formulation Solvent Exchange Solvent Exchange Injectable Formulation->Solvent Exchange Injection into aqueous environment Polymer Precipitation Polymer Precipitation Solvent Exchange->Polymer Precipitation This compound diffuses out, water diffuses in Depot Formation Depot Formation Polymer Precipitation->Depot Formation Polymer solidifies, entrapping the drug Sustained Drug Release Sustained Drug Release Depot Formation->Sustained Drug Release Drug diffuses from the polymer matrix

Biodegradable Microspheres

This compound can be used as a non-toxic alternative to chlorinated solvents like dichloromethane (B109758) (DCM) in the preparation of biodegradable microspheres, typically composed of polymers such as poly(lactic-co-glycolic acid) (PLGA).[8][9][10]

Fabrication Workflow:

G Dissolution Dissolve Drug and PLGA in this compound Emulsification Emulsify in an external phase (e.g., PVA solution) Dissolution->Emulsification Solvent Extraction Add water to precipitate microspheres Emulsification->Solvent Extraction Isolation Filter, wash, and dry the microspheres Solvent Extraction->Isolation

Experimental Protocols

The following protocols provide a general framework for the development of this compound-based LAI formulations. Specific parameters will need to be optimized based on the physicochemical properties of the API and the desired release profile.

Protocol 1: Solubility Screening of API in this compound

Objective: To determine the saturation solubility of the API in this compound.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (pharmaceutical grade)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Add an excess amount of the API to a known volume of this compound in a sealed vial.

  • Place the vial in a shaking incubator set at a controlled temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the vials to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the analytical range of the HPLC method.

  • Quantify the concentration of the dissolved API using a validated HPLC method.

  • Repeat the experiment in triplicate to ensure accuracy.

Protocol 2: Formulation of a this compound-Based In Situ Forming Depot

Objective: To prepare a sterile, injectable in situ forming depot formulation.

Materials:

  • API

  • Biodegradable polymer (e.g., PLGA, PLA)

  • This compound (sterile, pharmaceutical grade)

  • Sterile vials and closures

  • Syringes and needles

  • Aseptic processing environment (e.g., laminar flow hood)

Procedure:

  • In an aseptic environment, dissolve the desired amount of biodegradable polymer in a pre-weighed quantity of sterile this compound. Gentle warming and vortexing may be applied to facilitate dissolution.

  • Once the polymer is fully dissolved, add the pre-weighed API to the polymer solution.

  • Mix until the API is completely dissolved or homogeneously suspended.

  • Aseptically filter the final formulation through a sterile 0.22 µm filter if the viscosity allows. For highly viscous formulations, sterile manufacturing processes must be employed.

  • Fill the formulation into sterile vials and seal with sterile stoppers and crimp caps.

Protocol 3: Preparation of PLGA Microspheres using this compound

Objective: To fabricate drug-loaded PLGA microspheres using a solvent extraction/evaporation method with this compound.

Materials:

  • API

  • PLGA (select appropriate molecular weight and lactide:glycolide ratio)

  • This compound

  • Poly(vinyl alcohol) (PVA) solution (e.g., 0.1% w/v in water)

  • Distilled water

  • Stirring apparatus

  • Filtration system (e.g., with a 5 µm pore size filter)

  • Vacuum oven or lyophilizer

Procedure:

  • Prepare the internal phase by dissolving a specific amount of PLGA (e.g., 100 mg) and the API (e.g., 20 mg) in undiluted this compound (e.g., at 20% w/v).[4]

  • Prepare the external phase, which is typically an aqueous solution of a stabilizer like PVA.

  • Emulsify the internal phase in the external phase by stirring at a controlled speed (e.g., 200 rpm) and temperature (e.g., 40°C) for an extended period (e.g., 8 hours).[4]

  • Slowly add distilled water to the emulsion under continuous stirring to induce the precipitation of the microspheres.[4]

  • Filter the precipitated microspheres using a membrane filter.[4]

  • Wash the collected microspheres with distilled water to remove residual this compound and PVA.

  • Dry the microspheres overnight under vacuum or by lyophilization.[4]

  • Store the dried microspheres in a desiccator at a controlled temperature (e.g., -20°C).[4]

Protocol 4: In Vitro Drug Release Testing

Objective: To evaluate the drug release profile from the LAI formulation.

Materials:

  • LAI formulation (in situ depot or microspheres)

  • Release medium (e.g., phosphate-buffered saline, pH 7.4)

  • Shaking water bath or USP apparatus (e.g., Apparatus 2 with dialysis sacs or Apparatus 4)

  • Sample collection vials

  • HPLC system

Procedure:

  • Accurately weigh a known amount of the LAI formulation and place it in a dialysis bag or directly into the release medium.

  • Place the sample in a vessel containing a defined volume of pre-warmed release medium.

  • Maintain the temperature at 37°C and agitate at a constant speed.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a validated HPLC method.

  • Calculate the cumulative percentage of drug released over time.

Protocol 5: Stability Testing of this compound-Based LAI Formulations

Objective: To assess the physical and chemical stability of the LAI formulation under various storage conditions.

Materials:

  • LAI formulation in final container closure

  • Stability chambers (controlled temperature and humidity)

  • Analytical instruments (HPLC, viscometer, particle size analyzer, etc.)

Procedure:

  • Store the LAI formulations at different conditions as per ICH guidelines (e.g., 5°C, 25°C/60% RH, 40°C/75% RH).

  • At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples and evaluate them for:

    • Appearance: Visual inspection for color change, precipitation, or phase separation.

    • Assay and Purity: Quantification of the API and detection of any degradation products using a stability-indicating HPLC method.

    • Viscosity: Measurement of any changes in the formulation's flow properties.

    • Particle Size (for microspheres): Analysis of any changes in the particle size distribution.

    • In Vitro Release: Determination of any significant changes in the drug release profile.

Data Presentation

The following tables provide examples of how to structure quantitative data for comparison and analysis.

Table 1: Solubility of Model Drugs in this compound at 25°C

DrugSolubility (mg/mL)
Drug A[Insert experimental data]
Drug B[Insert experimental data]
Drug C[Insert experimental data]

Table 2: Characterization of PLGA Microspheres Prepared with this compound

ParameterFormulation 1Formulation 2
Drug Loading (%) [Insert data][Insert data]
Encapsulation Efficiency (%) [Insert data][Insert data]
Mean Particle Size (µm) [Insert data][Insert data]
Initial Burst Release (%) [Insert data][Insert data]

Table 3: In Vitro Cumulative Drug Release from In Situ Forming Depot

Time (days)Formulation A (% Release)Formulation B (% Release)
1[Insert data][Insert data]
7[Insert data][Insert data]
14[Insert data][Insert data]
21[Insert data][Insert data]
28[Insert data][Insert data]

Table 4: Stability of this compound-Based LAI Formulation at 25°C/60% RH

Time (months)Assay (%)Total Impurities (%)Viscosity (mPa·s)
0[Insert data][Insert data][Insert data]
1[Insert data][Insert data][Insert data]
3[Insert data][Insert data][Insert data]
6[Insert data][Insert data][Insert data]

Logical Relationships in Formulation Development

The development of a this compound-based LAI formulation is a multi-step process with interconnected stages.

G API_Characterization API Physicochemical Characterization Formulation_Development Formulation Development (Solubility, Composition) API_Characterization->Formulation_Development Excipient_Selection Excipient Selection (Polymer, this compound) Excipient_Selection->Formulation_Development Process_Optimization Process Optimization (Mixing, Sterilization) Formulation_Development->Process_Optimization Characterization In Vitro Characterization (Release, Stability) Process_Optimization->Characterization Characterization->Formulation_Development Iterative Optimization Preclinical_Studies Preclinical Studies (Pharmacokinetics, Biocompatibility) Characterization->Preclinical_Studies Clinical_Development Clinical Development Preclinical_Studies->Clinical_Development

Conclusion

This compound is a valuable and versatile excipient for the development of long-acting injectable formulations. Its favorable safety profile and solubilizing properties make it particularly suitable for in situ forming depots and as a non-toxic solvent for the preparation of biodegradable microspheres. The protocols and application notes provided herein offer a comprehensive guide for researchers and formulation scientists to explore the potential of this compound in creating innovative and effective long-acting drug delivery systems. Careful optimization of formulation parameters and thorough characterization are crucial for the successful development of robust and reliable LAI products.

References

Troubleshooting & Optimization

how to prevent precipitation of a drug in a Glycofurol formulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Glycofurol-based drug formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent drug precipitation in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the development of this compound formulations.

Issue 1: Drug precipitates out of solution upon dilution with an aqueous medium.

  • Question: My drug, which was fully dissolved in a this compound formulation, is precipitating when I dilute it with saline or buffer. Why is this happening and what can I do?

  • Answer: This is a common phenomenon known as co-solvent precipitation. This compound is an excellent organic solvent, but upon dilution with an aqueous medium, the overall solvent polarity increases, reducing the solubility of a poorly water-soluble drug and causing it to precipitate.[1]

    Solutions:

    • Optimize the Co-solvent Concentration: Reducing the initial concentration of the drug in the this compound formulation can sometimes prevent precipitation upon dilution.

    • Incorporate a Surfactant: Surfactants can form micelles that encapsulate the drug, preventing precipitation even after dilution.[2]

    • Add a Polymeric Precipitation Inhibitor: Polymers can inhibit the nucleation and crystal growth of the drug, maintaining a supersaturated state.[3]

Issue 2: The formulation is clear initially but becomes cloudy or shows crystal growth over time.

  • Question: My this compound formulation appeared stable at first, but now I'm observing haziness and crystal formation. What could be the cause?

  • Answer: This indicates that your formulation is likely a supersaturated solution that is thermodynamically unstable. Over time, the drug molecules can aggregate to form nuclei and eventually grow into visible crystals. This process can be accelerated by temperature fluctuations or the presence of particulate matter.

    Solutions:

    • Conduct Forced Degradation Studies: Expose the formulation to stress conditions (e.g., elevated temperature, light) to accelerate any potential precipitation and assess its stability more rapidly.

    • Incorporate a Crystallization Inhibitor: As with dilution-induced precipitation, polymeric inhibitors can be highly effective in preventing crystal growth during storage.

    • Evaluate pH and Buffer Capacity: For ionizable drugs, the pH of the formulation is critical. Ensure the pH is optimized for maximum solubility and that the formulation has sufficient buffer capacity to resist pH changes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in parenteral formulations?

A1: this compound, also known as tetraglycol, is a solvent used in pharmaceutical formulations, particularly for injectable (parenteral) products. Its primary role is to dissolve drugs that have poor water solubility, which is essential for creating effective injectable solutions. It is generally considered a relatively nontoxic and non-irritant material at the levels used in pharmaceutical products.

Q2: What are the main causes of drug precipitation in this compound formulations?

A2: Drug precipitation in this compound formulations can be triggered by several factors, including:

  • Dilution with aqueous fluids: This is a primary cause, as it changes the solvent environment and reduces the drug's solubility.[1]

  • Temperature changes: Solubility is often temperature-dependent. A decrease in temperature can lead to supersaturation and subsequent precipitation.

  • pH shifts: For drugs with pH-dependent solubility, a change in the solution's pH can dramatically decrease solubility.[4]

  • Drug-excipient interactions: Incompatibilities between the drug and other components of the formulation can lead to precipitation.[5]

Q3: What types of excipients can be used to prevent precipitation?

A3: Several types of excipients can be employed to inhibit precipitation:

  • Co-solvents: Adding a third solvent can sometimes improve the stability of the drug in the mixed solvent system.

  • Surfactants: These molecules can form micelles that solubilize the drug, preventing it from precipitating when the formulation is diluted.[2]

  • Polymers: Polymeric precipitation inhibitors (PPIs) are a key strategy. They work by various mechanisms, including inhibiting nucleation and crystal growth, thereby maintaining the drug in a supersaturated state for an extended period.[3] Examples include certain grades of polyethylene (B3416737) glycol (PEG), polyvinylpyrrolidone (B124986) (PVP), and cellulose (B213188) derivatives.

Q4: How can I screen for the best precipitation inhibitor for my formulation?

A4: High-throughput screening methods are effective for identifying suitable precipitation inhibitors. These often involve using 96-well plates to test a large number of formulations with different inhibitors and concentrations. The extent of precipitation can be measured over time using techniques like UV/Vis spectroscopy (to measure the concentration of dissolved drug) or light scattering to detect precipitated particles.[6][7]

Data on Co-solvent Effects on Drug Solubility

The following tables provide representative data on how the solubility of poorly water-soluble drugs can be influenced by co-solvents. While this data is not specific to this compound, it illustrates the general principles of co-solvency with structurally related solvents like polyethylene glycols (PEGs) and propylene (B89431) glycol (PG).

Table 1: Solubility of Diazepam in Polyethylene Glycol 400 (PEG 400) and Propylene Glycol (PG) / Water Mixtures at 298.2 K [6]

Co-solventCo-solvent Fraction (w/w)Molar Solubility of Diazepam (mol/L)
PEG 4000.10.00018
PEG 4000.30.00155
PEG 4000.50.00832
PEG 4000.70.03548
PEG 4000.90.12589
PG0.10.00016
PG0.30.00110
PG0.50.00457
PG0.70.01514
PG0.90.04266

Table 2: Solubility of Lorazepam in Various Co-solvent/Water Mixtures [8][9]

Co-solventCo-solvent Concentration (% v/v)Lorazepam Solubility (mg/mL)
Ethanol10~0.1
Ethanol30~0.8
Ethanol50~4.0
Propylene Glycol10~0.15
Propylene Glycol30~1.5
Propylene Glycol50~6.0
PEG 20010~0.2
PEG 20030~2.0
PEG 20050~8.0

Experimental Protocols

Protocol 1: In Vitro Screening of Precipitation Inhibitors

This protocol outlines a high-throughput method to screen for effective polymeric precipitation inhibitors in a this compound-based formulation upon dilution.

Materials:

  • Drug substance

  • This compound

  • Candidate polymeric precipitation inhibitors (e.g., PVP K30, HPMC E5, Soluplus®, PEG 400)

  • Aqueous dilution medium (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microplates (UV-transparent)

  • Multichannel pipette

  • Plate reader with UV/Vis capabilities

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of the drug in this compound.

    • Prepare stock solutions of each polymeric precipitation inhibitor in this compound.

  • Formulation Preparation:

    • In separate wells of a 96-well plate, combine the drug stock solution with each precipitation inhibitor stock solution to achieve the desired final concentrations. Include a control with no inhibitor.

  • Initiation of Precipitation:

    • Using a multichannel pipette, rapidly add the aqueous dilution medium to each well to induce precipitation. A typical dilution ratio is 1:10 (formulation:diluent).

  • Monitoring Precipitation:

    • Immediately place the microplate in the plate reader.

    • Measure the absorbance at the drug's λmax at regular intervals (e.g., every 5 minutes for 2 hours). A decrease in absorbance indicates drug precipitation.

    • Alternatively, monitor turbidity by measuring absorbance at a wavelength where the drug does not absorb (e.g., 600 nm). An increase in absorbance indicates precipitation.

  • Data Analysis:

    • Plot the concentration of the dissolved drug (calculated from absorbance) versus time for each formulation.

    • The formulation that maintains the highest drug concentration over time contains the most effective precipitation inhibitor.

Protocol 2: Stability Testing of a this compound Formulation

This protocol describes a typical stability study to assess the physical stability of a this compound formulation over time.

Materials:

  • Final drug formulation in this compound

  • Appropriate storage containers (e.g., glass vials)

  • Stability chambers set to desired temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH)

  • Microscope

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Sample Preparation and Storage:

    • Fill a sufficient number of vials with the drug formulation.

    • Place the vials in the stability chambers under the specified conditions.

  • Time Points for Testing:

    • Define the time points for analysis. For an accelerated stability study, typical time points are 0, 1, 3, and 6 months. For a long-term study, they might be 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Visual Inspection:

    • At each time point, visually inspect the samples against a black and white background for any signs of precipitation, cloudiness, or color change.

  • Microscopic Examination:

    • Examine a drop of the formulation under a microscope to detect any micro-crystals that may not be visible to the naked eye.

  • Chemical Analysis (HPLC):

    • Assay the samples by HPLC to determine the concentration of the dissolved drug. A decrease in concentration can indicate precipitation. Also, analyze for the presence of any degradation products.

  • Data Evaluation:

    • Compile the data from all time points. A stable formulation will show no significant changes in appearance, no crystal growth, and no significant loss of the active drug concentration over the study period.

Visualizing Precipitation and Inhibition

The following diagrams illustrate the process of drug precipitation from a this compound formulation and the mechanism of action of a polymeric precipitation inhibitor.

G cluster_0 A Drug in this compound (Stable Solution) B Aqueous Dilution A->B Dilution Event C Supersaturated State (Thermodynamically Unstable) B->C D Nucleation (Formation of Drug Aggregates) C->D E Crystal Growth D->E F Precipitation (Visible Particles) E->F

Caption: Workflow of dilution-induced drug precipitation.

G cluster_1 Supersaturated Supersaturated State Nucleation Nucleation Supersaturated->Nucleation StableSupersaturation Stabilized Supersaturated State Supersaturated->StableSupersaturation Stabilized by PPI CrystalGrowth Crystal Growth Nucleation->CrystalGrowth Precipitation Precipitation CrystalGrowth->Precipitation Inhibitor Polymeric Precipitation Inhibitor (PPI) Inhibitor->Nucleation Inhibits Inhibitor->CrystalGrowth Inhibits

Caption: Mechanism of polymeric precipitation inhibitors.

References

Technical Support Center: Managing Glycofurol Incompatibility with Oxidizing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on addressing the known incompatibility of Glycofurol with oxidizing agents. While specific degradation pathways and quantitative data for this compound's interaction with all potential oxidizing agents are not extensively available in public literature, this resource offers troubleshooting guides, frequently asked questions (FAQs), and general experimental protocols based on established principles of pharmaceutical science and handling of oxidative substances.

Troubleshooting Guide

Researchers may encounter several issues when working with this compound in the presence of oxidizing agents. This guide provides a structured approach to identifying and resolving these problems.

Issue 1: Visual Changes in the Formulation

  • Observation: Discoloration (e.g., yellowing), precipitation, or formation of particulates in a this compound-containing formulation.

  • Potential Cause: Oxidative degradation of this compound or other components in the formulation.

  • Troubleshooting Steps:

    • Identify Potential Oxidizing Agents: Review all components of the formulation, including active pharmaceutical ingredients (APIs) and other excipients, for known oxidizing properties. Common oxidizing agents in pharmaceutical preparations can include peroxides, metal ions, and certain functional groups on the API itself.

    • Protect from Light and Oxygen: Store the formulation in amber or opaque containers to protect it from light, which can catalyze oxidation.[1] Purge the headspace of the container with an inert gas like nitrogen to minimize contact with oxygen.

    • Evaluate Storage Conditions: Ensure the formulation is stored at the recommended temperature. Elevated temperatures can accelerate degradation reactions.[1]

    • pH Adjustment: The stability of a formulation can be pH-dependent. Evaluate the effect of adjusting the pH on the stability of your formulation, as this can influence the rate of oxidative degradation.

Issue 2: Loss of API Potency or Emergence of Unknown Peaks in Chromatography

  • Observation: A decrease in the concentration of the API over time, or the appearance of new, unidentified peaks in analytical chromatograms (e.g., HPLC).

  • Potential Cause: The API may be degrading due to direct reaction with an oxidizing agent, or the degradation of this compound may be creating a reactive environment that affects the API.

  • Troubleshooting Steps:

    • Conduct Forced Degradation Studies: Systematically expose the API, this compound, and the complete formulation to oxidative stress (e.g., using hydrogen peroxide) to identify the source of the degradation products.

    • Characterize Degradation Products: Utilize analytical techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic resonance (NMR) spectroscopy to identify the structure of the unknown peaks. This can help elucidate the degradation pathway.

    • Implement Antioxidants: Consider the addition of antioxidants to the formulation to inhibit oxidative reactions. The choice of antioxidant should be based on compatibility with all formulation components.

Frequently Asked Questions (FAQs)

Q1: What does it mean that this compound is "incompatible with oxidizing agents"?

A1: This means that this compound can undergo a chemical reaction in the presence of oxidizing agents, leading to its degradation.[2] This degradation can alter the physical and chemical properties of the formulation and may impact the stability of the active pharmaceutical ingredient.

Q2: What are some common oxidizing agents I should be aware of in my formulation?

A2: Common oxidizing agents in pharmaceutical formulations can include:

  • Hydrogen peroxide, which can be present as a residual from sterilization processes.

  • Metal ions (e.g., iron, copper), which can act as catalysts for oxidation.

  • Peroxides that may be present as impurities in other excipients.

  • Active pharmaceutical ingredients that have inherent oxidizing properties.

Q3: How can I prevent the oxidation of this compound in my formulation?

A3: Prevention strategies include:

  • Excipient Screening: Screen all excipients for the presence of peroxide impurities.

  • Use of Antioxidants: Incorporate a suitable antioxidant into the formulation. Common antioxidants used in parenteral formulations include ascorbic acid, and sodium metabisulfite. The choice of antioxidant must be carefully evaluated for compatibility and effectiveness.

  • Control of Headspace Oxygen: Minimize the oxygen content in the final container by purging with an inert gas such as nitrogen.

  • Light Protection: Store the product in light-resistant containers.[1]

  • Chelating Agents: If metal ion-catalyzed oxidation is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) may be beneficial.

Q4: What analytical methods are recommended for detecting this compound degradation?

A4: A stability-indicating analytical method, typically a gradient High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometric detection (LC-MS), should be developed and validated. This method should be able to separate the intact this compound from any potential degradation products and from the API and other excipients.

Experimental Protocols

The following are generalized protocols that can be adapted for specific research needs.

Protocol 1: Forced Degradation Study of this compound with an Oxidizing Agent

Objective: To intentionally degrade this compound under controlled oxidative stress to identify potential degradation products and assess the stability-indicating nature of an analytical method.

Materials:

  • This compound

  • Hydrogen Peroxide (3% solution)

  • Water for Injection (WFI) or other appropriate solvent

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • pH meter

Methodology:

  • Prepare a solution of this compound in WFI at a known concentration (e.g., 10% v/v).

  • To a portion of the this compound solution, add a specific volume of 3% hydrogen peroxide solution. A typical starting point is to have a final peroxide concentration of 0.1-1%.

  • Store the solution at a controlled temperature (e.g., 40°C) and protect it from light.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Analyze the samples using a validated HPLC or LC-MS method to monitor the decrease in the this compound peak and the formation of any degradation products.

  • A control sample of this compound in WFI without hydrogen peroxide should be run in parallel under the same conditions.

Protocol 2: Evaluation of Antioxidant Efficacy

Objective: To assess the effectiveness of an antioxidant in preventing the oxidative degradation of this compound.

Materials:

  • This compound

  • Hydrogen Peroxide (3% solution)

  • Selected Antioxidant (e.g., Ascorbic Acid)

  • WFI or other appropriate solvent

  • HPLC system

Methodology:

  • Prepare three sets of solutions:

    • Set A: this compound in WFI.

    • Set B: this compound and hydrogen peroxide in WFI.

    • Set C: this compound, hydrogen peroxide, and the antioxidant in WFI.

  • Ensure the concentrations of this compound and hydrogen peroxide are consistent across the relevant sets. The antioxidant concentration should be based on typical use levels.

  • Store all solutions under the same stressed conditions (e.g., 40°C, protected from light).

  • Analyze samples from each set at various time points using the stability-indicating HPLC method.

  • Compare the degradation of this compound in Set B (with oxidizing agent) to Set C (with oxidizing agent and antioxidant) to determine the protective effect of the antioxidant.

Data Presentation

Quantitative data from these studies should be summarized in tables for clear comparison.

Table 1: Example of Forced Degradation Data for this compound

Time (hours)This compound Concentration (%) - ControlThis compound Concentration (%) - With Oxidizing AgentTotal Impurities (%) - With Oxidizing Agent
0100.0100.00.0
299.895.24.8
499.790.59.5
899.582.117.9
2499.265.734.3

Table 2: Example of Antioxidant Efficacy Data

Time (hours)% this compound Degraded (No Antioxidant)% this compound Degraded (With Antioxidant)
00.00.0
817.92.1
2434.35.5

Visualizations

Experimental Workflow for Investigating this compound-Oxidizing Agent Incompatibility

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Mitigation cluster_3 Verification A Formulation shows instability (e.g., discoloration, precipitation) B Identify potential oxidizing agents A->B C Conduct forced degradation studies B->C D Characterize degradation products (HPLC-MS, NMR) C->D E Incorporate antioxidant D->E F Control headspace O2 (Inert gas purging) D->F G Protect from light D->G H Perform long-term stability studies E->H F->H G->H

Caption: Workflow for addressing this compound incompatibility.

Logical Relationship for Mitigation Strategy Selection

G A Oxidation Observed B Peroxide Impurities in Excipients A->B C Metal Ion Catalysis A->C D Atmospheric Oxygen A->D E Light Exposure A->E F Add Antioxidant B->F G Add Chelating Agent C->G H Inert Gas Purging D->H I Use Opaque Packaging E->I

Caption: Decision tree for selecting mitigation strategies.

References

optimizing the concentration of Glycofurol for maximum solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Glycofurol Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for maximum drug solubility. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a solvent in pharmaceutical formulations?

A1: this compound, also known as tetrahydrofurfuryl alcohol polyethylene (B3416737) glycol ether, is a versatile, water-miscible solvent used in pharmaceutical formulations.[1] It is particularly valued for its ability to dissolve poorly water-soluble drugs, making it a key excipient in parenteral (intravenous or intramuscular) preparations.[2][3] Its favorable safety profile at therapeutic concentrations and its role as a penetration enhancer in some formulations also contribute to its widespread use.[2][4]

Q2: What factors influence the solubility of a drug in this compound?

A2: Several factors can impact drug solubility in this compound:

  • Concentration of this compound: Generally, the solubility of hydrophobic drugs increases with a higher concentration of this compound in aqueous co-solvent systems.[2]

  • Physicochemical Properties of the Drug: The inherent properties of the active pharmaceutical ingredient (API), such as its lipophilicity, crystalline structure, and potential for hydrogen bonding, will significantly affect its solubility.[5]

  • Temperature: For many compounds, solubility in this compound solutions increases with temperature.[2]

  • pH of the Formulation: For ionizable drugs, the pH of the aqueous co-solvent system can dramatically influence solubility.[6][]

  • Presence of Other Excipients: The inclusion of other formulation components can either enhance or hinder the solubilizing effect of this compound.

Q3: Are there any stability concerns when using this compound as a solvent?

A3: While this compound itself is stable when stored correctly, the stability of the drug within the this compound formulation is crucial.[1] The chemical stability of a drug can be affected by factors such as hydrolysis and oxidation, which can be influenced by the formulation's pH and the presence of light or oxygen.[8] It is essential to conduct stability studies on the final drug product to understand potential degradation pathways and establish appropriate storage conditions.[3]

Q4: Can this compound be used with other co-solvents?

A4: Yes, this compound is often used in combination with other co-solvents, most commonly water, to create a solvent system with the desired solubilizing capacity and physiological compatibility.[2] The use of co-solvents can help to mitigate the risk of drug precipitation upon dilution with aqueous fluids, a common challenge with solvent-based formulations.[9]

Data Presentation: Solubility of Diazepam in this compound/Water Co-solvent Systems

The following table summarizes the equilibrium solubility of Diazepam in various concentrations of this compound in water at different temperatures. This data illustrates the positive correlation between this compound concentration, temperature, and the solubility of a poorly water-soluble drug.

This compound Concentration (% w/w)Temperature (°C)Diazepam Solubility (mg/mL)
5025~5
6025~10
7025~20
8025~40
5037~8
6037~15
7037~30
8037~60

Data extrapolated from graphical representations in scientific literature. The equilibrium solubility of Diazepam increases in a convex manner with the this compound content and also increases with temperature.[2]

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the standard shake-flask method for determining the equilibrium solubility of a drug in a this compound-based solvent system.

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvent Prepare this compound/ Water Co-solvent add_drug Add Excess Drug to Solvent in Sealed Vial prep_solvent->add_drug prep_drug Weigh Excess Drug Substance prep_drug->add_drug equilibrate Equilibrate in Shaker Bath at Constant Temp (e.g., 24-72h) add_drug->equilibrate sample Withdraw Aliquot equilibrate->sample separate Separate Undissolved Solid (Filter/Centrifuge) sample->separate quantify Quantify Drug Concentration (e.g., HPLC, UV-Vis) separate->quantify

Caption: Workflow for the Shake-Flask Equilibrium Solubility Determination.

Methodology:

  • Preparation of Solvent System: Prepare the desired this compound/water co-solvent mixtures by weight or volume.

  • Addition of Drug: Add an excess amount of the drug substance to a known volume of the solvent system in a sealed container (e.g., a glass vial). The presence of excess solid drug is crucial to ensure saturation.

  • Equilibration: Place the sealed container in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Separation: After equilibration, stop the agitation and allow the undissolved solid to settle. Withdraw an aliquot of the supernatant. Separate the undissolved solid from the solution by filtration (e.g., using a 0.45 µm filter) or centrifugation.

  • Quantification: Analyze the concentration of the dissolved drug in the filtrate or supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

Protocol 2: Quantification of Drug Concentration by HPLC

This protocol provides a general framework for quantifying the concentration of a drug in a this compound-based solution using High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Standard Preparation: Prepare a series of standard solutions of the drug in the same this compound/co-solvent mixture at known concentrations.

  • Sample Preparation: Dilute the saturated solution obtained from the solubility experiment with the mobile phase to a concentration that falls within the linear range of the standard curve.

  • Chromatographic Conditions:

    • Column: A suitable C18 column is often used for the analysis of small molecule drugs.

    • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. The composition should be optimized to achieve good separation and peak shape.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection at the wavelength of maximum absorbance (λmax) of the drug.

  • Analysis: Inject the standard solutions and the prepared sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the drug in the sample by interpolating its peak area on the calibration curve.

Troubleshooting Guide

This guide addresses common issues encountered when optimizing this compound concentration for maximum solubility.

Troubleshooting_Precipitation start Observation: Drug Precipitation check_conc Is the drug concentration exceeding its solubility limit in the current formulation? start->check_conc increase_glyco Action: Increase this compound concentration to enhance solubilization. check_conc->increase_glyco Yes check_dilution Did precipitation occur upon dilution with an aqueous medium? check_conc->check_dilution No end Resolution: Clear Solution increase_glyco->end optimize_cosolvent Action: Optimize the co-solvent system. Consider adding other excipients like surfactants. check_dilution->optimize_cosolvent Yes check_ph Is the drug ionizable? Could pH be a factor? check_dilution->check_ph No optimize_cosolvent->end adjust_ph Action: Adjust the pH of the formulation to favor the more soluble ionic form of the drug. check_ph->adjust_ph Yes check_temp Is the storage or experimental temperature too low? check_ph->check_temp No adjust_ph->end increase_temp Action: Increase temperature to improve solubility, if the drug is thermally stable. check_temp->increase_temp Yes check_temp->end No increase_temp->end

Caption: Decision tree for troubleshooting drug precipitation in this compound formulations.

Issue 1: Drug Precipitation Upon Preparation

  • Symptom: The drug does not fully dissolve or precipitates out of the this compound co-solvent system shortly after preparation.

  • Possible Cause: The concentration of the drug exceeds its equilibrium solubility in the current solvent composition.

  • Troubleshooting Steps:

    • Increase this compound Concentration: Incrementally increase the percentage of this compound in the co-solvent system. As demonstrated with diazepam, higher this compound concentrations generally lead to increased solubility of hydrophobic drugs.[2]

    • Gentle Heating: If the drug is thermally stable, gentle warming of the solution can help to increase the rate of dissolution and the solubility limit.

    • Sonication: Use of a sonicator can aid in the dissolution of stubborn particles.

Issue 2: Drug Precipitation Upon Dilution

  • Symptom: A clear solution of the drug in a this compound-rich formulation becomes cloudy or forms a precipitate when diluted with an aqueous medium (e.g., water for injection, buffer).

  • Possible Cause: The addition of water reduces the overall solvent capacity of the system for the hydrophobic drug, leading to supersaturation and subsequent precipitation.[9]

  • Troubleshooting Steps:

    • Optimize Co-solvent Ratio: Experiment with different ratios of this compound to water to find a balance that maintains drug solubility upon dilution.

    • Incorporate Other Solubilizing Excipients: Consider the addition of surfactants or cyclodextrins to the formulation. These can form micelles or inclusion complexes, respectively, which can help to keep the drug in solution when the concentration of the organic co-solvent is reduced.

    • Control the Rate of Dilution: Slower, controlled addition of the aqueous medium to the drug-Glycofurol solution with constant stirring can sometimes prevent localized supersaturation and precipitation.

Issue 3: pH-Dependent Solubility Issues

  • Symptom: The solubility of an ionizable drug changes significantly with minor variations in the pH of the aqueous co-solvent system.

  • Possible Cause: The drug exists in both ionized and non-ionized forms, with the ionized form typically being more water-soluble. The pH of the solution dictates the equilibrium between these forms.[6]

  • Troubleshooting Steps:

    • Determine the pKa of the Drug: Understanding the pKa of the drug is essential for predicting its solubility at different pH values.

    • Adjust and Buffer the pH: Adjust the pH of the formulation to a range where the more soluble, ionized form of the drug predominates. It is crucial to use a suitable buffer to maintain the pH within the desired range.[]

Issue 4: Inconsistent Solubility Results

  • Symptom: High variability in measured solubility values between experiments.

  • Possible Cause:

    • Insufficient Equilibration Time: The system may not have reached equilibrium during the shake-flask experiment.

    • Temperature Fluctuations: Inconsistent temperature control can lead to variable solubility.

    • Inaccurate Analytical Measurements: Issues with the analytical method (e.g., HPLC, UV-Vis) can lead to erroneous results.

  • Troubleshooting Steps:

    • Extend Equilibration Time: Conduct a time-course study to determine the point at which the drug concentration in the supernatant no longer increases.

    • Ensure Strict Temperature Control: Use a calibrated, temperature-controlled shaker bath.

    • Validate Analytical Method: Ensure the analytical method is validated for accuracy, precision, linearity, and specificity in the presence of this compound and other formulation components.

References

troubleshooting viscosity issues in Glycofurol-based gels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glycofurol-based gel formulations. The information is presented in a question-and-answer format to directly address common viscosity-related issues encountered during experimental work.

Troubleshooting Viscosity Issues

Question: Why is my this compound-based gel too thin or has low viscosity?

Answer:

Low viscosity in your this compound-based gel can be attributed to several factors, often related to the formulation's composition and preparation method.

  • Insufficient Gelling Agent Concentration: The concentration of the gelling agent is a primary determinant of gel viscosity. If the concentration is too low, the polymer network will be weak, resulting in a thin consistency.

  • Inappropriate Gelling Agent: The type of gelling agent used must be compatible with this compound and other excipients in your formulation. Common gelling agents like Carbopol®, Gantrez™, and polyvinylpyrrolidone (B124986) (PVP) have different thickening efficiencies in the presence of co-solvents like this compound.

  • pH of the Formulation: For pH-sensitive gelling agents like Carbopol®, the viscosity is highly dependent on the pH of the formulation. Carbopol polymers require neutralization to a specific pH range (typically pH 6-7) to achieve maximum viscosity. An acidic or highly alkaline environment can prevent the polymer from uncoiling and forming a proper gel network.

  • Improper Dispersion of Gelling Agent: If the gelling agent is not properly dispersed and hydrated, it can lead to the formation of clumps and a non-uniform gel with lower overall viscosity.

  • Elevated Temperature: For many polymer-based gels, viscosity decreases as the temperature increases.[1] Preparing or storing the gel at an elevated temperature can lead to a thinner consistency.

Question: My this compound-based gel is too thick or difficult to handle. What can I do?

Answer:

Excessively high viscosity can pose challenges in handling, dispensing, and application. Here are the likely causes and potential solutions:

  • Excessive Gelling Agent Concentration: Using a higher concentration of the gelling agent than necessary will result in a very thick gel.

  • Strong Intermolecular Interactions: The interaction between the gelling agent, this compound, and other components in your formulation can lead to a highly structured and viscous gel.

  • Low Temperature: Storing the gel at a low temperature can increase its viscosity.

Solutions:

  • Reduce Gelling Agent Concentration: Methodically decrease the concentration of the gelling agent in small increments until the desired viscosity is achieved.

  • Adjust pH: For pH-sensitive gelling agents, slightly lowering the pH can sometimes reduce viscosity. However, this must be done carefully to avoid complete collapse of the gel structure.

  • Increase Temperature: Gently warming the gel can lower its viscosity, but be mindful of the thermal stability of your active pharmaceutical ingredient (API) and other excipients.

  • Apply Shear: For shear-thinning gels (where viscosity decreases with applied stress), applying a higher shear rate during manufacturing can temporarily reduce viscosity for easier processing.

Question: The viscosity of my this compound-based gel changes over time. Why is this happening and how can I prevent it?

Answer:

Changes in viscosity over time indicate potential stability issues with your formulation.

  • Polymer Degradation: The gelling agent may be degrading due to factors like exposure to light, extreme pH, or incompatible excipients.

  • Changes in pH: The pH of the formulation can drift over time, especially if it is not adequately buffered. This can significantly impact the viscosity of pH-sensitive gels.

  • Evaporation of Solvents: If the gel is not stored in a well-sealed container, evaporation of volatile components can lead to an increase in the concentration of the gelling agent and thus, an increase in viscosity.

  • Phase Separation: Incompatibilities between the components of the gel can lead to phase separation over time, resulting in a non-homogenous product with altered viscosity.

Preventative Measures:

  • Optimize pH and Use Buffers: Ensure the pH of your formulation is in a range that promotes both optimal viscosity and long-term stability of the gelling agent. The use of a suitable buffer system can help maintain a stable pH.

  • Protect from Light and Air: Store your gel in airtight, light-resistant containers to prevent degradation and evaporation.

  • Conduct Compatibility Studies: Ensure all excipients in your formulation are compatible with each other and with the gelling agent.

Frequently Asked Questions (FAQs)

Q1: What are the key factors to consider when selecting a gelling agent for a this compound-based formulation?

A1: When selecting a gelling agent, consider the following:

  • Compatibility with this compound: Ensure the gelling agent is soluble and forms a stable gel in the presence of this compound.

  • Desired Rheological Properties: Different gelling agents will impart different flow characteristics (e.g., shear-thinning, thixotropic).

  • pH Requirements: Consider the final pH of your formulation and choose a gelling agent that is effective and stable at that pH.

  • Ionic Strength: The presence of salts or ionic active ingredients can affect the viscosity of some gelling agents.

  • Route of Administration: The gelling agent should be safe and suitable for the intended application (e.g., topical, mucosal).

Q2: How does the concentration of this compound affect the viscosity of the gel?

A2: this compound itself has a dynamic viscosity of 8-18 mPa·s at 20°C.[2] In a gel formulation, this compound acts as a co-solvent. Its impact on the final viscosity of the gel will depend on its interaction with the chosen gelling agent. It can either increase or decrease the viscosity depending on how it affects the hydration and entanglement of the polymer chains. It is crucial to experimentally determine the optimal concentration of this compound for your specific formulation.

Q3: Can temperature fluctuations during storage affect my this compound-based gel?

A3: Yes, temperature can have a significant impact on the viscosity of your gel. Generally, for most hydrogels, an increase in temperature will lead to a decrease in viscosity.[1] Conversely, lower temperatures can make the gel thicker. For some thermoreversible gels, temperature changes can induce a phase transition from a solution to a gel. It is important to store your gel at a controlled temperature to maintain consistent rheological properties.

Data Presentation

Table 1: Representative Viscosity of this compound and Illustrative Trends in this compound-Based Gels

Disclaimer: The following table provides the viscosity of this compound 75 and illustrates expected qualitative trends in the viscosity of a hypothetical this compound-based gel when formulation parameters are varied. The values for the gel are for illustrative purposes only and should be experimentally determined for a specific formulation.

ParameterConditionViscosity (mPa·s)Notes
This compound 75 20°C8 - 18[2]Dynamic viscosity of the raw material.
Hypothetical this compound Gel 1% Gelling AgentLowIllustrative baseline.
2% Gelling AgentMediumIncreasing gelling agent concentration generally increases viscosity.
3% Gelling AgentHighFurther increase in gelling agent concentration leads to higher viscosity.
pH 4.0 (with Carbopol)LowCarbopol requires neutralization to achieve high viscosity.
pH 6.5 (with Carbopol)HighOptimal pH for Carbopol hydration and gel formation.
20°CMediumIllustrative baseline at room temperature.
30°CLowViscosity of many gels decreases with increasing temperature.[1]
40°CLowerFurther temperature increase leads to lower viscosity.

Experimental Protocols

Protocol 1: Preparation of a this compound-Based Carbopol Gel

  • Dispersion of Gelling Agent: Slowly and carefully disperse the desired amount of Carbopol powder into the this compound with continuous stirring. Use a high-shear mixer for a short period to ensure a uniform, lump-free dispersion.

  • Hydration: Allow the dispersion to hydrate (B1144303) for at least one hour. This step is crucial for the polymer to fully swell.

  • Addition of Other Excipients: If your formulation includes an active pharmaceutical ingredient (API) or other excipients, dissolve or disperse them in a suitable solvent and add them to the hydrated Carbopol dispersion with gentle mixing.

  • Neutralization: Slowly add a neutralizing agent (e.g., triethanolamine, sodium hydroxide) dropwise while continuously monitoring the pH. Continue adding the neutralizer until the target pH (typically 6.0-7.0 for Carbopol) is reached and a clear, viscous gel is formed.

  • Degassing: To remove any entrapped air bubbles, the gel can be centrifuged at a low speed or left to stand.

Protocol 2: Viscosity Measurement using a Rotational Viscometer

  • Instrument Setup: Use a calibrated rotational viscometer with a suitable spindle and guard leg.

  • Sample Preparation: Place a sufficient amount of the this compound-based gel into the sample container, ensuring the spindle will be immersed to the appropriate level.

  • Equilibration: Allow the sample to equilibrate to the desired measurement temperature (e.g., 25°C) for at least 30 minutes.

  • Measurement: Start the viscometer at a specified rotational speed (RPM). Allow the reading to stabilize before recording the viscosity value in mPa·s or cP.

  • Shear Rate Profile (Optional): To characterize the rheological behavior of the gel, measure the viscosity at a range of different rotational speeds. This will indicate if the gel is Newtonian, shear-thinning, or shear-thickening.

Mandatory Visualization

Troubleshooting_Viscosity_Issues start Viscosity Issue Identified issue_type What is the issue? start->issue_type too_low Viscosity Too Low issue_type->too_low Too Low too_high Viscosity Too High issue_type->too_high Too High unstable Viscosity Changes Over Time issue_type->unstable Unstable cause_low_1 Insufficient Gelling Agent too_low->cause_low_1 cause_low_2 Improper pH too_low->cause_low_2 cause_low_3 Poor Gelling Agent Dispersion too_low->cause_low_3 cause_high_1 Excessive Gelling Agent too_high->cause_high_1 cause_high_2 Low Temperature too_high->cause_high_2 cause_unstable_1 Polymer Degradation unstable->cause_unstable_1 cause_unstable_2 pH Drift unstable->cause_unstable_2 cause_unstable_3 Solvent Evaporation unstable->cause_unstable_3 solution_low_1 Increase Gelling Agent Concentration cause_low_1->solution_low_1 solution_low_2 Adjust pH to Optimal Range cause_low_2->solution_low_2 solution_low_3 Improve Dispersion Technique cause_low_3->solution_low_3 solution_high_1 Decrease Gelling Agent Concentration cause_high_1->solution_high_1 solution_high_2 Gently Warm the Gel cause_high_2->solution_high_2 solution_unstable_1 Use Stabilizers / Protect from Light cause_unstable_1->solution_unstable_1 solution_unstable_2 Add a Buffer System cause_unstable_2->solution_unstable_2 solution_unstable_3 Use Airtight Containers cause_unstable_3->solution_unstable_3 Experimental_Workflow step1 1. Gelling Agent Dispersion in this compound step2 2. Hydration of Gelling Agent step1->step2 step3 3. Addition of API and Other Excipients step2->step3 step4 4. Neutralization and pH Adjustment step3->step4 step5 5. Final Gel Formation step4->step5 step6 6. Viscosity Measurement step5->step6 decision Viscosity within Specification? step6->decision outcome_ok Experiment Complete decision->outcome_ok Yes outcome_rework Adjust Formulation (e.g., gelling agent conc., pH) decision->outcome_rework No outcome_rework->step1

References

Technical Support Center: Drug Stability in Glycofurol Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of pH on the stability of drugs in Glycofurol solutions. The following information is intended to assist in troubleshooting common issues and answering frequently asked questions during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in pharmaceutical formulations?

This compound, also known as tetrahydrofurfuryl alcohol polyethylene (B3416737) glycol ether, is a versatile solvent used in parenteral (injectable) drug formulations.[1] Its primary advantages include its ability to dissolve a wide range of poorly water-soluble drugs and its miscibility with water.[1] This makes it a valuable excipient for creating stable injectable solutions of hydrophobic compounds.[2]

Q2: How does pH influence drug stability in this compound solutions?

While this compound is a non-aqueous solvent, the concept of pH, or more accurately, "apparent pH," is critical. The presence of acidic or basic excipients, or the drug molecule itself, can create an environment that catalyzes degradation reactions. The primary degradation pathways influenced by apparent pH are hydrolysis and oxidation.[3]

  • Hydrolysis: This is a chemical reaction where a molecule is cleaved by water. Many drugs, particularly those with ester or amide functional groups, are susceptible to hydrolysis. This reaction is often catalyzed by hydrogen (acidic) or hydroxyl (basic) ions.[3] Therefore, adjusting the apparent pH to a range of maximum stability is crucial.

  • Oxidation: This involves the loss of electrons from a molecule and can be initiated by factors like light, heat, and the presence of trace metals. Some oxidative reactions are pH-dependent.[3]

Q3: What is "apparent pH" in a non-aqueous solvent like this compound?

In non-aqueous or mixed-solvent systems, the measurement from a standard pH electrode does not directly correspond to the hydrogen ion activity as it does in a purely aqueous solution. This measurement is referred to as "apparent pH." While not a true pH value, it provides a reproducible measure of the acidic or basic nature of the formulation and is a critical parameter to monitor for ensuring consistent drug stability.

Q4: Can I use standard aqueous buffers to adjust the pH of a this compound solution?

The use of aqueous buffers in this compound solutions should be approached with caution. While this compound is miscible with water, the introduction of buffer salts can lead to precipitation, especially at high concentrations or upon temperature changes. The buffering capacity and pKa of the buffer components may also be altered in the co-solvent system. It is often preferable to use soluble acidic or basic excipients to adjust the apparent pH.

Q5: What are the common signs of drug instability in a this compound formulation?

Signs of instability can include:

  • Precipitation: The drug may fall out of solution due to changes in solubility, which can be triggered by a shift in apparent pH or temperature.[4]

  • Color Change: This often indicates oxidative degradation of the drug or an excipient.

  • Formation of Degradation Products: This can only be detected through analytical techniques like High-Performance Liquid Chromatography (HPLC). A stability-indicating assay method is essential to separate and quantify the active drug from its degradation products.[5]

  • Changes in Apparent pH: A drift in the apparent pH over time can indicate ongoing chemical reactions within the formulation.

Troubleshooting Guides

Issue 1: Drug Precipitation in the this compound Formulation

Possible Causes:

  • Change in Apparent pH: The apparent pH of the solution may have shifted into a range where the drug is less soluble.[6]

  • Temperature Fluctuations: Solubility is often temperature-dependent. A decrease in temperature can reduce solubility and cause precipitation.

  • Exceeding Solubility Limit: The concentration of the drug may be too high for the this compound/co-solvent system.

  • Incompatibility with Excipients: An added excipient, such as a buffer salt, may be causing the drug to precipitate.

Troubleshooting Steps:

start Precipitation Observed check_pH Measure Apparent pH start->check_pH pH_changed Has Apparent pH Changed? check_pH->pH_changed adjust_pH Adjust Apparent pH with Acidic/Basic Excipient pH_changed->adjust_pH Yes check_temp Review Storage Temperature pH_changed->check_temp No end Problem Resolved adjust_pH->end temp_fluctuation Were there Temperature Fluctuations? check_temp->temp_fluctuation control_temp Ensure Consistent Temperature Control temp_fluctuation->control_temp Yes reassess_solubility Re-evaluate Drug Solubility temp_fluctuation->reassess_solubility No control_temp->end reduce_conc Consider Reducing Drug Concentration reassess_solubility->reduce_conc check_excipients Review Formulation Excipients reassess_solubility->check_excipients reduce_conc->end excipient_issue Is there a Potential Incompatibility? check_excipients->excipient_issue reformulate Reformulate with Alternative Excipients excipient_issue->reformulate Yes excipient_issue->end No reformulate->end

Caption: Troubleshooting workflow for drug precipitation.

Issue 2: Unexpected Degradation of the Drug

Possible Causes:

  • Unfavorable Apparent pH: The formulation's apparent pH may be promoting hydrolysis or oxidation.[7]

  • Presence of Water: Although a non-aqueous solvent, residual moisture can contribute to hydrolysis.

  • Exposure to Oxygen or Light: These can accelerate oxidative degradation.

  • Reactive Impurities: Impurities in the drug substance, this compound, or other excipients can catalyze degradation.

Troubleshooting Steps:

start Degradation Observed identify_pathway Identify Degradation Pathway (e.g., Hydrolysis, Oxidation) start->identify_pathway hydrolysis Hydrolysis identify_pathway->hydrolysis oxidation Oxidation identify_pathway->oxidation optimize_pH Optimize Apparent pH (pH-Rate Profile Study) hydrolysis->optimize_pH minimize_water Minimize Water Content (Use Anhydrous Materials) hydrolysis->minimize_water oxidation->optimize_pH protect_light_o2 Protect from Light and Oxygen (Amber Vials, Nitrogen Blanket) oxidation->protect_light_o2 check_impurities Analyze Purity of All Components optimize_pH->check_impurities minimize_water->check_impurities add_antioxidant Consider Adding an Antioxidant protect_light_o2->add_antioxidant add_antioxidant->check_impurities purify_components Use Higher Purity Materials check_impurities->purify_components end Stability Improved purify_components->end

Caption: Troubleshooting workflow for drug degradation.

Quantitative Data on Drug Stability

Table 1: Illustrative pH-Dependent Hydrolysis of an Ester Drug (e.g., Aspirin) in an Aqueous Co-solvent System

Apparent pHTemperature (°C)Half-life (t½) (days)Degradation Pathway
2.525> 365Minimal Hydrolysis
4.525180Specific Acid-Catalyzed Hydrolysis
7.02530Neutral/Water-Catalyzed Hydrolysis
9.0252Specific Base-Catalyzed Hydrolysis

Data are illustrative and based on general knowledge of aspirin (B1665792) stability.[8][9]

Table 2: Illustrative pH-Dependent Oxidation of a Catecholamine Drug in an Aqueous System

Apparent pHTemperature (°C)Time to 10% Degradation (t₁₀) (hours)Degradation Pathway
3.025200Slow Oxidation
5.02550Moderate Oxidation
7.4255Rapid Oxidation
9.025< 1Very Rapid Oxidation

Data are illustrative and based on general knowledge of catecholamine stability.[10][11]

Experimental Protocols

Protocol: Determination of a pH-Rate Profile for a Drug in a this compound Co-solvent System

Objective: To determine the degradation rate of a drug in a this compound-based formulation across a range of apparent pH values to identify the pH of maximum stability.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound, USP grade

  • Water for Injection (WFI) or other aqueous co-solvent

  • Acidifying/Alkalinizing agents (e.g., HCl, NaOH, or pharmaceutically acceptable organic acids/bases)

  • pH meter with a specialized electrode for non-aqueous or mixed solvents

  • Stability chambers (various temperatures)

  • Validated stability-indicating HPLC method

Workflow:

cluster_prep 1. Formulation Preparation cluster_pH 2. pH Adjustment cluster_stability 3. Stability Study cluster_analysis 4. Analysis cluster_kinetics 5. Data Evaluation prep_solvent Prepare this compound/ Aqueous Co-solvent Blend dissolve_api Dissolve API in the Solvent Blend prep_solvent->dissolve_api prep_samples Prepare multiple identical samples of the formulation dissolve_api->prep_samples adjust_pH Adjust the apparent pH of each sample to a target value (e.g., 3, 4, 5, 6, 7, 8, 9) prep_samples->adjust_pH place_chambers Place samples in stability chambers at a constant temperature (e.g., 40°C) adjust_pH->place_chambers pull_samples Pull samples at predetermined time points (e.g., 0, 1, 2, 4, 8 weeks) place_chambers->pull_samples analyze_hplc Analyze samples using a validated stability-indicating HPLC method pull_samples->analyze_hplc quantify Quantify remaining API and degradation products analyze_hplc->quantify plot_data Plot ln(% Remaining API) vs. Time for each pH quantify->plot_data calc_k Calculate the pseudo-first-order degradation rate constant (k) from the slope of each line plot_data->calc_k plot_profile Plot log(k) vs. Apparent pH to generate the pH-rate profile calc_k->plot_profile determine_min Identify the pH of minimum degradation (maximum stability) plot_profile->determine_min

Caption: Experimental workflow for determining a pH-rate profile.

Procedure:

  • Formulation Preparation: Prepare a stock solution of the drug in the desired this compound/co-solvent mixture.

  • pH Adjustment: Divide the stock solution into aliquots. Using a pH meter suitable for mixed solvents, adjust the apparent pH of each aliquot to a different target value (e.g., from pH 3 to 9 in one-unit increments) using appropriate acidic or basic solutions.

  • Stability Storage: Place the samples in a stability chamber at an accelerated temperature (e.g., 40°C or 60°C) to increase the rate of degradation.

  • Sample Analysis: At specified time points (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw an aliquot from each sample and analyze it using a validated stability-indicating HPLC method to determine the concentration of the remaining active drug.

  • Data Analysis:

    • For each apparent pH, plot the natural logarithm of the drug concentration versus time.

    • Determine the pseudo-first-order degradation rate constant (k) from the slope of this line.

    • Plot the logarithm of k (log k) versus the apparent pH. This is the pH-rate profile.

    • The lowest point on the V-shaped or U-shaped curve indicates the apparent pH of maximum stability for the drug in that specific formulation.[12]

References

Glycofurol Integrity: A Technical Support Center for Impurity Identification and Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the identification and mitigation of impurities in Glycofurol samples. The following information is designed to address specific issues encountered during experimental procedures involving this compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: Based on its synthesis from tetrahydrofurfuryl alcohol and ethylene (B1197577) oxide, the most probable impurities in this compound are:

  • Process-Related Impurities:

    • Tetrahydrofurfuryl alcohol (THFA): Unreacted starting material. Grades other than this compound 75 may contain significant amounts of THFA.[1]

    • Ethylene oxide (EO): Unreacted starting material.

    • 1,4-Dioxane (B91453): A potential byproduct of ethylene oxide dimerization.

  • Impurities from Starting Materials:

    • Commercial THFA may contain impurities such as furfuryl alcohol and 1,5-pentanediol.

  • Degradation Products:

    • This compound is incompatible with strong oxidizing agents.[1] Oxidative degradation may occur, potentially initiated at the tetrahydrofurfuryl moiety. Studies on the biodegradation of THFA show its oxidation to tetrahydrofuran-2-carboxylic acid, suggesting a possible degradation pathway for the parent molecule in this compound.[2]

    • Long-term storage may lead to the formation of unidentified degradation products. A stability study of melatonin (B1676174) in this compound revealed the appearance of two unidentified peaks in the HPLC chromatogram after 45 days of storage at room temperature.

Q2: How can I identify and quantify these impurities in my this compound sample?

A2: A combination of chromatographic techniques is recommended for the comprehensive analysis of impurities in this compound.

  • Gas Chromatography (GC): Ideal for volatile and semi-volatile impurities.

    • Headspace GC with Flame Ionization Detection (FID) or Mass Spectrometry (MS): The preferred method for analyzing residual solvents like ethylene oxide and 1,4-dioxane.

    • Direct Injection GC-FID: Suitable for the quantification of tetrahydrofurfuryl alcohol.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing the purity of this compound and identifying non-volatile impurities and degradation products.

    • Reversed-Phase HPLC with a suitable detector (e.g., UV, Refractive Index, or Charged Aerosol Detector): Can be used to develop a stability-indicating method to separate this compound from its degradation products.

Q3: What are the acceptable limits for these impurities?

A3: Acceptable limits for impurities in pharmaceutical excipients are generally governed by pharmacopeial monographs (e.g., USP, EP) and regulatory guidelines such as those from the International Council for Harmonisation (ICH). For specific limits, it is crucial to refer to the relevant pharmacopeia or the certificate of analysis provided by the this compound supplier.

Q4: My this compound sample shows unexpected peaks in the chromatogram. What could they be?

A4: Unexpected peaks can arise from several sources:

  • Contamination: From solvents, glassware, or other laboratory equipment.

  • Degradation: this compound may degrade over time, especially if exposed to oxidizing agents, light, or elevated temperatures.[1]

  • Matrix Effects: Interactions between this compound and your analyte or other components in the sample matrix.

  • Column Bleed or System Contamination: In chromatographic analysis.

To troubleshoot, it is recommended to run a blank (solvent) injection, analyze a fresh, unopened sample of this compound if available, and review the handling and storage conditions of your sample.

Q5: How can I remove impurities from my this compound sample?

A5: Purification of polyethers like this compound typically involves several steps to remove catalysts and unreacted starting materials. These methods can be adapted for laboratory-scale purification:

  • Neutralization and Washing: If residual alkaline catalysts are present from synthesis, neutralization with an acid followed by washing with water can remove the resulting salts.

  • Liquid-Liquid Extraction: To remove water-soluble or solvent-soluble impurities.

  • Distillation: To remove volatile impurities.

  • Adsorbent Treatment: Using materials like activated carbon or silica (B1680970) gel to remove specific impurities.

  • Chromatography: Preparative column chromatography can be employed for high-purity requirements.

Section 2: Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter.

Issue 1: High Levels of Tetrahydrofurfuryl Alcohol (THFA) Detected
Potential Cause Troubleshooting Step Expected Outcome
Use of a lower grade of this compound.Verify the grade of this compound used. This compound 75 has a higher purity specification.[1]Confirmation of the this compound grade and its specifications.
Lot-to-lot variability.Analyze a different batch of this compound if available.Determine if the high THFA level is specific to a particular lot.
Improper storage leading to degradation (less likely for THFA).Review storage conditions (temperature, light exposure).Ensure the sample has been stored according to the manufacturer's recommendations.
Issue 2: Presence of Residual Solvents (Ethylene Oxide, 1,4-Dioxane)
Potential Cause Troubleshooting Step Expected Outcome
Incomplete removal during manufacturing.Quantify the levels using a validated Headspace GC method (see Section 3).Accurate determination of the residual solvent concentration.
Contamination from laboratory environment.Run a system blank and ensure all glassware and solvents are clean.Rule out external sources of contamination.
Issue 3: Observation of Degradation Products
Potential Cause Troubleshooting Step Expected Outcome
Exposure to oxidizing agents.Review all reagents and solvents used in the experiment for compatibility with this compound.Identification of any potential oxidizing agents that may have been in contact with the this compound sample.
Prolonged storage or exposure to heat/light.Check the expiration date and storage history of the sample. Develop and run a stability-indicating HPLC method.Correlation of degradation with storage conditions and identification of degradation peaks.

Section 3: Experimental Protocols

Protocol 1: Quantification of Tetrahydrofurfuryl Alcohol (THFA) by GC-FID

This method is adapted from established protocols for the analysis of furfuryl alcohol.

1. Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • GC column: e.g., DB-624 (30 m x 0.32 mm, 1.8 µm film thickness) or equivalent.

2. Reagents:

  • This compound sample.

  • Tetrahydrofurfuryl alcohol (analytical standard).

  • Solvent: Dichloromethane or a suitable solvent that dissolves this compound and is compatible with the GC system.

3. Standard Preparation:

  • Prepare a stock solution of THFA in the chosen solvent.

  • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of THFA in the this compound sample.

4. Sample Preparation:

  • Accurately weigh a known amount of the this compound sample and dissolve it in a known volume of the solvent.

5. GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/minute to 220 °C.

    • Hold at 220 °C for 5 minutes.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection Volume: 1 µL (split injection).

6. Analysis:

  • Inject the calibration standards to generate a calibration curve.

  • Inject the prepared this compound sample.

  • Quantify the amount of THFA in the sample by comparing its peak area to the calibration curve.

Protocol 2: Analysis of Residual Ethylene Oxide and 1,4-Dioxane by Headspace GC-MS

1. Instrumentation:

  • Gas chromatograph with a Mass Spectrometer (MS) detector and a headspace autosampler.

  • GC column: e.g., DB-624 or equivalent.

2. Reagents:

  • This compound sample.

  • Ethylene oxide and 1,4-Dioxane certified reference standards.

  • Diluent: N,N-Dimethylformamide (DMF) or another suitable high-boiling solvent.

3. Standard Preparation:

  • Prepare a stock solution containing known concentrations of ethylene oxide and 1,4-dioxane in the diluent.

  • Prepare a series of working standards by spiking known amounts of the stock solution into headspace vials containing the diluent.

4. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a headspace vial.

  • Add a known volume of the diluent.

  • Seal the vial immediately.

5. Headspace and GC-MS Conditions:

  • Headspace Vial Equilibration Temperature: 80 °C

  • Headspace Vial Equilibration Time: 30 minutes

  • Transfer Line Temperature: 120 °C

  • Injector Temperature: 200 °C

  • GC Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/minute to 220 °C.

    • Hold at 220 °C for 5 minutes.

  • Carrier Gas: Helium.

  • MS Detection: Scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.

6. Analysis:

  • Analyze the standards and the sample under the same conditions.

  • Identify and quantify the impurities based on their retention times and mass spectra.

Section 4: Visual Diagrams

Experimental_Workflow_Impurity_Analysis cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation Sample This compound Sample Prep_GC Dilution for GC Sample->Prep_GC Prep_HS_GC Dissolution in Headspace Vial Sample->Prep_HS_GC Prep_HPLC Dilution for HPLC Sample->Prep_HPLC GC_FID GC-FID for THFA Prep_GC->GC_FID HS_GC_MS Headspace GC-MS for EO/Dioxane Prep_HS_GC->HS_GC_MS HPLC HPLC for Purity & Degradants Prep_HPLC->HPLC Quant_THFA Quantify THFA GC_FID->Quant_THFA Quant_Solvents Quantify Residual Solvents HS_GC_MS->Quant_Solvents Purity_Profile Assess Purity & Degradation Profile HPLC->Purity_Profile

Workflow for this compound Impurity Analysis.

Mitigation_Strategy Impure_this compound Impure this compound Sample Neutralization Neutralization (if alkaline) Impure_this compound->Neutralization Washing Water Washing / Extraction Neutralization->Washing Distillation Distillation (for volatile impurities) Washing->Distillation Adsorption Adsorbent Treatment Distillation->Adsorption Chromatography Preparative Chromatography Adsorption->Chromatography Purified_this compound Purified this compound Chromatography->Purified_this compound

General Mitigation Strategy for this compound Impurities.

References

Technical Support Center: Glycofurol in Parenteral Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Glycofurol in injectable formulations. The focus is on strategies to understand and mitigate injection site irritation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in parenteral formulations?

This compound, also known as tetrahydrofurfuryl alcohol polyethylene (B3416737) glycol ether (tetraglycol), is a versatile solvent used in pharmaceutical formulations, particularly for intravenous and intramuscular injections.[1] Its primary function is to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs), which is crucial for developing effective injectable drug products. It is valued for its good tissue compatibility and is often preferred for its lower irritancy compared to some other solvents.[1]

Q2: What are the common signs of injection site irritation with this compound-containing formulations?

Injection site reactions (ISRs) are a known potential side effect of many subcutaneously administered medications. Common signs of mild to moderate ISRs include:

  • Redness (erythema)

  • Swelling (edema)

  • Pain or tenderness at the injection site

  • Itching (pruritus)

These reactions are typically localized to the area of injection and tend to be transient, resolving within a few days.

Q3: What are the primary causes of injection site irritation when using this compound?

Several factors can contribute to injection site irritation with this compound formulations:

  • Concentration of this compound: While generally considered to have low irritancy, undiluted this compound can be an irritant.[1] High concentrations in the final formulation may increase the risk of local irritation.

  • Physicochemical Properties of the Formulation:

    • pH: Formulations with a pH that deviates significantly from the physiological pH of subcutaneous tissue (around 7.4) can cause pain and irritation.

    • Osmolality: Hypertonic or hypotonic solutions can lead to discomfort and local tissue responses.

  • Active Pharmaceutical Ingredient (API): The API itself may have inherent irritant properties that contribute to the overall injection site reaction.

  • Injection Technique and Volume: Improper injection technique, large injection volumes, and rapid injection speed can cause mechanical trauma to the tissue, leading to irritation.

Q4: How can I minimize injection site irritation when formulating with this compound?

Several strategies can be employed to improve the local tolerability of this compound-based injections:

  • Optimize this compound Concentration: Use the lowest concentration of this compound necessary to achieve the desired solubility of the API. Dilution with aqueous vehicles is a common approach.

  • Formulation Buffering and Tonicity Adjustment: Adjust the pH of the formulation to be as close to physiological pH as possible. Use biocompatible buffers and tonicity-adjusting agents (e.g., saline, mannitol) to ensure the formulation is isotonic.

  • Co-solvent Systems: Employing co-solvents such as propylene (B89431) glycol or ethanol (B145695) in combination with this compound may help to reduce the concentration of this compound required, potentially lowering irritation. However, the tolerability of the entire solvent system must be evaluated.

  • Inclusion of Soothing or Anti-inflammatory Agents: In some cases, the addition of excipients with soothing properties or low concentrations of anti-inflammatory agents may be considered, subject to regulatory approval and compatibility studies.

  • Proper Administration Technique: Ensure proper subcutaneous injection technique, including rotating injection sites and adhering to recommended injection volumes and rates.

Q5: Are there any alternatives to this compound if irritation persists?

If injection site irritation remains a significant issue despite formulation optimization, alternative solubilizing excipients may be considered. The choice of an alternative will depend on the specific properties of the API. Some potential alternatives include:

  • Polyethylene Glycols (PEGs): Lower molecular weight PEGs (e.g., PEG 300, PEG 400) are common co-solvents in parenteral formulations.

  • Propylene Glycol: Often used as a co-solvent and has a tolerability profile that is considered approximately the same as this compound.[1]

  • Ethanol: Used in some parenteral formulations as a co-solvent.

  • Cyclodextrins: These can form inclusion complexes with poorly soluble drugs to enhance their solubility in aqueous solutions.

A thorough pre-formulation study is essential to determine the most suitable solvent system for a given API.

Data on Factors Influencing Injection Site Tolerability

Parameter Low Irritation Potential High Irritation Potential Remarks
This compound Concentration Low (e.g., < 30% v/v in aqueous solution)High (undiluted or high concentrations)Undiluted this compound is known to be an irritant.[1] A 50% intravenous mixture in a study with rats proved to be fatal, highlighting the importance of concentration, although this was not a subcutaneous irritation study.
pH of Formulation 6.0 - 8.0< 5.0 or > 9.0Subcutaneous tissue has a pH of approximately 7.4. Significant deviations can cause pain and inflammation.
Osmolality Isotonic (280-300 mOsm/kg)Hypotonic (< 250 mOsm/kg) or Hypertonic (> 350 mOsm/kg)Non-isotonic solutions can lead to cellular stress and inflammation at the injection site.
Co-solvents Biocompatible co-solvents at appropriate concentrations (e.g., Propylene Glycol, low MW PEGs)High concentrations of co-solvents like ethanolThe entire solvent system must be evaluated for its irritation potential. This compound's tolerability is considered similar to that of propylene glycol.[1]
Injection Volume < 1.5 mL> 2.0 mLLarge volumes can cause mechanical stress and pain.

Experimental Protocols

Protocol for In Vivo Assessment of Subcutaneous Injection Site Irritation in Rats

This protocol provides a general framework for evaluating the local tolerance of this compound-containing formulations after subcutaneous administration in a rat model.

1. Animal Model:

  • Species: Sprague-Dawley or Wistar rats.

  • Sex: Male or female, consistently used throughout the study.

  • Age/Weight: Young adults (e.g., 8-10 weeks old, 200-250g).

  • Acclimation: Animals should be acclimated for at least 5 days before the study begins.

2. Materials:

  • Test formulation(s) containing this compound.

  • Positive control (e.g., a known irritant).

  • Negative control (e.g., sterile saline).

  • Sterile syringes (1 mL) and needles (e.g., 25-27 gauge).

  • Clippers for hair removal.

  • Calipers for measuring erythema and edema.

3. Experimental Procedure:

  • Animal Preparation: On the day of dosing, gently restrain the animal and clip the fur from the dorsal or abdominal injection site(s). Allow the skin to recover for a short period before injection.

  • Dosing: Administer a single subcutaneous injection of the test formulation, positive control, and negative control at designated, well-separated sites on the back or abdomen of each animal. The injection volume should be kept consistent (e.g., 0.5 mL).

  • Observation Schedule: Observe the injection sites at regular intervals post-injection, for example: 1, 4, 24, 48, and 72 hours.

  • Macroscopic Evaluation: At each observation point, visually assess and score the injection sites for erythema (redness) and edema (swelling) using a standardized scoring system (e.g., a modified Draize scoring system). Measure the diameter of any reaction with calipers.

4. Scoring System for Macroscopic Evaluation:

Score Erythema Edema
0 No erythemaNo edema
1 Very slight erythema (barely perceptible)Very slight edema (barely perceptible)
2 Well-defined erythemaSlight edema (edges of area well-defined by definite raising)
3 Moderate to severe erythemaModerate edema (raised approximately 1 mm)
4 Severe erythema (beet redness) to eschar formationSevere edema (raised more than 1 mm and extending beyond the area of exposure)

5. Histopathological Evaluation:

  • At the end of the observation period (e.g., 72 hours), euthanize the animals.

  • Excise the injection sites, including the underlying skin and subcutaneous tissue.

  • Fix the tissue samples in 10% neutral buffered formalin.

  • Process the tissues for paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).

  • A veterinary pathologist should examine the slides microscopically and score for signs of irritation, such as inflammation, necrosis, and cellular infiltration.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting injection site irritation with this compound formulations.

G start Start: Injection Site Irritation Observed assess_severity Assess Severity of Irritation (Macroscopic & Microscopic) start->assess_severity formulation_review Review Formulation Components assess_severity->formulation_review api_irritation API Irritation Potential? formulation_review->api_irritation glycofurol_conc High this compound Concentration? formulation_review->glycofurol_conc physchem_params Sub-optimal pH or Osmolality? formulation_review->physchem_params api_irritation->glycofurol_conc No reduce_api Consider API Salt Form or Prodrug api_irritation->reduce_api Yes glycofurol_conc->physchem_params No reduce_this compound Reduce this compound Concentration glycofurol_conc->reduce_this compound Yes adjust_physchem Adjust pH and/or Tonicity physchem_params->adjust_physchem Yes re_evaluate Re-evaluate in In Vivo Model physchem_params->re_evaluate No reduce_api->re_evaluate add_cosolvent Introduce Co-solvent (e.g., PG, PEG) reduce_this compound->add_cosolvent adjust_physchem->re_evaluate add_cosolvent->re_evaluate alternative_excipient Consider Alternative Solubilizer re_evaluate->alternative_excipient Irritation Persists end Tolerable Formulation Achieved re_evaluate->end Successful alternative_excipient->formulation_review

Caption: Troubleshooting workflow for this compound injection site irritation.

References

Technical Support Center: Improving the Physical Stability of Glycofurol SEDDS Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Glycofurol-based Self-Emulsifying Drug Delivery Systems (SEDDS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve physical stability issues encountered during the formulation and storage of this compound SEDDS.

Troubleshooting Guide

This guide addresses common physical instability problems in a question-and-answer format, providing potential causes and actionable solutions.

1. Issue: Phase Separation of the SEDDS Pre-concentrate During Storage

  • Question: My this compound-based SEDDS formulation, which was initially a clear, homogenous liquid, has separated into distinct layers upon storage. What is the likely cause and how can I fix it?

  • Answer: Phase separation in the pre-concentrate is often due to the poor miscibility or solubility of the components (oil, surfactant, this compound, and drug) over time. Temperature fluctuations during storage can also contribute to this issue.

    Troubleshooting Steps:

    • Component Miscibility: Re-evaluate the selection of your oil, surfactant, and this compound. Construct a pseudo-ternary phase diagram to identify the optimal concentration ranges where a stable, single-phase system is formed.[1]

    • Surfactant/Co-surfactant Ratio (Smix): The ratio of your surfactant to this compound (as a cosurfactant/cosolvent) is critical.[2][3] An inappropriate ratio can lead to instability. Experiment with different Smix ratios to find the one that yields the largest stable microemulsion region in your phase diagram.

    • Drug Solubility: Ensure your active pharmaceutical ingredient (API) has adequate solubility in the chosen excipients. Poor drug solubility can lead to its expulsion from the system, disrupting the overall formulation stability.

    • Storage Conditions: Store the formulation at controlled room temperature and protect it from extreme temperature changes. Perform stability studies under accelerated conditions (e.g., 40°C/75% RH) to predict long-term stability.[4]

2. Issue: Drug Precipitation Upon Dilution in Aqueous Media

  • Question: My this compound SEDDS formulation appears stable as a pre-concentrate, but the drug precipitates out when I dilute it with water or simulated gastric/intestinal fluids. Why is this happening and what can be done to prevent it?

  • Answer: Drug precipitation upon dilution is a common challenge, often occurring when the drug's concentration in the diluted system exceeds its solubility in the resulting nanoemulsion. This indicates that the formulation is unable to maintain the drug in a solubilized or supersaturated state.

    Troubleshooting Steps:

    • Increase Surfactant Concentration: A higher surfactant concentration can enhance the solubilization capacity of the nanoemulsion droplets.[3][5] However, be mindful that excessive surfactant levels can cause gastrointestinal irritation.[5][6]

    • Incorporate a Precipitation Inhibitor: The addition of a polymeric precipitation inhibitor, such as HPMC, PVP, or Soluplus®, can help maintain a supersaturated state of the drug upon dilution.[4][7][8][9][10] This creates a "supersaturable" SEDDS (S-SEDDS).

    • Lipid Chain Length: The chain length of the lipid (oil) phase can influence drug precipitation. Some studies suggest that long-chain triglycerides may be more effective at preventing precipitation compared to medium-chain triglycerides for certain drugs.[11]

    • Optimize this compound Concentration: As a potent solubilizer, adjusting the concentration of this compound can help improve drug solubility within the nanoemulsion droplets.

3. Issue: Inconsistent and Large Droplet Size (High Polydispersity Index - PDI) After Emulsification

  • Question: Upon dilution, my this compound SEDDS forms an emulsion with a large mean droplet size and a high PDI (>0.3). How can I achieve a smaller, more uniform droplet size?

  • Answer: A large and non-uniform droplet size suggests inefficient self-emulsification. The goal for SEDDS is typically to form nanoemulsions with droplet sizes between 20 and 200 nm for optimal absorption.[2] A high PDI indicates a broad distribution of droplet sizes, which can lead to inconsistent drug release and absorption.[12]

    Troubleshooting Steps:

    • HLB Value of Surfactant: The Hydrophilic-Lipophilic Balance (HLB) of your surfactant is crucial for forming a stable oil-in-water (o/w) nanoemulsion. Surfactants with a high HLB value (typically >10) are preferred for o/w systems.[13][14]

    • Optimize Smix Ratio: The ratio of surfactant to this compound needs to be optimized. A well-balanced Smix can lower the interfacial tension between the oil and aqueous phases more effectively, leading to spontaneous formation of smaller droplets.[13]

    • Energy Input: While SEDDS are designed to emulsify with gentle agitation, insufficient mixing during dilution can lead to larger droplets. Ensure standardized and gentle inversion or stirring during your emulsification tests.

    • Viscosity of the Pre-concentrate: A highly viscous pre-concentrate may not disperse efficiently. If viscosity is high, consider slight adjustments to the excipient ratios or the inclusion of a less viscous co-solvent.

4. Issue: Formulation Instability During Stress Tests (Centrifugation, Freeze-Thaw Cycles)

  • Question: My formulation fails thermodynamic stability tests, showing signs of cracking or creaming after centrifugation or freeze-thaw cycles. What does this indicate?

  • Answer: Failure during stress tests indicates that the formed nanoemulsion is not thermodynamically stable and is likely to have a short shelf-life.[12][15] These tests are designed to accelerate the identification of potential long-term instability.

    Troubleshooting Steps:

    • Re-evaluate Formulation Components: This is a fundamental indication that the chosen oil, surfactant, and this compound concentrations are not in an optimal, stable region. Revisit your pseudo-ternary phase diagram to select a more robust formulation.

    • Zeta Potential: Measure the zeta potential of the nanoemulsion droplets. A higher absolute zeta potential value (e.g., > |25| mV) indicates greater electrostatic stability, which can help prevent droplet coalescence.[16][17] If the zeta potential is low, consider using a surfactant that imparts a greater surface charge.

    • Solidification: If liquid SEDDS consistently show instability, consider transforming them into solid SEDDS (S-SEDDS) by adsorbing the liquid formulation onto a solid carrier (e.g., porous silica, Neusilin® US2) or by using high-melting point excipients.[1][18][19][20] S-SEDDS often exhibit enhanced physical stability compared to their liquid counterparts.[1][20]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in SEDDS formulations? A1: this compound primarily acts as a co-solvent or co-surfactant in SEDDS. Its excellent solubilizing properties help to dissolve drugs that have poor solubility in the lipid phase and can also improve the miscibility of the surfactant with the oil, leading to more efficient self-emulsification. Newer cosolvents like this compound offer advantages such as better stability and less volatility compared to traditional ones like ethanol.[21]

Q2: How can I assess the physical stability of my this compound SEDDS formulation? A2: A comprehensive stability assessment involves several tests:

  • Visual Observation: Monitor the pre-concentrate for phase separation or precipitation over time at different storage conditions.[12]

  • Self-Emulsification Efficiency: Evaluate the time it takes for the SEDDS to emulsify in an aqueous medium and the visual clarity of the resulting emulsion.[12]

  • Droplet Size and Polydispersity Index (PDI) Analysis: Use Dynamic Light Scattering (DLS) to measure the mean droplet size and PDI upon dilution. These measurements should remain consistent over the stability study period.[2][12][16]

  • Thermodynamic Stress Tests: Subject the formulation to centrifugation and multiple freeze-thaw cycles to check for phase separation, creaming, or cracking.[12]

  • Zeta Potential Measurement: Determine the surface charge of the droplets to predict their electrostatic stability.[16]

Q3: Can I fill my liquid this compound SEDDS into gelatin capsules? A3: Yes, liquid SEDDS are often filled into hard or soft gelatin capsules. However, compatibility and stability studies are essential. Some components of SEDDS can potentially interact with the capsule shell, leading to brittleness or leakage. Storing the filled capsules under controlled conditions, such as refrigeration, may improve stability.[22] Converting the liquid SEDDS to a solid form (S-SEDDS) can overcome these capsule-related stability issues.[19]

Q4: What is a pseudo-ternary phase diagram and why is it important for SEDDS development? A4: A pseudo-ternary phase diagram is a triangular graph used to map the different phases (e.g., clear microemulsion, emulsion, gel, or phase-separated regions) formed by mixing three components: an oil phase, an aqueous phase, and a surfactant/co-surfactant mixture (Smix). It is a crucial tool for identifying the concentration ranges of oil, surfactant, and co-surfactant that will spontaneously form a stable nanoemulsion upon dilution, thereby guiding the selection of an optimized and robust formulation.[1][13]

Data Presentation

Table 1: Troubleshooting Guide for Physical Instability of this compound SEDDS

Observed Issue Potential Cause(s) Recommended Solution(s) Key Evaluation Parameter(s)
Phase Separation of Pre-concentrate Poor excipient miscibility; Drug precipitation; Temperature fluctuations.Re-screen excipients; Optimize Smix ratio using phase diagrams; Ensure drug solubility.Visual inspection; Homogeneity.
Drug Precipitation on Dilution Drug concentration exceeds solubility in nanoemulsion.Increase surfactant concentration; Add a polymeric precipitation inhibitor (e.g., PVP, HPMC).In vitro dissolution/precipitation studies.
Large/Variable Droplet Size (High PDI) Inefficient emulsification; Sub-optimal surfactant HLB or Smix ratio.Optimize surfactant type (HLB >10) and Smix ratio; Standardize dilution process.Droplet size; Polydispersity Index (PDI).
Failure in Stress Tests Poor thermodynamic stability of the nanoemulsion.Reformulate using phase diagrams; Increase zeta potential; Convert to solid SEDDS (S-SEDDS).Centrifugation test; Freeze-thaw cycles.

Table 2: Key Analytical Techniques for Stability Assessment

Technique Parameter Measured Purpose Acceptance Criteria (Typical)
Visual Inspection Clarity, Homogeneity, Phase SeparationBasic stability assessment of pre-concentrate and emulsion.Clear, single-phase liquid; No visible precipitates.
Dynamic Light Scattering (DLS) Mean Droplet Size, Polydispersity Index (PDI)Determines the quality and uniformity of the nanoemulsion.Droplet Size: 20-200 nm; PDI: < 0.3.[2][12]
Zeta Potential Analysis Surface Charge of DropletsPredicts long-term stability against coalescence.> |25| mV.
Centrifugation Physical Separation (Creaming, Cracking)Assesses thermodynamic stability under accelerated force.No phase separation after centrifugation (e.g., 3500 rpm for 30 min).
Freeze-Thaw Cycling Physical SeparationAssesses stability against temperature-induced stress.No phase separation after 3-5 cycles.
High-Performance Liquid Chromatography (HPLC) Drug Content and DegradationAssesses chemical stability of the API within the formulation.95-105% of initial drug content.[12]

Experimental Protocols

Protocol 1: Thermodynamic Stability Testing

  • Preparation: Prepare the nanoemulsion by diluting 1 mL of the this compound SEDDS pre-concentrate with 100 mL of the desired aqueous medium (e.g., distilled water, simulated intestinal fluid).

  • Heating-Cooling Cycle:

    • Place the nanoemulsion in a refrigerator at 4°C for 48 hours.

    • Transfer the nanoemulsion to an oven at 45°C for 48 hours.

    • Visually inspect for any signs of phase separation, creaming, or cracking.

  • Freeze-Thaw Cycle:

    • Store the nanoemulsion at -20°C for 48 hours.

    • Allow it to thaw at room temperature.

    • Repeat this cycle three times.

    • Visually inspect for instability and measure droplet size and PDI to check for significant changes.[12]

  • Centrifugation:

    • Centrifuge the nanoemulsion at approximately 3500 rpm for 30 minutes.

    • Visually inspect for any signs of phase separation. A stable formulation should show no separation.[12]

Protocol 2: Assessment of Self-Emulsification Efficiency

  • Apparatus: Use a standard USP dissolution apparatus II (paddle type).

  • Medium: Add 500 mL of distilled water or simulated gastric fluid to the dissolution vessel and maintain the temperature at 37 ± 0.5°C.

  • Procedure:

    • Set the paddle speed to 50 rpm to simulate gentle gastrointestinal motility.

    • Add 1 mL of the this compound SEDDS formulation directly into the medium.

    • Visually observe the emulsification process. Record the time taken for the formulation to completely disperse and form a clear or slightly bluish-white emulsion. A rapid emulsification time (typically < 1 minute) is desirable.[12]

  • Grading: The efficiency can be graded based on the speed of emulsification, clarity, and presence of any undissolved components.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization Initial Characterization cluster_stability Stability Assessment F1 Screen Excipients (Oil, Surfactant, this compound) F2 Determine Drug Solubility F1->F2 F3 Construct Pseudo-Ternary Phase Diagram F2->F3 F4 Select Optimal Formulation Ratios F3->F4 C1 Self-Emulsification Test F4->C1 C2 Droplet Size & PDI (DLS) C1->C2 C3 Visual Assessment C1->C3 S1 Thermodynamic Stress Tests (Centrifugation, Freeze-Thaw) C2->S1 Pass? C3->S1 S1->F1 Fail: Reformulate S2 Long-Term Storage Study (Accelerated & Room Temp) S1->S2 S3 Zeta Potential S1->S3 S2->F1

Caption: Workflow for developing and assessing the physical stability of SEDDS.

troubleshooting_logic cluster_preconcentrate Pre-concentrate Issue cluster_emulsion Emulsion Issue (Post-Dilution) start Instability Observed phase_sep Phase Separation start->phase_sep precipitation Drug Precipitation start->precipitation large_droplets Large Droplet Size / High PDI start->large_droplets stress_fail Fails Stress Tests start->stress_fail check_miscibility Check Component Miscibility & Ratios phase_sep->check_miscibility add_inhibitor Add Precipitation Inhibitor (S-SEDDS) precipitation->add_inhibitor optimize_smix Optimize Surfactant & S-mix Ratio large_droplets->optimize_smix stress_fail->optimize_smix solidify Convert to S-SEDDS stress_fail->solidify

Caption: Logical flowchart for troubleshooting common SEDDS stability issues.

References

Technical Support Center: Overcoming Foaming in Glycofurol Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to manage and overcome foaming issues encountered when working with Glycofurol (also known as Tetraglycol).

Frequently Asked Questions (FAQs)

Q1: Why does my this compound solution foam so much?

A1: Foaming in this compound solutions is primarily due to its chemical structure. This compound is a nonionic surfactant, meaning it has amphiphilic properties that reduce the surface tension of the liquid.[1] This reduction in surface tension allows for the formation of stable bubbles when air is introduced through agitation, mixing, or gas sparging.[2][3] High viscosity can further stabilize the foam by delaying liquid drainage from the bubble films.[1]

Q2: What factors can worsen the foaming problem?

A2: Several process parameters can exacerbate foaming:

  • High-Shear Mixing: Aggressive mixing, homogenization, or sonication introduces a large amount of air and energy, promoting intense foam creation.[2][4]

  • Temperature Changes: High temperatures can alter the viscosity and surface properties of the solution, sometimes increasing foam stability.[1][3]

  • Contaminants: The presence of undissolved particles, salts, or other surface-active agents can stabilize the foam structure.[5][6]

  • High Gas Velocity: Rapidly sparging gas through the solution or filling a container too quickly can lead to significant foam buildup.[3]

Q3: What is the difference between an antifoam and a defoamer?

A3: Though often used interchangeably, they have distinct functions. Antifoams are additives used to prevent foam from forming in the first place, while defoamers are used to break down and eliminate existing foam.[7] Many chemical agents can perform both roles.[8][9]

Q4: Are antifoaming agents safe to use in pharmaceutical formulations?

A4: Yes, several antifoaming agents are approved for pharmaceutical use. Silicone-based agents like Simethicone (a mixture of polydimethylsiloxane (B3030410) and silicon dioxide) are widely used and considered biologically inert. Organic, non-silicone antifoams are also available.[10][11] It is crucial to select a pharmaceutical-grade agent and verify its compatibility with your specific formulation and regulatory requirements.

Troubleshooting Guide: Real-Time Foam Control

This section addresses specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Excessive foaming during active pharmaceutical ingredient (API) dissolution. High-speed mixing is entrapping air in the viscous solution.1. Reduce Agitation Speed: Lower the RPM of your overhead stirrer or magnetic stir bar.2. Optimize Mixing Method: Use a low-shear mixing element (e.g., anchor or paddle stirrer instead of a high-speed propeller).3. Process Modification: Add the API gradually to the vortex periphery rather than dumping it in the center to minimize air entrapment.
Foam forms during sterile filtration or pumping. Turbulence and pressure changes in the fluid path are causing dissolved gas to come out of solution.1. Minimize Drop Heights: Ensure the outlet of the transfer tube is below the liquid surface in the receiving vessel.2. Use Bottom-Up Filling: Employ a dip tube or a specialized filling nozzle that fills the container from the bottom up to reduce agitation.[2]3. Optimize Flow Rate: Reduce the pump speed or filtration pressure to decrease turbulence.
Persistent foam remains on the solution surface after mixing is complete. The foam is highly stable due to the formulation's properties.1. Mechanical Breakage: Spray the foam with a small amount of a sterile, low-surface-tension solvent like ethanol (B145695) (if compatible with the formulation) to destabilize the bubbles.2. Chemical Defoaming: Add a pre-qualified defoaming agent, such as Simethicone emulsion, at a very low concentration (e.g., 10-50 ppm).[11]3. Allow Time: Let the solution stand in a sealed container. The foam may dissipate over time as the liquid drains from the bubble lamellae.[8]

Data Summary: Antifoaming Agent Efficacy

While specific data for this compound is limited in public literature, the following table provides representative data on the efficacy of common pharmaceutical-grade antifoaming agents in a comparable viscous, nonionic surfactant system. Efficacy is measured by the reduction in foam height after a standardized agitation test.

Antifoaming AgentTypeConcentration (ppm)Foam Height Reduction (%)Time to Collapse (seconds)
Control (None)N/A00%>300
Simethicone C-EmulsionSilicone-based1085%45
Simethicone C-EmulsionSilicone-based5098%<10
Antifoam 204Organic (Non-silicone)5075%60
Antifoam 204Organic (Non-silicone)10092%25
Medical Grade PPGOrganic (Polyol)10060%95

Note: This data is illustrative and results may vary based on the specific this compound concentration, temperature, and formulation components.

Diagrams and Workflows

Troubleshooting Logic for Foaming Events

The following diagram outlines a logical workflow for diagnosing and resolving foaming issues in your this compound solution.

Foaming_Troubleshooting Start Foaming Issue Detected Check_Process Review Process Parameters Start->Check_Process High_Shear Is mixing speed high? Check_Process->High_Shear Reduce_Speed SOLUTION: Reduce mixing speed or change impeller type High_Shear->Reduce_Speed Yes Fast_Transfer Is fluid transfer rapid? High_Shear->Fast_Transfer No End Foaming Controlled Reduce_Speed->End Slow_Transfer SOLUTION: Reduce flow rate or use bottom-up filling Fast_Transfer->Slow_Transfer Yes Check_Formulation Review Formulation Fast_Transfer->Check_Formulation No Slow_Transfer->End Add_Antifoam Consider adding a pharmaceutical-grade antifoaming agent Check_Formulation->Add_Antifoam Test_Antifoam SOLUTION: Screen antifoams (e.g., Simethicone) at low PPM levels (10-100 ppm) Add_Antifoam->Test_Antifoam Test_Antifoam->End Antifoam_Screening_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_this compound Prepare stock This compound solution Prep_Antifoam Prepare dilutions of test antifoams (e.g., 10, 50, 100 ppm) Prep_this compound->Prep_Antifoam Prep_Control Prepare Control sample (no antifoam) Prep_this compound->Prep_Control Add_Sample Add 50 mL of each sample to a separate 100 mL graduated cylinder Agitate Agitate cylinders (e.g., invert 10 times in 10 seconds) Measure_Initial Immediately measure initial foam volume (V_initial) Measure_Time Record time for foam to collapse (T_collapse) Measure_Initial->Measure_Time Calculate Calculate Foam Height Reduction (%) Measure_Time->Calculate Final_Selection Select optimal antifoam and concentration Calculate->Final_Selection

References

optimizing the ratio of Glycofurol and co-solvents for drug delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions regarding the optimization of Glycofurol and co-solvent ratios for effective drug delivery systems.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formulation process.

Question: My drug precipitates out of the this compound/co-solvent formulation upon dilution with an aqueous medium. What should I do?

Answer: Drug precipitation upon dilution is a common challenge when using co-solvent systems, as the solvent capacity decreases when mixed with an aqueous phase.[1][2] Here is a systematic approach to troubleshoot this issue:

  • Re-evaluate Co-solvent Ratio: The ratio of this compound to the co-solvent and water is critical. Systematically decrease the concentration of the organic solvents while ensuring the drug remains solubilized in the concentrate. The goal is to find the lowest possible concentration of excipients that maintains drug solubility.[1]

  • Assess Dilution Stability: A diluted solution should ideally remain stable and free of precipitation for at least 24 hours.[1] Perform dilution tests with relevant infusion fluids (e.g., 5% dextrose or 0.9% sodium chloride) at the intended final concentration.[1]

  • Consider Surfactants: For formulations intended for dilution, incorporating a surfactant like Polysorbate 80 or Cremophor EL can help maintain drug solubility by forming micelles.[1][3] The combination of co-solvents and surfactants is a common strategy to maximize solubility and prevent precipitation after dilution.[3]

  • Control Dilution Process: The rate and method of dilution can influence precipitation. A slower, controlled addition of the concentrate to the aqueous phase with gentle mixing may prevent localized supersaturation and subsequent precipitation.

Question: The solubility of my drug is insufficient even with a high concentration of this compound. How can I improve it?

Answer: If this compound alone is not sufficient, a co-solvent is necessary to enhance solubility.[4] The choice of co-solvent is crucial.

  • Co-solvent Selection: Select a co-solvent based on the drug's polarity and hydrogen bonding capacity. Common, water-miscible co-solvents used in parenteral formulations include ethanol, propylene (B89431) glycol (PG), polyethylene (B3416737) glycol 400 (PEG 400), and Dimethyl Sulfoxide (DMSO).[5][6]

  • Systematic Screening: Screen a panel of co-solvents in binary or ternary mixtures with this compound. For example, a study on melatonin (B1676174) showed significantly better solubility in this compound (10.5–11.1 mg/g) compared to propylene glycol (3.6–3.8 mg/g).[5] The addition of DMSO can further enhance stability.[5]

  • Hydrophobic Interactions: For some drugs, co-solvents that promote hydrophobic interactions, such as PEG 400, can be exceptionally effective at increasing solubility.[6]

  • pH Adjustment: For ionizable drugs, adjusting the pH of the formulation can dramatically increase solubility. This is a common and effective technique, though it must be balanced with the drug's stability profile at different pH values.[2]

Question: My formulation shows signs of drug degradation over time. How can I improve its chemical stability?

Answer: Chemical stability in co-solvent systems can be a concern.[4]

  • Co-solvent Impact: The choice of co-solvent can affect drug stability. For instance, a study found that a this compound-only solution of melatonin showed degradation products after 45 days, while formulations containing DMSO remained stable.[5]

  • Minimize Water Content: If the drug is susceptible to hydrolysis, minimizing the water content in the initial concentrate is essential.

  • Add Stabilizers: Incorporate antioxidants (e.g., sodium metabisulfite), metal-chelating agents (e.g., EDTA), or buffering agents to control the pH and prevent oxidative or pH-mediated degradation.[7]

  • Storage Conditions: Ensure the formulation is stored under appropriate conditions (e.g., protected from light, under nitrogen) to minimize degradation.[8] this compound itself is stable if stored in a well-closed container protected from light in a cool, dry place.[8]

Frequently Asked Questions (FAQs)

Question: How do I select the most appropriate co-solvent to combine with this compound?

Answer: The selection process should be systematic and based on several factors:

  • Solubilizing Power: The primary criterion is the co-solvent's ability to dissolve the drug. This is often related to its polarity and dielectric constant.[6] Less polar solvents may increase solubility through hydrophobic interactions.[6]

  • Toxicity and Biocompatibility: The intended route of administration dictates the acceptable toxicity profile. This compound is considered non-toxic and is used in intravenous formulations.[5][] Co-solvents like ethanol, PG, and PEG 400 are common in parenteral products.[6] However, high concentrations of this compound (e.g., 50%) can be fatal in animal models.[]

  • Physical Properties: Consider the viscosity and miscibility of the co-solvent with this compound and other excipients.[10] Lower viscosity can aid in faster processing and administration.[10]

  • Stability: The co-solvent should not promote the degradation of the active pharmaceutical ingredient (API).[5]

Question: What is a systematic experimental approach for optimizing the this compound/co-solvent ratio?

Answer: A Design of Experiments (DoE) approach is highly recommended for efficient optimization.[11][12]

  • Factor Screening: Identify key factors, such as the concentrations of this compound, the selected co-solvent(s), and water.

  • Solubility Mapping: Create a ternary phase diagram by preparing various ratios of this compound, co-solvent, and an aqueous phase. Determine the saturation solubility of the drug in each mixture.

  • Response Surface Methodology (RSM): Use a statistical design (e.g., Box-Behnken or Central Composite Design) to model the relationship between the solvent ratios and the desired responses (e.g., drug solubility, stability, viscosity).

  • Optimization: Use the generated model to identify the optimal ratio that maximizes solubility and stability while minimizing excipient concentrations.[1]

Question: What analytical techniques are crucial for characterizing this compound-based formulations?

Answer: A comprehensive analytical strategy is essential:

  • High-Performance Liquid Chromatography (HPLC): To accurately quantify the drug concentration for both solubility and stability studies.[1][5] It is also used to detect and quantify any degradation products.[5]

  • Dynamic Light Scattering (DLS): To measure the size of any micelles or drug nanoparticles, particularly after dilution.

  • Viscometer/Rheometer: To measure the viscosity of the formulation, which is critical for injectability.

  • Osmometer: To determine the osmolality of the final formulation to ensure it is suitable for parenteral administration.

  • Spectroscopy (UV-Vis, FTIR): To assess drug-excipient compatibility and identify any chemical interactions.

Quantitative Data Summary

The following tables summarize key data from cited experiments.

Table 1: Solubility of Melatonin in Different Solvent Systems

Solvent System Concentration (w/w) Drug Solubility (mg/g) Reference
Propylene Glycol in Water 20% 3.6 - 3.8 [5]

| this compound in Water | 20% | 10.5 - 11.1 |[5] |

Table 2: Stability of Melatonin Formulations over 45 Days at 25°C

Formulation Composition (w/w) Drug Concentration Observation Reference
20% this compound in Water 10 mg/g Two unidentified degradation peaks observed [5]
20% this compound, 40% DMSO in Water 10 mg/g No degradation observed [5]

| 50% DMSO in Water | 1 mg/g | No degradation observed |[5] |

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination

Objective: To determine the saturation solubility of a drug in various this compound/co-solvent mixtures.

Methodology:

  • Prepare a series of solvent blends with varying ratios of this compound, co-solvent (e.g., Propylene Glycol, Ethanol, DMSO), and water.

  • Add an excess amount of the drug to a known volume (e.g., 2 mL) of each solvent blend in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 48-72 hours) to ensure equilibrium is reached.[13]

  • After agitation, centrifuge the samples to separate the undissolved drug.

  • Carefully withdraw a supernatant aliquot, filter it through a suitable syringe filter (e.g., 0.22 µm PTFE), and dilute it with an appropriate mobile phase.

  • Analyze the diluted sample using a validated HPLC method to determine the drug concentration.[1]

  • Perform each experiment in triplicate to ensure reproducibility.

Protocol 2: Formulation Stability Assessment

Objective: To evaluate the chemical stability of the drug in the optimized this compound/co-solvent formulation.

Methodology:

  • Prepare the final optimized drug formulation.

  • Aliquot the formulation into appropriate sealed containers (e.g., glass vials) that mimic the final packaging.

  • Store the samples under accelerated stability conditions (e.g., 40°C / 75% RH) and long-term conditions (e.g., 25°C / 60% RH) as per ICH guidelines.

  • At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples.

  • Visually inspect the samples for any physical changes, such as precipitation or color change.

  • Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of the drug and to detect and quantify any degradation products.[5]

  • Monitor other relevant parameters such as pH and physical appearance.

Visualizations

G cluster_0 start Define Target Drug Profile (Dose, Route, Stability) screen 1. Co-solvent Screening (Solubility & Toxicity) start->screen ternary 2. Ternary Phase Diagram (this compound / Co-solvent / Water) screen->ternary doe 3. Design of Experiments (DoE) - Define Factors & Ranges - Select Model (e.g., RSM) ternary->doe formulate 4. Prepare Formulations Based on DoE doe->formulate analyze 5. Analyze Responses - Solubility - Stability - Viscosity formulate->analyze model 6. Statistical Modeling & Response Surface Analysis analyze->model optimize 7. Identify Optimal Ratio & Verification Experiments model->optimize finish Optimized Formulation optimize->finish

Caption: Workflow for optimizing this compound/co-solvent ratios.

G start Formulation Issue Identified issue_type What is the primary issue? start->issue_type solubility Poor Solubility issue_type->solubility Solubility precipitation Precipitation on Dilution issue_type->precipitation Precipitation stability Instability / Degradation issue_type->stability Stability sol_q1 Is drug ionizable? solubility->sol_q1 sol_a1_yes Adjust pH sol_q1->sol_a1_yes Yes sol_a1_no Screen alternative co-solvents (e.g., DMSO, PEG 400) sol_q1->sol_a1_no No sol_q2 Increase co-solvent concentration sol_a1_no->sol_q2 precip_q1 Reduce excipient concentration in concentrate precipitation->precip_q1 precip_q2 Add surfactant (e.g., Polysorbate 80) precip_q1->precip_q2 precip_q3 Control dilution rate precip_q2->precip_q3 stab_q1 Identify degradation pathway (HPLC) stability->stab_q1 stab_q2 Add stabilizers (Antioxidants, Buffers) stab_q1->stab_q2 stab_q3 Change co-solvent (e.g., use DMSO) stab_q1->stab_q3

Caption: Troubleshooting decision tree for formulation issues.

References

Glycofurol Technical Support Center: Managing Hygroscopicity in Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Glycofurol Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the hygroscopic nature of this compound during pharmaceutical manufacturing.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for this compound?

A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment. For a liquid excipient like this compound, absorbing water can lead to changes in its physical and chemical properties, such as viscosity, density, and polarity. This can impact the stability, solubility of the active pharmaceutical ingredient (API), and overall performance of the final drug product.[1]

Q2: What is the known moisture content of this compound?

A2: this compound has a specified moisture content of 0.2-5% when stored at ambient temperature and 30% relative humidity.[1] It is important to note that this value can change depending on the environmental conditions during storage and handling.

Q3: How should this compound be stored to minimize moisture absorption?

A3: To minimize moisture absorption, this compound should be stored in a cool, dry place in well-closed containers under a nitrogen blanket.[1] Storage areas should have controlled temperature and humidity.

Q4: What are the potential consequences of excessive moisture in this compound during manufacturing?

A4: Excessive moisture in this compound can lead to several manufacturing challenges, including:

  • Alteration of drug solubility: Changes in the polarity of this compound due to water absorption can affect its ability to dissolve certain APIs.

  • Impact on formulation stability: Increased water content can promote hydrolysis of susceptible APIs or other excipients in the formulation.

  • Changes in viscosity: Moisture can alter the viscosity of this compound, which may affect processing parameters such as mixing and filling.

  • Microbial growth: Higher water activity can create an environment more susceptible to microbial contamination.

Q5: How can I measure the moisture content of this compound?

A5: The Karl Fischer titration method is a highly accurate and specific method for determining the water content of liquid excipients like this compound.[2][3][4] This method is preferred over loss on drying (LOD) for liquids as LOD may also measure other volatile components.

Troubleshooting Guides

This section provides solutions to common problems encountered during the manufacturing process due to the hygroscopicity of this compound.

Issue 1: Inconsistent API solubility during formulation.
  • Symptom: The active pharmaceutical ingredient (API) does not dissolve completely or precipitates out of the this compound-based solution.

  • Possible Cause: Increased water content in this compound has altered its solvent properties.

  • Troubleshooting Steps:

    • Verify this compound Moisture Content: Immediately test the moisture content of the this compound batch using Karl Fischer titration.

    • Review Storage Conditions: Ensure that this compound containers were properly sealed and stored in a controlled, low-humidity environment.

    • Implement Environmental Controls: Manufacture in a controlled environment with low relative humidity (ideally below 40% RH).

    • Use Freshly Opened Containers: Whenever possible, use freshly opened containers of this compound for each batch to minimize exposure to ambient humidity.

    • Consider Nitrogen Blanketing: For bulk storage and during processing, use nitrogen blanketing to displace moist air.

Issue 2: Changes in the viscosity of the formulation.
  • Symptom: The liquid formulation is less viscous than expected, leading to issues with pumping, filling, or final product consistency.

  • Possible Cause: Absorption of atmospheric moisture by this compound.

  • Troubleshooting Steps:

    • Measure Viscosity and Moisture Content: Correlate the viscosity of the formulation with the moisture content of the this compound used.

    • Control Manufacturing Environment: Maintain a consistent and low relative humidity in the manufacturing suite.

    • Minimize Exposure Time: Reduce the time the formulation is exposed to the open atmosphere during processing steps.

    • Evaluate In-Process Controls: Implement in-process checks for viscosity to catch deviations early in the manufacturing process.

Issue 3: Long-term stability failure of the drug product.
  • Symptom: The drug product fails stability testing due to degradation of the API or changes in physical appearance.

  • Possible Cause: Hydrolysis of the API or other excipients due to excessive moisture contributed by the this compound.

  • Troubleshooting Steps:

    • Investigate Water Activity: Measure the water activity (aW) of the final product. High water activity can accelerate degradation.

    • Review Formulation Components: Assess the hygroscopicity of all excipients in the formulation, not just this compound.

    • Optimize Packaging: Utilize primary packaging with a high moisture barrier and consider including a desiccant if compatible with the formulation.

    • Reformulation Strategies: If the issue persists, consider reformulating with less hygroscopic excipients or adding a stabilizing agent.

Data Presentation

Table 1: this compound Water Content Specification

ParameterSpecificationReference
Moisture Content0.2-5% (at ambient temperature and 30% RH)[1]

Table 2: European Pharmacopoeia Hygroscopicity Classification

ClassificationWeight gain after 24h at 25°C and 80% RH
Non-hygroscopic< 0.2% and an increase of < 0.1% for any other RH
Slightly hygroscopic≥ 0.2% and < 2.0%
Hygroscopic≥ 2.0% and < 15.0%
Very hygroscopic≥ 15.0%

Experimental Protocols

Protocol 1: Determination of Moisture Content in this compound using Karl Fischer Titration

Objective: To accurately quantify the water content in a sample of this compound.

Apparatus:

  • Karl Fischer Titrator (coulometric or volumetric)

  • Syringes and needles

  • Analytical balance

Reagents:

  • Karl Fischer reagent (appropriate for the titrator type)

  • Anhydrous methanol (B129727) or other suitable solvent

Procedure:

  • System Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is clean and dry.

  • Solvent Introduction: Add the appropriate amount of anhydrous solvent to the titration vessel and titrate to a dry endpoint to eliminate any residual moisture.

  • Sample Preparation: Accurately weigh a suitable amount of the this compound sample into a gas-tight syringe. The sample size will depend on the expected water content and the instrument's sensitivity.

  • Sample Injection: Inject the this compound sample into the titration vessel, ensuring no atmospheric moisture is introduced.

  • Titration: Start the titration. The instrument will automatically titrate the water in the sample with the Karl Fischer reagent.

  • Result Calculation: The instrument will calculate the water content, typically expressed as a percentage or parts per million (ppm).

  • System Blank: Perform a blank determination to account for any ambient moisture that may have entered the system during the analysis.

Visualizations

Hygroscopicity_Management_Workflow Workflow for Managing this compound Hygroscopicity cluster_storage Storage and Handling cluster_manufacturing Manufacturing Process cluster_qc Quality Control cluster_packaging Final Product storage Receive this compound store Store in Cool, Dry, Tightly Sealed Containers (Nitrogen Blanket) storage->store dispense Dispense in Low Humidity Environment (<40% RH) store->dispense Transfer to Manufacturing formulate Formulation (Minimize Exposure) dispense->formulate ipc In-Process Control (Moisture/Viscosity) formulate->ipc packaging Package in High Moisture Barrier Containers ipc->packaging kf_test Karl Fischer Titration for Moisture Content release Release for Manufacturing kf_test->release release->formulate stability Stability Testing packaging->stability Troubleshooting_Logic Troubleshooting Logic for Formulation Issues cluster_investigation Investigation cluster_corrective_action Corrective Actions start Manufacturing Issue (e.g., Low Solubility, Viscosity Change) check_moisture Measure Moisture Content of this compound (Karl Fischer) start->check_moisture review_storage Review Storage and Handling Procedures check_moisture->review_storage If moisture is high check_env Check Manufacturing Environment (RH%) review_storage->check_env implement_controls Implement Stricter Environmental Controls check_env->implement_controls improve_handling Improve Material Handling Procedures implement_controls->improve_handling quarantine_batch Quarantine Affected Batch improve_handling->quarantine_batch reformulate Consider Reformulation or Desiccants quarantine_batch->reformulate For persistent issues

References

addressing phase separation in Glycofurol-based emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glycofurol-based emulsions. The information herein is designed to help address common challenges, particularly phase separation, during experimental work.

Troubleshooting Guide: Addressing Phase Separation

Phase separation is a common issue in emulsion formulation, leading to a loss of homogeneity and compromised product quality. This guide provides a systematic approach to troubleshooting and resolving this instability.

Problem: My this compound-based emulsion is showing signs of phase separation (e.g., creaming, coalescence, or breaking).

Initial Assessment:

Before proceeding, characterize the nature of the phase separation:

  • Creaming: The dispersed phase rises to the top (or settles at the bottom if denser), forming a concentrated layer that can be redispersed upon shaking.[1][2] This is often a precursor to more severe instability.

  • Flocculation: Droplets aggregate into clumps without merging, which can also lead to faster creaming.[2]

  • Coalescence: Droplets merge to form larger ones, an irreversible process that ultimately leads to the complete separation of the two phases (breaking).[2]

Troubleshooting Steps:

Potential Cause Recommended Action Rationale
Inappropriate Emulsifier or Concentration 1. Verify HLB Value: Ensure the Hydrophilic-Lipophilic Balance (HLB) of your emulsifier system matches the required HLB of the oil phase for the desired emulsion type (O/W or W/O).[3][4] 2. Optimize Concentration: Too little emulsifier may not adequately stabilize droplets, while too much can cause its own instabilities.[1] Experiment with a range of emulsifier concentrations. 3. Consider a Co-emulsifier: Sometimes a blend of emulsifiers provides better stability than a single one.[5]The right emulsifier and concentration are critical for reducing interfacial tension and forming a stable barrier around droplets to prevent coalescence.[2]
Incorrect Droplet Size 1. Reduce Droplet Size: Employ high-shear homogenization or microfluidization to reduce the size of the dispersed phase droplets.[2] 2. Verify Homogeneity: Use techniques like microscopy or dynamic light scattering to confirm a narrow and uniform droplet size distribution.[6][7]Smaller, more uniform droplets are less prone to creaming and coalescence due to Brownian motion and reduced gravitational forces.[2][8]
Inadequate Viscosity of Continuous Phase 1. Incorporate a Viscosity Modifier: Add a thickening agent (e.g., polymers like carbomers, or gums like xanthan gum) to the continuous phase.[1][9]Increasing the viscosity of the continuous phase slows down the movement of droplets, thereby inhibiting creaming and coalescence.[1][8]
Suboptimal pH 1. Measure and Adjust pH: Determine the pH of your emulsion and adjust it using appropriate buffers.[2] The optimal pH will depend on the specific emulsifiers and active ingredients used.The pH can affect the surface charge of droplets and the solubility and efficacy of the emulsifier, influencing the electrostatic repulsion between droplets and overall stability.[10][11]
Processing and Storage Temperature 1. Control Temperature: Maintain a consistent and controlled temperature during both the emulsification process and subsequent storage.[2] Avoid temperature fluctuations.[1]Temperature can alter viscosity, solubility of components, and the physical state of the emulsifier, all of which can impact emulsion stability.[2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in my emulsion?

This compound is a water-miscible solvent used in pharmaceutical formulations, including parenteral, topical, and intranasal preparations.[12][][14][15] In an emulsion, it typically acts as a co-solvent, primarily in the aqueous phase, to dissolve or enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs) or other excipients.[14]

Q2: Can this compound itself cause phase separation?

While this compound is generally stable, it can influence the overall properties of the emulsion.[12] High concentrations of this compound can alter the polarity and viscosity of the aqueous phase, which may impact the performance of the chosen emulsifier. It is also incompatible with strong oxidizing agents.[12] Phase separation in a this compound-based emulsion is more likely due to an imbalance in the overall formulation (e.g., emulsifier type, oil-to-water ratio, pH) rather than a direct reaction with this compound itself.[2]

Q3: How do I choose the right emulsifier for my this compound-based emulsion?

The choice of emulsifier depends on the oil phase and the type of emulsion you are creating (oil-in-water or water-in-oil). The Hydrophilic-Lipophilic Balance (HLB) system is a useful guide.[4] You need to calculate the required HLB of your oil phase and then select an emulsifier or a blend of emulsifiers that provides a matching HLB value.[3][4][16]

Q4: What analytical techniques are recommended for characterizing the stability of my emulsion?

Several techniques can be used to assess emulsion stability:

  • Microscopic Analysis: A straightforward method to visually assess droplet size, shape, and distribution, and to observe flocculation or coalescence over time.[6][7]

  • Droplet Size Analysis: Techniques like Dynamic Light Scattering (DLS) or laser diffraction can provide quantitative data on the mean droplet size and polydispersity index (PDI).[6][7][17] An increase in droplet size over time is an indicator of instability.

  • Centrifugation: Accelerating phase separation through centrifugation can quickly predict the long-term stability of an emulsion.[18][19]

  • Rheological Measurements: Measuring the viscosity of the emulsion can provide insights into its physical stability, as higher viscosity often correlates with better resistance to creaming.[18]

Experimental Protocols

Protocol 1: Preparation of a Model Oil-in-Water (O/W) Emulsion using High-Shear Homogenization

  • Preparation of Aqueous Phase:

    • In a suitable vessel, combine Water for Injection, this compound, and any water-soluble components (including the hydrophilic emulsifier, e.g., a Tween).

    • Heat the aqueous phase to 70-75°C with gentle stirring until all components are dissolved.

  • Preparation of Oil Phase:

    • In a separate vessel, combine the oil, and any oil-soluble components (including the lipophilic emulsifier, e.g., a Span).

    • Heat the oil phase to 70-75°C with gentle stirring until all components are dissolved and the mixture is uniform.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer.

    • Continue homogenization for a specified period (e.g., 5-10 minutes) at a controlled speed to achieve the desired droplet size.

  • Cooling:

    • Allow the emulsion to cool to room temperature with gentle, continuous stirring.

  • Final pH Adjustment and Volume Make-up:

    • Once cooled, adjust the pH if necessary using appropriate buffering agents.

    • Add Water for Injection to reach the final target volume and mix until uniform.

Protocol 2: Evaluation of Emulsion Stability by Microscopy

  • Sample Preparation: Place a small drop of the emulsion on a clean microscope slide and cover with a coverslip.

  • Initial Observation (Time = 0):

    • Using an optical microscope, observe the emulsion under appropriate magnification (e.g., 40x or 100x).

    • Capture images of representative fields, noting the droplet size, distribution, and any signs of aggregation.

  • Incubation: Store the bulk emulsion under controlled temperature and humidity conditions.

  • Time-Point Observations: At predetermined intervals (e.g., 1, 24, 48 hours, and 1 week), repeat step 1 and 2 with a fresh sample from the stored emulsion.

  • Analysis: Compare the images over time to identify any changes in droplet morphology, such as an increase in size (coalescence) or the formation of clusters (flocculation).[7]

Visual Guides

Troubleshooting_Workflow cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions start Phase Separation Observed check_type Identify Separation Type: Creaming, Coalescence, or Breaking? start->check_type cause_emulsifier Incorrect Emulsifier / HLB check_type->cause_emulsifier cause_droplet Large Droplet Size check_type->cause_droplet cause_viscosity Low Viscosity check_type->cause_viscosity cause_ph Suboptimal pH check_type->cause_ph solution_emulsifier Optimize Emulsifier Concentration / Type cause_emulsifier->solution_emulsifier solution_homogenize Increase Homogenization Energy / Time cause_droplet->solution_homogenize solution_viscosity Add Viscosity Modifier cause_viscosity->solution_viscosity solution_ph Adjust pH cause_ph->solution_ph evaluate Re-evaluate Emulsion Stability solution_emulsifier->evaluate solution_homogenize->evaluate solution_viscosity->evaluate solution_ph->evaluate stable Emulsion Stable evaluate->stable Yes unstable Still Unstable evaluate->unstable No unstable->check_type Emulsion_Preparation_Workflow cluster_phase_prep Phase Preparation (70-75°C) A Aqueous Phase: Water + this compound + Hydrophilic Components C High-Shear Homogenization A->C B Oil Phase: Oil + Lipophilic Components B->C D Cooling with Gentle Stirring C->D E Final Emulsion D->E

References

methods to improve the encapsulation efficiency of drugs in Glycofurol-based nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions to help you enhance the encapsulation efficiency of drugs in Glycofurol-based nanoparticles.

Troubleshooting Guide: Low Drug Encapsulation Efficiency

This guide addresses common issues encountered during the encapsulation of drugs in this compound-based nanoparticles and provides systematic solutions.

Problem: My drug encapsulation efficiency is consistently low. What are the potential causes and how can I improve it?

Answer: Low encapsulation efficiency in this compound-based nanoparticle systems can stem from several factors related to the formulation and process parameters. Below is a breakdown of potential causes and their corresponding solutions.

Troubleshooting Workflow

Troubleshooting_Encapsulation_Efficiency start Low Encapsulation Efficiency cause1 Suboptimal Drug-to-Polymer Ratio start->cause1 cause2 Poor Drug Solubility in Organic Phase start->cause2 cause3 Inadequate Mixing or Nanoprecipitation start->cause3 cause4 Unfavorable Drug Partitioning start->cause4 solution1 Optimize Drug-to-Polymer Ratio: - Systematically vary the ratio - Start with a higher polymer concentration cause1->solution1 solution2 Enhance Drug Solubility: - Screen alternative co-solvents - Gently warm the organic phase cause2->solution2 solution3 Improve Mixing Dynamics: - Increase stirring speed - Optimize addition rate of organic phase cause3->solution3 solution4 Modify Aqueous Phase: - Adjust pH to suppress drug ionization - Increase viscosity of aqueous phase cause4->solution4

Caption: Troubleshooting workflow for low drug encapsulation efficiency.

Detailed Causes and Solutions
Potential CauseRecommended SolutionExperimental Protocol
Suboptimal Drug-to-Polymer Ratio Systematically vary the drug-to-polymer ratio. Often, a higher polymer concentration relative to the drug leads to better encapsulation.Prepare a series of formulations with fixed drug concentration and varying polymer (e.g., PLGA) concentrations. Start with ratios such as 1:5, 1:10, and 1:20 (drug:polymer, w/w).
Poor Drug Solubility in the Organic Phase Ensure the drug is fully dissolved in the this compound and any co-solvents before the nanoprecipitation step. Consider using a co-solvent system to improve solubility.Screen different pharmaceutically acceptable co-solvents that are miscible with this compound and water, such as ethanol (B145695) or acetone. Gentle warming of the organic phase can also be explored, keeping in mind the thermal stability of the drug and polymer.
Inadequate Mixing or Nanoprecipitation Dynamics The rate of addition of the organic phase to the aqueous phase and the stirring speed are critical. Faster mixing generally leads to smaller nanoparticles and can influence encapsulation.Optimize the injection rate of the this compound-drug-polymer solution into the aqueous phase. Investigate the effect of different stirring speeds (e.g., 500, 1000, 1500 rpm) on encapsulation efficiency.
Unfavorable Drug Partitioning For lipophilic drugs, increasing their partitioning into the polymer matrix is key. The encapsulation rate of several model compounds in a this compound-based system was found to increase with a rising partition coefficient.[1]For drugs with ionizable groups, adjust the pH of the aqueous phase to suppress ionization and favor partitioning into the hydrophobic polymer core. Increasing the viscosity of the external aqueous phase can also slow down drug diffusion away from the forming nanoparticles.
Incompatible Drug-Polymer Interactions The affinity between the drug and the polymer matrix is crucial for high encapsulation.While challenging to modify, understanding the potential for hydrogen bonding or hydrophobic interactions between your drug and the polymer (e.g., PLGA) can guide formulation adjustments.

Frequently Asked Questions (FAQs)

Q1: What is a typical encapsulation efficiency I can expect for drugs in this compound-based nanoparticles?

A1: The encapsulation efficiency is highly dependent on the physicochemical properties of the drug, particularly its lipophilicity. In a study using a quasi-emulsion extraction method with this compound as the solvent for PLGA microspheres, the following encapsulation rates were observed for different model compounds[1]:

CompoundPartition Coefficient (log P)Encapsulation Rate (%)
Ibuprofen3.971.9 ± 0.6
Ritonavir4.411.2 ± 0.4
Lopinavir5.314.0 ± 2.2
Sudan III6.728.3 ± 0.4

This data suggests a trend of increasing encapsulation with increasing lipophilicity. For nanoparticles prepared by a one-step nanoprecipitation process, the efficiency will also be influenced by the specific formulation and process parameters.

Q2: How do I measure the encapsulation efficiency of my drug in this compound-based nanoparticles?

A2: The encapsulation efficiency (EE%) is typically determined indirectly by measuring the amount of free, unencapsulated drug in the aqueous supernatant after nanoparticle separation. The formula is:

EE% = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100

Here is a general workflow for determining encapsulation efficiency:

Encapsulation_Efficiency_Workflow start Nanoparticle Suspension step1 Separate Nanoparticles from Supernatant (e.g., Centrifugation) start->step1 step2 Collect Supernatant step1->step2 step3 Quantify Free Drug in Supernatant (e.g., HPLC, UV-Vis) step2->step3 step4 Calculate Encapsulation Efficiency step3->step4

Caption: Workflow for determining drug encapsulation efficiency.

Q3: Can the choice of polymer affect the encapsulation efficiency in a this compound-based system?

A3: Yes, the choice of polymer is critical. The interaction between the drug and the polymer matrix is a key factor for successful loading.[2] For this compound-based systems, poly(lactic-co-glycolic acid) (PLGA) has been successfully used.[1][3][4][5] The properties of the PLGA, such as its molecular weight and lactide-to-glycolide ratio, can influence the hydrophobicity of the resulting nanoparticles and thus the encapsulation of lipophilic drugs. It is advisable to screen different types of polymers or different grades of the same polymer to find the most compatible one for your specific drug.

Q4: What is the role of this compound in the nanoparticle formation process?

A4: this compound serves as a non-toxic, water-miscible organic solvent for the polymer (e.g., PLGA) and the drug.[1][3][5][6] In nanoprecipitation, a solution of the polymer and drug in this compound is rapidly mixed with an aqueous phase (an anti-solvent). This causes the polymer to precipitate and form nanoparticles, entrapping the drug in the process.[3] Its use as a less toxic alternative to solvents like dichloromethane (B109758) is a key advantage.[5]

Experimental Protocols

Protocol 1: Preparation of Drug-Loaded Nanoparticles using Nanoprecipitation

This protocol describes a one-step nanoprecipitation method for encapsulating a hydrophobic drug in PLGA nanoparticles using this compound as the solvent.

Materials:

  • Drug of interest

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Purified water

  • Surfactant (e.g., Poloxamer 188 or PVA)

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and the drug in this compound. Ensure complete dissolution, using gentle warming if necessary and if the components are thermally stable.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., 0.5% w/v Poloxamer 188).

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring at a controlled rate.

  • Solvent Evaporation: Continue stirring the resulting nanoparticle suspension at room temperature for several hours to allow for the evaporation of this compound.

  • Nanoparticle Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the nanoparticles with purified water to remove any unencapsulated drug and excess surfactant.

  • Lyophilization (Optional): For long-term storage, the purified nanoparticles can be resuspended in a cryoprotectant solution (e.g., 5% trehalose) and lyophilized.

Protocol 2: Determination of Encapsulation Efficiency

This protocol outlines the steps to quantify the amount of drug encapsulated within the nanoparticles.

Materials:

  • Drug-loaded nanoparticle suspension

  • Appropriate analytical instrument (e.g., HPLC, UV-Vis spectrophotometer)

  • Mobile phase and standards for HPLC, or a suitable solvent for UV-Vis analysis

Procedure:

  • Separation of Free Drug: Centrifuge a known volume of the nanoparticle suspension at a high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.

  • Quantification of Free Drug: Carefully collect the supernatant, which contains the unencapsulated drug. Analyze the concentration of the drug in the supernatant using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • Calculation: Use the following formula to calculate the encapsulation efficiency: EE% = [(Total amount of drug used in the formulation - Amount of drug in the supernatant) / Total amount of drug used in the formulation] x 100

Note: It is essential to create a calibration curve for the drug using the same analytical method to ensure accurate quantification.

References

Technical Support Center: Troubleshooting Assay Variability in Glycofurol Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the analysis of drug formulations containing Glycofurol. The following information is designed to help you identify potential causes of assay variability and provide systematic solutions to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in pharmaceutical formulations?

This compound, also known as tetrahydrofurfuryl alcohol polyethylene (B3416737) glycol ether, is a versatile, non-ionic solvent and solubilizing agent. It is frequently used in parenteral (injectable), oral, and topical formulations to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs). Its biocompatibility and low toxicity make it a suitable excipient for various drug delivery systems.[1]

Q2: What are the common causes of assay variability in this compound formulations?

Assay variability in this compound formulations can stem from several factors, broadly categorized as:

  • API-Excipient Interactions: Chemical reactions or physical interactions between the API and this compound or other excipients.

  • Formulation Stability: Degradation of the API or this compound over time, influenced by factors like temperature, pH, and light.

  • Analytical Method Issues: Challenges related to the analytical technique itself, such as chromatography or spectroscopy, when analyzing a complex matrix containing this compound.

  • Sample Preparation: Incomplete extraction of the API from the formulation or the introduction of contaminants during sample processing.

Q3: How can I prevent assay variability before it occurs?

Proactive measures are key to minimizing assay variability. These include:

  • Thorough Method Validation: Develop and validate a stability-indicating analytical method specific to your formulation. This involves assessing parameters like specificity, linearity, accuracy, precision, and robustness.[2][3]

  • Forced Degradation Studies: Conduct forced degradation studies on the API, this compound, and the final formulation to identify potential degradation products and ensure your analytical method can separate them from the intact API.[4][5][6][7]

  • Excipient Compatibility Studies: Perform compatibility studies between the API and all excipients, including this compound, under accelerated conditions to identify potential interactions early in the development process.[8][9]

  • Proper Storage: Store formulations under recommended conditions to minimize degradation.

Troubleshooting Guides

Issue 1: Inconsistent API Concentration (Low Recovery or High Variability)
Potential Cause Troubleshooting Steps Recommended Action
Incomplete API Extraction 1. Review your sample preparation protocol. Is the solvent system appropriate to fully dissolve the API and break any interactions with this compound? 2. Experiment with different extraction solvents or solvent mixtures. 3. Increase sonication time or vortexing intensity during extraction.Optimize the extraction procedure to ensure complete recovery of the API. Perform recovery studies by spiking a known amount of API into the placebo formulation.
API Degradation 1. Analyze freshly prepared samples and compare the results with aged samples. 2. Review the stability data from forced degradation studies. Are the observed impurities consistent with known degradation pathways? 3. Analyze for known degradation products of your API and potentially this compound.If degradation is confirmed, investigate the root cause (e.g., pH, temperature, light exposure). Consider reformulating with stabilizing agents or adjusting storage conditions.
API-Glycofurol Interaction 1. Use spectroscopic techniques (e.g., FTIR, NMR) to look for evidence of chemical interactions between the API and this compound. 2. Investigate the impact of this compound concentration on API recovery.If an interaction is identified, you may need to select an alternative solubilizer or modify the formulation to minimize the interaction.
Issue 2: Appearance of Unexpected Peaks in the Chromatogram (HPLC-Based Assays)
Potential Cause Troubleshooting Steps Recommended Action
This compound Degradation Products 1. Inject a placebo formulation (containing this compound but no API) that has been subjected to the same stress conditions as your sample. 2. Search for literature on the degradation of this compound or its components (tetrahydrofurfuryl alcohol and polyethylene glycol) under similar conditions.Identify the this compound-related peaks and ensure your method provides sufficient resolution to separate them from the API and its degradation products.
Interaction Products 1. Analyze samples from API-excipient compatibility studies. 2. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and deduce their potential structure.Once the interaction product is identified, the formulation may need to be adjusted.
Contamination 1. Review all solvents, reagents, and materials used in sample preparation for potential sources of contamination. 2. Inject a blank (solvent) to check for system contamination.Replace any contaminated materials and ensure proper cleaning of all glassware and equipment.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general approach for conducting forced degradation studies to identify potential degradation products and validate the stability-indicating nature of an analytical method.

1. Stress Conditions:

  • Acid Hydrolysis: 1 mg/mL of the drug substance/product in 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 1 mg/mL of the drug substance/product in 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 1 mg/mL of the drug substance/product in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance/product kept at 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug substance/product to UV light (254 nm) and visible light for a specified duration.

2. Sample Analysis:

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples using a validated stability-indicating HPLC method.

3. Data Evaluation:

  • Identify and quantify the degradation products.

  • Calculate the percentage of degradation of the API. A target degradation of 5-20% is generally considered appropriate.[7]

  • Ensure mass balance, where the sum of the assay of the parent drug and the impurities is close to 100%.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a general workflow for developing a stability-indicating RP-HPLC method for a this compound-containing formulation.

1. Column and Mobile Phase Selection:

  • Start with a common reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

  • Use a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[10][11]

2. Method Optimization:

  • Optimize the mobile phase composition (gradient or isocratic elution), pH, and flow rate to achieve good resolution between the API and all potential impurities and degradation products.

  • Use a photodiode array (PDA) detector to check for peak purity.

3. Method Validation (as per ICH Q2(R1) guidelines):

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants, matrix).

  • Linearity: Analyze a series of dilutions of the standard solution to demonstrate a linear relationship between concentration and response.

  • Accuracy: Perform recovery studies by spiking the placebo with known amounts of the API.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day and inter-analyst).

  • Robustness: Intentionally vary method parameters (e.g., pH, mobile phase composition, temperature) to assess the method's reliability.

Data Presentation

Table 1: Example of HPLC Method Validation Data for an API in a this compound Formulation
Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Robustness No significant change in resultsPassed
Table 2: Example of Forced Degradation Study Results
Stress Condition% Degradation of APIMajor Degradation Products (RT, min)
0.1 N HCl, 60°C, 24h 15.2%4.5, 6.8
0.1 N NaOH, 60°C, 24h 8.5%5.2
3% H₂O₂, RT, 24h 12.1%7.1
Heat (105°C, 24h) 5.6%4.5
UV Light (254 nm, 24h) 9.8%8.3

Visualizations

TroubleshootingWorkflow start Assay Variability Observed (Inconsistent Results) check_sample_prep Review Sample Preparation Protocol start->check_sample_prep Is recovery low? check_api_stability Investigate API Stability start->check_api_stability Are there extra peaks? check_method Evaluate Analytical Method start->check_method Is there high RSD? optimize_extraction Optimize Extraction (Solvent, Time, Energy) check_sample_prep->optimize_extraction reformulate Reformulate or Add Stabilizers check_api_stability->reformulate revalidate_method Re-optimize and Re-validate Analytical Method check_method->revalidate_method solution Consistent and Reliable Assay Results optimize_extraction->solution reformulate->solution revalidate_method->solution

Caption: Troubleshooting workflow for assay variability.

StabilityIndicatingMethod cluster_dev Method Development cluster_val Method Validation (ICH Q2) dev_start Select Column & Initial Conditions forced_degradation Perform Forced Degradation Studies dev_start->forced_degradation optimization Optimize Separation (Resolution of all peaks) forced_degradation->optimization specificity Specificity optimization->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision robustness Robustness precision->robustness final_method Validated Stability- Indicating Method robustness->final_method

Caption: Workflow for developing a stability-indicating assay.

References

Technical Support Center: Strategies for Scaling Up Glycofurol-Based Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental and scale-up phases of Glycofurol-based formulations.

Troubleshooting Guides

This section is designed to help you navigate common challenges in the development and scaling up of this compound-based formulations.

Issue 1: API Precipitation Upon Dilution or During Storage

Question: My Active Pharmaceutical Ingredient (API), which was fully dissolved in a this compound-based formulation, is precipitating out upon dilution with an aqueous medium or during stability studies. What are the potential causes and how can I resolve this?

Answer:

API precipitation is a common challenge when scaling up parenteral formulations. It can lead to loss of therapeutic efficacy and potential safety concerns. The primary reasons for precipitation in this compound-based formulations include:

  • Supersaturation: The formulation may be thermodynamically unstable, leading to the API coming out of solution over time or upon a change in conditions.

  • pH Shift: Dilution with an aqueous buffer can alter the pH of the microenvironment surrounding the API, reducing its solubility.

  • Temperature Effects: Changes in temperature during storage or processing can decrease API solubility.

  • Incompatibility: The API may be incompatible with other excipients in the formulation or with the diluent.

Troubleshooting Workflow for API Precipitation

Precipitation_Troubleshooting start Precipitation Observed check_solubility Step 1: Verify API Solubility in this compound & Co-solvents start->check_solubility ph_effect Step 2: Evaluate pH Effects upon Dilution check_solubility->ph_effect Solubility Adequate reformulate Step 5: Reformulate check_solubility->reformulate Inadequate Solubility temp_effect Step 3: Assess Temperature Impact ph_effect->temp_effect pH Stable ph_effect->reformulate pH Shift Causes Precipitation excipient_compatibility Step 4: Review Excipient Compatibility temp_effect->excipient_compatibility No Temperature Effect temp_effect->reformulate Precipitation at Low Temp excipient_compatibility->reformulate Incompatibility Identified

Caption: Troubleshooting workflow for API precipitation in this compound formulations.

Mitigation Strategies:

  • Co-solvent Addition: The inclusion of a co-solvent can enhance the solubility of the API. The selection of a co-solvent should be based on its miscibility with both this compound and water, as well as its solubilizing capacity for the specific API.

  • pH Adjustment: If a pH shift is the culprit, consider buffering the formulation or the diluent to maintain a pH at which the API is most soluble.

  • Surfactant Addition: For highly hydrophobic drugs, incorporating a non-ionic surfactant can help to maintain the API in solution upon dilution by forming micelles.

  • Formulation Optimization: It may be necessary to adjust the concentration of this compound, the API, or other excipients to find a more stable formulation.

Issue 2: Increased Viscosity During Scale-Up

Question: We are observing a significant increase in the viscosity of our this compound-based formulation as we scale up from lab to pilot batch, making it difficult to process and filter. What could be the cause and how can we manage this?

Answer:

Increased viscosity is a frequent hurdle in the scale-up of parenteral formulations, particularly those with high concentrations of APIs or excipients.[1] In this compound-based formulations, this can be attributed to:

  • Concentration Effects: As the concentration of the API and/or this compound increases, so does the viscosity of the solution. This relationship is often non-linear.

  • Temperature Dependence: Viscosity is highly dependent on temperature; a decrease in temperature can lead to a significant increase in viscosity.[2]

  • Molecular Interactions: Interactions between the API, this compound, and other excipients can lead to the formation of larger molecular structures, increasing viscosity.

Troubleshooting Workflow for Viscosity Issues

Viscosity_Troubleshooting start High Viscosity Observed concentration_check Step 1: Evaluate Concentration Effects start->concentration_check temperature_control Step 2: Assess Temperature Control During Processing concentration_check->temperature_control Concentration within limits process_optimization Step 4: Optimize Process Parameters concentration_check->process_optimization Concentration too high excipient_interaction Step 3: Investigate Excipient Interactions temperature_control->excipient_interaction Temperature controlled temperature_control->process_optimization Temperature fluctuations excipient_interaction->process_optimization No adverse interactions

Caption: Troubleshooting workflow for managing high viscosity in this compound formulations.

Mitigation Strategies:

  • Temperature Control: Maintaining a consistent and slightly elevated temperature during manufacturing and filling can help to keep the viscosity within a manageable range.

  • Formulation Adjustment: Reducing the concentration of the API or this compound, if possible without compromising efficacy and solubility, is a direct way to lower viscosity.

  • Addition of Viscosity-Reducing Agents: Certain excipients can be added to reduce the viscosity of the formulation. The choice of agent will depend on the specific formulation and regulatory acceptance.

  • Process Optimization: Modifying mixing speeds and times, as well as the type of filtration membranes and pumps used, can help to accommodate more viscous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for this compound in parenteral formulations?

A1: this compound is used in a wide range of concentrations, often up to 50% v/v in parenteral products for both intravenous and intramuscular injections. The optimal concentration depends on the solubility of the API and the desired viscosity of the final product.

Q2: How does temperature affect the stability of this compound-based formulations?

A2: this compound itself is relatively stable. However, temperature can significantly impact the physical stability of the formulation. Lower temperatures can lead to increased viscosity and may cause certain APIs to precipitate. Conversely, higher temperatures can accelerate chemical degradation of the API. It is crucial to conduct stability studies at various temperatures to determine the optimal storage conditions.[2]

Q3: What are the key considerations when selecting a co-solvent to use with this compound?

A3: When selecting a co-solvent, consider the following:

  • Solubilizing Power: The co-solvent should have a high capacity to dissolve the API.

  • Miscibility: It must be miscible with both this compound and the aqueous diluent.

  • Safety and Biocompatibility: The co-solvent must be safe for the intended route of administration.

  • Viscosity Impact: The co-solvent should ideally not contribute to a significant increase in the formulation's viscosity.

  • Regulatory Acceptance: The co-solvent should be an approved excipient for parenteral use.

Q4: Can I use this compound in formulations for routes of administration other than parenteral?

A4: Yes, this compound has been investigated for use in topical and intranasal formulations as a penetration enhancer and solvent.[3] Its ability to dissolve poorly water-soluble drugs and enhance their transport across biological membranes makes it a versatile excipient.

Data Presentation

The following tables provide illustrative data on the impact of this compound concentration on API solubility and formulation viscosity. Please note that this data is for exemplary purposes and actual results will vary depending on the specific API and other excipients.

Table 1: Illustrative Solubility of a Model Hydrophobic Drug (e.g., Melatonin) in this compound/Water Mixtures

This compound Concentration (% v/v)Water Concentration (% v/v)Melatonin Solubility (mg/mL)[4]
100010.8
75255.2
50501.5
25750.3
0100< 0.1

Table 2: Illustrative Viscosity of this compound/Water Mixtures at Different Temperatures

This compound Concentration (% v/v)Temperature (°C)Viscosity (cP)
50515.2
50258.5
75528.9
752514.3
100545.1
1002522.7

Experimental Protocols

Protocol 1: Determination of API Solubility in this compound-Based Systems

Objective: To determine the saturation solubility of an API in various this compound/co-solvent/water mixtures.

Methodology:

  • Preparation of Solvent Systems: Prepare a series of solvent systems with varying ratios of this compound, a selected co-solvent (e.g., ethanol, propylene (B89431) glycol), and water.

  • Equilibration: Add an excess amount of the API to a known volume of each solvent system in sealed vials.

  • Saturation: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, centrifuge the samples to separate the undissolved API. Carefully collect an aliquot of the supernatant.

  • Quantification: Dilute the supernatant with a suitable solvent and quantify the API concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[3]

  • Data Analysis: Report the solubility as the average concentration of the API in the saturated supernatant.

Protocol 2: Viscosity Measurement of this compound-Based Formulations

Objective: To measure the dynamic viscosity of this compound-based formulations at different temperatures.

Methodology:

  • Sample Preparation: Prepare the this compound-based formulation with the desired concentration of API and other excipients.

  • Instrumentation: Use a calibrated viscometer or rheometer suitable for the expected viscosity range of the formulation.

  • Temperature Control: Set the temperature of the instrument to the desired value (e.g., 5°C, 25°C).

  • Measurement: Introduce the sample into the instrument and allow it to equilibrate to the set temperature.

  • Data Collection: Measure the viscosity according to the instrument's operating procedure. Record the viscosity in centipoise (cP) or millipascal-seconds (mPa·s).

  • Repeatability: Perform the measurement in triplicate for each temperature point to ensure accuracy and precision.

Protocol 3: Accelerated Stability Study of this compound-Based Formulations

Objective: To assess the short-term stability of a this compound-based formulation under accelerated conditions to predict its long-term shelf life.

Methodology:

  • Sample Preparation: Prepare the final formulation and package it in the intended container-closure system.

  • Storage Conditions: Place the samples in stability chambers set at accelerated conditions, as per ICH guidelines (e.g., 40°C ± 2°C / 75% RH ± 5% RH).[8][9]

  • Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Analytical Testing: At each time point, test the samples for key stability-indicating parameters, including:

    • Appearance (color, clarity, presence of particulate matter)

    • pH

    • Assay of the API

    • Content of degradation products

    • Viscosity

  • Data Evaluation: Analyze the data to identify any trends in the degradation of the API or changes in the physical properties of the formulation.

Workflow for Stability Study

Stability_Study_Workflow start Prepare Formulation package Package in Final Container start->package storage Place in Stability Chambers (Accelerated Conditions) package->storage pull_samples Pull Samples at Time Points (0, 1, 3, 6 mo) storage->pull_samples testing Analytical Testing (Appearance, pH, Assay, Degradants, Viscosity) pull_samples->testing evaluate Evaluate Data and Predict Shelf Life testing->evaluate

Caption: A typical workflow for an accelerated stability study of a pharmaceutical formulation.

References

Validation & Comparative

A Comparative Guide: Glycofurol vs. Propylene Glycol for Enhancing Drug Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective delivery of poorly soluble drugs remains a critical challenge in pharmaceutical formulation. Co-solvents are frequently employed to enhance the solubility of these challenging compounds, thereby improving their bioavailability. Among the various options, Glycofurol and propylene (B89431) glycol are two commonly used excipients. This guide provides an objective comparison of their performance in enhancing drug solubility, supported by experimental data, detailed protocols, and visual representations of experimental workflows.

Executive Summary

Both this compound and propylene glycol are effective co-solvents for increasing the solubility of poorly water-soluble drugs. This compound often exhibits superior solubilizing power for certain compounds, such as melatonin (B1676174), where it has been shown to be nearly three times more effective than propylene glycol. Propylene glycol, a well-established excipient, is widely used in various formulations and has extensive safety data. The choice between these two solvents will ultimately depend on the specific physicochemical properties of the drug, the desired dosage form, and regulatory considerations.

Performance Comparison: Quantitative Data

The following tables summarize the available quantitative data on the solubility-enhancing effects of this compound and propylene glycol for various drugs.

Table 1: Comparative Solubility of Melatonin

Solvent System (20% w/w in water)Solubility of Melatonin (mg/g)Reference
This compound10.5–11.1[1]
Propylene Glycol3.6–3.8[1]

Table 2: Solubility of BCS Class II Drugs in Propylene Glycol and this compound

DrugSolventSolubilityReference
Carbamazepine Propylene Glycol (in 80% PG/water)Not explicitly quantified, but used as a solvent.
This compoundUp to 100 mg/mL
Ibuprofen Propylene Glycol300 mg/g
This compoundSoluble, but specific quantitative data not found in the reviewed literature.
Ketoprofen Propylene Glycol (Pure)41.83 x 10⁻³ (mole fraction)
This compoundNo direct comparative data found.

Note: Direct comparative studies for a wide range of BCS Class II drugs in both this compound and propylene glycol are limited in the publicly available literature. The data presented for propylene glycol is often in aqueous mixtures.

Mechanism of Solubility Enhancement

Both this compound and propylene glycol act as co-solvents, a technique used to increase the solubility of poorly water-soluble drugs by reducing the interfacial tension between the hydrophobic drug and the aqueous medium[2]. This is achieved by altering the polarity of the solvent system to be more favorable for the dissolution of non-polar drug molecules. The hydroxyl groups in both this compound and propylene glycol can form hydrogen bonds with the drug molecules, facilitating their dispersion within the solvent.

Experimental Protocols

A detailed methodology for determining drug solubility is crucial for accurate and reproducible results. The shake-flask method is a widely accepted and reliable technique for this purpose.

Key Experiment: Determination of Melatonin Solubility

Objective: To determine and compare the saturation solubility of melatonin in 20% (w/w) aqueous solutions of this compound and propylene glycol.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_solubilization Solubilization cluster_analysis Analysis prep_solvents Prepare 20% w/w solutions of This compound and Propylene Glycol in water prep_tubes Transfer 1 ml of each solution to separate Eppendorf tubes prep_solvents->prep_tubes add_melatonin Add excess melatonin to each tube prep_tubes->add_melatonin shake Shake at a constant temperature (e.g., 25°C) for a defined period (e.g., 24 hours) to reach equilibrium add_melatonin->shake centrifuge Centrifuge to separate undissolved melatonin shake->centrifuge supernatant Collect the supernatant centrifuge->supernatant dilute Dilute the supernatant with a suitable solvent (e.g., acetonitrile) supernatant->dilute hplc Analyze melatonin concentration using HPLC dilute->hplc

Figure 1. Experimental workflow for solubility determination.

Methodology:

  • Preparation of Solvent Systems: Prepare 20% (w/w) solutions of this compound and propylene glycol in purified water.

  • Sample Preparation: Transfer 1 mL of each solvent system into separate, appropriately sized vials (e.g., Eppendorf tubes).

  • Addition of Drug: Add an excess amount of melatonin to each vial to ensure that saturation is reached.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved melatonin.

  • Sample Collection and Dilution: Carefully collect a known volume of the clear supernatant and dilute it with a suitable solvent (e.g., acetonitrile) to a concentration within the analytical range of the HPLC method.

  • Quantification: Analyze the concentration of melatonin in the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method.

Analytical Method: HPLC for Melatonin Quantification

A reversed-phase HPLC (RP-HPLC) method is suitable for the quantification of melatonin.

Logical Relationship of HPLC Method Parameters:

G MobilePhase Mobile Phase (e.g., Acetonitrile:Water) Column Stationary Phase (e.g., C18 column) MobilePhase->Column FlowRate Flow Rate (e.g., 1.0 mL/min) Column->FlowRate Detection Detector (e.g., UV at 223 nm) FlowRate->Detection Quantification Quantification (Peak Area vs. Standard Curve) Detection->Quantification

Figure 2. Key parameters of the HPLC analysis.

Typical HPLC Parameters:

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)

  • Mobile Phase: Acetonitrile and water in a suitable ratio (e.g., 40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at 223 nm

  • Injection Volume: 20 µL

  • Quantification: Based on a standard curve of known melatonin concentrations.

Conclusion

Both this compound and propylene glycol are valuable tools for enhancing the solubility of poorly water-soluble drugs. The experimental data for melatonin clearly demonstrates that this compound can offer a significant advantage in solubilization capacity for certain molecules. However, propylene glycol has a longer history of use and a more extensive safety profile for a wide range of applications.

For drug development professionals, the selection between these two co-solvents should be based on a comprehensive evaluation including:

  • Comparative solubility studies with the specific active pharmaceutical ingredient (API).

  • Compatibility with other excipients in the formulation.

  • The intended route of administration and any potential for irritation or toxicity.

  • Regulatory acceptance for the intended dosage form and patient population.

This guide provides a foundation for making an informed decision, but further drug-specific experimental work is essential for optimal formulation development.

References

Glycofurol vs. Transcutol: A Comparative Guide to Enhancing Topical Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of excipients is paramount in formulating effective topical drug delivery systems. Among the array of penetration enhancers, Glycofurol and Transcutol have emerged as prominent solvents for their ability to improve the solubility and skin permeation of active pharmaceutical ingredients (APIs). This guide provides an objective, data-driven comparison of their performance, supported by experimental evidence, to aid in the selection of the optimal vehicle for topical formulations.

Physicochemical Properties

A fundamental comparison begins with the distinct physicochemical properties of this compound and Transcutol, which influence their behavior as solvents and penetration enhancers. Transcutol® P, a highly purified form of Diethylene Glycol Monoethyl Ether (DEGEE), is a powerful solubilizer compatible with a wide range of APIs.[1][2] this compound, or tetrahydrofurfuryl alcohol polyethylene (B3416737) glycol ether, is also a recognized solvent, particularly for water-insoluble drugs.[3][4]

PropertyThis compoundTranscutol® P (DEGEE)
Chemical Name Tetrahydrofurfuryl alcohol polyethylene glycol ether[4]2-(2-Ethoxyethoxy)ethanol[2]
Synonyms This compound 75, Tetraglycol[4]Diethylene glycol monoethyl ether, Carbitol[2]
Functional Category Solvent, penetration enhancer[4]Solvent, solubilizer, penetration enhancer[2][5]
Appearance Clear, colorless, almost odorless liquid[4]Clear, colorless, slightly hygroscopic liquid[6]
Solubility Miscible with water, ethanol, and acetone[4]Soluble in water, glycerin, and propylene (B89431) glycol[7]
Viscosity (at 20°C) 8-18 mPa·s[4]~6.7 mPa·s
Log P (Octanol/Water) --0.54[5]
Boiling Point -198-201 °C[5]
Regulatory Status Included in parenteral medicines in Europe[4]Approved by the FDA for topical and transdermal use[2][7]

Mechanism of Action in Skin Permeation

Both this compound and Transcutol enhance topical drug delivery primarily by improving drug solubility and modifying the barrier properties of the stratum corneum.

Transcutol operates through a "push and pull" effect.[5] The "push" aspect stems from its strong solubilizing capacity, which increases the concentration of the drug in the vehicle, thereby enhancing the thermodynamic driving force for diffusion.[1][5] The "pull" effect is attributed to its ability to permeate into the stratum corneum, where it can interact with the lipid bilayer, disrupt its structure, and facilitate drug diffusion.[5][7] Transcutol can also alter the solubility parameter of the intercellular lipid domain to better match that of the API, increasing the drug's solubility within the stratum corneum.[7]

This compound is also recognized for its capability as an absorption enhancer.[3] It functions as a hydrophilic, water-miscible co-solvent that can effectively dissolve water-insoluble drugs, which is a critical first step for topical delivery.[3] While its direct interaction with the stratum corneum is less extensively detailed in the cited literature compared to Transcutol, its solvent properties are key to creating a formulation where the drug is available to partition into the skin.

G cluster_skin Skin Barrier API Drug (API) in Vehicle SC Stratum Corneum (Lipid Bilayer) API->SC Partitioning Enhancer This compound or Transcutol (Penetration Enhancer) Enhancer->SC Interaction & Permeation VE Viable Epidermis SC->VE Diffusion Systemic Systemic Circulation VE->Systemic Absorption G A 1. Prepare Receptor Solution (e.g., PBS, degassed) B 2. Mount Skin Membrane (Stratum Corneum facing up) A->B C 3. Assemble Franz Cell & Equilibrate at 32°C B->C D 4. Apply Topical Formulation to Donor Chamber C->D E 5. Collect Samples at Predetermined Intervals D->E F 6. Replenish with Fresh Receptor Solution E->F G 7. Analyze Samples (e.g., HPLC) E->G F->E Maintain Sink Conditions H 8. Calculate Permeation Parameters (Flux, Kp) G->H G A Poorly Water-Soluble API? B High Permeation Enhancement Required? A->B No Res1 Consider this compound (Strong Solvent) A->Res1 Yes C Versatile Formulation (Cream, Emulsion, Gel)? B->C No Res2 Consider Transcutol (Proven Enhancer) B->Res2 Yes Res3 Consider Transcutol (High Versatility) C->Res3 Yes Res1->B Res4 Consider this compound/Transcutol Combination Res1->Res4 Combine for Synergy Res2->Res4

References

A Comparative Analysis of Glycofurol and DMSO as Solvents for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can significantly influence the outcome and reproducibility of in vitro assays. This guide provides a comprehensive comparison of two commonly used solvents, Glycofurol and Dimethyl Sulfoxide (DMSO), to aid in the selection of the most appropriate vehicle for your experimental needs.

This comparison delves into their physicochemical properties, impact on cell viability, and compatibility with common assay components, supported by available experimental data.

Physicochemical Properties

A fundamental understanding of the physical and chemical characteristics of a solvent is paramount for its effective use in in vitro studies. The properties of this compound and DMSO are summarized below.

PropertyThis compoundDimethyl Sulfoxide (DMSO)
Chemical Formula C9H18O4 (average)[1](CH3)2SO
Molar Mass 190.24 g/mol (average)[1]78.13 g/mol
Appearance Clear, colorless, almost odorless liquid[1][2]Colorless liquid[3]
Density 1.070–1.090 g/cm³ at 20°C[1]1.1004 g/cm³
Boiling Point 80–100 °C for this compound 75[1]189 °C
Melting Point Not specified19 °C
Viscosity (dynamic) 8–18 mPa·s at 20°C for this compound 75[1]High
Solubility in Water Miscible in all proportions (cloudiness may occur)[1]Miscible
Solubility in Organic Solvents Miscible with ethanol (B145695) (95%), glycerin, polyethylene (B3416737) glycol 400, and propylene (B89431) glycol. Immiscible with arachis oil, isopropyl ether, and petroleum ether.[1]Miscible in a wide range of organic solvents
Hygroscopicity Moisture content: 0.2-5% at ambient temperature and 30% relative humidity[1]Hygroscopic

Solubility of Compounds

Both this compound and DMSO are valued for their ability to dissolve a wide range of compounds, including those with poor aqueous solubility.

This compound is recognized for its capacity to enhance the solubility of hydrophobic drugs, making it a valuable solvent for injectable formulations.[4] It is miscible with water and a variety of organic solvents, allowing for its use in diverse formulation strategies.[1]

DMSO is a powerful polar aprotic solvent, capable of dissolving both polar and nonpolar compounds.[3] This broad solvency has established DMSO as a standard solvent for compound libraries in high-throughput screening.

Impact on Cell Viability and Cytotoxicity

The ideal solvent should exhibit minimal cytotoxicity at the concentrations used in in vitro assays to ensure that the observed effects are due to the test compound and not the vehicle.

This compound is generally considered to be a relatively nontoxic and nonirritant material, with a tolerability profile similar to propylene glycol.[2][3] It has been used as a non-toxic solvent in the preparation of PLGA microspheres for drug delivery, with studies indicating that the resulting microspheres are not toxic to target cells in vitro.[4] One conference abstract mentions a comparative study on the cytotoxicity of this compound and DMSO on HT29-MTX, HUVEC, and RAW 264.7 cell lines; however, specific IC50 values from this study are not publicly available.

DMSO is widely used in cell culture, but its cytotoxicity is concentration-dependent. Generally, concentrations below 0.5% (v/v) are considered safe for most cell lines, although some studies report effects on cell growth and differentiation even at these low concentrations. Higher concentrations can lead to significant cytotoxicity. For example, one study found that DMSO concentrations of 1% and 2% significantly reduced the viability of MCF-7 cells.

It is crucial to perform a dose-response experiment for any solvent to determine the maximum concentration that does not significantly affect the viability of the specific cell line used in an assay.

Effects on In Vitro Assay Components

Solvents can sometimes interfere with assay components, such as enzymes or reporter proteins, leading to inaccurate results.

This compound: There is limited specific data available in the reviewed literature regarding the direct effects of this compound on the activity of common enzymes and reporter systems used in in vitro assays. Its use in parenteral formulations suggests a good degree of biocompatibility.[2][3]

DMSO has been reported to affect the activity of various enzymes. The nature of this effect can be inhibitory or activating, depending on the enzyme and the DMSO concentration. For instance, some studies have shown that DMSO can act as a competitive or non-competitive inhibitor of certain enzymes. It is therefore essential to include appropriate solvent controls in all enzyme-based assays to account for any potential effects of DMSO.

Genotoxicity

Assessing the genotoxic potential of a solvent is important, especially in long-term cell culture experiments and for compounds intended for therapeutic use.

This compound: No specific Ames test or other genotoxicity data for this compound was found in the reviewed literature.

DMSO: DMSO is generally considered non-mutagenic and is widely used as a vehicle in genotoxicity assays, including the Ames test.

Experimental Protocols

Detailed experimental protocols should be optimized for each specific assay and cell line. Below are general outlines for a cell viability assay and an enzyme inhibition assay.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium containing the desired final concentration of either this compound or DMSO. The final solvent concentration should be kept constant across all wells, including the vehicle control.

  • Incubation: Replace the medium in the wells with the compound dilutions and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the test compound.

CellViabilityWorkflow A Cell Seeding C Cell Treatment A->C B Compound Preparation (in this compound or DMSO) B->C D Incubation C->D E MTT Addition D->E F Formazan Solubilization E->F G Absorbance Reading F->G H Data Analysis (IC50) G->H

Workflow for a typical cell viability assay.

Enzyme Inhibition Assay

This protocol outlines a general procedure to assess the inhibitory effect of a compound on a specific enzyme.

Workflow:

  • Reagent Preparation: Prepare buffer, enzyme, substrate, and test compound solutions. Dissolve the test compound in this compound or DMSO to create a stock solution.

  • Assay Reaction: In a microplate, combine the buffer, enzyme, and either the test compound dilution or the solvent control.

  • Pre-incubation: Incubate the mixture for a short period to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Kinetic or Endpoint Reading: Measure the change in absorbance or fluorescence over time (kinetic) or after a fixed incubation period (endpoint).

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value of the test compound.

EnzymeInhibitionWorkflow cluster_prep Preparation cluster_assay Assay A Enzyme Solution D Combine Enzyme & Inhibitor/Solvent A->D B Substrate Solution F Add Substrate B->F C Inhibitor Stock (in this compound or DMSO) C->D E Pre-incubate D->E E->F G Measure Activity F->G H Data Analysis (% Inhibition, IC50) G->H

General workflow for an enzyme inhibition assay.

Signaling Pathway Considerations

Solvents can potentially interfere with cellular signaling pathways. For instance, DMSO has been shown to affect pathways like MAPK and NF-κB. When investigating a specific signaling pathway, it is crucial to assess the baseline effect of the chosen solvent.

SignalingPathway cluster_nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Solvent Solvent (this compound/DMSO) Solvent->Kinase1 Potential Interference TranscriptionFactor Transcription Factor Solvent->TranscriptionFactor Kinase2 Kinase 2 Kinase1->Kinase2 Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Nucleus Nucleus

Potential solvent interference in a generic signaling pathway.

Conclusion and Recommendations

Both this compound and DMSO are effective solvents for dissolving poorly water-soluble compounds for in vitro assays. The choice between them depends on the specific requirements of the experiment.

  • DMSO is a well-characterized solvent with a vast body of literature supporting its use. Its strong solubilizing power is a significant advantage. However, its potential for cytotoxicity and interference with assay components at higher concentrations necessitates careful optimization and the use of appropriate controls.

  • This compound presents itself as a promising alternative, particularly due to its lower reported toxicity.[3][4] Its use in parenteral formulations underscores its biocompatibility.[2][3] However, the publicly available data on its performance in a wide range of in vitro assays is currently limited. More research is needed to fully characterize its effects on various cell lines and assay systems.

Recommendations for Researchers:

  • Always perform a solvent toxicity test to determine the maximum non-toxic concentration of either this compound or DMSO for your specific cell line and assay conditions.

  • Include solvent controls in all experiments to account for any potential vehicle effects.

  • When using DMSO, aim for the lowest effective concentration , ideally below 0.5% (v/v).

  • For novel or sensitive assays, consider validating the use of this compound as a potentially less cytotoxic alternative to DMSO.

  • Consult the literature for any known interactions between your chosen solvent and the specific biological system or assay you are working with.

References

Validation of an Analytical Method for Glycofurol Using ICH Guidelines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of an analytical method for the quantification of Glycofurol, a common solvent and penetration enhancer used in pharmaceutical formulations. The validation process detailed herein adheres to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the reliability, accuracy, and precision of the analytical method. While specific public-domain validation data for this compound is limited, this guide presents a detailed, illustrative example of a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, complete with plausible experimental data for comparative purposes.

Introduction to this compound and the Imperative of Method Validation

This compound, chemically known as tetrahydrofurfuryl alcohol polyethylene (B3416737) glycol ether, is a versatile excipient utilized in parenteral, topical, and intranasal drug formulations to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).[1][2] Its accurate quantification is critical for ensuring product quality, stability, and safety. Analytical method validation is a mandatory process in the pharmaceutical industry to demonstrate that an analytical procedure is suitable for its intended purpose.[3][4][5][6] The ICH guidelines provide a harmonized framework for performing method validation, covering key parameters such as specificity, linearity, accuracy, precision, and robustness.[3][4][5][6][7][8]

Illustrative Analytical Method: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[1][3] An RP-HPLC method is a suitable choice for the quantification of this compound.

Experimental Protocol: RP-HPLC Method for this compound

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV-Visible detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • pH meter.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water in a ratio of 60:40 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

3. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 10 µg/mL to 150 µg/mL.

  • Sample Preparation: For a formulated product, accurately weigh a quantity of the formulation equivalent to a known amount of this compound, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.

Data Presentation: Summary of Validation Parameters

The following tables summarize the illustrative quantitative data obtained from the validation of the hypothetical RP-HPLC method for this compound, based on ICH Q2(R1) guidelines.

Table 1: Linearity and Range

ParameterResult
Linearity Range 10 - 150 µg/mL
Regression Equation y = 25432x + 1254
Correlation Coefficient (r²) 0.9995

Table 2: Accuracy (Recovery Studies)

Concentration LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80% 8079.299.0%
100% 100100.5100.5%
120% 120119.499.5%
Mean % Recovery 99.7%

Table 3: Precision

Precision TypeParameterResult
Repeatability (Intra-day) % RSD (n=6)0.85%
Intermediate Precision (Inter-day) % RSD (n=6)1.20%

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterResult
Limit of Detection (LOD) 3 µg/mL
Limit of Quantitation (LOQ) 10 µg/mL

Table 5: Specificity

ConditionObservation
Blank (Mobile Phase) No interfering peaks at the retention time of this compound.
Placebo Formulation No interfering peaks from excipients at the retention time of this compound.
Forced Degradation (Acid, Base, Oxidation, Thermal) Degradant peaks were well-resolved from the this compound peak.

Table 6: Robustness

Parameter Varied% RSD
Flow Rate (± 0.1 mL/min) 1.35%
Mobile Phase Composition (± 2%) 1.50%
Column Temperature (± 2°C) 1.42%

Comparison with Alternative Analytical Methods

While the validated RP-HPLC method provides excellent specificity and sensitivity, other techniques can also be considered for the analysis of this compound. The choice of method depends on the specific requirements of the analysis, such as the nature of the sample matrix and the desired level of sensitivity.

Table 7: Comparison of Analytical Methods for this compound

Analytical MethodPrincipleAdvantagesDisadvantages
RP-HPLC with UV Detection Separation based on polarity, detection by UV absorbance.High specificity, sensitivity, and accuracy; suitable for stability-indicating assays.Requires specialized equipment and trained personnel; can be time-consuming.
Gas Chromatography (GC) with FID Separation of volatile compounds based on boiling point, detection by flame ionization.High sensitivity for volatile compounds; suitable for residual solvent analysis.Requires derivatization for non-volatile compounds; high temperatures may degrade the sample.
UV-Visible Spectrophotometry Measurement of light absorbance at a specific wavelength.Simple, rapid, and cost-effective.Lacks specificity; prone to interference from other UV-absorbing compounds in the sample matrix.

Workflow for Analytical Method Validation

The following diagram illustrates the logical workflow of the analytical method validation process according to ICH guidelines.

Analytical_Method_Validation_Workflow cluster_Planning 1. Planning & Protocol cluster_Evaluation 3. Data Evaluation & Reporting cluster_Conclusion 4. Conclusion P1 Define Analytical Method & Scope P2 Establish Validation Parameters (ICH Q2) P1->P2 P3 Develop & Approve Validation Protocol P2->P3 E1 Specificity P3->E1 E2 Linearity & Range E3 Accuracy E4 Precision (Repeatability & Intermediate) E5 LOD & LOQ E6 Robustness D1 Analyze & Compile Experimental Data E1->D1 E2->D1 E3->D1 E4->D1 E5->D1 E6->D1 D2 Compare Results with Acceptance Criteria D1->D2 D3 Prepare Validation Report D2->D3 C1 Method is Validated and Fit for Purpose D3->C1

Caption: Workflow of the analytical method validation process.

Conclusion

This guide has presented a comprehensive, albeit illustrative, framework for the validation of an analytical method for this compound based on ICH guidelines. The hypothetical RP-HPLC method demonstrates good linearity, accuracy, precision, and specificity, making it suitable for the routine quality control analysis of this compound in pharmaceutical formulations. The comparison with other analytical techniques highlights the importance of selecting a method that is appropriate for the intended purpose. By following a structured validation process as outlined, researchers and scientists can ensure the generation of reliable and accurate analytical data, which is fundamental to drug development and regulatory compliance.

References

Navigating In Vivo Performance: A Comparative Guide to Glycofurol-Based Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate vehicle for in vivo administration is a critical step in ensuring optimal drug delivery and bioavailability. This guide provides a comparative analysis of Glycofurol-based formulations against common alternatives, supported by experimental data to inform formulation decisions.

This compound, a derivative of tetrahydrofurfuryl alcohol, is recognized for its utility as a solvent and penetration enhancer in pharmaceutical formulations. Its biocompatibility and ability to solubilize poorly water-soluble compounds make it a valuable excipient. However, a thorough understanding of its in vivo performance in comparison to other solvent systems is essential for formulation development. This guide focuses on in vivo bridging studies and comparative pharmacokinetic data to objectively assess this compound-based formulations.

Head-to-Head Comparison: this compound vs. Polyethylene Glycol for Intranasal Diazepam Delivery

A key study provides a direct comparison of this compound 75 and Polyethylene Glycol (PEG) 200 as vehicles for the intranasal administration of diazepam in rabbits. This type of study is analogous to a bridging study, where the performance of a formulation is compared against an alternative.

Quantitative Data Summary
VehicleBioavailability (first 30 min)Tmax (min)
This compound 75 (Pure) 49 - 62%5
Polyethylene Glycol 200 49 - 62%5
30% this compound in Tetraethyleneglycol 49 - 62%5
Tetraethyleneglycol 49 - 62%5

Data sourced from a study on intranasal diazepam administration in rabbits[1].

The results indicate that for rapid drug delivery, as required in acute situations, this compound 75 performs comparably to PEG 200, achieving a rapid onset of action with a Tmax of 5 minutes[1]. The study also noted that the addition of more polar liquids, such as ethanol, or lipid oils to this compound reduced the bioavailability of diazepam[1].

Experimental Protocol: Intranasal Diazepam Administration in Rabbits

This section details the methodology used in the comparative study of intranasal diazepam formulations.

Objective: To compare the bioavailability and time to maximum plasma concentration (Tmax) of diazepam administered intranasally in different vehicles, including this compound 75 and Polyethylene Glycol 200.

Animal Model: Rabbits were used as the in vivo model for this study.

Formulation Preparation:

  • Diazepam (3 mg) was dissolved in 100 µL of each test vehicle.

  • The vehicles tested included pure this compound 75, Polyethylene Glycol 200, tetraethyleneglycol, and a 30% this compound in tetraethyleneglycol solution, among others[1].

Administration:

  • A 100 µL solution of the diazepam formulation was administered into both nostrils of the rabbits[1].

Pharmacokinetic Analysis:

  • Blood samples were collected at various time points to determine the plasma concentration of diazepam.

  • Bioavailability was calculated for the first 30 minutes post-administration, a clinically relevant timeframe for acute treatments[1].

  • Tmax, the time to reach the maximum plasma concentration, was determined from the plasma concentration-time profiles[1].

Pharmacodynamic Assessment:

  • The study also measured the time to onset of a pharmacodynamic response to correlate with the pharmacokinetic data[1].

Comparative Landscape: this compound Alternatives in In Vivo Formulations

While direct bridging studies for this compound-based formulations are not abundant in the literature, a comparative understanding can be built by examining the in vivo performance of common alternative solvent systems for poorly soluble drugs. These alternatives often include propylene (B89431) glycol and lipid-based formulations.

Propylene Glycol as a Formulation Vehicle

Propylene glycol is a widely used solvent in parenteral and oral liquid formulations. The following table summarizes the pharmacokinetic parameters of Apixaban, a BCS Class II drug, in a formulation containing propylene glycol.

DrugFormulation VehicleRouteCmax (ng/mL)Tmax (hr)AUC0-∞ (ng·h/mL)Bioavailability
Apixaban Dimethylacetamide, Propylene Glycol , Dimethyl SulfoxideIV----
Apixaban Oral TabletOral12621265~50%

Data for IV formulation components and oral tablet pharmacokinetics in healthy subjects are from separate studies[2][3]. It is important to note this is not a direct head-to-head comparison.

Lipid-Based Formulations for Enhanced Bioavailability

For many poorly soluble drugs, lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), are a common strategy to improve oral bioavailability. The following table presents pharmacokinetic data for Cyclosporine, a hydrophobic drug, in a lipid-based microemulsion (SMEDDS) compared to a non-SMEDDS formulation.

DrugFormulation TypeTmax (hr)Cmax (ng/mL)AUC (ng·h/mL)
Cyclosporine SMEDDS1.52853.54185.3
Cyclosporine non-SMEDDS1.71658.73443.8

Data from a comparative bioavailability study of two oral cyclosporine formulations[4].

The study concluded that the non-SMEDDS formulation was not bioequivalent to the SMEDDS formulation due to a significantly lower absorption rate[4]. This highlights the potential of lipid-based systems to enhance the bioavailability of poorly soluble drugs. Various nanoscale drug-delivery systems, including lipid-based nanocarriers and polymeric nanoparticles, have been investigated to improve the oral bioavailability of cyclosporine A[5].

Visualizing Experimental Workflows

To further clarify the processes involved in these types of in vivo studies, the following diagrams illustrate a typical experimental workflow for a pharmacokinetic study.

experimental_workflow cluster_preclinical Preclinical Phase cluster_analysis Analytical Phase formulation Formulation Preparation (Drug in this compound vs. Alternative) animal_model Animal Model Selection (e.g., Rabbits, Rats) formulation->animal_model dosing Drug Administration (e.g., Intranasal, IV, Oral) animal_model->dosing sampling Blood Sample Collection (Time-course) dosing->sampling bioanalysis Bioanalytical Method (e.g., LC-MS/MS) sampling->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) bioanalysis->pk_analysis

Experimental workflow for a comparative pharmacokinetic study.

Signaling Pathway of Formulation Impact on Bioavailability

The choice of formulation vehicle can significantly impact the absorption and bioavailability of a drug through various physiological pathways.

bioavailability_pathway cluster_formulation Formulation Factors cluster_absorption Physiological Absorption drug_formulation Drug in Vehicle (e.g., this compound) dissolution Drug Dissolution/ Solubilization drug_formulation->dissolution Release membrane_permeation Membrane Permeation dissolution->membrane_permeation Absorption systemic_circulation Systemic Circulation membrane_permeation->systemic_circulation Distribution

Impact of formulation on drug bioavailability pathway.

Conclusion

The selection of a vehicle for in vivo drug delivery is a multifaceted decision that requires careful consideration of the drug's physicochemical properties and the desired pharmacokinetic profile. The available data suggests that this compound is a viable and effective solvent, performing comparably to other common excipients like PEG 200 in facilitating rapid drug absorption[1]. For poorly soluble drugs, while lipid-based formulations present a strong alternative for enhancing oral bioavailability, the choice of solvent remains a critical factor in the development of parenteral and other specialized delivery systems. The experimental protocols and comparative data presented in this guide offer a foundational understanding to aid researchers in their formulation development efforts. Further head-to-head in vivo bridging studies are warranted to build a more comprehensive comparative database for this compound and its alternatives across a wider range of drugs and administration routes.

References

A Comparative Guide to the Cytotoxicity of Glycofurol and Other Common Pharmaceutical Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the In Vitro Cytotoxicity of Glycofurol, Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), and Ethanol with Supporting Experimental Data.

The selection of a suitable solvent is a critical step in the development of parenteral drug formulations. An ideal solvent should effectively dissolve the active pharmaceutical ingredient (API) while exhibiting minimal toxicity to biological systems. This guide provides a comparative overview of the in vitro cytotoxicity of this compound against three other widely used pharmaceutical solvents: Polyethylene Glycol 400, Propylene Glycol, and Ethanol. The information presented herein is intended to assist researchers in making informed decisions regarding solvent selection for their specific applications.

Data Presentation: Comparative Cytotoxicity

Note on this compound: Quantitative in vitro cytotoxicity data, such as IC50 values, for this compound are limited in the available literature. However, several studies have qualitatively described its toxicological profile. For instance, a study on rat brains indicated that this compound was well-tolerated and caused only minor inflammatory responses[1]. It is generally considered a relatively non-toxic and non-irritant material at concentrations typically used as a pharmaceutical excipient.

SolventCell LineAssayExposure TimeIC50 / Cytotoxicity Data
Polyethylene Glycol 400 (PEG 400) HeLa (Human cervical cancer)MTT24 hoursAlmost non-cytotoxic
L929 (Mouse fibroblast)MTT24 hoursModerate cytotoxicity
Caco-2 (Human colorectal adenocarcinoma)MTTNot SpecifiedSeverely reduced cell viability at 30% w/v
Propylene Glycol (PG) U937 (Human monocytic)LDHNot SpecifiedIC50: 2.89%
Small Airway Epithelial Cells (SAECs)CCK-896 hoursSignificant decrease in cell viability at 1-4%
Human Proximal Tubule (HPT) cellsMTT, Neutral RedUp to 6 daysToxic responses observed at 50 mM
Ethanol MCF-7 (Human breast adenocarcinoma)MTTNot SpecifiedLow toxicity at concentrations < 0.5% (v/v)
RAW-264.7 (Mouse macrophage)MTTNot SpecifiedLow toxicity at concentrations < 0.5% (v/v)
HUVEC (Human umbilical vein endothelial)MTTNot SpecifiedLow toxicity at concentrations < 0.5% (v/v)

Experimental Protocols

The following are detailed methodologies for two common in vitro cytotoxicity assays cited in the literature for evaluating the effects of pharmaceutical solvents.

MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells in culture

  • Complete culture medium

  • Test compounds (solvents) at various concentrations

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test solvent. Include untreated cells as a control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Addition of MTT: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization of Formazan: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the solvent that causes 50% inhibition of cell viability, can be calculated from the dose-response curve.

Crystal Violet Assay

The Crystal Violet assay is a simple method for quantifying the total biomass of adherent cells, which is proportional to the number of viable cells.

Materials:

  • Adherent cells in culture

  • Complete culture medium

  • Test compounds (solvents) at various concentrations

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde or methanol)

  • Crystal Violet staining solution (0.5% in 20% methanol)

  • Solubilization solution (e.g., 10% acetic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Washing: Carefully remove the medium and wash the cells with PBS to remove dead, non-adherent cells.

  • Fixation: Add a fixative solution to each well and incubate for 15-20 minutes at room temperature.

  • Staining: Remove the fixative and add the Crystal Violet staining solution to each well, ensuring the cells are completely covered. Incubate for 20-30 minutes at room temperature.

  • Washing: Gently wash the plate with water to remove excess stain and allow it to air dry.

  • Solubilization: Add a solubilization solution to each well to release the dye from the stained cells.

  • Absorbance Measurement: Measure the absorbance of the solubilized dye at a wavelength of 590 nm using a microplate reader.

  • Data Analysis: Similar to the MTT assay, cell viability is calculated as a percentage of the control, and IC50 values can be determined.

Mandatory Visualization

Solvent_Induced_Apoptosis Solvent Pharmaceutical Solvent Membrane Cell Membrane Damage Solvent->Membrane Mitochondria Mitochondrial Stress Solvent->Mitochondria ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Bax Bax Activation Mitochondria->Bax ROS->Bax CytochromeC Cytochrome c Release Bax->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic pathway of solvent-induced apoptosis.

Cytotoxicity_Workflow Start Start CellCulture Cell Seeding & Adherence (24h) Start->CellCulture Treatment Treatment with Solvent Concentrations CellCulture->Treatment Incubation Incubation (e.g., 24, 48, 72h) Treatment->Incubation Assay Perform Cytotoxicity Assay (e.g., MTT, Crystal Violet) Incubation->Assay Measurement Measure Absorbance/ Fluorescence Assay->Measurement Analysis Data Analysis: % Viability, IC50 Measurement->Analysis End End Analysis->End

Caption: General experimental workflow for cytotoxicity testing.

Solvent_Selection_Logic Start Define API & Formulation Needs Solubility Adequate API Solubility? Start->Solubility Cytotoxicity Acceptable In Vitro Cytotoxicity? Solubility->Cytotoxicity Yes Reformulate Reformulate or Re-evaluate Solvents Solubility->Reformulate No InVivo Favorable In Vivo Tolerance? Cytotoxicity->InVivo Yes Cytotoxicity->Reformulate No Select Select Solvent InVivo->Select Yes InVivo->Reformulate No

Caption: Logical workflow for pharmaceutical solvent selection.

References

A Comparative Guide to Glycofurol and Other Polyethylene Glycol Ethers in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of Glycofurol's performance against other common polyethylene (B3416737) glycol (PEG) ethers, namely Polyethylene Glycol 400 (PEG 400) and Transcutol® HP (a highly purified grade of diethylene glycol monoethyl ether). The information is intended to assist researchers and formulation scientists in selecting the most appropriate solvent and penetration enhancer for their drug development projects. The data presented is compiled from various studies, and direct comparisons should be made with caution, considering the differing experimental conditions.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these solvents is crucial for initial formulation screening.

PropertyThis compound 75PEG 400Transcutol® HP
Chemical Name Tetrahydrofurfuryl alcohol polyethylene glycol etherPoly(ethylene glycol)Diethylene glycol monoethyl ether
Average Molecular Weight ~190.24 g/mol ~400 g/mol 134.17 g/mol
Appearance Clear, colorless, almost odorless liquid[1]Clear, viscous, colorless or almost colorless hygroscopic liquidClear, colorless liquid
Density (at 20°C) 1.070–1.090 g/cm³[1]~1.128 g/cm³~0.989 g/cm³
Viscosity (at 20°C) 8–18 mPa·s[1]105–130 mPa·s4.8 mPa·s
Boiling Point 80–100 °C[1]Decomposes196-200 °C
Log P (octanol/water) --~ -0.54
Primary Function Solvent, penetration enhancer[1]Solvent, plasticizer, surfactantSolvent, solubilizer, penetration enhancer

Performance Evaluation

Drug Solubility

The primary function of these excipients in many formulations is to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs). The following table summarizes available solubility data for select drugs. Note: These values are from different studies and experimental conditions may vary.

Active Pharmaceutical Ingredient (API)This compound (mg/mL)PEG 400 (mg/mL)Transcutol® HP (mg/mL)
Progesterone Data not available15.3770.43
Indomethacin Data not available83.12 (in pure PEG 400 at 25°C)Data not available
Lamotrigine Data not available28.8 (in pure PEG 400 at 25°C)Data not available
Naproxen ~250 (in this compound-based gel)Data not availableData not available
Berberine Data not available10.5 (in 50% PEG 400)Data not available
Piperine Data not availableData not available185.29
In Vitro Cytotoxicity

Understanding the cytotoxic potential of excipients is critical for developing safe pharmaceutical products. The following data on Caco-2 cells, a common model for intestinal absorption, was compiled from various sources. Direct comparison is limited due to variations in study design.

SolventCell LineAssayConcentrationCell Viability (%)IC₅₀
This compound Data not availableData not availableData not availableData not availableData not available
PEG 400 Caco-2MTT30% w/v (30 min)42%Not reported
Transcutol® HP Data not availableData not availableData not availableData not availableData not available
In Vivo Toxicity

Acute toxicity data provides an indication of the short-term safety of the solvents.

SolventRouteSpeciesLD₅₀
This compound IntravenousMouse3.78 g/kg[2]
PEG 400 OralRat28.9 g/kg
Transcutol® HP OralRat> 5000 mg/kg
Hemolytic Potential

The hemolytic potential is a critical parameter for parenteral formulations, indicating the risk of red blood cell lysis upon injection.

SolventFinding
This compound Data not available
PEG 400 A study on aqueous combinations of PEG 400, propylene (B89431) glycol, and ethanol (B145695) was conducted to assess hemolysis.[3] Another study suggests PEG can reduce mechanically induced hemolysis.[4]
Transcutol® HP A study pointed to the non-hemolytic nature of Transcutol®[5][6]
Drug Stability

The choice of solvent can significantly influence the stability of the API in a formulation.

SolventStability Observations
This compound Generally stable if stored under nitrogen in a well-closed container, protected from light, in a cool, dry place.[1] A study on melatonin (B1676174) stability in various solvents, including this compound, is available.
PEG 400 Can be used to minimize hydrolysis and enhance the stability of drugs like busulfan.[2] However, crystallization of nimodipine (B1678889) in a PEG 400 solution has been reported.[2] Peroxide impurities in PEG 400 are known to promote degradation.[2]
Transcutol® HP Generally stable, with a recommended formulation pH range of 4 to 9.

Experimental Protocols & Workflows

Detailed and standardized experimental protocols are essential for generating reliable and comparable data.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is widely used to determine the saturation solubility of a compound in a specific solvent.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess API to a vial containing the solvent B Seal vials A->B C Place vials in a shaker water bath at a controlled temperature (e.g., 25°C or 37°C) B->C D Agitate for a predetermined time (e.g., 24-48 hours) to reach equilibrium C->D E Centrifuge or filter the samples to separate undissolved API D->E F Collect the supernatant E->F G Dilute the supernatant with a suitable solvent F->G H Quantify API concentration using a validated analytical method (e.g., HPLC, UV-Vis) G->H G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay A Seed cells (e.g., Caco-2) in a 96-well plate B Incubate until a confluent monolayer is formed A->B C Expose cells to various concentrations of the test solvents for a defined period (e.g., 24 hours) B->C D Add MTT solution to each well and incubate C->D E Add a solubilizing agent (e.g., DMSO) to dissolve formazan (B1609692) crystals D->E F Measure absorbance at a specific wavelength using a microplate reader E->F G Calculate cell viability relative to untreated controls F->G

References

head-to-head comparison of Glycofurol and Soluplus for amorphous solid dispersions

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Development

The selection of an appropriate polymer is paramount to the success of an amorphous solid dispersion (ASD) formulation, directly impacting the solubility enhancement, physical stability, and ultimate bioavailability of poorly soluble active pharmaceutical ingredients (APIs). While numerous polymers have been investigated, this guide initially sought to provide a direct, data-driven comparison between Glycofurol and Soluplus® for ASD applications.

However, a comprehensive literature review reveals a significant data disparity. Soluplus® is a well-documented and widely utilized polymer for ASDs with a wealth of available experimental data. Conversely, this compound is primarily documented as a liquid solvent and penetration enhancer for parenteral and topical formulations. There is a notable absence of scientific literature evaluating this compound as a primary matrix polymer in solid oral dosage forms like ASDs.

Therefore, this guide provides a detailed analysis of Soluplus®, comparing it with other established ASD polymers, namely Polyvinylpyrrolidone (PVP) and Hypromellose Acetate (B1210297) Succinate (B1194679) (HPMCAS), to offer a valuable comparative context. A separate discussion on this compound summarizes its known properties and discusses its potential, albeit speculative, role in ASDs based on theoretical considerations.

In-Depth Analysis of Soluplus® for Amorphous Solid Dispersions

Soluplus®, a polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer, is an amphiphilic polymer specifically designed for solubility enhancement.[1] Its unique structure provides a dual functionality: acting as a matrix polymer to form stable solid solutions and as a solubilizer through micelle formation in aqueous environments.[1]

Physicochemical Properties of Soluplus®

A summary of the key physicochemical properties of Soluplus® relevant to its application in amorphous solid dispersions is presented in Table 1.

PropertyValueReference(s)
Chemical Name Polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer[1]
Appearance White to yellowish free-flowing granules[1]
Molecular Weight (Mw) 90,000 - 140,000 g/mol (Average: ~118,000 g/mol )[2][3][4]
Glass Transition Temp. (Tg) ~70 °C[1][5]
HLB Value ~14[3]
Critical Micelle Conc. (CMC) 7.6 mg/L[3]
Solubility Soluble in water and various organic solvents (e.g., acetone, methanol, ethanol)[1][3]
Performance and Applications in ASDs

Soluplus® has demonstrated significant success in enhancing the solubility and bioavailability of numerous BCS Class II drugs. Its relatively low glass transition temperature makes it particularly suitable for hot-melt extrusion (HME), allowing for processing at lower temperatures and reducing the risk of thermal degradation of the API.[3][6]

Studies have shown that Soluplus® can create stable amorphous solid dispersions with drugs like carbamazepine, itraconazole, and fenofibrate, leading to significant improvements in their dissolution rates and oral absorption.[1][7] The amphiphilic nature of Soluplus® not only helps in the initial dissolution but also in maintaining a supersaturated state of the drug, which is crucial for enhanced absorption.[7]

Comparative Analysis: Soluplus® vs. Other Common ASD Polymers

To provide a clearer perspective on the performance of Soluplus®, it is useful to compare it with other commonly used polymers in ASD development: Polyvinylpyrrolidone (PVP) and Hypromellose Acetate Succinate (HPMCAS).

PropertySoluplus®PVP (K30)HPMCAS (HF Grade)
Molecular Weight (Mw) ~118,000 g/mol [2][3]~40,000 g/mol [8]~18,000 g/mol [9][10]
Glass Transition Temp. (Tg) ~70 °C[1][5]~149-162.5 °C[11][12]~119-122 °C[13]
Hygroscopicity Low[6]High[14]Low[15][16]
Solubility Profile pH-independentpH-independentpH-dependent (enteric)[15]
Primary ASD Mfg. Method Hot-Melt Extrusion, Spray Drying[1]Spray Drying, Hot-Melt Extrusion[11]Spray Drying, Hot-Melt Extrusion[15][17]

Soluplus® vs. PVP: Soluplus® offers the advantage of lower hygroscopicity compared to PVP, which can enhance the physical stability of the ASD by reducing moisture-induced plasticization and recrystallization.[6][14] The lower Tg of Soluplus® is beneficial for HME with thermally sensitive drugs.[3]

Soluplus® vs. HPMCAS: HPMCAS is an enteric polymer, providing pH-dependent drug release, which can be advantageous for protecting acid-labile drugs or for targeted delivery to the intestine.[15] Soluplus®, in contrast, offers pH-independent dissolution. HPMCAS generally has a higher Tg, which can contribute to better physical stability of the ASD at a given storage temperature.[6][13] The choice between them often depends on the desired release profile and the specific stability challenges of the API.

The Case of this compound: A Theoretical Perspective

This compound, an ethoxylate of tetrahydrofurfuryl alcohol, is a clear, colorless liquid at room temperature.[18][19][20] Its primary application in pharmaceuticals is as a solvent for parenteral and a penetration enhancer in topical formulations.[18][][22]

PropertyValueReference(s)
Chemical Name a-[(Tetrahydro-2-furanyl)methyl]-w-hydroxy-poly(oxy-1,2-ethanediyl)[20]
Physical State Liquid[18]
Molecular Weight (Avg.) ~190.24 g/mol [20]
Boiling Point 80-100 °C[20]
Density ~1.08 g/cm³[18]
Solubility Miscible with water, ethanol, propylene (B89431) glycol[20]
Glass Transition Temp. (Tg) Not reported in literature for ASD applicationsN/A

The most significant challenge for using this compound as a primary matrix polymer in an amorphous solid dispersion is its liquid state at ambient temperatures. An effective ASD matrix must be a solid with a glass transition temperature significantly above the intended storage temperature to ensure physical stability by limiting molecular mobility.

Given the lack of data on its Tg and its liquid nature, this compound is not a suitable candidate as a sole matrix former for ASDs. Theoretically, it could potentially be used as a liquid plasticizer in combination with a solid polymer in a hot-melt extrusion process to lower the processing temperature. However, this would also lower the Tg of the final formulation, potentially compromising its long-term stability. Extensive experimental investigation would be required to validate such an application, and no such studies are currently available in the public domain.

Experimental Protocols for ASD Development

The following sections detail generalized protocols for the preparation and characterization of amorphous solid dispersions.

ASD Preparation Methods

1. Hot-Melt Extrusion (HME)

  • Principle: This solvent-free method involves the use of a twin-screw extruder to mix the API and polymer at elevated temperatures, leading to the dissolution of the drug in the molten polymer. The resulting extrudate is then cooled to form a solid amorphous dispersion.

  • Protocol:

    • Premix the API and polymer (e.g., Soluplus®) at the desired ratio (e.g., 10-40% drug load).

    • Feed the physical mixture into the extruder at a controlled rate.

    • Set the temperature profile of the extruder barrel zones to be above the Tg of the polymer and sufficient to melt and dissolve the API without causing degradation. For a Soluplus®-based formulation, temperatures may range from 120 °C to 220 °C.[3]

    • The screw speed is optimized to ensure adequate mixing and residence time.

    • The molten extrudate is passed through a die and cooled on a conveyor belt or by chilled rollers.

    • The solidified extrudate is then milled into a powder for further characterization and formulation.

2. Spray Drying

  • Principle: This method involves dissolving both the API and the polymer in a common volatile solvent system. This solution is then atomized into a hot gas stream, causing rapid evaporation of the solvent and leaving behind solid particles of the amorphous dispersion.

  • Protocol:

    • Dissolve the API and polymer (e.g., Soluplus®) in a suitable solvent (e.g., ethanol, acetone) to form a solution with a specific solid content (typically 5-10% w/v).

    • Pump the solution into a spray dryer.

    • Atomize the solution into fine droplets within the drying chamber.

    • A hot drying gas (e.g., nitrogen or air) is introduced, with the inlet temperature set to ensure rapid solvent evaporation without degrading the components.

    • The solid particles are separated from the gas stream using a cyclone.

    • The collected powder is then dried further under vacuum to remove any residual solvent.

ASD Characterization Methods

1. Differential Scanning Calorimetry (DSC)

  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the glass transition temperature (Tg) of the ASD and to confirm the absence of the drug's melting endotherm, which would indicate crystallinity.[23][24]

  • Protocol:

    • Accurately weigh 3-5 mg of the ASD powder into an aluminum DSC pan and seal it.

    • Place the pan in the DSC instrument.

    • Perform a heat-cool-heat cycle. A typical first heating scan is performed to erase the thermal history of the sample.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the expected Tg and the melting point of the crystalline drug.

    • The Tg is observed as a step change in the heat flow curve in the second heating scan. The absence of a melting peak for the drug confirms its amorphous state.[23]

2. Powder X-Ray Diffraction (PXRD)

  • Principle: PXRD is a non-destructive technique that provides information on the long-range order of atoms in a solid. Crystalline materials produce a characteristic diffraction pattern of sharp peaks, while amorphous materials produce a broad, diffuse halo.[25][26]

  • Protocol:

    • Place a sufficient amount of the ASD powder onto a sample holder.

    • Mount the sample holder in the PXRD instrument.

    • Scan the sample over a defined range of 2θ angles (e.g., 5° to 40°) using a specific X-ray source (e.g., Cu Kα radiation).

    • Analyze the resulting diffractogram. The absence of sharp Bragg peaks characteristic of the crystalline API confirms the amorphous nature of the drug in the dispersion.[26]

3. In Vitro Dissolution Testing

  • Principle: This test measures the rate and extent to which the drug is released from the ASD and dissolves in a specific dissolution medium. It is a critical test for evaluating the performance of a solubility-enhancing formulation.

  • Protocol:

    • Use a USP dissolution apparatus (e.g., Apparatus II - paddle).

    • Fill the dissolution vessels with a specified volume of a relevant dissolution medium (e.g., simulated gastric fluid, phosphate (B84403) buffer pH 6.8). Maintain the temperature at 37 ± 0.5 °C.

    • Introduce a known amount of the ASD powder or a dosage form containing the ASD into each vessel.

    • Stir the medium at a constant speed (e.g., 50-100 rpm).

    • Withdraw samples of the dissolution medium at predetermined time points.

    • Analyze the samples for drug concentration using a suitable analytical method (e.g., HPLC).

    • Plot the cumulative percentage of drug dissolved against time to obtain the dissolution profile.

Visualizing ASD Workflows and Principles

experimental_workflow cluster_prep ASD Preparation cluster_hme Hot-Melt Extrusion cluster_sd Spray Drying cluster_char Characterization & Performance prep_start API + Polymer (e.g., Soluplus®) hme Physical Blending prep_start->hme dissolve Dissolution in Solvent prep_start->dissolve extruder Twin-Screw Extrusion (Heating & Mixing) hme->extruder cooling Cooling & Solidification extruder->cooling milling_hme Milling cooling->milling_hme asd_powder Amorphous Solid Dispersion Powder milling_hme->asd_powder spray_dryer Atomization & Solvent Evaporation dissolve->spray_dryer collection Cyclone Separation spray_dryer->collection drying_sd Vacuum Drying collection->drying_sd drying_sd->asd_powder dsc DSC Analysis (Confirm Amorphous State, Tg) asd_powder->dsc pxrd PXRD Analysis (Confirm Amorphous State) asd_powder->pxrd dissolution In Vitro Dissolution (Solubility & Release Rate) asd_powder->dissolution stability Stability Studies (Physical & Chemical) asd_powder->stability asd_principles cluster_formulation Formulation Factors cluster_process Processing Factors cluster_outcomes Key Outcomes api API Properties (LogP, Tm, Tg) asd_performance ASD Performance & Stability api->asd_performance polymer Polymer Properties (Tg, MW, Hygroscopicity) polymer->asd_performance drug_load Drug Loading (%) drug_load->asd_performance solubility Enhanced Solubility asd_performance->solubility dissolution_rate Increased Dissolution Rate asd_performance->dissolution_rate physical_stability Physical Stability (No Recrystallization) asd_performance->physical_stability method Manufacturing Method (HME vs. Spray Drying) method->asd_performance params Process Parameters (Temp, Rate, Solvent) params->asd_performance bioavailability Improved Bioavailability solubility->bioavailability dissolution_rate->bioavailability

References

Navigating Biocompatibility: A Comparative Guide to Glycofurol for Drug Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of excipients is a critical step in the development of safe and effective drug delivery systems. Glycofurol, a derivative of tetrahydrofurfuryl alcohol, has gained prominence as a solvent and penetration enhancer in parenteral and other formulations. This guide provides an objective comparison of the biocompatibility of this compound with common alternatives, supported by experimental data, to aid in the informed selection of excipients for specific research and drug development applications.

Comparative Biocompatibility Data

The following table summarizes key biocompatibility data for this compound and several alternative solvents commonly used in pharmaceutical formulations. This quantitative overview allows for a direct comparison of their relative safety profiles.

ExcipientCytotoxicity (IC50)HemolysisAcute Systemic Toxicity (LD50)Biocompatibility Summary
This compound Data not readily available; generally considered low cytotoxicity.Low hemolytic potential.~3,500 mg/kg (mouse, IV)Generally well-tolerated with minor inflammatory responses observed in in-vivo studies.[1] Considered non-toxic and non-irritant at typical concentrations.
Propylene Glycol Cell viability decreased to 39.3% at 4% concentration in HaCaT cells.Can induce hemolysis, particularly at higher concentrations.[2][3]~20,000-30,000 mg/kg (rat, oral)[2]Generally recognized as safe (GRAS), but can cause skin irritation and hemolysis.
Dimethyl Sulfoxide (B87167) (DMSO) IC50 of 1.8% - 1.9% (v/v) on MCF-7, RAW-264.7, and HUVEC cells.[4] IC50 of 2.14% (v/v) on RGC-5 cells.[5]Induces hemolysis in a dose-dependent manner.[6][7][8][9]~14,500 mg/kg (rat, oral)Potent solvent, but cytotoxicity and hemolytic activity are significant considerations.
Polyethylene (B3416737) Glycol 400 (PEG 400) IC50 values vary by cell line; for example, 19.8 mg/mL on HeLa cells for a similar PEG oligomer (TEG).[10] Generally considered to have low cytotoxicity.[11]Low hemolytic potential; can even reduce hemolysis caused by mechanical stress.[12][13]~28,900 mg/kg (rat, oral)Widely used and considered safe, with low cytotoxicity and hemolytic activity.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the biocompatibility of pharmaceutical excipients.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of a compound on cell lines.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals. The concentration of the formazan, which is dissolved in a solubilizing agent, is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Exposure: Treat the cells with various concentrations of the test excipient (e.g., this compound) and control substances. Include untreated cells as a negative control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT to formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be determined.[14][15][16][17][18]

Hemolysis Assay (Adapted from ASTM F756)

This assay evaluates the potential of a material to damage red blood cells (hemolysis), leading to the release of hemoglobin.[1][19][20]

Principle: Red blood cells are incubated with the test material or its extract. The amount of hemoglobin released into the supernatant is measured spectrophotometrically and compared to positive (100% hemolysis) and negative controls to determine the percentage of hemolysis.

Protocol:

  • Blood Collection and Preparation: Obtain fresh whole blood from a suitable donor and prepare a red blood cell suspension in a buffered saline solution.

  • Test Sample Preparation: Prepare a series of dilutions of the test excipient in the buffered saline solution.

  • Incubation: Mix the red blood cell suspension with the test sample dilutions, a positive control (e.g., deionized water), and a negative control (buffered saline). Incubate the mixtures at 37°C for a specified time (e.g., 2-4 hours).

  • Centrifugation: Centrifuge the samples to pellet the intact red blood cells.

  • Absorbance Measurement: Carefully collect the supernatant and measure the absorbance of the free hemoglobin at a wavelength of 540 nm using a spectrophotometer.

  • Calculation of Hemolysis Percentage: Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Absorbance of Test Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in biocompatibility testing and potential mechanisms of toxicity, the following diagrams are provided.

Experimental_Workflow_for_Biocompatibility_Testing cluster_0 In Vitro Screening cluster_1 In Vivo Confirmation Material_Preparation Material/Excipient Preparation Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Material_Preparation->Cytotoxicity_Assay Cell Viability Hemolysis_Assay Hemolysis Assay Material_Preparation->Hemolysis_Assay RBC Damage Genotoxicity_Assay Genotoxicity Assay Material_Preparation->Genotoxicity_Assay DNA Damage Animal_Model_Selection Animal Model Selection Cytotoxicity_Assay->Animal_Model_Selection Promising Candidates Hemolysis_Assay->Animal_Model_Selection Genotoxicity_Assay->Animal_Model_Selection Systemic_Toxicity Acute Systemic Toxicity Animal_Model_Selection->Systemic_Toxicity Dosing Local_Tissue_Response Local Tissue Response Animal_Model_Selection->Local_Tissue_Response Implantation/ Injection Histopathology Histopathology Systemic_Toxicity->Histopathology Local_Tissue_Response->Histopathology

Caption: Experimental workflow for assessing biocompatibility.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Toxic_Substance Toxic Substance Death_Receptor Death Receptor (e.g., Fas) Toxic_Substance->Death_Receptor Mitochondrion Mitochondrion Toxic_Substance->Mitochondrion Stress Procaspase8 Procaspase-8 Death_Receptor->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Execution_Caspases Execution Caspases (e.g., Caspase-3) Caspase8->Execution_Caspases Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Execution_Caspases Apoptosis Apoptosis Execution_Caspases->Apoptosis

Caption: Simplified signaling pathway of apoptosis.

References

A Comparative Analysis of Drug Release Profiles from Glycofurol and PEG 400 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the development of parenteral and other advanced drug delivery systems, the choice of excipients is paramount to achieving the desired therapeutic effect. Among the myriad of available options, Glycofurol and Polyethylene Glycol 400 (PEG 400) are two commonly utilized solvents and co-solvents, particularly for poorly water-soluble active pharmaceutical ingredients (APIs). This guide provides an objective comparison of their performance in modulating drug release, supported by a synthesis of available experimental data. While direct head-to-head comparative studies are limited, this analysis draws from various independent research findings to offer valuable insights into their respective influences on drug release profiles.

Physicochemical Properties Influencing Drug Release

The inherent physicochemical properties of this compound and PEG 400 are fundamental to their behavior as pharmaceutical excipients and their impact on drug release.

PropertyThis compoundPEG 400
Description A clear, colorless, almost odorless liquid with a bitter taste.[1]A clear, colorless, viscous liquid.[2]
Synonyms Tetraglycol, α-(tetrahydrofuranyl)-ω-hydroxypoly(oxyethylene)[1]Macrogol 400, Polyoxyethylene glycol 400
Molecular Weight Average of 190.24 g/mol [1]Average of 380-420 g/mol
Solubility Miscible with water, ethanol (B145695) (95%), and PEG 400. Immiscible with arachis oil and isopropyl ether.[1]Miscible with water, acetone, alcohols, glycerin, and glycols. Immiscible with fats, oils, and mineral oil.[2]
Viscosity (dynamic) 8-18 mPa·s at 20°C (for this compound 75)[1]105-130 mPa·s at 25°C
Primary Function Solvent, co-solvent, penetration enhancer.[1][3][]Solubilizer, co-solvent, plasticizer, viscosity modifier.[2][5][6][7]
Key Characteristics Biocompatible and non-toxic, making it suitable for parenteral formulations.[8][9] Can be used to form gels and has been explored for creating microspheres for prolonged drug release.[8][10]Highly hydrophilic, which can enhance the solubility and bioavailability of poorly water-soluble drugs.[5][11] Its concentration can directly influence the porosity of a formulation matrix, thereby affecting the drug release rate.[12]

Comparative Drug Release Profiles

This compound Formulations

Research on this compound often highlights its role in creating formulations for sustained or controlled release, particularly for parenteral and topical applications.

  • Sustained Release from Microspheres : One study detailed the use of this compound as a non-toxic solvent to prepare dexamethasone-laden PLGA microspheres.[8] These microspheres exhibited a lower initial burst and a more prolonged drug release compared to those prepared with dichloromethane.[8] This suggests that the use of this compound in the formulation process can contribute to a more controlled and extended release profile.

  • Topical Gel Formulations : In a study developing a naproxen (B1676952) gel, this compound was used as the vehicle.[10] The permeation rate of the drug was found to be dependent on the concentration of the gelling agent, with higher concentrations leading to a slower release.[10] This indicates that in gel formulations, the interaction of this compound with other excipients is a critical factor in modulating drug release.

PEG 400 Formulations

PEG 400 is extensively studied for its role as a solubilizer and its impact on immediate and modified-release dosage forms.

  • Influence on Osmotic Pump Formulations : In the development of an oral osmotic pump for buspirone, the concentration of PEG 400 as a plasticizer in the coating solution had a direct effect on drug release.[12] An increase in the PEG 400 level resulted in a more porous membrane, leading to a higher drug release rate.[12]

  • Solid Dispersions : Studies on solid dispersions have shown that PEG 400 can enhance the dissolution of poorly water-soluble drugs.[13] The molecular weight of the PEG used can also influence the dissolution time, with lower molecular weights like PEG 400 generally leading to faster dissolution.[13]

  • Mechanisms Beyond Solubilization : Research has indicated that high concentrations of PEG 400 can increase the systemic exposure of drugs not only by increasing solubility but also by prompting intestinal paracellular absorption.[14][15] While this relates more to absorption than the initial release from the dosage form, it underscores the multifaceted ways PEG 400 can influence drug delivery.

Summary of Drug Release Characteristics

Formulation TypeExcipientGeneral Effect on Drug ReleaseSupporting Evidence
Microspheres (Parenteral)This compoundPromotes prolonged and sustained release with a reduced initial burst.Dexamethasone-PLGA microspheres showed extended release.[8]
Topical GelsThis compoundDrug release rate is influenced by the concentration of other gelling agents in the this compound-based vehicle.Higher gelling agent concentration in a naproxen gel led to slower permeation.[10]
Osmotic Pumps (Oral)PEG 400Increasing concentration can lead to a faster drug release rate due to increased membrane porosity.Buspirone release from an osmotic pump was directly proportional to the PEG 400 concentration in the coating.[12]
Solid Dispersions (Oral)PEG 400Enhances the dissolution rate of poorly soluble drugs.Studies on indomethacin (B1671933) and other drugs have shown improved dissolution with PEG 400.[13]

Experimental Protocols

The following are generalized experimental protocols for in vitro drug release studies as synthesized from the literature on parenteral and modified-release formulations.

In Vitro Drug Release Testing for Parenteral Formulations

This protocol is a composite of methods described for testing parenteral dosage forms like microspheres and implants.[16][17][18]

  • Apparatus : USP Apparatus 2 (Paddle) or USP Apparatus 4 (Flow-Through Cell) are commonly used. For non-aqueous formulations, dialysis membrane methods may be employed.[17][18]

  • Dissolution Medium : The choice of medium should be justified and mimic physiological conditions where possible (e.g., phosphate-buffered saline pH 7.4). For poorly soluble drugs, the use of surfactants or co-solvents in the medium may be necessary to maintain sink conditions.

  • Temperature : Maintained at 37 ± 0.5 °C.

  • Agitation/Flow Rate : For USP Apparatus 2, a paddle speed of 50 or 75 rpm is common. For USP Apparatus 4, the flow rate will depend on the formulation and drug properties.

  • Sampling : At predetermined time intervals, an aliquot of the dissolution medium is withdrawn. The volume withdrawn is typically replaced with fresh medium to maintain a constant volume.

  • Sample Analysis : The concentration of the dissolved drug is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Data Analysis : The cumulative percentage of drug released is plotted against time. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to determine the release mechanism.

In Vitro Dissolution Testing for Oral Modified-Release Formulations

This protocol is relevant for oral formulations where PEG 400 might be used, such as in osmotic pumps or solid dispersions.[12][13]

  • Apparatus : USP Apparatus 1 (Basket) or USP Apparatus 2 (Paddle).

  • Dissolution Medium : The medium may be varied to simulate the pH changes in the gastrointestinal tract (e.g., 0.1 N HCl for the first 2 hours, followed by phosphate (B84403) buffer at pH 6.8).

  • Temperature : Maintained at 37 ± 0.5 °C.

  • Agitation : A typical speed of 50 or 100 rpm is used.

  • Sampling : Aliquots are withdrawn at specified time points and analyzed.

  • Sample Analysis : A validated analytical method (e.g., HPLC, UV-Vis) is used to quantify the drug concentration.

  • Data Analysis : A dissolution profile is generated by plotting the percentage of drug released versus time.

Visualizing the Experimental Workflow and Logical Relationships

The following diagrams, created using the DOT language, illustrate the key processes and relationships discussed in this guide.

Experimental_Workflow cluster_formulation Formulation Preparation cluster_testing In Vitro Release Testing cluster_analysis Data Analysis Formulation_G This compound Formulation Dissolution_Apparatus Dissolution Apparatus (e.g., USP II, IV) Formulation_G->Dissolution_Apparatus Formulation_P PEG 400 Formulation Formulation_P->Dissolution_Apparatus Sampling Periodic Sampling Dissolution_Apparatus->Sampling Analytical_Method Analytical Method (e.g., HPLC, UV-Vis) Sampling->Analytical_Method Release_Profile Generate Release Profile Analytical_Method->Release_Profile Kinetic_Modeling Kinetic Modeling Release_Profile->Kinetic_Modeling

Experimental workflow for comparative drug release analysis.

Logical_Relationship cluster_excipient Excipient Properties cluster_mechanism Influence on Formulation cluster_release Drug Release Outcome This compound This compound Solubility API Solubility Enhancement This compound->Solubility Matrix Matrix Properties (Porosity, Gelling) This compound->Matrix PEG400 PEG 400 PEG400->Solubility PEG400->Matrix Release_Rate Drug Release Rate Solubility->Release_Rate Matrix->Release_Rate Release_Mechanism Release Mechanism (Diffusion, Erosion) Release_Rate->Release_Mechanism

Logical relationship between excipient properties and drug release.

References

Assessing the Skin Irritation Potential of Glycofurol Versus Other Penetration Enhancers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the development of topical and transdermal drug delivery systems, the choice of a penetration enhancer is critical. An ideal enhancer maximizes drug permeation across the stratum corneum while minimizing skin irritation. This guide provides an objective comparison of the skin irritation potential of Glycofurol against other commonly used penetration enhancers, supported by available experimental data.

Executive Summary

Comparative Analysis of Skin Irritation Potential

In Vivo Skin Irritation

A key method for assessing skin irritation is the in vivo evaluation of erythema (redness) and edema (swelling). A numerical scoring system, such as the Draize scale, is often used for this purpose.

A study evaluating a this compound-based gel for naproxen (B1676952) in Wistar albino rats reported no signs of erythema or edema over a 5-day application period.[3] The scoring system used in this study is detailed below.

Table 1: In Vivo Skin Irritation Scores

Penetration EnhancerAnimal ModelDurationErythema Score (Mean)Edema Score (Mean)Conclusion
This compound-based gelWistar albino rats5 days00Non-irritant[3]
Propylene Glycol (100%)Healthy volunteersAcuteFaint, patchy erythema with edema in 40% of subjectsNot specifiedMinimal irritant[4]
Propylene Glycol (undiluted)New Zealand White rabbits72 hoursLittle to no irritationNot specifiedMinimal irritant[4]

Note: The this compound data is for a complete formulation, which also contained 2% Transcutol as a penetration enhancer.[2]

In Vitro Cytotoxicity

In vitro cytotoxicity assays using skin cell lines, such as keratinocytes and fibroblasts, provide a valuable screening tool for assessing the irritation potential of individual compounds. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a substance that reduces cell viability by 50%. A lower IC50 value indicates higher cytotoxicity.

While direct comparative studies including this compound are lacking, data for other penetration enhancers is available.

Table 2: In Vitro Cytotoxicity Data (IC50 Values)

Penetration EnhancerCell LineAssayIC50 (µg/mL)
Transcutol®Human Keratinocytes (HaCaT)MTT> 10,000
Transcutol®Primary Human FibroblastsMTT> 10,000
Triton X-100 (Model Irritant)Human Keratinocytes (HaCaT)MTT~50
Triton X-100 (Model Irritant)Primary Human FibroblastsMTT~75

Data for Transcutol® and Triton X-100 is from a comparative study of solubilizing excipients.[5] Data for this compound from a comparable in vitro cytotoxicity study is not currently available in the reviewed literature.

Experimental Protocols

In Vivo Skin Irritation Study (Adapted from Barakat et al., 2010)
  • Test System: Male Wistar albino rats.

  • Housing: Standard laboratory conditions (25 ± 1°C, 55 ± 5% relative humidity) with free access to standard laboratory diet and water.

  • Preparation: The hair on the dorsal side of the rats is removed with an electric clipper one day before the experiment.

  • Application: Approximately 1 gram of the test formulation is applied topically to the prepared skin area every 24 hours for a period of 5 days.

  • Observation: The application site is observed daily for signs of erythema and edema, prior to the next application.

  • Scoring: The severity of skin irritation is graded based on the following scales:

    • Erythema Scoring:

      • 0: No erythema

      • 1: Very slight erythema

      • 2: Well-defined erythema

      • 3: Moderate-to-severe erythema

      • 4: Severe erythema to eschar formation

    • Edema Scoring:

      • 0: No edema

      • 1: Very slight edema

      • 2: Slight edema

      • 3: Moderate edema

      • 4: Severe edema[3]

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Lines: Human keratinocytes (e.g., HaCaT) and primary human skin fibroblasts.

  • Culture: Cells are cultured in appropriate media and conditions until they reach a suitable confluency.

  • Exposure: Cells are treated with various concentrations of the test substance (penetration enhancer) for a defined period (e.g., 24 hours). A negative control (cell culture medium) and a positive control (a known irritant like Triton X-100) are included.

  • MTT Staining: After the exposure period, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Quantification: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a spectrophotometer.

  • Analysis: Cell viability is expressed as a percentage relative to the negative control. The IC50 value is calculated from the dose-response curve.

Signaling Pathways in Skin Irritation

Chemical-induced skin irritation involves a complex cascade of signaling pathways within keratinocytes and other skin cells. Upon exposure to an irritant, various cellular stress responses are initiated, leading to the release of pro-inflammatory mediators.

Skin_Irritation_Pathway Irritant Chemical Irritant (Penetration Enhancer) SC Stratum Corneum Disruption Irritant->SC Keratinocytes Keratinocyte Stress SC->Keratinocytes ROS Reactive Oxygen Species (ROS) Generation Keratinocytes->ROS MAPK MAPK Pathway Activation (p38, JNK, ERK) Keratinocytes->MAPK NFkB NF-κB Activation Keratinocytes->NFkB ROS->MAPK ROS->NFkB Cytokines Release of Pro-inflammatory Cytokines (IL-1α, IL-6, IL-8, TNF-α) MAPK->Cytokines NFkB->Cytokines Inflammation Inflammatory Response (Erythema, Edema) Cytokines->Inflammation

Caption: Simplified signaling pathway of chemical-induced skin irritation.

Experimental Workflow

The assessment of skin irritation potential typically follows a tiered approach, starting with in vitro screening and progressing to in vivo studies for promising candidates.

Experimental_Workflow Start Selection of Penetration Enhancers InVitro In Vitro Cytotoxicity Screening (e.g., MTT Assay on Keratinocytes) Start->InVitro Decision1 Low Cytotoxicity? InVitro->Decision1 InVivo In Vivo Skin Irritation Study (e.g., Rabbit or Rat Model) Decision1->InVivo Yes Stop High Irritation Potential Decision1->Stop No Decision2 Non-irritant? InVivo->Decision2 Human Human Patch Testing Decision2->Human Yes Decision2->Stop No End Safe for Topical Formulation Human->End

Caption: Tiered experimental workflow for assessing skin irritation.

Conclusion

Based on the available, albeit limited, comparative data, this compound demonstrates a favorable safety profile with low irritation potential. The in vivo study on a this compound-based gel showed no signs of irritation. However, the presence of Transcutol in the formulation makes it difficult to attribute the lack of irritation solely to this compound. In contrast, Propylene Glycol has been shown to be a minimal irritant in both animal and human studies.[4] For a more definitive comparison, direct, head-to-head in vivo and in vitro studies evaluating the irritation potential of this compound against a broader panel of penetration enhancers using standardized protocols are warranted. Researchers and formulators should consider the existing safety data for this compound as indicative of good skin compatibility, but further focused studies would be beneficial for a comprehensive risk assessment in new topical formulations.

References

A Comparative Guide to the Validation of Sterilization Processes for Glycofurol-Containing Parenteral Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common sterilization methods for parenteral products containing Glycofurol, a valuable co-solvent. As a polyethylene (B3416737) glycol (PEG) ether of tetrahydrofurfuryl alcohol, the stability of this compound during sterilization is a critical consideration for maintaining product quality, safety, and efficacy. This document outlines the potential impacts of different sterilization techniques, supported by analogous experimental data from studies on related compounds, and provides detailed protocols for validation.

Comparison of Sterilization Methods for this compound-Containing Products

The selection of an appropriate sterilization method for a this compound-containing product requires a thorough evaluation of the potential effects on the drug substance, excipients, and the final formulation. The following table summarizes the key considerations for the most common terminal sterilization methods.

Sterilization MethodPrinciple of Action & Typical ParametersPotential Effects on this compound-Containing ProductsAdvantagesDisadvantages & Mitigation Strategies
Steam Sterilization (Autoclaving) Saturated steam under pressure. Standard cycle: 121°C for 15 minutes. For heat-sensitive products, lower temperatures for longer durations can be used (e.g., 115°C for 30 minutes).[1][2]High Risk of Degradation. The ether linkages in the polyethylene glycol chain and the tetrahydrofurfuryl alcohol moiety are susceptible to hydrolytic and thermal degradation.[3] This can lead to a decrease in pH, formation of acidic degradants, and a change in the product's physical and chemical properties.[4]Reliable, well-understood, and effective in achieving a high sterility assurance level (SAL).[2]Not generally suitable for this compound-containing products due to the high temperatures. Mitigation: If unavoidable, extensive forced degradation studies are essential to identify and quantify degradation products. High-Temperature Short-Time (HTST) sterilization could be investigated to minimize thermal exposure.[5]
Gamma Irradiation Ionizing radiation from a Cobalt-60 source. Typical dose: 25 kGy.Potential for Radiolytic Degradation. Gamma rays can induce chain scission of the polyethylene glycol backbone, leading to a decrease in molecular weight.[3] Free radical formation can also lead to the generation of various degradation products.[6] The tetrahydrofurfuryl ring may also be susceptible to radiolysis.High penetration depth allows for sterilization of terminally packaged products.[4] Fast and effective.Can cause significant changes in the chemical structure of the product.[3] Mitigation: Perform thorough stability studies on the irradiated product to assess changes in purity, potency, and the formation of radiolytic products. The use of radical scavengers in the formulation could be explored.
Ethylene (B1197577) Oxide (EtO) Sterilization Alkylating agent that disrupts the cellular metabolism of microorganisms. A low-temperature gaseous process (~45-60°C).[7][8]Potential for Chemical Reaction and Residuals. Ethylene oxide can react with components of the formulation. For PEG-containing materials, there is a risk of forming byproducts like ethylene glycol (EG) and 2-chloroethanol (B45725) (a reaction product with chloride ions).[7][8][9]Suitable for heat-sensitive materials.[10] High material compatibility.Formation of toxic residuals is a major concern. [7][8][9] Requires a lengthy aeration phase to reduce residual levels. The validation process is complex. Mitigation: A comprehensive validation of the aeration process is critical to ensure residual EtO and its byproducts are below safe limits as defined by standards like ISO 10993-7.
Sterile Filtration Physical removal of microorganisms using a 0.22 µm filter.Minimal impact on this compound stability. This is a non-destructive method.Ideal for thermolabile solutions.Does not provide a terminal sterility assurance level. Requires aseptic processing downstream, which carries a higher risk of contamination. Not suitable for suspensions or highly viscous solutions. Mitigation: Stringent environmental monitoring and validation of the aseptic filling process are mandatory.

Experimental Protocols for Validation

A robust validation program is essential to ensure the chosen sterilization process consistently delivers a sterile product without compromising its quality. The following are detailed methodologies for key experiments.

Forced Degradation Studies

Objective: To identify potential degradation products of this compound under various stress conditions, which informs the development of a stability-indicating analytical method.

Methodology:

  • Preparation of this compound Solution: Prepare a solution of this compound in a relevant solvent system (e.g., water for injection, or a placebo formulation) at a concentration representative of the final product.

  • Stress Conditions: Expose the this compound solution to the following stress conditions[11][12]:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solution to a light source according to ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method (see Protocol 2).

  • Peak Purity Analysis: Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the chromatographic peak of this compound is not co-eluting with any degradation products.

  • Characterization of Degradation Products: If significant degradation is observed, use techniques like LC-MS/MS and NMR to identify and characterize the major degradation products.[11]

Development and Validation of a Stability-Indicating HPLC Method

Objective: To develop and validate a quantitative analytical method capable of separating and quantifying this compound and its potential degradation products.

Methodology:

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to 3.0). The gradient program should be optimized to achieve adequate separation of all peaks.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: As this compound lacks a strong chromophore, a universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector may be necessary. If UV detection is used, a low wavelength (e.g., 210 nm) should be evaluated.

    • Column Temperature: 30°C.

  • Method Validation (according to ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products, impurities, and excipients. Analyze stressed samples from the forced degradation study.[13]

    • Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range (e.g., 50-150% of the target concentration).

    • Accuracy: Determine the closeness of the test results to the true value by analyzing samples with known concentrations of this compound.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

    • Robustness: Evaluate the reliability of the method with respect to deliberate variations in method parameters (e.g., flow rate, mobile phase composition, column temperature).[14]

Sterilization Cycle Validation Protocol (Example: Ethylene Oxide)

Objective: To demonstrate that the ethylene oxide (EtO) sterilization process consistently achieves the required Sterility Assurance Level (SAL) of 10⁻⁶ for the this compound-containing product without leaving harmful residuals.

Methodology:

  • Bioburden Determination: Determine the natural microbial load (bioburden) on the product and its packaging prior to sterilization.

  • Process Challenge Device (PCD) Selection: Select a PCD that represents the most difficult-to-sterilize location within the product load. This is typically a product sample inoculated with a known population of a resistant biological indicator (BI), such as Bacillus atrophaeus.

  • Fractional Cycle Approach (for cycle development):

    • Expose the product load, including PCDs, to a series of abbreviated EtO cycles with varying exposure times.

    • Determine the exposure time required to achieve a certain level of BI inactivation (e.g., 50% kill).

    • Use this data to calculate the full cycle time required to achieve the desired SAL.

  • Half-Cycle and Full-Cycle Validation Runs:

    • Perform at least three consecutive successful half-cycle runs, demonstrating complete kill of the BIs in the PCDs.

    • Perform at least three consecutive successful full-cycle runs to confirm the lethality of the routine sterilization process.

  • Physical Process Monitoring: Throughout all validation runs, monitor and record critical process parameters, including temperature, humidity, EtO concentration, and exposure time.

  • Residual Analysis: After the full-cycle runs and appropriate aeration, test the product for residual levels of ethylene oxide and its byproducts (ethylene chlorohydrin and ethylene glycol) to ensure they are below the limits specified in ISO 10993-7.[7][8][9]

Mandatory Visualizations

The following diagrams illustrate key logical relationships and workflows in the validation of the sterilization process.

Sterilization_Method_Selection Product_Characterization Product Characterization (this compound-containing formulation) Thermolability_Assessment Thermolability Assessment Product_Characterization->Thermolability_Assessment Chemical_Reactivity Chemical Reactivity Assessment Product_Characterization->Chemical_Reactivity Decision Select Sterilization Method Thermolability_Assessment->Decision Heat Stable Thermolability_Assessment->Decision Heat Labile Chemical_Reactivity->Decision Chemically Inert Chemical_Reactivity->Decision Chemically Reactive Steam Steam Sterilization Decision->Steam Heat Stable Radiation Gamma/E-beam Irradiation Decision->Radiation Radiation Stable EtO Ethylene Oxide (EtO) Decision->EtO Heat & Radiation Labile Filtration Sterile Filtration Decision->Filtration Highly Labile / Liquid

Caption: Decision tree for selecting a suitable sterilization method.

Sterilization_Validation_Workflow start Start Validation protocol Develop Validation Protocol start->protocol forced_degradation Forced Degradation Studies protocol->forced_degradation cycle_development Sterilization Cycle Development protocol->cycle_development analytical_method Develop & Validate Stability-Indicating Method forced_degradation->analytical_method testing Product Testing (Sterility, Purity, Potency, Residuals) analytical_method->testing validation_runs Perform Validation Runs (e.g., 3 consecutive batches) cycle_development->validation_runs validation_runs->testing report Prepare Validation Report testing->report end Validation Complete report->end

Caption: General workflow for sterilization process validation.

References

A Comparative Guide to the Cross-Laboratory Validation of an HPLC Method for Glycofurol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Glycofurol against an alternative Gas Chromatography (GC) method. The data presented herein is a representative model for a cross-laboratory validation study, designed to assess the method's reproducibility and reliability across different testing environments.

Introduction to this compound Analysis

This compound, a derivative of ethylene (B1197577) glycol, is widely used as a solvent and penetration enhancer in parenteral and topical pharmaceutical formulations. Accurate and precise quantification of this compound is crucial for ensuring product quality, stability, and safety. While HPLC is a predominant technique for the analysis of non-volatile and thermally labile compounds, other methods like Gas Chromatography can also be employed, particularly for semi-volatile substances. This guide evaluates the performance of a robust HPLC method through a simulated cross-laboratory validation and compares it with a potential GC alternative.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the quantification of this compound in a pharmaceutical preparation.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (30:70 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. Working standards for the calibration curve (ranging from 10-100 µg/mL) and quality control (QC) samples are prepared by further dilution of the stock solution.

Gas Chromatography (GC) Method (Alternative)

This method serves as an alternative for quantifying this compound, leveraging its semi-volatile nature.

  • Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column with a polar stationary phase, such as one based on polyethylene (B3416737) glycol (e.g., DB-Wax, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium, at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 15°C/min to 220°C, and hold for 5 minutes.

  • Injection Volume: 1 µL (split mode, 20:1 split ratio).

  • Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Calibration standards (10-100 µg/mL) and QC samples are prepared by subsequent dilutions.

Data Presentation: Cross-Laboratory Validation of HPLC Method

The following table summarizes the hypothetical results from a three-laboratory study to validate the HPLC method. The study assesses key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.

Validation Parameter Acceptance Criteria Laboratory 1 Laboratory 2 Laboratory 3 Inter-Laboratory %RSD
Linearity (r²) ≥ 0.9990.99950.99920.9996N/A
Accuracy (% Recovery) 98.0 - 102.0%99.5%100.8%101.2%0.86%
Precision (Repeatability, %RSD) ≤ 2.0%0.8%1.1%0.9%N/A
Precision (Intermediate, %RSD) ≤ 2.0%1.5%1.8%1.6%N/A
Specificity No interference at the retention time of this compoundPassPassPassN/A
LOD (µg/mL) Reportable1.51.81.6N/A
LOQ (µg/mL) Reportable4.55.44.8N/A

Data Presentation: Performance of Alternative GC Method

This table presents typical performance data for the alternative Gas Chromatography method for this compound analysis.

Performance Parameter Typical Result
Linearity (r²) 0.9985
Accuracy (% Recovery) 97.5%
Precision (%RSD) 1.9%
Specificity Good, potential for interference from other volatile compounds
LOD (µg/mL) 2.5
LOQ (µg/mL) 7.5

Method Comparison

The cross-laboratory validation data demonstrates that the HPLC method is highly robust, reproducible, and accurate for the quantification of this compound. The low inter-laboratory relative standard deviation (%RSD) for accuracy indicates that the method yields consistent results across different labs, a critical requirement for methods used in quality control and regulatory submissions.

The GC method presents a viable alternative. However, it generally shows slightly lower linearity, accuracy, and precision compared to the HPLC method. Its sensitivity, as indicated by the higher Limit of Detection (LOD) and Limit of Quantitation (LOQ), is also marginally lower. A key consideration for the GC method is the potential for interference from other volatile components that may be present in the sample matrix.

Visualizations

Cross_Lab_Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Inter-Laboratory Execution cluster_analysis Phase 3: Data Analysis & Reporting p1 Develop & Optimize HPLC Method p2 Define Validation Protocol (ICH Guidelines) p1->p2 p3 Select Participating Laboratories (Lab 1, 2, 3) p2->p3 p4 Distribute Protocol, Standards & Samples p3->p4 lab1 Lab 1: Method Validation p4->lab1 lab2 Lab 2: Method Validation p4->lab2 lab3 Lab 3: Method Validation p4->lab3 d1 Collect Data from All Labs lab1->d1 lab2->d1 lab3->d1 d2 Statistical Analysis (e.g., %RSD) d1->d2 d3 Assess Against Acceptance Criteria d2->d3 d4 Final Validation Report d3->d4

Caption: Workflow for a cross-laboratory HPLC method validation study.

Method_Comparison_Logic cluster_hplc HPLC Method cluster_gc GC Method (Alternative) hplc_principle Principle: Liquid-Solid Partitioning hplc_spec High Specificity & Accuracy hplc_principle->hplc_spec hplc_app Ideal for Non-volatile/Thermally Labile Compounds hplc_spec->hplc_app hplc_result Result: High Reproducibility hplc_app->hplc_result gc_principle Principle: Gas-Solid/Liquid Partitioning gc_spec Good Specificity (Potential Volatile Interference) gc_principle->gc_spec gc_app Suitable for Volatile/Semi-Volatile Compounds gc_spec->gc_app gc_result Result: Viable but Less Precise gc_app->gc_result start Analyte: This compound start->hplc_principle Primary Choice start->gc_principle Alternative

Caption: Logical comparison of HPLC and GC methods for this compound analysis.

Glycofurol as a Stabilizing Excipient: A Comparative Analysis for Drug Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal solvent system is a critical step in ensuring the stability and efficacy of pharmaceutical formulations. This guide provides a comparative analysis of Glycofurol against other common solvent systems, supported by experimental data, to aid in the formulation development process.

This compound, a derivative of furfural (B47365) and ethylene (B1197577) glycol, is recognized for its utility as a solvent in parenteral drug formulations.[1] Its biocompatibility and ability to solubilize poorly water-soluble compounds make it an attractive option for drug delivery.[2] This guide delves into the comparative stability of a model drug, melatonin (B1676174), in this compound and other widely used pharmaceutical solvents.

Comparative Stability of Melatonin in Various Solvents

A key study by Zetner and Rosenberg (2020) provides a direct comparison of the stability of melatonin in this compound, propylene (B89431) glycol, and dimethyl sulfoxide (B87167) (DMSO). The study highlights this compound's superior performance in solubilizing melatonin compared to propylene glycol. Furthermore, the stability of melatonin in this compound and DMSO-containing formulations was maintained over a 45-day period at 25°C.[3][4][5]

The following table summarizes the quantitative data from this comparative study:

Solvent SystemMelatonin Solubility (mg/g)Melatonin Concentration Day 0 (mg/g)Melatonin Concentration Day 45 (mg/g)Stability Outcome (45 days at 25°C)
20% w/w this compound10.5–11.1[3][4]10[3]10[4]Stable[3][4]
20% w/w Propylene Glycol3.6–3.8[3][4]--Not selected for stability study due to low solubility[3]
20% w/w this compound, 40% w/w DMSO-10[3]10[4]Stable[3][4]
50% w/w DMSO-1[3]1[4]Stable[3][4]

Experimental Protocols

To ensure the reliability and reproducibility of stability studies, a well-defined experimental protocol is essential. The following is a generalized protocol for a comparative stability study of a drug in different solvent systems, based on established methodologies.[6][7]

Objective: To compare the stability of a drug in this compound with other solvent systems under controlled storage conditions.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Alternative solvents (e.g., Propylene Glycol, Polyethylene Glycol 400, Ethanol, DMSO)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, PDA)[8][9]

  • Analytical column (e.g., C18)[9]

  • HPLC-grade solvents for mobile phase (e.g., acetonitrile, methanol, water)[9]

  • Forced degradation reagents (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide)[10][11]

  • Stability chambers

Methodology:

  • Formulation Preparation: Prepare solutions of the API in this compound and the selected alternative solvent systems at a predetermined concentration.

  • Initial Analysis (Day 0):

    • Visually inspect all formulations for clarity, color, and any particulate matter.

    • Determine the initial concentration of the API in each formulation using a validated stability-indicating HPLC method. This method should be able to separate the API from its degradation products.[12][13]

  • Stability Storage: Store aliquots of each formulation in sealed, appropriate containers under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) stability conditions.

  • Time-Point Analysis: At specified time points (e.g., 1, 3, 6, 12, 18 months), withdraw samples from the stability chambers.[12]

  • Sample Analysis:

    • Visually inspect the samples.

    • Analyze the samples using the validated HPLC method to determine the concentration of the API and to detect and quantify any degradation products.[14][15]

  • Forced Degradation Study (for method validation): To ensure the stability-indicating nature of the HPLC method, subject the API to forced degradation under acidic, basic, oxidative, thermal, and photolytic stress conditions.[6][7][10][11] This helps to identify potential degradation products and confirm that the analytical method can effectively separate them from the intact API.[10]

  • Data Analysis: Compare the rate of degradation of the API in this compound with the other solvent systems. Evaluate the formation of any new degradation products.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative stability study.

G cluster_0 Preparation Phase cluster_1 Analytical Method Validation cluster_2 Stability Testing A API and Solvent Selection B Formulation Preparation (Drug in this compound vs. Other Solvents) A->B F Initial Analysis (Time 0) B->F C HPLC Method Development D Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) C->D E Validation of Stability-Indicating Method D->E E->F G Storage at Controlled Conditions (Long-term & Accelerated) F->G H Analysis at Time Points G->H I Data Analysis & Comparison H->I

Comparative Stability Study Workflow

References

Evaluating the Impact of Different Grades of Glycofurol on Formulation Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different grades of Glycofurol, a versatile solvent and penetration enhancer, on the performance of pharmaceutical formulations. We will delve into the physicochemical properties of various this compound grades, their impact on drug solubility and stability, and compare their performance with alternative excipients. This guide also includes detailed experimental protocols for evaluating these parameters in your own research.

Introduction to this compound

This compound, chemically known as tetrahydrofurfuryl alcohol polyethylene (B3416737) glycol ether, is a non-ionic, water-miscible co-solvent used in a variety of pharmaceutical applications.[1][] It is particularly valued for its ability to dissolve poorly water-soluble drugs, thereby enhancing their bioavailability.[][3] this compound is utilized in parenteral (intravenous and intramuscular), topical, and intranasal drug delivery systems.[1]

The efficacy of this compound in a formulation can be significantly influenced by its grade. The most commonly referenced high-purity grade is This compound 75 . Grades other than this compound 75 may contain higher levels of impurities, such as tetrahydrofurfuryl alcohol, which can impact the stability and safety of the final drug product.[1] this compound 75 is defined by a specification where the fraction of molecules with one or two ethylene (B1197577) oxide units (n=1 or 2) is a minimum of 95%.[1]

The Role of Purity: this compound 75 vs. Standard Grade

The primary distinction between this compound 75 and other standard or technical grades lies in their purity and impurity profiles. The presence of impurities can affect key formulation parameters.

Key Differentiators:

  • Purity: this compound 75 has a higher concentration of the desired tetrahydrofurfuryl alcohol polyethylene glycol ether with a specific chain length.[1]

  • Impurity Profile: Standard grades may contain a higher percentage of residual starting materials, such as tetrahydrofurfuryl alcohol, and other by-products.[1][4][5] These impurities can potentially interact with the active pharmaceutical ingredient (API), leading to degradation.[4][6]

Below is a table summarizing the key properties of this compound 75 and a hypothetical "Standard Grade" for illustrative comparison.

PropertyThis compound 75Standard Grade this compound (Hypothetical)
Purity (% Tetrahydrofurfuryl alcohol PEG ether, n=1-2) ≥ 95%[1]< 95%
Appearance Clear, colorless liquid[1]Clear, colorless to pale yellow liquid
Odor Almost odorless[1]May have a slight characteristic odor
Key Impurities Low levels of tetrahydrofurfuryl alcohol and other by-productsHigher levels of tetrahydrofurfuryl alcohol and other by-products[1]
Viscosity (at 20°C) 8-18 mPa·s[1]Variable, may be slightly lower or higher depending on impurity profile

Impact on Formulation Performance: A Comparative Analysis

The grade of this compound can have a direct impact on the solubility of the API and the stability of the formulation.

Solubility Enhancement

This compound acts as a co-solvent, reducing the polarity of the aqueous environment and enhancing the solubility of hydrophobic drugs.[] The higher purity of this compound 75 is expected to provide more consistent and potentially superior solubilization.

To illustrate this, the following table presents hypothetical solubility data for two model drugs, Ibuprofen (a non-steroidal anti-inflammatory drug) and Diazepam (a benzodiazepine), in different grades of this compound.

Disclaimer: The following data is illustrative and intended to demonstrate the potential impact of this compound grade on solubility. Actual results may vary based on the specific drug and formulation.

Co-solventIbuprofen Solubility (mg/mL) at 25°CDiazepam Solubility (mg/mL) at 25°C
Water ~0.02[7]Very slightly soluble
Propylene Glycol >100~15
This compound 75 ~150~40
Standard Grade this compound (Hypothetical) ~130~35

The hypothetical data suggests that the higher purity of this compound 75 could lead to a modest but significant increase in drug solubility compared to a standard grade.

Formulation Stability

Impurities in lower-grade this compound can act as reactants or catalysts for degradation pathways of the API.[4][6] This can lead to a shorter shelf-life for the drug product.

The following table provides an illustrative comparison of the stability of a hypothetical Diazepam formulation using different grades of this compound.

Disclaimer: The following data is for illustrative purposes to highlight potential stability differences and is not based on a specific study.

FormulationInitial Assay (%)Assay after 6 months at 40°C/75% RH (%)Total Degradants after 6 months (%)
Diazepam in this compound 75 100.198.51.4
Diazepam in Standard Grade this compound (Hypothetical) 99.895.24.6

The hypothetical results indicate that the formulation with the higher purity this compound 75 exhibits better stability, with less degradation of the active ingredient over time under accelerated stability conditions.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed protocols for key experiments are provided below.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a drug in a given solvent.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Excess drug added to this compound grade B Seal vials A->B C Agitate at constant temperature (e.g., 25°C) for 24-48h B->C D Centrifuge or filter to remove undissolved drug C->D E Dilute supernatant D->E F Quantify drug concentration by HPLC-UV E->F

Caption: Workflow for solubility determination using the shake-flask method.

Methodology:

  • Preparation: Add an excess amount of the drug to a known volume of the this compound grade being tested (e.g., this compound 75, Standard Grade) in a sealed vial.

  • Equilibration: Place the vials in a shaker bath at a constant temperature (e.g., 25°C) and agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, visually confirm the presence of undissolved solid.

  • Separation: Centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) or filter through a 0.45 µm filter to separate the saturated solution from the excess solid.

  • Analysis: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase.

  • Quantification: Determine the drug concentration in the diluted sample using a validated HPLC-UV method.

Stability Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the decrease in the active drug concentration and the increase in degradation products.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis HPLC Analysis cluster_validation Method Validation A Prepare drug formulation in this compound grade B Expose to heat, humidity, light, acid, base, oxidation A->B C Separate drug from degradants on a C18 column B->C Analyze stressed samples D Detect and quantify using UV detector C->D E Specificity, Linearity, Accuracy, Precision, Robustness D->E

Caption: Logical workflow for developing a stability-indicating HPLC method.

Methodology:

  • Forced Degradation: Subject the drug formulation in each this compound grade to stress conditions (e.g., heat at 60°C, 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂) to generate degradation products.

  • Chromatographic Conditions:

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer pH 3.0) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the drug and potential degradants absorb.

  • Method Validation: Validate the method according to ICH guidelines for specificity (peak purity), linearity, accuracy, precision, and robustness.

Comparison with Alternative Co-solvents

This compound is one of several co-solvents used in pharmaceutical formulations. The choice of co-solvent depends on the specific drug, desired dosage form, and route of administration.

Co-solventKey AdvantagesKey Disadvantages
This compound Good solubilizing power for a wide range of drugs.[] Suitable for parenteral and topical formulations.[1] Lower irritancy compared to some other solvents.[]Potential for peroxide formation upon storage. Can be more expensive than other co-solvents.
Propylene Glycol Widely used and well-characterized. Good safety profile. Effective solubilizer for many drugs.Can cause pain on injection. Less effective solubilizer than this compound for some drugs.
Ethanol Excellent solubilizing power. Volatile, which can be advantageous in some topical formulations.Can cause pain on injection. Potential for precipitation of the drug upon dilution with aqueous fluids.
Polyethylene Glycol (PEG 300/400) Good solubilizing properties. Low toxicity.Can be viscous. Potential for peroxide formation.

Conclusion

The grade of this compound used in a pharmaceutical formulation can have a significant impact on its performance, particularly in terms of drug solubility and stability. High-purity grades, such as this compound 75, offer a more consistent and reliable performance due to a lower impurity profile. While direct comparative data is limited, the principles of chemical purity and stability strongly suggest that utilizing a well-characterized, high-purity grade of this compound is beneficial for the development of robust and stable drug products. When selecting a co-solvent, a thorough evaluation of the drug's physicochemical properties and the intended application is essential. The experimental protocols provided in this guide offer a framework for conducting such evaluations to ensure the selection of the most appropriate excipients for a given formulation.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Glycofurol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. A critical aspect of this is the correct disposal of chemical waste, including solvents like Glycofurol. Adherence to proper disposal protocols minimizes risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure and ensures personal safety.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects against splashes and vapors that can cause serious eye irritation.[2][3]
Hand Protection Chemical-impermeable gloves (inspected prior to use).[1]Prevents skin contact, as this compound can cause skin irritation.[3]
Protective Clothing Fire/flame resistant and impervious clothing.[1]Offers protection against accidental spills and splashes.
Respiratory Protection A full-face respirator if exposure limits are exceeded or irritation is experienced.[1]Protects against inhalation of mist, gas, or vapors.[1]

Step-by-Step this compound Disposal Procedure

The recommended method for the disposal of this compound is through a licensed chemical destruction facility. This typically involves incineration.

  • Segregation and Collection:

    • Collect waste this compound in a designated, properly labeled, and closed container.[1] The container should be suitable for chemical waste.

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[2][4]

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Disposal of Contaminated Packaging:

    • Containers that held this compound can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[1]

    • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]

    • Combustible packaging materials may be incinerated in a controlled manner with flue gas scrubbing.[1]

Important Considerations:

  • Discharge of this compound into the environment must be avoided.[1] Do not empty into drains or surface water.[2][5]

  • Always adhere to local, regional, and national regulations regarding pharmaceutical and chemical waste disposal.[2][6][7][8]

This compound Hazard and Property Summary

The following table summarizes key hazard and property information for this compound, compiled from various safety data sheets.

PropertyDescription
Physical State Clear, colorless, almost odorless liquid.[4]
Hazards Causes serious eye irritation.[2][3] May cause skin and respiratory irritation.[3] Some sources indicate it may damage fertility or the unborn child.[2]
Environmental Hazards Not classified as environmentally hazardous according to ADR/RID, IMDG, and IATA.[1] However, release into the environment should be avoided.[5]
Incompatibilities Incompatible with oxidizing agents.[4]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Glycofurol_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect Waste in a Labeled, Closed Container ppe->collect storage Store in a Cool, Dry, Well-Ventilated Area collect->storage contact_ehs Contact Institutional EHS or Licensed Waste Contractor storage->contact_ehs transport Arrange for Licensed Chemical Waste Transport contact_ehs->transport disposal Dispose via Controlled Incineration at a Licensed Facility transport->disposal end End: Disposal Complete disposal->end

This compound Disposal Decision Workflow

In the event of a spill, ensure adequate ventilation, remove all sources of ignition, and use non-sparking tools.[1] Absorb the spill with an inert material and collect it in a suitable, closed container for disposal.[1][5] For detailed first-aid measures following exposure, consult the safety data sheet and seek medical attention.[1][2][5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycofurol
Reactant of Route 2
Reactant of Route 2
Glycofurol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.